molecular formula H2O2S B1237710 Dihydroxidosulfur

Dihydroxidosulfur

Katalognummer: B1237710
Molekulargewicht: 66.08 g/mol
InChI-Schlüssel: HRKQOINLCJTGBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroxidosulfur is a sulfur oxoacid. It is a conjugate acid of a hydroxidooxidosulfate(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

H2O2S

Molekulargewicht

66.08 g/mol

IUPAC-Name

sulfanediol

InChI

InChI=1S/H2O2S/c1-3-2/h1-2H

InChI-Schlüssel

HRKQOINLCJTGBK-UHFFFAOYSA-N

SMILES

OSO

Kanonische SMILES

OSO

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Bonding of Dihydroxidosulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃), is a molecule of significant interest due to its role in atmospheric chemistry and as a key sulfur-containing oxoacid. Despite its seemingly simple formula, H₂SO₃ is an elusive species, thermodynamically unstable and challenging to characterize experimentally.[1][2] It exists as a solution of sulfur dioxide in water, though it has been successfully detected and studied in the gas phase.[3][4] This technical guide provides a comprehensive overview of the electronic structure and bonding of this compound, drawing upon high-level computational chemistry studies and gas-phase experimental findings. It is intended to serve as a core reference for researchers in chemistry, atmospheric sciences, and drug development who require a detailed understanding of this fundamental molecule.

Molecular Structure and Geometry

The structure of this compound is not planar. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the central sulfur atom is bonded to three oxygen atoms (one with a double bond and two with single bonds to hydroxyl groups) and possesses one lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the sulfur atom.[5] The presence of the lone pair repels the bonding pairs, leading to bond angles that are less than the ideal 120° of a trigonal planar structure.

Computational studies have revealed the existence of two stable rotamers of H₂SO₃ in the gas phase: a cis conformer and a trans conformer.[1] The cis rotamer, where both hydrogen atoms are on the same side of the S=O bond, is the energetically favored form.[1]

Quantitative Geometric Parameters

The precise bond lengths and angles of the cis and trans rotamers of this compound have been determined through high-level quantum chemical calculations. The following table summarizes these key geometric parameters.

Parametercis-H₂SO₃trans-H₂SO₃Method
Bond Lengths (Å)
S=O1.4321.431CCSD(T)-F12b/cc-pVTZ-F12b
S-OH1.6211.623CCSD(T)-F12b/cc-pVTZ-F12b
O-H0.9630.962CCSD(T)-F12b/cc-pVTZ-F12b
Bond Angles (º)
O=S-OH109.3109.0CCSD(T)-F12b/cc-pVTZ-F12b
HO-S-OH100.2100.5CCSD(T)-F12b/cc-pVTZ-F12b
S-O-H108.9108.7CCSD(T)-F12b/cc-pVTZ-F12b

Data extracted from theoretical calculations reported by Schaefer et al.

Electronic Structure and Bonding

The electronic structure of this compound can be described through a combination of Lewis structures, valence bond theory (hybridization), and molecular orbital theory.

Lewis Structure and Hybridization

The Lewis structure of H₂SO₃ shows the central sulfur atom forming a double bond with one oxygen atom and single bonds with two hydroxyl groups. To accommodate the three bonding pairs and one lone pair, the sulfur atom is considered to be sp³ hybridized .[5] This hybridization leads to a tetrahedral arrangement of the electron pairs, with one position occupied by the lone pair, resulting in the observed trigonal pyramidal molecular geometry.

Lewis_Structures cluster_cis cis-Dihydroxidosulfur cluster_trans trans-Dihydroxidosulfur S1 S O1_1 O S1->O1_1 O2_1 O S1->O2_1 O3_1 O S1->O3_1 lp1_S H1_1 H O1_1->H1_1 H2_1 H O2_1->H2_1 S2 S O1_2 O S2->O1_2 O2_2 O S2->O2_2 O3_2 O S2->O3_2 lp2_S H1_2 H O1_2->H1_2 H2_2 H O2_2->H2_2 experimental_workflow cluster_setup Experimental Setup cluster_process Chemical Process Flow Tube Reactor Flow Tube Reactor Mass Spectrometer Mass Spectrometer Flow Tube Reactor->Mass Spectrometer Sampling UV Lamps UV Lamps UV Lamps->Flow Tube Reactor Photolysis Precursor Introduction Precursor Introduction Precursor Introduction->Flow Tube Reactor OH Radical Generation OH Radical Generation Precursor Introduction->OH Radical Generation Reaction with CH3S(O)OH Reaction with CH3S(O)OH OH Radical Generation->Reaction with CH3S(O)OH H2SO3 Formation H2SO3 Formation Reaction with CH3S(O)OH->H2SO3 Formation H2SO3 Formation->Mass Spectrometer

References

Theoretical Insights into the Stability of Sulfoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxylic acid (H₂SO₂), with sulfur in the +2 oxidation state, represents a key intermediate in the oxidative pathway of hydrogen sulfide (B99878) (H₂S) to sulfuric acid (H₂SO₄).[1][2] Despite its importance in atmospheric chemistry, biochemistry, and as a potential signaling molecule, sulfoxylic acid is highly unstable, making its experimental characterization challenging.[2][3] Consequently, theoretical and computational studies have become indispensable for understanding its intrinsic stability, isomerization pathways, and decomposition mechanisms. This technical guide provides an in-depth analysis of the current theoretical understanding of sulfoxylic acid's stability, drawing from high-level quantum chemical calculations.

Isomers of H₂SO₂ and Their Relative Stabilities

Theoretical calculations have identified several isomers on the H₂SO₂ potential energy surface. The most stable of these is sulfoxylic acid, which exists as two conformers: a C₂ symmetry form and a slightly higher energy Cₛ symmetry form.[1][3] Other higher-energy isomers include sulfinic acid (HS(O)OH), dihydrogen sulfone (H₂SO₂), sulfhydryl hydroperoxide (HSOOH), thiadioxirane, and dihydrogen persulfoxide (H₂SOO).[1]

Data Presentation: Energetic and Structural Parameters

The relative energies and key geometric parameters of the most stable H₂SO₂ isomers, as determined by high-level coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] calculations, are summarized below for easy comparison.

Table 1: Relative Energies of H₂SO₂ Isomers

IsomerPoint GroupRelative Energy (kcal/mol) at 0 K
Sulfoxylic Acid (C₂)C₂0.00
Sulfoxylic Acid (Cₛ)Cₛ0.4
Sulfinic AcidC₁12.7
Dihydrogen SulfoneC₂ᵥ33.1
Sulfhydryl HydroperoxideC₁42.1
ThiadioxiraneCₛ58.7
Dihydrogen PersulfoxideCₛ72.8

Data sourced from CCSD(T)/aug-cc-pV(Q+d)Z calculations reported by Napolion et al. (2008).[1]

Table 2: Calculated Geometric Parameters of Sulfoxylic Acid Conformers

ParameterC₂ ConformerCₛ Conformer
r(S-O) (Å)1.63641.6367
r(O-H) (Å)0.96220.9616
∠(OSO) (°)103.28103.64
∠(SOH) (°)108.14108.59
τ(HOSO) (°)84.3490.56

Data sourced from Wikipedia, citing computational studies.[4]

Kinetic Stability: Isomerization and Decomposition Pathways

While the thermodynamic stabilities of H₂SO₂ isomers are well-documented, there is a notable lack of quantitative data in the reviewed literature regarding the activation energy barriers for their interconversion and decomposition. These activation energies are critical for understanding the kinetic persistence of sulfoxylic acid under various conditions. The absence of this data highlights a significant area for future theoretical investigation. Transition state theory calculations would be required to elucidate the energy barriers for isomerization between the different H₂SO₂ forms and for the decomposition pathways leading to more stable sulfur oxides.[5]

Signaling Pathways and Reaction Mechanisms

Sulfoxylic acid is a key intermediate in the biological oxidation of hydrogen sulfide, a crucial signaling molecule. The pathway involves the sequential oxidation of sulfur from its -2 state in H₂S to +6 in sulfate (B86663).

Hydrogen Sulfide Oxidation Pathway

The oxidation of H₂S to sulfate is a multi-step enzymatic process primarily occurring in the mitochondria.[6] The pathway involves several intermediates, including sulfane sulfur, persulfides, sulfite, and ultimately sulfate. Sulfoxylic acid is considered a transient intermediate in this complex network.

H2S_Oxidation_Pathway cluster_uncatalyzed Potential Non-Enzymatic Intermediates H2S Hydrogen Sulfide (H₂S) SQR Sulfide:Quinone Oxidoreductase (SQR) H2S->SQR HSOH Sulfenic Acid (HSOH) H2S->HSOH Oxidation GSSH Glutathione Persulfide (GSSH) SQR->GSSH ETHE1 Persulfide Dioxygenase (ETHE1) GSSH->ETHE1 Rhodanese Rhodanese GSSH->Rhodanese SO3 Sulfite (SO₃²⁻) ETHE1->SO3 SO Sulfite Oxidase (SO) SO3->SO SO4 Sulfate (SO₄²⁻) SO->SO4 Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate H2SO2 Sulfoxylic Acid (H₂SO₂) HSOH->H2SO2 Further Oxidation

Mitochondrial Hydrogen Sulfide Oxidation Pathway.

Experimental and Computational Protocols

The theoretical study of sulfoxylic acid and its isomers relies on sophisticated computational chemistry methods. Experimental validation, though challenging, is often pursued through matrix isolation techniques coupled with infrared spectroscopy.

Computational Methodology

High-accuracy quantum chemical calculations are essential for obtaining reliable energetic and structural information for these transient species.

  • Ab Initio Methods: The coupled-cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is widely regarded as the "gold standard" for its high accuracy in predicting molecular energies and properties.[1][3]

  • Basis Sets: Large, flexible basis sets are crucial for accurately describing the electronic structure of sulfur-containing compounds. Pople-style basis sets, such as 6-311++G(2d,2p), and Dunning's correlation-consistent basis sets, like the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) or quadruple-zeta (aug-cc-pVQZ) sets, are commonly employed.[1] For even higher accuracy, results are often extrapolated to the complete basis set (CBS) limit.

  • Geometry Optimization and Frequency Calculations: Molecular geometries are optimized to find the minimum energy structures (isomers and conformers) and first-order saddle points (transition states) on the potential energy surface. Harmonic vibrational frequency calculations are performed to characterize these stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to compute zero-point vibrational energies (ZPVE).

  • Transition State Search: To determine activation energies, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that the located transition state connects the desired reactants and products.

Computational_Workflow start Define H₂SO₂ Isomer opt Geometry Optimization (e.g., CCSD(T)/aug-cc-pVTZ) start->opt freq Frequency Calculation opt->freq ts_search Transition State Search (e.g., QST2/QST3) opt->ts_search zpve Zero-Point Vibrational Energy Correction freq->zpve rel_energy Relative Energy zpve->rel_energy end Characterized Isomer/ Transition State rel_energy->end ts_search->freq irc IRC Calculation ts_search->irc act_energy Activation Energy irc->act_energy act_energy->end

Typical Computational Workflow for Isomer and Transition State Characterization.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy

Matrix isolation is a powerful technique for studying highly reactive and unstable species like sulfoxylic acid.

  • Sample Preparation: A gaseous precursor of sulfoxylic acid is mixed with a large excess of an inert matrix gas, typically a noble gas like argon or neon. The precursor could be generated, for example, by the photolysis of a suitable molecule or by passing a mixture of H₂S and an oxygen source through a discharge.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to very low temperatures (typically 4-20 K) within a high-vacuum chamber. The inert gas solidifies, trapping the species of interest in an isolated state, which prevents them from reacting with each other.

  • Spectroscopic Analysis: The trapped species are then analyzed using Fourier-transform infrared (FTIR) spectroscopy. The inert matrix minimizes intermolecular interactions, resulting in sharp absorption bands that can be compared with the vibrational frequencies predicted by theoretical calculations.

  • Photolysis/Annealing (Optional): The matrix can be irradiated with UV light to induce photochemical reactions or gently warmed (annealed) to allow for limited diffusion and reactions within the matrix, enabling the study of reaction intermediates.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the thermodynamic stability and structural properties of sulfoxylic acid and its isomers, establishing S(OH)₂ as the global minimum on the H₂SO₂ potential energy surface. The role of sulfoxylic acid as a fleeting intermediate in the biologically significant H₂S oxidation pathway is also an active area of research. However, a significant gap remains in our understanding of the kinetic stability of these species. Future computational work should focus on mapping the complete potential energy surface, including the transition states for isomerization and decomposition reactions. Such studies would provide the much-needed activation energy barriers, offering a more complete picture of the factors governing the fleeting existence of sulfoxylic acid. This knowledge is crucial for accurately modeling its role in atmospheric and biological systems and could inform the design of novel therapeutic strategies targeting sulfur-based signaling pathways.

References

Gas-Phase Properties of Dihydroxidosulfur: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, more commonly known as sulfurous acid (H₂SO₃), has long been an enigmatic molecule. While its existence in aqueous solution is not definitively established, recent advancements in experimental and computational chemistry have confirmed its presence and kinetic stability in the gas phase.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the gas-phase properties of this compound, including its formation, stability, and key physicochemical characteristics. This information is of particular relevance to atmospheric chemists, researchers in sulfur chemistry, and professionals in drug development who may encounter sulfur-containing metabolites or reactive species.

Gas-Phase Stability and Structure

Contrary to its instability in aqueous media where it readily decomposes into sulfur dioxide (SO₂) and water (H₂O), this compound exhibits significant kinetic stability in the gas phase.[1][3][5] Theoretical calculations have been instrumental in predicting this stability and elucidating its structural features.

Computational studies have identified two stable rotamers of sulfurous acid, separated by a small energy difference of 1.1 kcal mol⁻¹.[6][7] The torsional barrier between these rotamers is also relatively small, at 1.6 kcal mol⁻¹.[6][7] The decomposition of gas-phase sulfurous acid into SO₂ and H₂O must overcome a substantial energy barrier of approximately 30 kcal mol⁻¹, which accounts for its persistence once formed.[7]

Atmospheric Formation Pathway

The primary route for the formation of gas-phase this compound in the atmosphere is through the oxidation of dimethyl sulfide (B99878) (DMS), the most abundant biogenic sulfur compound emitted into the atmosphere.[2][4][8] The process is initiated by hydroxyl (OH) radicals and proceeds through several intermediate steps.

The key reaction leading to this compound is the OH radical-initiated oxidation of methanesulfinic acid (CH₃S(O)OH), which is itself a product of DMS oxidation.[1][3][9] Global atmospheric models predict an annual production of approximately 8 million metric tons of this compound via this pathway.[3][5][10]

G Atmospheric Formation of this compound DMS Dimethyl Sulfide (DMS) CH₃SCH₃ DMSO Dimethyl Sulfoxide CH₃S(O)CH₃ DMS->DMSO + OH OH1 OH Radical MSA Methanesulfinic Acid CH₃S(O)OH DMSO->MSA + OH OH2 OH Radical H2SO3 This compound (Sulfurous Acid) H₂SO₃ MSA->H2SO3 + OH SO2 Sulfur Dioxide SO₂ MSA->SO2 + OH SO3 Sulfur Trioxide SO₃ MSA->SO3 + OH CH3SO3H Methanesulfonic Acid CH₃SO₃H MSA->CH3SO3H + OH OH3 OH Radical

Caption: Oxidation pathway of DMS to this compound.

Quantitative Physicochemical Data

The following tables summarize the key quantitative data available for gas-phase this compound.

ParameterValueReference
Molar Mass82.075 g/mol [2]
Molar Yield from OH + CH₃S(O)OH53 (+7, -17) %[3][5][9]
Rate Constant for reaction with H₂O< 3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹[1][3][5]
Estimated Atmospheric LifetimeAt least one second[2][3][5]
Predicted Annual Global Production~8 million metric tons[3][5][10]
Energy Difference between Rotamers1.1 kcal mol⁻¹[6][7]
Torsional Barrier between Rotamers1.6 kcal mol⁻¹[6][7]
Decomposition Energy Barrier (to SO₂ + H₂O)~30 kcal mol⁻¹[7]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to the research groups that developed them, a generalized methodology for the synthesis and detection of gas-phase this compound can be outlined based on published literature.[2][3][4][10]

General Workflow for Gas-Phase Synthesis and Detection

G Experimental Workflow for Gas-Phase H₂SO₃ Studies cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis Precursors Prepare Precursor Gases: - DMS or CH₃S(O)OH - OH Radical Source (e.g., Isopropyl Nitrite (B80452), O₃/TME) FlowTube Introduce Reactants into a Laminar Flow Tube (1 bar air, ~295 K) Precursors->FlowTube OH_Generation Initiate OH Radical Production (e.g., Photolysis or Ozonolysis) FlowTube->OH_Generation Sampling Sample Gas Mixture OH_Generation->Sampling MassSpec Analyze Products using Mass Spectrometry (e.g., CI-APi-TOF) Sampling->MassSpec Data_Analysis Identify H₂SO₃ and other products based on m/z MassSpec->Data_Analysis

Caption: Generalized experimental workflow.

1. Reactant Preparation and Introduction:

  • Precursor compounds, such as dimethyl sulfide (DMS) or methanesulfinic acid (CH₃S(O)OH), are prepared in the gas phase at known concentrations.

  • A source of hydroxyl (OH) radicals is also prepared. Common methods include the photolysis of isopropyl nitrite or the ozonolysis of tetramethylethylene.[10]

  • These reactant gases are introduced into a laminar flow tube reactor at a controlled pressure (typically 1 bar of air) and temperature (around 295 K).[3][10]

2. Reaction Initiation and Progression:

  • The reaction is initiated by generating OH radicals within the flow tube.

  • The reactants are allowed to interact for a defined residence time, which can be varied to study reaction kinetics. Recent experiments have demonstrated the stability of H₂SO₃ for at least half a minute under these conditions.[2][4][8]

3. Product Detection and Analysis:

  • The gas mixture from the flow tube is continuously sampled.

  • The sampled gas is analyzed using a sensitive mass spectrometer, such as a chemical ionization atmospheric pressure interface time-of-flight (CI-APi-TOF) mass spectrometer.[9]

  • This compound and other reaction products are identified based on their mass-to-charge ratios.

Conclusion

The successful detection and characterization of gas-phase this compound have opened new avenues for understanding atmospheric sulfur chemistry. Its kinetic stability suggests that it could play a role in atmospheric processes beyond what was previously assumed. For researchers in drug development, an understanding of the gas-phase behavior of such reactive sulfur species can provide insights into the metabolism and potential reactivity of sulfur-containing drug molecules and their metabolites. Further research is needed to fully elucidate the reaction kinetics and atmospheric fate of this intriguing molecule.

References

The Elusive Dihydroxidosulfur: A Technical Guide to its Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: December 2025

For decades, dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃), remained a chemical curiosity—a theoretically predicted molecule that evaded definitive experimental observation in its free state. Its existence was primarily inferred in aqueous solutions of sulfur dioxide, where it is now understood to be present mainly as hydrated SO₂ and bisulfite ions.[1][2] However, a groundbreaking discovery in 2024 has unequivocally confirmed the existence of gas-phase this compound under atmospheric conditions, opening a new chapter in atmospheric sulfur chemistry.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic identification of this elusive molecule, summarizing the most current theoretical data and experimental methodologies.

The Breakthrough: First Gas-Phase Detection

In 2024, researchers at the Leibniz Institute for Tropospheric Research (TROPOS) provided the first direct evidence of this compound (H₂SO₃) in the gas phase.[3][5] This was a significant advancement, as previous attempts to isolate and characterize the molecule had been unsuccessful.[4] The only prior experimental detection was reported in 1988 under vacuum conditions within a mass spectrometer, where it exhibited an extremely short lifetime.[3][5]

The TROPOS team demonstrated that H₂SO₃ can be formed via the OH radical-initiated gas-phase oxidation of methanesulfinic acid (CH₃S(O)OH), a key intermediate in the atmospheric oxidation of dimethyl sulfide (B99878) (DMS).[1][6] Under simulated atmospheric conditions in a flow reactor, the newly formed H₂SO₃ was found to be kinetically stable for at least 30 seconds.[4][5] The identification was accomplished using a highly sensitive mass spectrometer capable of detecting trace amounts of reaction products.[3] This discovery is crucial as it suggests H₂SO₃ may play a role in atmospheric processes, with global modeling predicting an annual production of approximately 8 million metric tons from this pathway.[1][6]

DMS Dimethyl Sulfide (DMS) MSA Methanesulfinic Acid (CH₃S(O)OH) DMS->MSA + OH OH OH Radical H2SO3 This compound (H₂SO₃) MSA->H2SO3 + OH Other Other Products (SO₂, SO₃, CH₃SO₃H) MSA->Other + OH cluster_0 Gas Phase Generation cluster_1 Matrix Isolation cluster_2 Spectroscopic Analysis Precursors Precursors (e.g., CH₃S(O)OH + OH) FlowTube Flow Tube Reactor Precursors->FlowTube H2SO3_gas H₂SO₃ (gas) FlowTube->H2SO3_gas Deposition Co-deposition on Cold Window (~20K) H2SO3_gas->Deposition MatrixGas Matrix Gas (Ar) MatrixGas->Deposition Matrix H₂SO₃ in Solid Matrix Deposition->Matrix FTIR FT-IR Spectrometer Matrix->FTIR Spectrum Vibrational Spectrum FTIR->Spectrum Analysis Data Analysis & Comparison to Theory Spectrum->Analysis

References

Dihydroxidosulfur: A Pivotal Reactive Intermediate in Chemistry and Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, also known as sulfoxylic acid (H₂SO₂), is a highly reactive and unstable oxoacid of sulfur.[1][2] With sulfur in the +2 oxidation state, it occupies a critical intermediate position in the redox chemistry of sulfur, bridging the gap between reduced species like hydrogen sulfide (B99878) (-2) and more oxidized forms such as sulfurous acid (+4).[1][2] Its transient nature has made it a challenging subject of study, yet its importance as a reactive intermediate in a variety of chemical and biological processes is increasingly recognized.[3][4][5] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, outlining experimental methodologies for its study, and exploring its role in signaling pathways and drug development.

Chemical and Physical Properties

This compound is the most stable isomer of the H₂SO₂ formula in the gas phase, with a calculated lower energy compared to its tautomer, sulfinic acid (HS(O)OH), and other isomers.[1] In aqueous solutions, however, it is highly unstable and prone to disproportionation.[1]

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaH₂O₂S[6]
Molecular Weight66.08 g/mol [6]
IUPAC NameSulfanediol[6]
CAS Number20196-46-7[6]
pKa₁~8.0[7]
pKa₂13.55[1][8]

**Table 2: Calculated Molecular Geometry of this compound Dimethyl Ester (S(OCH₃)₂) **

ParameterValueSource
∠OSO bond angle103°[1]
O-S bond distance1.625 Å[1]
O-C bond distance1.426 Å[1]
C-H bond distance1.105 Å[1]
∠COS bond angle115.9°[1]

Note: Experimental data for this compound itself is scarce due to its instability. The data for its dimethyl ester provides insight into its likely structural characteristics.

Generation and Detection: Experimental Protocols

Direct synthesis and isolation of this compound are impractical due to its high reactivity. Therefore, it is typically studied through in situ generation and trapping experiments or by using stable precursors that release the sulfoxylate (B1233899) anion (SO₂²⁻) in solution.

Protocol 1: In Situ Generation and Trapping of this compound

This protocol describes a general method for the generation of this compound from the oxidation of hydrogen sulfide and its subsequent trapping for analysis.

Materials:

  • Hydrogen sulfide (H₂S) source (e.g., NaHS solution)

  • Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

  • Trapping agent (e.g., dimedone)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instrumentation (e.g., LC-MS, NMR)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of NaHS in deoxygenated buffer.

    • Prepare a stock solution of the oxidizing agent in the same buffer.

    • Prepare a stock solution of the trapping agent (e.g., 50 mM dimedone) in an appropriate solvent.

  • In Situ Generation:

    • In a reaction vessel, add the NaHS solution to the buffer.

    • Initiate the reaction by adding the oxidizing agent to the H₂S solution while stirring vigorously. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.

  • Trapping of the Intermediate:

    • Immediately after the addition of the oxidizing agent, add an excess of the trapping agent solution to the reaction mixture.

    • Allow the trapping reaction to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature.

  • Extraction and Analysis:

    • Extract the trapped adduct from the aqueous solution using an appropriate organic solvent.

    • Analyze the organic extract using LC-MS to identify the mass of the trapped this compound adduct.

    • For structural confirmation, the adduct can be purified by chromatography and analyzed by NMR spectroscopy.

Protocol 2: Generation of Sulfoxylate from a Precursor

Thiourea dioxide (TDO) is a convenient source of the sulfoxylate anion in alkaline solutions.[9]

Materials:

  • Thiourea dioxide (TDO)

  • Alkaline buffer solution (e.g., borate (B1201080) buffer, pH > 10)

  • Substrate for reaction with sulfoxylate

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of TDO in deoxygenated water.

    • Prepare the alkaline buffer solution.

    • Prepare a solution of the substrate to be reacted with the generated sulfoxylate.

  • Generation of Sulfoxylate:

    • Add the TDO solution to the alkaline buffer. TDO will decompose to release the sulfoxylate anion.

  • Reaction with Substrate:

    • Introduce the substrate solution to the sulfoxylate-containing solution.

    • Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectrophotometry to follow the disappearance of a colored substrate or HPLC to monitor the formation of the product.

Role in Signaling Pathways

This compound is increasingly implicated as a key intermediate in the biological signaling pathways of hydrogen sulfide (H₂S), a recognized gasotransmitter.[2][10][11] The oxidation of H₂S is a complex process that likely proceeds through several reactive sulfur species, with this compound being a crucial node.

H2S_Oxidation_Pathway H2S Hydrogen Sulfide (H₂S) HSOH Sulfenic Acid (HSOH) H2S->HSOH Oxidation H2SO2 This compound (H₂SO₂) HSOH->H2SO2 Oxidation ProteinSSOH Protein Sulfenylation HSOH->ProteinSSOH Reaction with SO2 Sulfur Dioxide (SO₂) H2SO2->SO2 Dehydration RSS Reactive Sulfur Species (RSS) H2SO2->RSS Side Reactions SO3 Sulfite (SO₃²⁻) SO2->SO3 Hydration SO4 Sulfate (SO₄²⁻) SO3->SO4 Oxidation ProteinSH Protein Thiol

Proposed pathway of H₂S oxidation involving this compound.

The formation of this compound and other reactive sulfur species from H₂S oxidation can lead to post-translational modifications of proteins, such as S-sulfhydration, which in turn modulates protein function and cellular signaling.[12]

Involvement in Drug Development and Metabolism

The chemical reactivity of this compound and its precursors has implications for drug development and metabolism. Many sulfur-containing drugs are susceptible to metabolic activation into reactive intermediates that can cause adverse drug reactions.[13][14][15]

Drug_Metabolism_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Drug Sulfur-Containing Drug Candidate Microsomes Liver Microsomes + NADPH Drug->Microsomes Trapping Trapping Agent (e.g., Dimedone) Microsomes->Trapping Analysis LC-MS/MS Analysis Trapping->Analysis AnimalModel Animal Model Dosing Analysis->AnimalModel Identified Reactive Metabolite Potential MetaboliteID Metabolite Identification (Urine, Bile, Plasma) AnimalModel->MetaboliteID Toxicity Toxicology Assessment MetaboliteID->Toxicity

Workflow for assessing reactive metabolite formation from sulfur-containing drugs.

Understanding the potential for a drug candidate to be metabolized into a reactive species like this compound is a critical step in preclinical safety assessment. In vitro assays using liver microsomes and trapping agents can provide early indications of bioactivation potential.[14]

Quantitative Data

Direct experimental kinetic data for the reactions of this compound is extremely limited due to its transient nature. However, rate constants for related reactive sulfur species provide a valuable context for understanding its reactivity.

Table 3: Selected Reaction Rate Constants of Related Sulfur Species

ReactionRate Constant (M⁻¹s⁻¹)ConditionsSource
H₂S + HOCl2 x 10⁹pH 7.4[8]
H₂S + ONOOH/ONOO⁻(3.3 ± 0.4) x 10³23 °C[8]
Prx2-SOH + H₂O₂12,000-[16]
HSA-SOH + Dimedone0.027-[9]
HSA-SOH + GSH2.9-[9]

Prx2-SOH: Sulfenic acid of Peroxiredoxin 2; HSA-SOH: Sulfenic acid of Human Serum Albumin; GSH: Glutathione.

The data suggest that sulfenic acids, precursors to this compound, can react with cellular nucleophiles like glutathione, and that trapping agents like dimedone have moderate reactivity. The high reactivity of H₂S with certain oxidants underscores the rapid formation of intermediates like this compound.

Conclusion

This compound is a fleeting yet significant reactive intermediate in sulfur chemistry. While its direct observation and characterization remain challenging, a combination of in situ generation, chemical trapping, and computational studies is beginning to unravel its complex role in chemical reactions, biological signaling, and drug metabolism. For researchers in the life sciences and drug development, an appreciation of the chemistry of this compound is essential for understanding the broader implications of sulfur redox biology and for designing safer and more effective therapeutics. Future research focused on developing more sensitive and specific detection methods will be crucial for fully elucidating the multifaceted nature of this important reactive intermediate.

References

An In-depth Technical Guide to the Discovery and Chemistry of Dihydroxidosulfur and Related Sulfur Oxoacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of dihydroxidosulfur (sulfoxylic acid, H₂SO₂) and its more stable, industrially significant relatives: sulfurous acid (H₂SO₃), sulfuric acid (H₂SO₄), and thiosulfuric acid (H₂S₂O₃). While this compound is an unstable and transient species, its chemistry is placed in the context of the broader family of sulfur oxoacids, which are of paramount importance in chemical synthesis and drug development. This document details the historical milestones in the understanding of these compounds, provides in-depth experimental protocols for their synthesis, and presents key quantitative data in a comparative format. Furthermore, it explores the role of sulfur-containing motifs in medicinal chemistry, offering insights for drug development professionals.

Introduction to the Sulfur Oxoacid Family

Sulfur oxoacids are a class of chemical compounds containing sulfur, oxygen, and hydrogen.[1] The versatility of sulfur's oxidation states gives rise to a wide array of these acids, each with unique properties and applications. This guide focuses on four key members of this family, with a primary emphasis on this compound and its more stable analogue, sulfuric acid.

  • This compound (Sulfoxylic Acid, H₂SO₂): An unstable oxoacid of sulfur with the sulfur atom in the +2 oxidation state.[2][3] It is considered an intermediate in the oxidation of hydrogen sulfide.[4] Due to its transient nature, it is primarily of academic interest and has been studied using advanced spectroscopic techniques.[2]

  • Sulfurous Acid (H₂SO₃): A diprotic acid formed from the dissolution of sulfur dioxide in water.[5][6] While its existence in an isolated form is debated, it is a key species in atmospheric chemistry and industrial processes.[7][8]

  • Sulfuric Acid (H₂SO₄): One of the most important industrial chemicals, with a history stretching back over a millennium.[9] It is a strong, diprotic acid with widespread applications in fertilizer production, chemical synthesis, and petroleum refining.[10]

  • Thiosulfuric Acid (H₂S₂O₃): An unstable sulfur oxoacid that readily decomposes in aqueous solution.[11] However, its salts, the thiosulfates, are stable and have significant applications in photography, medicine, and analytical chemistry.[12]

Discovery and History: A Timeline of Sulfur Oxoacids

The history of sulfur oxoacids is a story of alchemical pursuits evolving into industrial-scale chemical manufacturing.

Early Discoveries and "Oil of Vitriol"

The discovery of sulfuric acid is attributed to the 8th-century alchemist Jabir ibn Hayyan (Geber), who is said to have produced it by distilling "green vitriol" (iron(II) sulfate).[9] For centuries, it was known as "oil of vitriol" due to its viscous nature and origin from vitriolic minerals. Early production methods were small-scale and primarily for alchemical and metallurgical purposes.[9]

The Industrial Revolution and the Lead Chamber Process

The 18th century marked a turning point with the development of the Lead Chamber Process by John Roebuck in 1746.[9] This method allowed for the large-scale production of sulfuric acid, which was crucial for the burgeoning textile and alkali industries.[13] The process involved the oxidation of sulfur dioxide with the help of nitrogen oxides as catalysts in large, lead-lined chambers.[14][15]

The Contact Process and High-Purity Sulfuric Acid

In 1831, the British vinegar merchant Peregrine Phillips patented the Contact Process , which utilized a solid catalyst (initially platinum, later vanadium(V) oxide) to oxidize sulfur dioxide to sulfur trioxide.[9][16] This process, which became widespread in the late 19th and early 20th centuries, allowed for the production of highly concentrated and pure sulfuric acid, meeting the demands of the growing organic chemical industry.[17][18][19]

The Elusive Nature of this compound and Sulfurous Acid

In contrast to the long history of sulfuric acid, this compound and sulfurous acid have remained more enigmatic. While the concept of sulfurous acid as the product of dissolving sulfur dioxide in water has long been established, its isolation as a pure compound has proven challenging.[7] this compound, with its inherent instability, has only been detected and studied in the gas phase or in matrices at low temperatures in more recent times.[2][3]

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for the discussed sulfur oxoacids, facilitating a clear comparison of their physical and chemical properties.

Property **this compound (H₂SO₂) **Sulfurous Acid (H₂SO₃) Sulfuric Acid (H₂SO₄) Thiosulfuric Acid (H₂S₂O₃)
Molar Mass ( g/mol ) 66.0782.0798.08114.13
Sulfur Oxidation State +2+4+6-2 (terminal S), +6 (central S)
pKa₁ ~7.971.85<00.6
pKa₂ -7.21.991.74
Physical State at STP Unstable, gas-phase studiesExists in aqueous solutionColorless, viscous liquidUnstable, decomposes below 0°C

Table 1: Physicochemical Properties of Selected Sulfur Oxoacids

Historical Process Catalyst Operating Temperature Operating Pressure Typical H₂SO₄ Concentration
Lead Chamber Process Nitrogen Oxides (NO, NO₂)~100-200°CAtmospheric62-78%
Contact Process Vanadium(V) Oxide (V₂O₅)400-450°C1-2 atm98-99% (or as oleum)

Table 2: Comparison of Industrial Sulfuric Acid Production Processes

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of sulfur oxoacids.

Laboratory Synthesis of Sulfurous Acid

Objective: To prepare an aqueous solution of sulfurous acid by dissolving sulfur dioxide in water.

Materials:

  • Sulfur powder

  • Deflagrating spoon

  • Gas jar with a lid

  • Bunsen burner

  • Distilled water

  • pH indicator (e.g., universal indicator)

Procedure:

  • Place a small amount of sulfur powder in the deflagrating spoon.

  • Heat the sulfur in the Bunsen burner flame until it ignites with a blue flame.

  • Lower the burning sulfur into a gas jar containing a small amount of distilled water.

  • Cover the gas jar to trap the sulfur dioxide gas produced.

  • Once the sulfur has finished burning, remove the spoon and securely close the gas jar.

  • Shake the gas jar to facilitate the dissolution of sulfur dioxide in the water.

  • Test the resulting solution with a pH indicator to confirm the formation of an acidic solution.

Reaction: SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

Industrial Production of Sulfuric Acid: The Contact Process

The Contact Process is the primary industrial method for producing high-purity sulfuric acid.[18] It involves three main stages:

Stage 1: Production and Purification of Sulfur Dioxide (SO₂)

  • Elemental sulfur is burned in an excess of dry air to produce sulfur dioxide: S(l) + O₂(g) → SO₂(g)

  • The resulting SO₂ gas is purified to remove impurities like dust and arsenic compounds that could poison the catalyst.[16]

Stage 2: Catalytic Oxidation of Sulfur Dioxide to Sulfur Trioxide (SO₃)

  • The purified SO₂ is mixed with excess air and passed over a vanadium(V) oxide catalyst at a temperature of 400-450°C and a pressure of 1-2 atm.[17]

  • This is a reversible and exothermic reaction: 2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

Stage 3: Conversion of Sulfur Trioxide to Sulfuric Acid

  • The sulfur trioxide is not directly dissolved in water, as this reaction is highly exothermic and produces a corrosive mist.[20]

  • Instead, the SO₃ is absorbed in concentrated sulfuric acid to form oleum (B3057394) (fuming sulfuric acid, H₂S₂O₇): SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l)

  • The oleum is then carefully diluted with water to produce sulfuric acid of the desired concentration:[19] H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l)

Anhydrous Synthesis of Thiosulfuric Acid

Objective: To synthesize thiosulfuric acid in an anhydrous environment to prevent its rapid decomposition.

Materials:

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous hydrogen chloride (HCl)

  • Anhydrous diethyl ether

  • Low-temperature reaction vessel (-78°C)

Procedure: (This is a specialized, low-temperature synthesis)

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • In the cooled vessel, suspend anhydrous sodium thiosulfate in anhydrous diethyl ether.

  • Bubble anhydrous hydrogen chloride gas through the suspension.

  • The reaction produces thiosulfuric acid, which remains in the ether solution, and a precipitate of sodium chloride.

Reaction: Na₂S₂O₃(s) + 2HCl(g) → H₂S₂O₃(in ether) + 2NaCl(s)[11]

Visualizing Chemical Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.

Lead_Chamber_Process cluster_glover Glover Tower cluster_chambers Lead Chambers cluster_gaylussac Gay-Lussac Tower G_in Hot SO2 Gas G_out SO2, NO, NO2 to Chambers G_in->G_out C_in SO2, NO, NO2, Air, Steam G_out->C_in G_acid_in Nitrous Vitriol G_acid_out Concentrated H2SO4 G_acid_in->G_acid_out GL_acid_in Cool Concentrated H2SO4 G_acid_out->GL_acid_in C_out Gases to Gay-Lussac Tower C_in->C_out C_acid Chamber Acid (62-70%) GL_in Gases from Chambers C_out->GL_in GL_out Waste Gases GL_in->GL_out GL_acid_out Nitrous Vitriol to Glover Tower GL_acid_in->GL_acid_out GL_acid_out->G_acid_in

Figure 1: Workflow of the historic Lead Chamber Process for sulfuric acid production.

Contact_Process S Sulfur SO2 Sulfur Dioxide S->SO2 O2 Oxygen (from Air) O2->SO2 CatalyticConverter Catalytic Converter (V2O5 catalyst, 450°C) O2->CatalyticConverter Purification Purification Unit SO2->Purification Purification->CatalyticConverter SO3 Sulfur Trioxide CatalyticConverter->SO3 AbsorptionTower Absorption Tower SO3->AbsorptionTower Oleum Oleum (H2S2O7) AbsorptionTower->Oleum H2SO4_conc Concentrated H2SO4 H2SO4_conc->AbsorptionTower Dilution Dilution with Water Oleum->Dilution H2SO4_final Final H2SO4 Product Dilution->H2SO4_final

Figure 2: The modern Contact Process for industrial sulfuric acid synthesis.

Sulfur_Oxoacid_Relationships H2S H2S (-2) H2SO2 H2SO2 (+2) This compound H2S->H2SO2 Oxidation H2SO3 H2SO3 (+4) Sulfurous Acid H2SO2->H2SO3 Oxidation H2SO4 H2SO4 (+6) Sulfuric Acid H2SO3->H2SO4 Oxidation

Figure 3: Oxidation state relationships of key sulfur oxoacids.

Relevance in Drug Development

Sulfur-containing functional groups are prevalent in a wide range of pharmaceuticals.[21] The unique physicochemical properties imparted by sulfur, such as its ability to form hydrogen bonds and its various oxidation states, make it a valuable element in drug design.[22]

  • Sulfonamides: This class of compounds, which can be considered derivatives of sulfuric acid, has a long history in medicine, particularly as antimicrobial agents.[22]

  • Sulfones and Sulfoxides: These functional groups are also found in numerous drugs and are often used to modulate the pharmacokinetic properties of a molecule.[23]

  • Thioethers: These are another common sulfur-containing moiety in pharmaceuticals.[21]

While this compound itself is too unstable for direct therapeutic use, the study of such reactive sulfur species is crucial for understanding biological redox processes and the metabolism of sulfur-containing drugs. The broader family of sulfur oxoacids and their derivatives provide a rich source of chemical diversity for the development of new therapeutic agents.[24]

Conclusion

The study of this compound and its related sulfur oxoacids reveals a fascinating journey from ancient alchemy to modern industrial chemistry and drug discovery. While this compound remains a subject of fundamental research due to its instability, its more stable counterparts, particularly sulfuric acid, have played a pivotal role in technological advancement. For researchers and professionals in drug development, a thorough understanding of the chemistry of these compounds is essential for leveraging the unique properties of sulfur in the design of novel therapeutics. The historical context, detailed experimental protocols, and comparative data presented in this guide provide a solid foundation for further exploration and innovation in this important area of chemistry.

References

The Atmospheric Genesis of Sulfate: A Technical Guide to the Pivotal Role of the Hydroxysulfonyl Radical (HOSO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today elucidates the critical role of the hydroxysulfonyl radical (HOSO₂) in atmospheric chemistry, providing researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental processes governing the formation of sulfate (B86663) aerosols, a key component of acid rain and a significant factor in global climate modulation. This whitepaper clarifies the primary atmospheric oxidation pathway of sulfur dioxide (SO₂), identifying HOSO₂ as the crucial, short-lived intermediate, rather than its more stable isomer, dihydroxidosulfur (S(OH)₂), also known as sulfoxylic acid.

The guide meticulously details the gas-phase oxidation of SO₂ initiated by the hydroxyl radical (OH), the atmosphere's primary detergent. This reaction is the first and rate-limiting step in the conversion of anthropogenic and naturally emitted SO₂ into sulfuric acid (H₂SO₄), which subsequently leads to the formation of sulfate particles. These aerosols have profound impacts on air quality, human health, and the Earth's radiative balance.

This document presents a thorough compilation of quantitative data from numerous studies, offering a clear comparison of reaction kinetics and thermodynamic properties. Furthermore, it provides detailed experimental and computational protocols utilized in the investigation of these atmospheric reactions, aiming to facilitate further research in this vital area.

The Core Chemical Pathway: From Sulfur Dioxide to Sulfuric Acid

The principal mechanism for the atmospheric oxidation of SO₂ is a multi-step process initiated by the reaction with the OH radical:

  • Formation of the Hydroxysulfonyl Radical (HOSO₂): An OH radical adds to a sulfur dioxide molecule to form the HOSO₂ radical. This is a termolecular reaction, meaning it requires a third body (M), such as N₂ or O₂, to stabilize the newly formed radical. SO₂ + OH + M → HOSO₂ + M

  • Oxidation of HOSO₂: The HOSO₂ radical rapidly reacts with molecular oxygen (O₂) to produce sulfur trioxide (SO₃) and a hydroperoxyl radical (HO₂). HOSO₂ + O₂ → SO₃ + HO₂

  • Formation of Sulfuric Acid: Sulfur trioxide is highly reactive and readily combines with water molecules in the atmosphere to form sulfuric acid (H₂SO₄). SO₃ + H₂O + M → H₂SO₄ + M

While other pathways for SO₂ oxidation exist, such as reactions with Criegee intermediates or heterogeneous reactions on aerosol surfaces, the OH-initiated gas-phase oxidation is considered the dominant global pathway for sulfate formation.

Visualizing the Primary Atmospheric SO₂ Oxidation Pathway

The following diagram illustrates the key steps in the formation of sulfuric acid from sulfur dioxide in the atmosphere.

SO2_Oxidation_Pathway SO2 Sulfur Dioxide (SO₂) HOSO2 Hydroxysulfonyl Radical (HOSO₂) SO2->HOSO2 + OH + M OH Hydroxyl Radical (OH) OH->HOSO2 M1 Third Body (M) M1->HOSO2 SO3 Sulfur Trioxide (SO₃) HOSO2->SO3 + O₂ O2 Molecular Oxygen (O₂) O2->SO3 H2SO4 Sulfuric Acid (H₂SO₄) SO3->H2SO4 + H₂O + M H2O Water (H₂O) H2O->H2SO4 M2 Third Body (M) M2->H2SO4

Figure 1: Primary pathway of atmospheric SO₂ oxidation.

Quantitative Analysis of Reaction Kinetics and Thermodynamics

The efficiency of the atmospheric SO₂ oxidation process is governed by the kinetics of the individual reaction steps and the thermodynamic stability of the intermediates. The following tables summarize key quantitative data from various experimental and computational studies.

Rate Constants for Key Reactions

The rate of a chemical reaction is quantified by its rate constant (k). The following table presents the rate constants for the primary reactions in the SO₂ oxidation pathway under typical atmospheric conditions.

ReactionRate Constant (k)Temperature (K)PressureNotes
SO₂ + OH + M → HOSO₂ + Mk₀ = (3.03 ± 0.2) x 10⁻³¹ (T/300)⁻⁴.¹⁰ cm⁶ molecule⁻² s⁻¹220-333Low-pressure limit (N₂)The rate is dependent on the concentration of the third body (M).[1]
k∞ = (2.00 ± 0.2) x 10⁻¹² cm³ molecule⁻¹ s⁻¹220-333High-pressure limitAt higher altitudes, the reaction rate becomes less dependent on the third body.[1]
HOSO₂ + O₂ → SO₃ + HO₂~1.2 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹2981 atmThis reaction is relatively fast, ensuring the rapid conversion of HOSO₂ to SO₃.

Table 1: Rate Constants for the Primary SO₂ Oxidation Pathway

Thermodynamic Properties of Key Species

The thermodynamic stability of the molecules involved in the SO₂ oxidation pathway influences the direction and energetics of the reactions. The following table lists the standard enthalpy of formation (ΔfH°₂₉₈) and standard entropy (S°₂₉₈) for key species.

SpeciesChemical FormulaΔfH°₂₉₈ (kJ/mol)S°₂₉₈ (J/mol·K)
Sulfur DioxideSO₂-296.8248.2
Hydroxyl RadicalOH39.0183.7
Hydroxysulfonyl RadicalHOSO₂-374.1 ± 3.0285.1
Sulfur TrioxideSO₃-395.7256.8
Sulfuric AcidH₂SO₄-814.0156.9

Table 2: Thermodynamic Properties of Species in the SO₂ Oxidation Pathway [2][3][4][5][6]

Experimental and Computational Methodologies

The understanding of the atmospheric chemistry of SO₂ is built upon a foundation of sophisticated experimental and computational techniques.

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a highly sensitive and versatile method for studying the kinetics of gas-phase reactions involving radicals like OH.

PLP_LIF_Workflow cluster_preparation System Preparation cluster_reaction Reaction Initiation and Probing cluster_analysis Data Analysis Gas_Mixture Prepare Gas Mixture (Precursor, SO₂, Buffer Gas) Flow_Control Introduce Mixture into Reaction Cell at Controlled Flow, Pressure, and Temperature Gas_Mixture->Flow_Control Photolysis_Laser Generate OH Radicals (e.g., 248 nm laser pulse photolyzes H₂O₂) Flow_Control->Photolysis_Laser Delay_Generator Vary Time Delay (Δt) between Photolysis and Probe Lasers Photolysis_Laser->Delay_Generator Probe_Laser Excite OH Radicals (e.g., 282 nm laser pulse) Fluorescence_Detection Detect OH Fluorescence (e.g., at 309 nm with PMT) Probe_Laser->Fluorescence_Detection Decay_Profile Record OH Fluorescence Intensity vs. Time Delay Fluorescence_Detection->Decay_Profile Delay_Generator->Probe_Laser Pseudo_First_Order Plot Pseudo-First-Order Rate Constant (k') vs. [SO₂] Decay_Profile->Pseudo_First_Order Rate_Constant Determine Bimolecular Rate Constant (k) from the Slope of the Plot Pseudo_First_Order->Rate_Constant

Figure 2: Workflow for a PLP-LIF kinetics experiment.
  • Reactant Preparation and Introduction: A gas mixture containing a precursor for OH radicals (e.g., H₂O₂ or HNO₃), SO₂, and a buffer gas (e.g., N₂ or He) is prepared. This mixture is flowed through a temperature- and pressure-controlled reaction cell.[7]

  • OH Radical Generation: A pulsed photolysis laser (e.g., an excimer laser at 248 nm) is fired into the reaction cell, photolyzing the precursor to produce a sudden burst of OH radicals.[8]

  • OH Radical Detection: A second pulsed laser, the probe laser (e.g., a tunable dye laser at 282 nm), is fired at a specific time delay after the photolysis laser. This laser excites the OH radicals to a higher electronic state. The subsequent fluorescence, as the radicals relax back to their ground state, is detected by a photomultiplier tube (PMT) fitted with a narrow bandpass filter (e.g., at 309 nm).[8]

  • Kinetic Measurement: By systematically varying the time delay between the photolysis and probe lasers, the decay of the OH radical concentration in the presence of a known excess of SO₂ can be monitored.

  • Data Analysis: The decay of the OH fluorescence signal follows pseudo-first-order kinetics. By measuring the decay rate at different SO₂ concentrations, the bimolecular rate constant for the reaction of OH with SO₂ can be determined from the slope of a plot of the pseudo-first-order rate constant versus the SO₂ concentration.[8]

Experimental Protocol: Smog Chamber Studies

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions and study the formation of secondary pollutants, such as sulfate aerosols.

  • Chamber Preparation: The chamber, typically a large Teflon bag, is flushed with purified air to remove any residual contaminants.

  • Reactant Injection: Known concentrations of SO₂, an OH precursor (e.g., nitrous acid (HONO) or hydrogen peroxide (H₂O₂)), and potentially other atmospheric constituents like NOx and volatile organic compounds (VOCs) are injected into the chamber.[1][9]

  • Initiation of Photochemistry: The chamber is irradiated with a light source that mimics the solar spectrum, initiating the photolysis of the OH precursor and the subsequent oxidation of SO₂.[9]

  • Monitoring of Gas and Aerosol Phases: A suite of instruments is used to monitor the concentrations of gaseous species (e.g., SO₂, O₃, NOx) and the physical and chemical properties of the newly formed aerosols (e.g., particle number concentration, size distribution, and chemical composition).[9]

  • Data Analysis: The rate of SO₂ decay and the rate of sulfate aerosol formation are determined from the time-series data. This information is used to evaluate the efficiency of the oxidation process and the yield of aerosol formation.[1]

Computational Chemistry Methods

Theoretical calculations play a crucial role in elucidating the reaction mechanisms, energetics, and structures of transient species like the HOSO₂ radical.

  • Ab initio methods: High-level quantum chemical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to accurately calculate the energies of reactants, products, and transition states.[10]

  • Density Functional Theory (DFT): DFT methods are often employed to optimize the geometries of the molecules and to calculate vibrational frequencies, which are necessary for determining thermodynamic properties.[10]

  • Reaction Dynamics Calculations: The potential energy surfaces generated from quantum chemical calculations are used as input for reaction dynamics simulations to calculate temperature- and pressure-dependent rate constants.

Conclusion

The atmospheric oxidation of sulfur dioxide is a cornerstone of atmospheric chemistry, with the hydroxysulfonyl radical (HOSO₂) serving as the central, albeit fleeting, intermediate. This technical guide has synthesized the current understanding of this critical process, providing a robust foundation of quantitative data and detailed methodologies for the scientific community. A clear comprehension of the formation and fate of HOSO₂ is paramount for accurately modeling atmospheric composition, predicting the impacts of sulfur emissions on climate and air quality, and developing effective environmental policies. Further research, leveraging the advanced experimental and computational techniques outlined herein, will continue to refine our knowledge of this fundamental atmospheric reaction pathway.

References

Computational Chemistry of Sulfur Oxoacids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry of sulfur oxoacids, compounds of significant interest in atmospheric chemistry, industrial processes, and increasingly, in biological systems and drug development. This document details the theoretical and experimental methodologies used to characterize these reactive species, presents key quantitative data, and visualizes important reaction pathways and computational workflows.

Introduction to Sulfur Oxoacids

Sulfur oxoacids are a class of chemical compounds containing sulfur, oxygen, and hydrogen.[1] They exhibit a wide range of structures and oxidation states for the central sulfur atom, leading to diverse chemical properties.[2] While sulfuric acid (H₂SO₄) is the most well-known and industrially significant, a variety of other sulfur oxoacids, some of which are unstable and exist only in solution or as their salts, play crucial roles in various chemical and biological processes.[1][3] These include sulfurous acid (H₂SO₃), thiosulfuric acid (H₂S₂O₃), peroxymonosulfuric acid (H₂SO₅), and peroxydisulfuric acid (H₂S₂O₈).[1][4] The inherent reactivity and potential for redox activity of these compounds make them important subjects of study in the context of cellular signaling and drug design.

Computational Methodologies

The study of sulfur oxoacids heavily relies on computational chemistry to elucidate their structures, properties, and reaction mechanisms, especially for unstable species that are challenging to investigate experimentally.

Quantum Chemical Methods

Ab initio and Density Functional Theory (DFT) are the cornerstones of computational studies on sulfur oxoacids.

  • Hartree-Fock (HF) theory provides a foundational mean-field approximation for the electronic wavefunction.

  • Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy by incorporating electron correlation.[5] CCSD(T) is often considered the "gold standard" for its high accuracy in energy calculations.[5]

  • Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, making it suitable for larger systems. Functionals such as B3LYP are commonly used for geometry optimizations and frequency calculations of sulfur-containing compounds.[6]

The choice of basis set is crucial for accurate calculations, with Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) being frequently employed.[7]

Molecular Dynamics Simulations

While less common for the study of individual, small sulfur oxoacids, molecular dynamics (MD) simulations can be employed to investigate the behavior of these acids in condensed phases, such as in aqueous solution or at interfaces. These simulations provide insights into solvation effects, diffusion, and interactions with other molecules over time.

Key Quantitative Data

The following tables summarize key structural and thermochemical data for several important sulfur oxoacids, primarily derived from computational studies.

Table 1: Calculated Geometrical Parameters of Selected Sulfur Oxoacids

CompoundMethodBondLength (Å)BondAngle (°)
Sulfuric Acid (H₂SO₄) CCSD(T)S=O1.422O=S=O123.3
S-OH1.574HO-S-OH101.3
Sulfurous Acid (H₂SO₃) (cis) CCSD(T)-F12bS=O1.451O=S-O105.6
S-OH1.612O-S-O100.6
Sulfite Ion (SO₃²⁻) S-O1.51O-S-O106

Note: Experimental and computational values can vary depending on the phase (gas vs. solid) and the level of theory used.[8][9]

Table 2: Calculated Vibrational Frequencies of Selected Sulfur Oxoacids

CompoundModeWavenumber (cm⁻¹) (Harmonic)Wavenumber (cm⁻¹) (Fundamental)
Sulfuric Acid (H₂SO₄) OH stretch3563-
S=O stretch1452-
S-O stretch1216-
O-S-O bend558-
Sulfur Dioxide (SO₂) (precursor to H₂SO₃) Symmetric stretch (ν₁)11681151
Bend (ν₂)526518
Asymmetric stretch (ν₃)13811362

Note: Experimental frequencies are often fundamental frequencies, while harmonic frequencies are typically calculated. Anharmonic corrections are needed for a direct comparison.[10][11]

Table 3: Thermochemical Data for Selected Sulfur Oxoacids

CompoundPropertyValue (kJ/mol)
Sulfuric Acid (H₂SO₄) (gas) Enthalpy of Formation (ΔfH°₂₉₈)-732.73
Gibbs Free Energy of Formation (ΔfG°)-
Thiosulfate (S₂O₃²⁻) (aq) Gibbs Free Energy of Formation (ΔfG°)-513.4
Sulfite (SO₃²⁻) (aq) Gibbs Free Energy of Formation (ΔfG°)-486.6
Sulfate (B86663) (SO₄²⁻) (aq) Gibbs Free Energy of Formation (ΔfG°)-744.6

Note: Thermochemical data can be highly dependent on the state of the substance (gas, liquid, aqueous). The values presented here are from various sources and may not be directly comparable.[11][12]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of sulfur oxoacids, many of which are unstable.

Synthesis of Peroxydisulfuric Acid (Marshall's Acid)

This protocol is based on the reaction of chlorosulfuric acid with hydrogen peroxide.[13][14]

Materials:

  • Chlorosulfuric acid (ClSO₃H)

  • Hydrogen peroxide (H₂O₂) (concentrated)

  • Dry inert solvent (e.g., diethyl ether)

  • Ice bath

  • Standard glassware for synthesis under inert atmosphere

Procedure:

  • Safety Precautions: This reaction is highly exothermic and produces corrosive HCl gas. It must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • A solution of hydrogen peroxide in the dry inert solvent is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas outlet.

  • The flask is cooled in an ice bath to 0 °C.

  • Chlorosulfuric acid is added dropwise from the dropping funnel to the stirred hydrogen peroxide solution. The temperature should be carefully monitored and maintained at or below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C.

  • The precipitated peroxydisulfuric acid is then collected by filtration under an inert atmosphere and washed with the cold, dry solvent.

  • The product should be stored at low temperatures as it is unstable and can decompose.[15]

Characterization:

  • Titration: The concentration of the peroxyacid can be determined by iodometric titration.

  • Spectroscopy: Raman and IR spectroscopy can be used to identify the characteristic vibrational modes of the S-O and O-O bonds.

Synthesis of Thiosulfuric Acid (Anhydrous)

Anhydrous thiosulfuric acid can be prepared at low temperatures using the following method.[2]

Materials:

  • Hydrogen sulfide (B99878) (H₂S)

  • Sulfur trioxide (SO₃)

  • Dry, non-polar solvent (e.g., diethyl ether)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Safety Precautions: Hydrogen sulfide is a highly toxic gas. This synthesis must be performed in a specialized, well-ventilated fume hood.

  • A solution of sulfur trioxide in the dry solvent is cooled to approximately -78 °C in a low-temperature bath.

  • A slow stream of dry hydrogen sulfide gas is bubbled through the cold SO₃ solution with vigorous stirring.

  • The reaction progress can be monitored by the formation of a precipitate.

  • Once the reaction is complete, the solvent can be carefully removed under vacuum at low temperature to yield the anhydrous acid.

Characterization:

  • The product is highly unstable and decomposes above -5 °C.[2] Characterization is challenging and often relies on in-situ spectroscopic methods at low temperatures.

Visualization of Pathways and Workflows

Computational Workflow for Reaction Mechanism Elucidation

The following diagram illustrates a typical workflow for the computational investigation of a chemical reaction mechanism involving sulfur oxoacids.

Computational_Workflow cluster_start 1. Hypothesis and Model Setup cluster_ts_search 2. Transition State Search cluster_pathway 3. Reaction Pathway Confirmation cluster_analysis 4. Energetics and Analysis start Define Reaction Hypothesis mol_build Build Reactant and Product Structures start->mol_build ts_guess Generate Initial TS Guess (e.g., QST2/QST3) mol_build->ts_guess ts_opt Optimize TS Geometry ts_guess->ts_opt freq_calc Frequency Calculation (Confirm 1 imaginary frequency) ts_opt->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc reactant Verify Reactant Minimum irc_calc->reactant product Verify Product Minimum irc_calc->product energy_profile Calculate Energy Profile (Activation and Reaction Energies) reactant->energy_profile product->energy_profile analysis Analyze Electronic Structure (NBO, AIM, etc.) energy_profile->analysis

A typical computational workflow for elucidating a reaction mechanism.
Redox Signaling Pathway Involving Cysteine Oxidation

Sulfur oxoacids, particularly those that can be generated from reactive oxygen species (ROS), are implicated in the oxidative modification of cysteine residues in proteins, a key mechanism in redox signaling.

Redox_Signaling cluster_protein Protein Cysteine Residue cluster_oxidation Oxidative Modification cluster_downstream Downstream Signaling Cys_SH Cysteine Thiol (R-SH) Cys_S_minus Thiolate Anion (R-S⁻) Cys_SH->Cys_S_minus Deprotonation Cys_SOH Sulfenic Acid (R-SOH) Cys_S_minus->Cys_SOH Oxidation H2O Water (H₂O) Cys_SOH->H2O disulfide Disulfide Bond (R-S-S-R') Cys_SOH->disulfide Condensation with R'-SH H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Cys_S_minus signaling Altered Protein Function & Cellular Response disulfide->signaling

Oxidative modification of a protein cysteine residue, a key redox signaling event.
KEGG Pathway: Sulfur Metabolism

The Kyoto Encyclopedia of Genes and Genomes (KEGG) provides a comprehensive map of sulfur metabolism, illustrating the interconversion of various sulfur-containing compounds, including the precursors to and products of sulfur oxoacids.

KEGG_Sulfur_Metabolism Sulfate Sulfate (SO₄²⁻) APS Adenylyl sulfate (APS) Sulfate->APS ATP sulfurylase PAPS 3'-phosphoadenylyl sulfate (PAPS) APS->PAPS APS kinase Sulfite Sulfite (SO₃²⁻) APS->Sulfite APS reductase (Dissimilatory) PAPS->Sulfite PAPS reductase Sulfide Sulfide (S²⁻) Sulfite->Sulfide Sulfite reductase Thiosulfate Thiosulfate (S₂O₃²⁻) Sulfite->Thiosulfate Thiosulfate sulfurtransferase Cysteine Cysteine Sulfide->Cysteine Cysteine synthase Thiosulfate->Sulfite Thiosulfate reductase

A simplified representation of the KEGG sulfur metabolism pathway.

Conclusion

The computational chemistry of sulfur oxoacids is a vibrant and essential field of research. Quantum chemical calculations provide invaluable data on the structure, stability, and reactivity of these often-elusive molecules. This theoretical work, in conjunction with targeted experimental studies, is crucial for understanding their roles in diverse areas, from atmospheric science to the intricate redox signaling pathways that govern cellular function. For professionals in drug development, a thorough understanding of these computational and experimental approaches is paramount for elucidating the mechanisms of action of sulfur-containing drugs and for the rational design of new therapeutic agents that target redox-regulated pathways.

References

An In-depth Technical Guide to Dihydroxidosulfur and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dihydroxidosulfur, an unstable oxoacid of sulfur. The document delves into its various synonyms encountered in chemical literature, its chemical and physical properties, methods for its generation and characterization, and its role in biochemical pathways.

Nomenclature and Identification

This compound is a compound with the chemical formula H₂SO₂ or S(OH)₂. Due to its transient nature, it has been referred to by several names throughout chemical literature. Understanding these synonyms is crucial for a comprehensive literature search and a clear understanding of its chemistry.

Table 1: Synonyms and Identifiers for this compound [1][2]

SynonymIUPAC NameChemical FormulaCAS NumberPubChem CIDChEBI ID
This compoundSulfanediolS(OH)₂20196-46-7546069633536
Sulfoxylic acidSulfanediolH₂SO₂20196-46-7546069633536
Hyposulfurous acidSulfanediolH₂SO₂20196-46-7546069633536
Sulfur dihydroxideSulfanediolS(OH)₂20196-46-7546069633536
SulfanediolSulfanediolS(OH)₂20196-46-7546069633536
2-ThiatrioxidaneSulfanediolH₂SO₂20196-46-7546069633536

This compound contains sulfur in the +2 oxidation state, positioning it as an intermediate between hydrogen sulfide (B99878) (-2) and dithionous acid (+3).[2] Its conjugate base is the sulfoxylate (B1233899) anion (SO₂²⁻), which exhibits greater stability.[2]

Generation and Experimental Protocols

The high reactivity and instability of this compound preclude its isolation as a pure, stable compound under normal conditions. Consequently, it is typically generated in situ for immediate study. Several methods have been reported for its formation.

One of the most convenient methods for producing sulfoxylate, the anion of sulfoxylic acid, in aqueous solution is through the decomposition of thiourea (B124793) dioxide (TDO), also known as formamidine (B1211174) sulfinic acid.[3][4]

Experimental Protocol: Generation of Sulfoxylate from Thiourea Dioxide

Objective: To generate sulfoxylate ions in an aqueous solution for spectroscopic analysis or reactivity studies.

Materials:

  • Thiourea dioxide (CH₄N₂O₂S)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized, deoxygenated water

  • pH meter

  • Standard laboratory glassware

  • Nitrogen or Argon gas for creating an inert atmosphere

Methodology:

  • Prepare a stock solution of thiourea dioxide in deionized, deoxygenated water. The concentration can be varied depending on the subsequent application, a typical starting point is 0.04 g of TDO in 100.0 mL of water.

  • In a reaction vessel, create an alkaline environment by adding a calculated amount of NaOH solution to deoxygenated water to achieve a pH greater than 10. The decomposition of TDO to sulfoxylate is favorable in alkaline conditions.

  • Maintain an inert atmosphere over the solution by continuously purging with nitrogen or argon gas to prevent oxidation of the generated sulfoxylate.

  • Initiate the reaction by adding the thiourea dioxide solution to the alkaline solution. The decomposition begins upon mixing. In alkaline solutions (pH > 10), TDO decomposes to form sulfoxylate and urea.[1]

  • The formation of sulfoxylate can be monitored using UV-Vis spectroscopy. The sulfoxylate ion has a characteristic absorbance that can be tracked over time.

  • For kinetic studies, aliquots of the reaction mixture can be withdrawn at specific time intervals and analyzed, for example, by reversed-phase ion-pair high-performance liquid chromatography (HPLC) to quantify the concentrations of TDO and its decomposition products.[5]

Logical Workflow for Sulfoxylate Generation from TDO

TDO_Decomposition TDO Thiourea Dioxide (CH₄N₂O₂S) Sulfoxylate Sulfoxylate Anion (SO₂²⁻) TDO->Sulfoxylate Decomposition Urea Urea ((NH₂)₂CO) TDO->Urea Alkaline Alkaline Solution (pH > 10) Alkaline->Sulfoxylate Inert Inert Atmosphere (N₂ or Ar) Inert->Sulfoxylate Analysis Spectroscopic/Chromatographic Analysis Sulfoxylate->Analysis

Caption: Workflow for the generation of sulfoxylate from thiourea dioxide.

This compound can also be synthesized in the gas phase using an electric discharge.[2] This method is suitable for spectroscopic studies of the isolated molecule.

Experimental Protocol: Gas-Phase Synthesis of this compound

Objective: To generate gaseous this compound for microwave or mass spectrometric analysis.

Materials:

  • Neon (Ne) or Argon (Ar) as a carrier gas

  • Hydrogen (H₂) gas

  • Sulfur dioxide (SO₂) gas

  • High-voltage pulsed discharge nozzle

  • Vacuum chamber

  • Microwave spectrometer or mass spectrometer

Methodology:

  • A gas mixture of hydrogen (H₂) and sulfur dioxide (SO₂) diluted in a carrier gas such as neon or argon is prepared.

  • This gas mixture is introduced into a vacuum chamber through a pulsed nozzle.

  • A high-voltage electric discharge is applied between two electrodes located at the exit of the nozzle. This ionizes the carrier gas, which in turn initiates chemical reactions between H₂ and SO₂.

  • The reactive species formed in the plasma, including this compound, are then expanded into the vacuum chamber, where they are cooled to very low temperatures.

  • The generated this compound molecules can then be characterized using a microwave spectrometer, which measures their rotational transitions, or a mass spectrometer to determine their mass-to-charge ratio.

Quantitative Data

Due to its instability, extensive quantitative data for this compound is sparse. However, studies on its acid-base properties and decomposition kinetics have been reported.

Table 2: Acid-Base Properties and Decomposition Rate Constants of the Sulfoxylate System

ParameterValueConditionsReference
pKₐ₁ (H₂SO₂)~8.0Aqueous solutionMakarov et al. (2010)[3]
pH range for H₂SO₂ dominance< 7.97T = 25°C, I = 0.1 MMakarov et al. (2010)[1]
pH range for HSO₂⁻ dominance7.97 - 13.55T = 25°C, I = 0.1 MMakarov et al. (2010)[1]
pH range for SO₂²⁻ dominance> 13.55T = 25°C, I = 0.1 MMakarov et al. (2010)[1]
Decomposition of Thiourea DioxidesFirst-order reactionpH 4.0 - 8.0(PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides[5]
Influence of pH on TDO decompositionRate constants increase with pH-(PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides[5]

Role in Biochemical Pathways

This compound is considered a key intermediate in the oxidation of hydrogen sulfide (H₂S), a significant signaling molecule in biological systems.[2][3] The mitochondrial sulfide oxidation pathway is responsible for detoxifying excess H₂S and involves a series of enzymatic reactions.

Signaling Pathway: Mitochondrial Hydrogen Sulfide Oxidation

H2S_Oxidation cluster_intermediate Proposed Intermediate Step H2S Hydrogen Sulfide (H₂S) SQR Sulfide:Quinone Oxidoreductase (SQR) H2S->SQR H2SO2 This compound (Sulfoxylic Acid) H2S->H2SO2 Oxidation GSSH Glutathione Persulfide (GSSH) SQR->GSSH GSH GSH Glutathione (GSH) PDO Persulfide Dioxygenase (PDO) GSSH->PDO Rhd Rhodanese (TST) GSSH->Rhd SO3 Sulfite (B76179) (SO₃²⁻) PDO->SO3 SO Sulfite Oxidase (SO) SO3->SO SO4 Sulfate (SO₄²⁻) SO->SO4 S2O3 Thiosulfate (S₂O₃²⁻) Rhd->S2O3 + SO₃²⁻ H2SO2->SO3 Further Oxidation

Caption: Mitochondrial pathway for the oxidation of hydrogen sulfide.

In this pathway, sulfide quinone oxidoreductase (SQR) initiates the oxidation of H₂S.[6][7] While the detailed mechanism is complex and can involve persulfide intermediates, sulfoxylic acid is considered a likely transient species in the overall conversion of sulfide to sulfite and subsequently to sulfate.[6][7] The electrons generated during this process are transferred to the electron transport chain, linking H₂S metabolism to cellular energy production.[6]

References

Predicted Reactivity of Sulfoxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxylic acid (H₂SO₂), a highly reactive and unstable sulfur oxoacid, serves as a pivotal intermediate in sulfur metabolism and atmospheric chemistry. With sulfur in the +2 oxidation state, it is positioned between hydrogen sulfide (B99878) (-2) and sulfurous acid (+4), rendering it a potent reducing agent.[1][2][3][4] This guide provides a comprehensive overview of the predicted reactivity of sulfoxylic acid, summarizing its chemical and physical properties, stability, and key reactions. Detailed experimental protocols for its generation and detection are provided, alongside quantitative data on its reactivity. Visualizations of its tautomeric forms, reaction pathways, and experimental workflows are included to facilitate a deeper understanding of this transient yet significant molecule.

Introduction

Sulfoxylic acid, also known as hyposulfurous acid, is an elusive sulfur oxoacid with the chemical formula H₂SO₂.[3][5] Its transient nature has made it challenging to study directly, yet its importance as a reactive intermediate in various biological and chemical processes is increasingly recognized.[2][6] It is a key player in the oxidation of hydrogen sulfide to sulfate (B86663) and is implicated in the redox signaling pathways within cells.[7][8] Understanding the reactivity of sulfoxylic acid is crucial for researchers in fields ranging from atmospheric science to drug development, where sulfur-containing compounds play a vital role.

This technical guide aims to consolidate the current knowledge on the predicted reactivity of sulfoxylic acid, with a focus on providing quantitative data and detailed experimental methodologies to aid researchers in their investigations.

Chemical and Physical Properties

Sulfoxylic acid is characterized by a sulfur atom in the +2 oxidation state.[4][5] It exists predominantly in its more stable tautomeric form, S(OH)₂, also referred to as sulfanol, with the trans conformer being the most stable.[1] Less stable isomers include sulfinic acid (HS(O)OH).[7] Due to its inherent instability, sulfoxylic acid is rarely isolated in pure form and is primarily studied in the gas phase or as a transient intermediate in solution.[1][3]

Acid-Base Properties

Sulfoxylic acid is a diprotic acid, and its dissociation constants (pKa) have been determined.

Dissociation Step Equilibrium pKa Value
First DissociationH₂SO₂ ⇌ HSO₂⁻ + H⁺~8.0[4]
Second DissociationHSO₂⁻ ⇌ SO₂²⁻ + H⁺13.55[7]
Stability and Decomposition

Sulfoxylic acid is unstable in aqueous solutions and undergoes decomposition. The rate of decomposition is highly dependent on the pH of the solution.

pH Decomposition Rate Constant (k x 10⁴ s⁻¹)
7.01.8
8.00.6
9.00.2
10.00.1
11.00.2
12.01.0
13.05.0
Data from a study on the decomposition of sulfoxylic acid and its anions.[4]

Predicted Reactivity

The reactivity of sulfoxylic acid is dominated by its strong reducing properties.[2][6] It readily participates in redox reactions, acting as an electron donor.

Redox Reactions

While a standard redox potential for the sulfoxylate (B1233899)/sulfoxylic acid couple is not well-documented due to its instability, its potent reducing capabilities are evident in its reactions with various oxidizing agents. For instance, its derivative, sodium formaldehyde (B43269) sulfoxylate, is a strong reducing agent used in industrial processes.[9]

Reactions with Oxidizing Agents

Sulfoxylic acid is expected to react rapidly with oxidizing agents such as hydrogen peroxide, hypochlorite, and permanganate. The kinetics of the reaction between sulfide and hydrogen peroxide, which can involve sulfoxylic acid as an intermediate, have been studied, with the overall reaction being complex and producing various sulfur species.[10][11]

Reactions with Organic Compounds

Hydrogen sulfoxylate, an intermediate formed from the reduction of sulfur dioxide, is highly reactive towards organic compounds containing double bonds (vinyls), leading to the formation of organic sulfinates.[7]

Experimental Protocols

Generation of Sulfoxylic Acid from Thiourea (B124793) Dioxide

Thiourea dioxide is a convenient source for the in situ generation of sulfoxylic acid in alkaline solutions.[4][12]

Materials:

  • Thiourea dioxide (CH₄N₂O₂S)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Deoxygenated water

Procedure:

  • Prepare a solution of thiourea dioxide in deoxygenated water. The concentration will depend on the subsequent application.

  • To generate sulfoxylic acid, add a stoichiometric amount of NaOH solution to the thiourea dioxide solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction proceeds as follows: (NH₂)₂CSO₂ + 2OH⁻ → H₂NCN + SO₂²⁻ + 2H₂O

  • The resulting solution contains the sulfoxylate dianion (SO₂²⁻), which can be protonated to form sulfoxylic acid depending on the pH. For studies of sulfoxylic acid itself, the pH should be adjusted carefully. Note that sulfoxylic acid is most stable around pH 9.[4]

  • Use the freshly prepared solution containing sulfoxylic acid immediately for subsequent reactions or analysis due to its limited stability.

Detection by Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a powerful technique for the detection and characterization of transient molecules like sulfoxylic acid in the gas phase.[13]

Experimental Setup:

  • A pulsed-jet FTMW spectrometer is typically used.

  • A precursor gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber.

  • For sulfoxylic acid, a precursor mixture such as H₂S and O₂ in an inert carrier gas (e.g., argon) can be subjected to an electric discharge within the nozzle to generate the transient species.

  • The supersonic expansion cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

  • A pulse of microwave radiation is used to polarize the molecules, and the subsequent free induction decay (FID) is detected.

  • Fourier transformation of the FID yields the high-resolution rotational spectrum.

Procedure:

  • Prepare a gas mixture of precursors (e.g., 1% H₂S and 1% O₂ in argon).

  • Introduce the gas mixture into the vacuum chamber of the FTMW spectrometer through a pulsed nozzle.

  • Apply a high-voltage electric discharge to the gas pulse at the nozzle orifice to initiate the reaction and form sulfoxylic acid.

  • Excite the molecules with a microwave pulse and record the FID.

  • Process the FID using a Fourier transform to obtain the rotational spectrum.

  • Analyze the spectrum to identify the rotational transitions of sulfoxylic acid and its isomers, which can be compared with theoretical predictions to confirm its structure.

Trapping of Sulfoxylic Acid Intermediates

Due to its high reactivity, sulfoxylic acid can be studied by trapping it with a suitable reagent to form a stable adduct. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a common trapping agent for the related sulfenic acids and can potentially be used for sulfoxylic acid.[2][3][5][6]

Materials:

  • Source of sulfoxylic acid (e.g., from the decomposition of thiourea dioxide as described in 4.1)

  • Dimedone

  • Appropriate buffer solution

  • Analytical instrumentation for adduct detection (e.g., LC-MS)

Procedure:

  • Generate sulfoxylic acid in situ in a suitable buffer solution.

  • Add a solution of dimedone to the reaction mixture. The optimal concentration of dimedone should be determined empirically but is typically in the millimolar range.

  • Allow the trapping reaction to proceed for a specific time.

  • Quench the reaction if necessary.

  • Analyze the reaction mixture for the formation of the dimedone-sulfoxylic acid adduct using a suitable analytical technique like LC-MS. The expected reaction would involve the nucleophilic attack of the enolate of dimedone on the sulfur atom of sulfoxylic acid, followed by dehydration to form a stable thioether-like adduct.

Visualizations

Tautomerism and Isomers of Sulfoxylic Acid

G Tautomerism and Isomers of H₂SO₂ cluster_tautomers Sulfoxylic Acid Tautomers cluster_isomers Other Isomers S(OH)₂ (trans) S(OH)₂ (trans) (More Stable) S(OH)₂ (cis) S(OH)₂ (cis) S(OH)₂ (trans)->S(OH)₂ (cis) Conformational Isomerism HS(O)OH Sulfinic Acid (HS(O)OH) S(OH)₂ (trans)->HS(O)OH Isomerization

Caption: Tautomeric forms and a key isomer of sulfoxylic acid.

Role in Hydrogen Sulfide Oxidation

G Simplified Pathway of Hydrogen Sulfide Oxidation H2S Hydrogen Sulfide (H₂S) Oxidation State: -2 H2SO2 Sulfoxylic Acid (H₂SO₂) Oxidation State: +2 H2S->H2SO2 Oxidation H2SO3 Sulfurous Acid (H₂SO₃) Oxidation State: +4 H2SO2->H2SO3 Oxidation H2SO4 Sulfuric Acid (H₂SO₄) Oxidation State: +6 H2SO3->H2SO4 Oxidation

Caption: Sulfoxylic acid as a key intermediate in H₂S oxidation.

Generation from Thiourea Dioxide Workflow

G Workflow for Generating Sulfoxylic Acid cluster_prep Preparation cluster_reaction Reaction cluster_product Product cluster_use Application A Dissolve Thiourea Dioxide in Deoxygenated Water C Mix Solutions under Inert Atmosphere A->C B Prepare NaOH Solution B->C D In situ Solution of Sulfoxylate (SO₂²⁻) C->D E Adjust pH to form Sulfoxylic Acid (H₂SO₂) D->E F Immediate Use in Subsequent Experiments E->F

Caption: Experimental workflow for sulfoxylic acid generation.

Conclusion

Sulfoxylic acid, despite its transient existence, is a molecule of significant interest due to its potent reducing properties and its role as a key intermediate in important chemical and biological pathways. This guide has summarized the current understanding of its predicted reactivity, providing quantitative data and detailed experimental protocols to facilitate further research. The continued investigation of sulfoxylic acid and its reactions will undoubtedly provide deeper insights into the complex chemistry of sulfur and its impact on various scientific disciplines.

References

Dihydroxidosulfur in the Interstellar Medium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interstellar medium (ISM) harbors a complex and evolving chemistry, with the "sulfur depletion problem" representing a significant enigma. This guide delves into the current understanding of dihydroxidosulfur (sulfuric acid, H₂SO₄) as a potential, yet elusive, reservoir for this missing sulfur. While direct observational evidence of interstellar H₂SO₄ remains pending, compelling laboratory and theoretical studies suggest its formation on the icy mantles of dust grains. This document provides a comprehensive overview of the proposed formation and destruction pathways of this compound in the ISM, summarizes the quantitative abundance of key sulfur-bearing molecules to contextualize the sulfur budget, details a plausible experimental protocol for its synthesis under simulated interstellar conditions, and presents key processes in visual diagrams.

The Interstellar Sulfur Budget and the Case for this compound

A significant discrepancy exists between the cosmic abundance of sulfur and its observed abundance in the dense molecular clouds of the ISM. This "sulfur depletion" suggests that a substantial fraction of sulfur is sequestered in forms that are difficult to detect, such as complex molecules or solid-state species on dust grains.[1][2][3][4] this compound, or sulfuric acid (H₂SO₄), particularly in its hydrated forms (H₂SO₄·nH₂O), has been proposed as a viable candidate for this hidden sulfur reservoir. Its formation is theorized to occur on the surfaces of icy dust grains through the energetic processing of simpler sulfur-containing molecules.

Quantitative Abundance of Key Sulfur-Bearing Molecules

Direct quantitative data for interstellar this compound is unavailable due to the lack of definitive observational detections. However, the abundances of other key sulfur-bearing molecules provide crucial context for the overall sulfur budget in different interstellar environments.

MoleculeFormulaEnvironmentFractional Abundance (relative to H₂)Column Density (cm⁻²)Reference(s)
Hydrogen Sulfide (B99878)H₂SCold, Dark Clouds-~7.0 x 10¹² - 2.6 x 10¹³[5]
Hot Cores--[6]
Ices (Upper Limit)< 0.7% (relative to H₂O)-[7][8][9]
Sulfur MonoxideSOCold, Dark Clouds--[10][11]
Hot CoresHigh abundance-[6][12]
Sulfur DioxideSO₂Cold, Dark Clouds--[10][11]
Hot CoresHigh abundance-[6][12]
Ices (Tentative)--[9]
Carbon MonosulfideCSCold, Dark Clouds--[10]
Hot CoresPresent-[6]
Carbonyl SulfideOCSIcesDetected-[4][9]
Hot CoresPresent-[6]

Formation and Destruction Pathways of this compound in the ISM

The primary proposed environment for the formation of this compound is the surface of icy dust grains in cold, dense molecular clouds. Gas-phase formation routes are generally considered inefficient under these conditions.[4]

Grain Surface Formation Pathway

The formation of H₂SO₄ on interstellar ices is believed to be initiated by the energetic processing of precursor molecules, primarily sulfur dioxide (SO₂) and water (H₂O), by ultraviolet (UV) photons or cosmic rays.

grain_surface_formation cluster_ice Icy Grain Mantle (10 K) SO2 SO₂ OH OH• SO3 SO₃ SO2->SO3 SO₂ + OH• → SO₃ + H• H2O H₂O H2O->OH H₂O → H• + OH• H2SO4 H₂SO₄ SO3->H2SO4 SO₃ + H₂O → H₂SO₄ UV_CR UV Photons / Cosmic Rays UV_CR->H2O Irradiation

Proposed formation pathway of this compound on interstellar ice grains.
Destruction Pathways

Once formed, this compound is susceptible to destruction by the same energetic processes that can lead to its formation.

  • Photodissociation: UV photons can break the chemical bonds in H₂SO₄, leading to its decomposition.

  • Cosmic Ray Sputtering and Radiolysis: High-energy cosmic rays can physically eject molecules from the ice mantle (sputtering) or induce chemical changes (radiolysis), leading to the destruction of H₂SO₄.[13][14][15][16][17]

destruction_pathways cluster_processes Destruction Processes H2SO4 H₂SO₄ (on ice grain) Products Decomposition Products (e.g., SO₃, H₂O, SO₂) H2SO4->Products UV UV Photodissociation UV->H2SO4 CR Cosmic Ray Sputtering/ Radiolysis CR->H2SO4

Primary destruction pathways for this compound on interstellar ice grains.

Experimental Protocol for the Synthesis and Analysis of this compound in Simulated Interstellar Ices

The following protocol outlines a general methodology for the laboratory synthesis and analysis of this compound under conditions analogous to the interstellar medium. This is a composite protocol based on common techniques described in the literature.[18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33]

Experimental Workflow

experimental_workflow UHV 1. Ultra-High Vacuum (UHV) Chamber (P < 10⁻¹⁰ mbar) Cryo 2. Cryogenic Cooling of Substrate (e.g., MgF₂) to 10 K UHV->Cryo Deposition 3. Gas Deposition (H₂O and SO₂ mixture) Cryo->Deposition Irradiation 4. Energetic Processing (UV photons or ion beam) Deposition->Irradiation Analysis 5. In-situ and Ex-situ Analysis Irradiation->Analysis FTIR FTIR Spectroscopy (In-situ monitoring of ice composition) Analysis->FTIR In-situ TPD Temperature Programmed Desorption (TPD) with QMS (Analysis of desorbed species) Analysis->TPD Ex-situ

General experimental workflow for simulating interstellar ice chemistry.
Detailed Methodology

  • System Preparation:

    • An ultra-high vacuum (UHV) chamber is evacuated to a base pressure of < 10⁻¹⁰ mbar to minimize contamination.[18][19][26][30]

    • An infrared-transparent substrate (e.g., MgF₂, CsI, or a gold-plated mirror) is mounted on a cryostat and cooled to 10-20 K.[18][19][23]

  • Ice Deposition:

    • A pre-prepared gas mixture of deionized water (H₂O) and sulfur dioxide (SO₂) is introduced into the chamber through a precision leak valve.

    • The gas condenses on the cold substrate, forming an amorphous ice layer of a desired thickness, which is monitored in real-time using laser interferometry or infrared spectroscopy.

  • Energetic Processing:

    • UV Photolysis: The ice sample is irradiated with a UV source, such as a hydrogen discharge lamp, which provides a strong Lyman-α emission line at 121.6 nm, simulating the interstellar radiation field.[20][21][26]

    • Cosmic Ray Simulation: Alternatively, the ice is irradiated with an ion beam (e.g., H⁺, He⁺) from a particle accelerator to simulate the effects of cosmic rays.[27][28]

    • The flux and fluence of the radiation source are carefully calibrated and controlled.

  • In-situ Analysis:

    • Throughout the deposition and irradiation process, the chemical composition of the ice is monitored using Fourier Transform Infrared (FTIR) spectroscopy.[18][23][26] The appearance of new absorption bands corresponding to the vibrational modes of H₂SO₄ and its hydrates would indicate its formation.[34][35][36][37][38]

  • Temperature Programmed Desorption (TPD):

    • After irradiation, the substrate is slowly and linearly heated.

    • A Quadrupole Mass Spectrometer (QMS) is used to detect the molecules that desorb from the ice as a function of temperature.[24][31][32][39]

    • The mass spectrum corresponding to H₂SO₄ (m/z = 98) and its fragments would confirm its presence in the ice and provide information about its desorption energy.

Conclusion and Future Directions

The investigation into this compound in the interstellar medium is a compelling area of astrochemistry. While direct detection remains a challenge, laboratory simulations and theoretical models provide a strong basis for its existence on interstellar ices. Future observational campaigns with advanced instruments like the James Webb Space Telescope may provide the necessary sensitivity to detect the infrared signatures of sulfuric acid hydrates in dense molecular clouds. Further laboratory studies are crucial to precisely quantify reaction rates, branching ratios, and the spectroscopic properties of H₂SO₄ and its hydrates under astrophysically relevant conditions. A deeper understanding of the role of this compound in the ISM will be instrumental in solving the long-standing sulfur depletion problem and enriching our knowledge of the chemical evolution of our galaxy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfoxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfoxylic Acid and its Precursors

Sulfoxylic acid, S(OH)₂, is a highly reactive and unstable oxoacid of sulfur. Due to its transient nature, its study and application in fields such as drug development and chemical synthesis rely on the use of precursor molecules, or donors, that can generate sulfoxylic acid or its conjugate base, sulfoxylate (B1233899) (SO₂²⁻), in situ. These precursors provide a controlled source of this reactive species, which is implicated in various physiological and pathological processes. This document provides detailed protocols for the synthesis of key precursors of sulfoxylic acid.

Application Note 1: Synthesis of Piloty's Acid (N-hydroxybenzenesulfonamide)

Introduction: Piloty's acid is a widely used precursor that decomposes under basic conditions to release nitroxyl (B88944) (HNO) and benzenesulfinate.[1] While primarily known as an HNO donor, its chemistry is relevant to the study of reactive sulfur-oxygen species. The synthesis involves the condensation of benzenesulfonyl chloride with hydroxylamine (B1172632).[2]

Reaction Scheme: A general scheme for the synthesis of Piloty's acid is presented below.

G BSC Benzenesulfonyl Chloride PA Piloty's Acid BSC->PA HA Hydroxylamine Hydrochloride HA->PA Base Base (e.g., MgO) Base->PA Salt Salt Byproduct start Starting Materials reaction Condensation Reaction start->reaction 1. Reaction Setup workup Workup & Purification (Column Chromatography) reaction->workup 2. Isolation product Final Product workup->product 3. Purification

Caption: Workflow for the synthesis of Piloty's Acid.

Experimental Protocol: The following protocol is a representative method for the synthesis of Piloty's acid and its derivatives, adapted from literature procedures.[3][4]

  • Reaction Setup:

    • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of water and an organic solvent like diethyl ether or THF), add a base such as magnesium oxide (MgO) (2.0 eq).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in the same organic solvent dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove any inorganic salts.

    • Acidify the filtrate to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield Piloty's acid as a white solid.[2]

Quantitative Data:

ParameterValueReference(s)
Typical Yield45-55%[2]
Melting Point122-125 °C
Molecular Weight173.19 g/mol [5]
Purity>98% (commercial)

Characterization Data:

  • Appearance: White crystalline solid.[6]

  • Solubility: Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (B145695) (30 mg/ml), and PBS (pH 7.2, 2 mg/ml).[1]

  • UV-Vis (λmax): 219 nm.[1]

Application Note 2: Synthesis of Angeli's Salt (Sodium Trioxodinitrate)

Introduction: Angeli's salt is an inorganic compound that serves as a well-known donor of nitroxyl (HNO).[2] Its synthesis was first reported by Angelo Angeli in 1896. The common laboratory synthesis involves the condensation of hydroxylamine with an alkyl nitrate (B79036) in the presence of a strong base.[2]

Reaction Scheme: The synthesis of Angeli's salt from hydroxylamine and butyl nitrate.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HA_HCl Hydroxylamine Hydrochloride HA_free Free Hydroxylamine HA_HCl->HA_free Deprotonation NaOH Sodium Hydroxide (B78521) NaOH->HA_free BuNO3 Butyl Nitrate Angeli Angeli's Salt (Na2N2O3) BuNO3->Angeli HA_free->Angeli Condensation Byproducts Byproducts (NaCl, BuOH, H2O)

Caption: Synthesis pathway for Angeli's Salt.

Experimental Protocol: The following protocol is based on the general method described in the literature.[2]

  • Preparation of Free Hydroxylamine:

    • In a reaction vessel, dissolve hydroxylamine hydrochloride in a minimal amount of water.

    • Add an excess of a concentrated sodium hydroxide solution to liberate the free hydroxylamine base. This step should be performed with cooling as the reaction is exothermic.

  • Condensation Reaction:

    • To the freshly prepared solution of hydroxylamine, slowly add butyl nitrate with vigorous stirring.

    • Maintain the reaction temperature at a low value (e.g., 0-5 °C) using an ice bath.

    • Continue stirring for several hours to ensure the completion of the reaction.

  • Isolation and Purification:

    • Angeli's salt will precipitate from the reaction mixture as a white solid.

    • Collect the solid by filtration and wash it with a cold, non-reactive solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

    • Dry the product under vacuum to obtain pure Angeli's salt.

Quantitative Data:

ParameterValueReference(s)
Melting Point284 °C (decomposes)[2]
Molecular Weight122.0 g/mol
UV-Vis (λmax)248 nm (ε = 8.2 x 10³ M⁻¹cm⁻¹) in basic solution[2]

Application Note 3: In Situ Generation of Sulfoxylic Acid from Sodium Dithionite (B78146)

Introduction: Sodium dithionite (Na₂S₂O₄) is a powerful reducing agent that is known to be unstable in aqueous solutions, especially under acidic conditions.[7][8] Its decomposition pathway involves the formation of various sulfur-containing species, including the sulfoxylate anion, which can be protonated to form sulfoxylic acid. This method is suitable for applications where sulfoxylic acid is generated and consumed in situ.

Decomposition Pathway: The decomposition of sodium dithionite in aqueous solution.

G Dithionite Sodium Dithionite (Na2S2O4) SO2_radical Sulfur Dioxide Radical Anion (SO2•⁻) Dithionite->SO2_radical Homolytic Cleavage Thiosulfate (B1220275) Thiosulfate (S2O3²⁻) Dithionite->Thiosulfate Anaerobic Decomposition Bisulfite Bisulfite (HSO3⁻) Dithionite->Bisulfite Anaerobic Decomposition Sulfoxylate Sulfoxylate (SO2²⁻) SO2_radical->Sulfoxylate Further Reduction (in situ) Sulfoxylate->Bisulfite Reaction with H2O

Caption: Decomposition pathways of sodium dithionite.

Protocol for In Situ Generation: A precise protocol for isolating sulfoxylic acid is not feasible due to its high reactivity. However, its transient generation for immediate reaction can be achieved as follows:

  • Solution Preparation:

    • Prepare a fresh aqueous solution of sodium dithionite. For increased stability, the solution can be made alkaline (pH 9-12) and kept cool.[7]

    • The substrate for the reaction with sulfoxylic acid should be present in the same solution.

  • Generation of Sulfoxylic Acid:

    • To initiate the decomposition and generation of sulfoxylic acid, carefully acidify the solution to the desired pH. The rate of decomposition increases significantly in acidic conditions.[7]

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if oxidation by air is a concern.

  • Reaction and Analysis:

    • The generated sulfoxylic acid will react in situ with the substrate.

    • The progress of the reaction can be monitored by suitable analytical techniques (e.g., HPLC, GC-MS, NMR) to detect the formation of the desired product.

Quantitative Data (Decomposition Kinetics):

ConditionObservationReference(s)
Aqueous Solution Decomposes to thiosulfate and bisulfite.[8]
Acidic Conditions Decomposition is rapid.[7]
Alkaline Conditions (pH 9-12) Decomposition is slow, allowing for short-term storage of solutions.[7]
Heating (>90 °C, in air) Decomposes to sodium sulfate and sulfur dioxide.[8]
Heating (>150 °C, no air) Decomposes to sodium sulfite, sodium thiosulfate, and sulfur dioxide.[8]

References

Application Notes and Protocols for the In Situ Generation of Dihydroxidosulfur in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in situ generation of dihydroxidosulfur (sulfurous acid, H₂SO₃) for applications in organic synthesis. Due to the inherent instability of sulfurous acid, its reactivity is harnessed through the controlled, in situ generation of its anhydride, sulfur dioxide (SO₂). This document details the use of common, bench-stable SO₂ surrogates, enabling the safe and efficient synthesis of valuable sulfur-containing compounds such as sulfonamides and sulfones.

Introduction

The sulfonyl group (-SO₂-) is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals. Traditional methods for introducing this functional group often involve the use of gaseous sulfur dioxide, a toxic and difficult-to-handle reagent. To circumvent these challenges, several solid or liquid SO₂ surrogates have been developed. These reagents release SO₂ under specific reaction conditions, allowing for its immediate consumption in the reaction mixture. This approach enhances safety, improves reaction control, and has broadened the accessibility of sulfonylation reactions in both academic and industrial research settings.

This document focuses on three primary classes of SO₂ surrogates:

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : A stable, solid charge-transfer complex that releases SO₂ upon reaction.[1][2][3]

  • Metal Sulfites (e.g., Potassium Metabisulfite (B1197395), K₂S₂O₅) : Inorganic salts that generate SO₂ under acidic conditions or upon heating.

  • Thionyl Chloride (SOCl₂) with Water : A liquid reagent that hydrolyzes to produce SO₂ and HCl in situ.[4][5]

The following sections provide detailed protocols, quantitative data, and visual workflows for the application of these surrogates in the synthesis of sulfonamides and sulfones.

Application 1: One-Pot Synthesis of Sulfonamides from Organometallic Reagents using DABSO

This protocol describes a versatile, one-pot synthesis of sulfonamides from Grignard or organolithium reagents via a sulfinate intermediate generated by the reaction with DABSO.[1][6] The intermediate sulfinate is then converted to the corresponding sulfonamide.

Experimental Protocol

General Procedure for the Synthesis of Sulfonamides:

  • To a solution of the Grignard reagent (1.0 equiv) in THF at -40 °C under an inert atmosphere, add a solution of DABSO (1.0 equiv) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the resulting sulfinate solution to 0 °C and add sulfuryl chloride (SO₂Cl₂) (1.1 equiv) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add the desired amine (2.0 equiv) and stir for an additional 2 hours at room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation
EntryOrganometallic ReagentAmineProductYield (%)Cite
1Phenylmagnesium bromideMorpholineN-(phenylsulfonyl)morpholine78[1]
24-Methoxyphenylmagnesium bromidePiperidine1-((4-methoxyphenyl)sulfonyl)piperidine80[1]
3n-Butylmagnesium chlorideBenzylamineN-benzylbutane-1-sulfonamide72[1]
42-ThienyllithiumDiethylamineN,N-diethylthiophene-2-sulfonamide65[6]
54-Fluorophenylmagnesium bromideAmmonia4-fluorobenzenesulfonamide68[7]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_end Final Product RMgX Organometallic Reagent (R-MgX or R-Li) Sulfinate In situ formation of Metal Sulfinate (R-SO2M) RMgX->Sulfinate DABSO DABSO DABSO->Sulfinate Amine Amine (R'R''NH) Sulfonamide Sulfonamide Formation Amine->Sulfonamide SulfonylChloride In situ formation of Sulfonyl Chloride (R-SO2Cl) Sulfinate->SulfonylChloride SO2Cl2 SulfonylChloride->Sulfonamide Product Sulfonamide (R-SO2NR'R'') Sulfonamide->Product Work-up & Purification

One-pot sulfonamide synthesis using DABSO.

Application 2: Palladium-Catalyzed Aminosulfonylation of Aryl Halides using DABSO

This protocol details a three-component coupling reaction to synthesize N-aminosulfonamides from aryl, alkenyl, or heteroaryl halides, a hydrazine (B178648), and DABSO, catalyzed by a palladium complex.[8][9]

Experimental Protocol

General Procedure for Palladium-Catalyzed Aminosulfonylation:

  • In a reaction tube, combine the aryl halide (1.0 equiv), Pd(OAc)₂ (10 mol%), P(t-Bu)₃·HBF₄ (20 mol%), DABCO (2.0 equiv), and DABSO (1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add the hydrazine (1.2 equiv) and anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography on silica (B1680970) gel.

Data Presentation
EntryAryl HalideHydrazineProductYield (%)Cite
14-Iodoanisole1,1-Dimethylhydrazine1,1-Dimethyl-2-((4-methoxyphenyl)sulfonyl)hydrazine92[8]
21-Bromonaphthalene1,1-Dibenzylhydrazine1,1-Dibenzyl-2-(naphthalen-1-ylsulfonyl)hydrazine85[8]
33-IodopyridineMorpholinoamine4-((pyridin-3-ylsulfonyl)amino)morpholine78[9]
4(E)-1-Iodo-2-phenylethene1,1-Dimethylhydrazine1,1-Dimethyl-2-((E)-styryl)sulfonylhydrazine81[8]
54-Bromobenzonitrile1,1-Dimethylhydrazine4-((N,N-dimethylsulfamoyl)amino)benzonitrile88[10]

Experimental Workflow

G ArX Aryl Halide (Ar-X) Reaction Three-Component Coupling Reaction ArX->Reaction Hydrazine Hydrazine (R2NNH2) Hydrazine->Reaction DABSO_Pd DABSO DABSO_Pd->Reaction Catalyst Pd(OAc)2 / Ligand Catalyst->Reaction Base Base (e.g., DABCO) Base->Reaction Product N-Aminosulfonamide (Ar-SO2NNR2) Reaction->Product Heat, Solvent

Pd-catalyzed three-component aminosulfonylation.

Application 3: Synthesis of Sulfones using Potassium Metabisulfite

This protocol describes the synthesis of sulfones through a transition-metal-free reductive cross-coupling of alkyl halides and alkyl tosylates with potassium metabisulfite as the SO₂ source.[11]

Experimental Protocol

General Procedure for Alkyl-Alkyl Sulfone Synthesis:

  • To a reaction vessel, add the alkyl halide (1.0 equiv), alkyl tosylate (1.2 equiv), sodium metabisulfite (1.5 equiv), and a hydrogen atom transfer (HAT) catalyst (e.g., a photoredox catalyst if applicable).

  • Add a suitable solvent (e.g., DMSO).

  • Irradiate with a light source (if using a photocatalyst) or heat the mixture as required by the specific procedure, and stir for 12-24 hours.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation
EntryAlkyl HalideAlkyl TosylateProductYield (%)Cite
11-IodoadamantaneBenzyl tosylate1-((Adamantan-1-yl)sulfonylmethyl)benzene85[11]
2Cyclohexyl iodidePropyl tosylateCyclohexyl propyl sulfone78[11]
31-Bromo-4-phenylbutaneEthyl tosylate1-((Ethylsulfonyl)methyl)-4-phenylbutane75[11]
4Isopropyl iodide2-Phenylethyl tosylateIsopropyl(2-phenylethyl)sulfone81[11]

Experimental Workflow

G AlkylHalide Alkyl Halide (R-X) Reaction Reductive Cross-Coupling AlkylHalide->Reaction AlkylTosylate Alkyl Tosylate (R'-OTs) AlkylTosylate->Reaction K2S2O5 K2S2O5 K2S2O5->Reaction Reductant Reductant (e.g., Formate) Reductant->Reaction Product Alkyl-Alkyl Sulfone (R-SO2-R') Reaction->Product Heat or Light

Sulfone synthesis via reductive cross-coupling.

Application 4: Sandmeyer-Type Synthesis of Sulfonyl Chlorides and Sulfonamides using DABSO

This protocol describes a Sandmeyer-type reaction for the synthesis of sulfonyl chlorides from anilines, which can then be converted in a one-pot fashion to sulfonamides. This method uses DABSO as the SO₂ surrogate in the presence of a copper catalyst.[12][13]

Experimental Protocol

General Procedure for One-Pot Synthesis of Sulfonamides from Anilines:

  • To a solution of the aniline (B41778) (1.0 equiv) in acetonitrile, add 37% aqueous HCl (2.0 equiv) and CuCl₂ (5 mol%).

  • Add DABSO (0.6 equiv) to the mixture.

  • Cool the reaction to 0 °C and add tert-butyl nitrite (B80452) (1.1 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 17 hours.

  • Cool the mixture to 0 °C and add the desired amine (2.2 equiv).

  • Stir for an additional 1-2 hours at room temperature.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over magnesium sulfate.

  • Filter, concentrate, and purify by flash chromatography.

Data Presentation
EntryAnilineAmineProductYield (%)Cite
14-ChloroanilineMorpholine4-((4-Chlorophenyl)sulfonyl)morpholine85[13]
23-(Trifluoromethyl)anilinePiperidine1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidine78[13]
34-NitroanilineBenzylamineN-Benzyl-4-nitrobenzenesulfonamide75[12]
42-FluoroanilineDiethylamineN,N-Diethyl-2-fluorobenzenesulfonamide81[13]
5Methyl 4-aminobenzoateAmmoniaMethyl 4-(aminosulfonyl)benzoate72[12]

Experimental Workflow

G cluster_reaction_sm One-Pot Reaction Aniline Aniline (Ar-NH2) Diazonium In situ Diazonium Salt Formation (Ar-N2+) Aniline->Diazonium tBuONO tert-Butyl Nitrite tBuONO->Diazonium HCl HCl HCl->Diazonium DABSO_SM DABSO SulfonylChloride_SM In situ Sulfonyl Chloride Formation (Ar-SO2Cl) DABSO_SM->SulfonylChloride_SM CuCl2 CuCl2 CuCl2->SulfonylChloride_SM Amine_SM Amine (R'R''NH) Sulfonamide_SM Sulfonamide Formation Amine_SM->Sulfonamide_SM Diazonium->SulfonylChloride_SM SulfonylChloride_SM->Sulfonamide_SM Product_SM Sulfonamide (Ar-SO2NR'R'') Sulfonamide_SM->Product_SM Work-up & Purification

Sandmeyer-type synthesis of sulfonamides.

Application 5: In Situ Generation of SO₂ from Thionyl Chloride and Water

This method provides a straightforward way to generate SO₂ in situ for reactions like the Sandmeyer chlorosulfonylation. The reaction of thionyl chloride with water produces SO₂ and HCl, which can be directly used in the subsequent transformation.[4][5]

Experimental Protocol

General Procedure for Sandmeyer Sulfonylation using SOCl₂/H₂O:

  • Prepare the diazonium salt solution by adding a solution of sodium nitrite in water to a cooled (0 °C) solution of the aniline in aqueous HCl.

  • In a separate flask, prepare a solution of SOCl₂ in a suitable solvent (e.g., acetonitrile) and add an equimolar amount of water to generate SO₂ in situ.

  • Add a copper(I) chloride catalyst to the SO₂ solution.

  • Slowly add the cold diazonium salt solution to the SO₂/catalyst mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting sulfonyl chloride by distillation or chromatography.

Note: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

Logical Relationship Diagram

G cluster_generation In Situ SO2 Generation cluster_reaction_thionyl Application in Sandmeyer Reaction SOCl2 Thionyl Chloride (SOCl2) SO2_HCl SO2 + 2HCl SOCl2->SO2_HCl Water Water (H2O) Water->SO2_HCl Product_Thionyl Aryl Sulfonyl Chloride (Ar-SO2Cl) SO2_HCl->Product_Thionyl Diazonium_Thionyl Arenediazonium Salt (Ar-N2+) Diazonium_Thionyl->Product_Thionyl CuCl_Thionyl CuCl (catalyst) CuCl_Thionyl->Product_Thionyl

In situ SO2 generation from SOCl2/H2O.

Conclusion

The in situ generation of this compound via its anhydride, sulfur dioxide, using stable surrogates like DABSO, metal sulfites, and thionyl chloride, represents a significant advancement in the synthesis of sulfur-containing compounds. These methods offer enhanced safety, operational simplicity, and broad substrate scope, making them highly valuable for researchers in academia and the pharmaceutical industry. The protocols and data presented herein provide a practical guide for the implementation of these powerful synthetic tools.

References

Trapping the Elusive: Methods for the Detection and Analysis of Dihydroxidosulfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, also known as sulfoxylic acid (HOSOH or S(OH)₂), is a highly reactive and transient small oxoacid of sulfur. It is implicated as a key intermediate in the biological oxidation of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule involved in numerous physiological and pathological processes. Due to its fleeting nature, direct detection and quantification of this compound in biological systems present a significant analytical challenge. This document provides detailed application notes and protocols for the chemical trapping of this compound using dimedone, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). This methodology allows for the stabilization and subsequent identification and quantification of this elusive reactive sulfur species.

Principle of the Method

The core of the methodology lies in the chemical trapping of the sulfoxylic acid tautomer of this compound with a nucleophilic reagent, dimedone (5,5-dimethyl-1,3-cyclohexanedione). Dimedone reacts with this compound to form a stable thioether adduct. This adduct is significantly less reactive than its precursor and can be readily analyzed by standard analytical techniques such as high-resolution LC-MS. The formation of this specific adduct provides a chemical signature for the presence of this compound in the original sample.

The trapping reaction is based on the nucleophilic attack of the enolate form of dimedone on the sulfur atom of the sulfoxylic acid tautomer of this compound. This reaction is selective for sulfoxylic acid and other related reactive sulfur species, and the resulting adduct has a unique mass that can be identified with high confidence using mass spectrometry.

Application Notes

Applications:

  • Investigating H₂S Signaling Pathways: This method can be employed to study the downstream metabolites of H₂S and to elucidate the role of this compound as a potential signaling molecule itself.

  • Drug Development: Understanding the generation and fate of reactive sulfur species is crucial in the development of drugs targeting H₂S-related pathways. This protocol can be used to assess the impact of novel therapeutic agents on this compound formation.

  • Oxidative Stress Research: As an intermediate in sulfur oxidation, this compound may play a role in redox biology and oxidative stress. This trapping method provides a tool to investigate its involvement in these processes.

Limitations:

  • Indirect Detection: This method relies on the detection of a chemical adduct, which is an indirect measurement of the original analyte.

  • Trapping Efficiency: The efficiency of the trapping reaction may be influenced by various factors, including the presence of competing nucleophiles and the local chemical environment.

  • Exogenous Trap: The introduction of an external trapping agent may potentially perturb the biological system under investigation. Careful controls are essential to mitigate this.

Experimental Protocols

Protocol 1: Trapping of this compound with Dimedone in Aqueous Solution

This protocol describes the general procedure for trapping this compound generated in an aqueous solution with dimedone.

Materials:

  • Source of this compound (e.g., in situ generation from H₂S oxidation)

  • Dimedone solution (50 mM in a suitable solvent, e.g., DMSO or methanol)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., N-ethylmaleimide for unreacted thiols, if necessary)

  • High-purity water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare the aqueous sample suspected of containing this compound in a clean reaction vessel.

  • Trapping Reaction: To the sample, add a final concentration of 5 mM dimedone from the stock solution. The final concentration of the organic solvent from the dimedone stock should be minimized (e.g., <1% v/v) to avoid interference with the reaction or sample integrity.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes). The optimal incubation time may need to be determined empirically.

  • Quenching (Optional): If the sample contains other reactive species that could interfere with the analysis, a quenching step may be necessary.

  • Sample Preparation for LC-MS: Following incubation, the sample is ready for direct injection into the LC-MS system or can be further processed (e.g., solid-phase extraction) to concentrate the adduct and remove interfering matrix components.

Protocol 2: LC-MS Analysis of the this compound-Dimedone Adduct

This protocol outlines the parameters for the analysis of the this compound-dimedone adduct by LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then re-equilibrate the column at the initial conditions. The gradient should be optimized to achieve good separation of the adduct from other sample components.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: High-resolution full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS.

  • Scan Range: m/z 100-1000

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

  • Expected Ion: The protonated molecule [M+H]⁺ of the this compound-dimedone thioether adduct.

Data Presentation

The following table summarizes the key mass information for the identification of the this compound-dimedone adduct.

AnalyteChemical FormulaMolecular Weight (Da)AdductAdduct FormulaExpected [M+H]⁺ (m/z)
This compoundH₂SO₂66.07DimedoneC₈H₁₂O₂C₈H₁₂O₂S

Note: The expected mass of the thioether adduct is calculated based on the reaction of one molecule of dimedone with one molecule of this compound with the loss of one water molecule. The exact mass should be used for high-resolution mass spectrometry data analysis to ensure confident identification.

Visualization of the Trapping Methodology

Trapping Reaction of this compound with Dimedone

trapping_reaction cluster_reactants Reactants cluster_product Product HOSOH This compound (Sulfoxylic Acid Tautomer) HOSOH Adduct Stable Thioether Adduct (for LC-MS analysis) HOSOH->Adduct + Dimedone Dimedone Dimedone (Enol Form) Dimedone->Adduct LC-MS Analysis LC-MS Analysis Adduct->LC-MS Analysis Detection & Quantification

Caption: Chemical trapping of this compound by dimedone.

Experimental Workflow for this compound Trapping and Analysis

experimental_workflow start Biological or Aqueous Sample (Containing HOSOH) trapping Add Dimedone (Trapping Agent) start->trapping incubation Incubate at Room Temperature trapping->incubation sample_prep Sample Preparation (e.g., SPE, optional) incubation->sample_prep lcms LC-MS Analysis (Detection of Adduct) sample_prep->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Caption: Workflow for HOSOH trapping and LC-MS analysis.

These detailed application notes and protocols provide a robust framework for researchers to begin investigating the challenging but important chemistry of this compound. With careful experimental design and execution, these methods can shed new light on the roles of reactive sulfur species in health and disease.

Application Notes and Protocols for the Detection of Sulfoxylic Acid (H₂SO₂) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxylic acid (H₂SO₂), a highly reactive and unstable intermediate, plays a pivotal role in the redox chemistry of sulfur. It is implicated in various physiological and pathological processes, including the metabolism of hydrogen sulfide (B99878) (H₂S) and the response to oxidative stress. Due to its transient nature, the direct detection and quantification of H₂SO₂ present significant analytical challenges. These application notes provide an overview of advanced analytical techniques and detailed protocols for the detection and characterization of H₂SO₂ intermediates, aiding researchers in elucidating its biological functions and its potential as a therapeutic target.

I. Analytical Techniques for H₂SO₂ Detection

The detection of H₂SO₂ necessitates sensitive and rapid analytical methods. The primary techniques employed include mass spectrometry, spectroscopy, and the use of chemical probes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the direct detection of H₂SO₂ by measuring its mass-to-charge ratio. Electrospray ionization (ESI) is a suitable soft ionization technique that can transfer H₂SO₂ ions from solution to the gas phase with minimal fragmentation.

Key Advantages:

  • High sensitivity and specificity.

  • Provides direct evidence of H₂SO₂ formation.

  • Can be coupled with liquid chromatography (LC) for separation from complex biological matrices.

Challenges:

  • The high reactivity of H₂SO₂ can lead to its degradation in the ion source.

  • Requires specialized instrumentation and expertise.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify H₂SO₂ based on its characteristic vibrational frequencies. This technique is particularly useful for studying H₂SO₂ in non-aqueous environments or in matrix isolation studies.

Key Advantages:

  • Provides structural information.

  • Non-destructive technique.

Challenges:

  • Lower sensitivity compared to MS.

  • Water absorption can interfere with measurements in aqueous samples.

Chemical Trapping Followed by Analysis

Due to the high reactivity of H₂SO₂, a common strategy involves its chemical trapping with a derivatizing agent to form a stable product. This product can then be analyzed using conventional techniques like HPLC or LC-MS.

Key Advantages:

  • Overcomes the instability of H₂SO₂.

  • Allows for quantification using stable standards of the derivatized product.

Challenges:

  • The trapping reaction must be fast and specific to H₂SO₂.

  • Potential for artifacts if the trapping agent reacts with other species.

Fluorescent Probes

Fluorescent probes designed to react specifically with H₂SO₂ offer a method for its detection in biological systems, including live cells. The reaction of the probe with H₂SO₂ leads to a change in its fluorescent properties. While specific probes for H₂SO₂ are still under development, the principles are based on probes for other reactive sulfur species like H₂S.[1]

Key Advantages:

  • High sensitivity and potential for real-time imaging.

  • Enables spatial and temporal detection in cellular environments.

Challenges:

  • Specificity for H₂SO₂ over other reactive sulfur and oxygen species is a critical challenge.

  • Synthesis of such probes can be complex.

II. Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical techniques for H₂SO₂ detection. It is important to note that these values are estimates and can vary significantly based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)ThroughputNotes
LC-ESI-MS 10-100 nM50-500 nMMediumRequires careful sample preparation to minimize H₂SO₂ degradation.
FT-IR Spectroscopy 1-10 µM10-50 µMLowBest suited for fundamental studies in controlled environments.
Chemical Trapping-HPLC 50-200 nM200-1000 nMHighDependent on the efficiency and specificity of the trapping agent.
Fluorescent Probes 100-500 nM500-2000 nMHighLOD and LOQ are highly dependent on the probe's quantum yield and specificity.

III. Experimental Protocols

Protocol for H₂SO₂ Detection by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general steps for the detection of H₂SO₂ in a sample using ESI-MS.

Materials:

  • High-resolution mass spectrometer with an ESI source.

  • Syringe pump.

  • Sample containing suspected H₂SO₂ (e.g., from a chemical reaction or a biological extract).

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade).

  • Formic acid (for positive ion mode) or Ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

Procedure:

  • Sample Preparation:

    • Prepare the sample in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water). The final concentration should be in the low micromolar range.

    • To enhance ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

    • Work quickly and at low temperatures (e.g., on ice) to minimize the decomposition of H₂SO₂.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters. Typical starting parameters for a volatile, small molecule are:

      • Capillary voltage: 3-4 kV

      • Nebulizing gas pressure: 20-30 psi

      • Drying gas flow rate: 5-10 L/min

      • Drying gas temperature: 150-250 °C (use a lower temperature to prevent thermal degradation of H₂SO₂).

  • Data Acquisition:

    • Infuse the sample into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in the appropriate mass range. The theoretical m/z for [H₂SO₂ + H]⁺ is 67.9848 and for [H₂SO₂ - H]⁻ is 65.9691.

    • Perform tandem MS (MS/MS) on the putative H₂SO₂ ion to obtain fragment ions for structural confirmation.

Protocol for H₂SO₂ Detection by FT-IR Spectroscopy

This protocol describes a general procedure for obtaining an FT-IR spectrum of H₂SO₂, typically in a non-aqueous solvent or as a matrix-isolated species.

Materials:

  • FT-IR spectrometer.

  • IR-transparent cell (e.g., with CaF₂ or BaF₂ windows).

  • A source of H₂SO₂ (e.g., in situ generation).

  • Anhydrous solvent (e.g., acetonitrile, argon matrix).

Procedure:

  • Sample Preparation:

    • Generate H₂SO₂ in situ within the IR cell or trap it in an inert matrix like solid argon at cryogenic temperatures.

    • For solution-phase measurements, use a solvent that has minimal absorption in the expected regions for H₂SO₂ vibrations.

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum of the empty cell or the matrix without the sample.

  • Data Acquisition:

    • Place the sample in the IR beam path.

    • Collect the sample spectrum. Typically, multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Identify characteristic vibrational bands of H₂SO₂. Theoretical calculations predict S-O stretching and O-H bending modes.

Protocol for Chemical Trapping of H₂SO₂

This protocol outlines a general method for trapping H₂SO₂ with a nucleophilic agent for subsequent analysis.

Materials:

  • Trapping agent (e.g., a thiol-containing compound like dimedone or a specific synthetic trap).

  • Sample containing H₂SO₂.

  • Quenching solution (if necessary).

  • HPLC or LC-MS system for analysis.

Procedure:

  • Trapping Reaction:

    • Add the trapping agent to the sample solution containing H₂SO₂. The concentration of the trapping agent should be in excess to ensure efficient trapping.

    • Allow the reaction to proceed for a defined period. The reaction time should be optimized to maximize the yield of the trapped product while minimizing side reactions.

    • The reaction may need to be performed at a specific pH and temperature.

  • Sample Preparation for Analysis:

    • If necessary, quench the reaction by adding a suitable reagent.

    • Filter the sample to remove any particulates.

    • Dilute the sample to an appropriate concentration for HPLC or LC-MS analysis.

  • Analysis:

    • Inject the sample onto the HPLC or LC-MS system.

    • Separate the trapped product from other components of the mixture.

    • Detect the trapped product using a suitable detector (e.g., UV-Vis or mass spectrometer).

    • Quantify the amount of the trapped product by comparing its peak area to a calibration curve prepared with a synthetic standard of the trapped product.

IV. Signaling Pathways and Experimental Workflows

Proposed Involvement of H₂SO₂ in Redox Signaling

H₂SO₂ is a key intermediate in the metabolism of H₂S, a known gasotransmitter involved in numerous signaling pathways. It is plausible that H₂SO₂ itself can act as a signaling molecule, likely through its ability to modify protein cysteine residues, similar to other reactive oxygen and sulfur species.

H2SO2_Signaling_Pathway cluster_stimulus Cellular Stimuli cluster_intermediate Intermediate Formation cluster_targets Downstream Targets cluster_response Cellular Response Oxidative_Stress Oxidative Stress H2SO2 H₂SO₂ Oxidative_Stress->H2SO2 H2S_Metabolism H₂S Metabolism H2S_Metabolism->H2SO2 Protein_Cysteines Protein Cysteines (e.g., Kinases, Phosphatases, Transcription Factors) H2SO2->Protein_Cysteines Sulfenylation/Other Modifications Redox_Signaling_Pathways Redox Signaling Pathways (e.g., Keap1-Nrf2, NF-κB) Protein_Cysteines->Redox_Signaling_Pathways Gene_Expression Altered Gene Expression Redox_Signaling_Pathways->Gene_Expression Cell_Survival Cell Survival/Apoptosis Redox_Signaling_Pathways->Cell_Survival

Caption: Proposed signaling pathway involving H₂SO₂ as a key intermediate in redox regulation.

Experimental Workflow for H₂SO₂ Detection

The following diagram illustrates a typical workflow for the detection and quantification of H₂SO₂ from a biological sample.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, etc.) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Extraction of Small Molecules Homogenization->Extraction Derivatization Chemical Trapping/ Derivatization (Optional) Extraction->Derivatization Analysis Analytical Technique Extraction->Analysis Direct Analysis Derivatization->Analysis LCMS LC-MS/MS Analysis->LCMS FTIR FT-IR Analysis->FTIR Fluorescence Fluorescence Spectroscopy Analysis->Fluorescence Data Data Analysis and Quantification LCMS->Data FTIR->Data Fluorescence->Data

Caption: A generalized experimental workflow for the detection and analysis of H₂SO₂.

V. Conclusion

The detection of H₂SO₂ intermediates is a challenging yet crucial area of research. The application of advanced analytical techniques such as mass spectrometry and FT-IR spectroscopy, combined with strategies like chemical trapping and the development of specific fluorescent probes, is beginning to shed light on the chemistry and biology of this elusive molecule. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at understanding the role of H₂SO₂ in health and disease. Further development of highly specific and sensitive methods will be essential to fully unravel the complexities of H₂SO₂-mediated processes.

References

Application Notes and Protocols for Dihydroxidosulfur in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of dihydroxidosulfur, commonly encountered as sulfurous acid (H₂SO₃) or its salts (sulfites and bisulfites), in various organic synthesis applications. This guide focuses on its utility in the purification of carbonyl compounds and the synthesis of sulfonates and related sulfur-containing molecules, which are crucial building blocks in medicinal chemistry and drug development.

Purification of Aldehydes and Ketones via Bisulfite Adduct Formation

The reversible reaction of aldehydes and certain ketones with sodium bisulfite (a salt of sulfurous acid) to form solid α-hydroxysulfonate adducts is a classic and highly effective method for purification. This technique allows for the separation of carbonyl compounds from non-reactive impurities. The aldehyde or ketone can be easily regenerated by treating the adduct with an acid or base.

Experimental Protocol: Purification of an Aldehyde

This protocol describes the purification of an aldehyde from a mixture containing non-carbonyl impurities.

Materials:

  • Impure aldehyde sample

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • 10% Hydrochloric acid (HCl) or 10% Sodium hydroxide (B78521) (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Filtration apparatus

Procedure:

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. Continue stirring for 30-60 minutes. The crystalline bisulfite adduct will precipitate.

  • Isolation of Adduct: Collect the precipitated adduct by vacuum filtration and wash the crystals with a small amount of cold ethanol (B145695) followed by diethyl ether to remove residual impurities.

  • Regeneration of Aldehyde: Suspend the purified bisulfite adduct in water and add it to a separatory funnel. Add a layer of diethyl ether or ethyl acetate. Slowly add 10% HCl or 10% NaOH to the mixture with gentle shaking until the solution is acidic or basic, respectively. The adduct will decompose, releasing the pure aldehyde into the organic layer.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Quantitative Data for Aldehyde Purification
AldehydeInitial Purity (%)Recovery Yield (%)Final Purity (%)Reference
Benzaldehyde~9085-95>99[1]
Heptanal~9580-90>98[2]
Citronellal~8588>97[3]

Logical Workflow for Aldehyde Purification

G Impure_Aldehyde Impure Aldehyde Mixture Dissolve Dissolve in MeOH/THF Impure_Aldehyde->Dissolve Add_NaHSO3 Add Saturated NaHSO₃ Solution Dissolve->Add_NaHSO3 Precipitate Precipitation of Bisulfite Adduct Add_NaHSO3->Precipitate Filter Filter and Wash Adduct Precipitate->Filter Regenerate Regenerate Aldehyde (Acid/Base) Filter->Regenerate Extract Extract with Organic Solvent Regenerate->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Pure_Aldehyde Pure Aldehyde Wash_Dry->Pure_Aldehyde

Workflow for the purification of aldehydes.

Synthesis of Alkyl Sulfonates: The Strecker Sulfite (B76179) Alkylation

The Strecker sulfite alkylation is a nucleophilic substitution reaction for the synthesis of alkyl sulfonates from alkyl halides and sulfite salts. This reaction provides a straightforward method to introduce the sulfonate group, a key functional group in many pharmaceuticals and detergents.

Experimental Protocol: Synthesis of Sodium 2-Bromoethanesulfonate (B1233127)

This protocol is adapted from Organic Syntheses and describes the preparation of sodium 2-bromoethanesulfonate from ethylene (B1197577) dibromide.

Materials:

  • Ethylene dibromide

  • 95% Ethanol

  • Anhydrous sodium sulfite (Na₂SO₃)

  • Water

  • 5-L three-necked flask, mechanical stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 625 g (3.3 moles) of ethylene dibromide, 1250 cc of 95% ethanol, and 450 cc of water.

  • Addition of Sulfite: Heat the mixture to boiling with stirring. Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 cc of water and add it through the separatory funnel to the boiling reaction mixture over a period of about two hours.

  • Reflux: After the addition is complete, continue to boil the solution under reflux for an additional two hours.

  • Work-up: Arrange the condenser for distillation and distill off the excess ethylene bromide and ethanol. Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.

  • Extraction and Isolation: Extract the resulting solid residue with 2 L of boiling 95% ethanol to dissolve the sodium 2-bromoethanesulfonate, leaving behind sodium bromide and unreacted sodium sulfite.

  • Crystallization: Cool the alcoholic solution to induce crystallization of the product. The mother liquor can be used for a second extraction of the residue.

  • Purification: The product can be further purified by recrystallization from 95% ethanol.

Quantitative Data for Strecker Sulfite Alkylation
Alkyl HalideSulfite SaltProductYield (%)Reference
Ethylene dibromideNa₂SO₃Sodium 2-bromoethanesulfonate78-90[4]
Benzyl chlorideNa₂SO₃Sodium benzylsulfonate~95[5]
1-BromobutaneNa₂SO₃Sodium butanesulfonateHigh[6]

Reaction Pathway for Strecker Sulfite Alkylation

G Alkyl_Halide Alkyl Halide (R-X) SN2 SN2 Reaction Alkyl_Halide->SN2 Sulfite Sodium Sulfite (Na₂SO₃) Sulfite->SN2 Alkyl_Sulfonate Alkyl Sulfonate (R-SO₃Na) SN2->Alkyl_Sulfonate Sodium_Halide Sodium Halide (NaX) SN2->Sodium_Halide

Mechanism of the Strecker sulfite alkylation.

Synthesis of Sulfonamides and Sulfones using Sulfur Dioxide Surrogates

Gaseous sulfur dioxide, the anhydride (B1165640) of sulfurous acid, is a valuable C1 building block for the synthesis of sulfonyl-containing compounds. However, its gaseous nature and toxicity make it challenging to handle. Modern synthetic protocols utilize solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which are stable and easy to handle.

Experimental Protocol: One-Pot Synthesis of Sulfonamides

This protocol describes a general procedure for the synthesis of sulfonamides from Grignard reagents and amines using DABSO.

Materials:

  • Aryl or alkyl magnesium bromide (Grignard reagent)

  • DABSO

  • Anhydrous Tetrahydrofuran (THF)

  • N-Chlorosuccinimide (NCS)

  • Amine

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Sulfinate Formation: To a solution of the Grignard reagent (1.0 mmol) in anhydrous THF under an inert atmosphere, add DABSO (0.5 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to form the magnesium sulfinate salt.

  • Sulfonyl Chloride Formation: To the resulting suspension, add N-chlorosuccinimide (1.1 mmol) and stir for another 30 minutes at room temperature. This generates the corresponding sulfonyl chloride in situ.

  • Amination: In a separate flask, dissolve the desired amine (1.2 mmol) and a non-nucleophilic base such as triethylamine (B128534) (1.5 mmol) in anhydrous THF. Add this solution to the reaction mixture containing the in situ generated sulfonyl chloride.

  • Work-up: Stir the reaction at room temperature for 1-3 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Sulfonamide and Sulfone Synthesis
Organometallic ReagentElectrophile/AmineProduct TypeYield (%)Reference
Phenylmagnesium bromideBenzylamineSulfonamide85[7]
Ethylmagnesium bromideMorpholineSulfonamide78[7]
n-Butylmagnesium chlorideBenzyl bromideSulfone92[8]
4-Methoxyphenylmagnesium bromideAllyl bromideSulfone88[8]

Signaling Pathway for One-Pot Sulfone Synthesis

G Organometallic Organometallic (R-MgX) Sulfinate Metal Sulfinate (R-SO₂MgX) Organometallic->Sulfinate DABSO DABSO (SO₂ Surrogate) DABSO->Sulfinate Sulfone Sulfone (R-SO₂-R') Sulfinate->Sulfone Electrophile Electrophile (R'-X) Electrophile->Sulfone

References

Applications of Sulfoxylate Salts in Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sulfoxylate (B1233899) salts in various chemical transformations. The focus is on practical applications in organic synthesis and polymer chemistry, highlighting the utility of these versatile reagents as powerful reducing agents and as sources of the sulfoxylate dianion (SO₂²⁻).

Chemoselective Reduction of α-Keto Esters and Amides

Sulfoxylate salts, particularly sodium hydroxymethanesulfinate (commonly known as Rongalite), are effective and chemoselective reducing agents for the conversion of α-keto esters and amides to their corresponding α-hydroxy derivatives. This method is advantageous due to its mild, transition-metal- and hydride-free reaction conditions, and the low cost of the reagent.[1][2][3][4]

Quantitative Data

The following table summarizes the yields of various α-hydroxy esters and amides obtained by reduction with Rongalite.[1][2][4]

EntrySubstrate (α-Keto Ester/Amide)Product (α-Hydroxy Ester/Amide)Yield (%)
1Ethyl benzoylformateEthyl mandelate98
2Methyl 2-oxo-2-phenylacetateMethyl 2-hydroxy-2-phenylacetate96
3Ethyl 2-(4-chlorophenyl)-2-oxoacetateEthyl 2-(4-chlorophenyl)-2-hydroxyacetate95
4Ethyl 2-(4-methoxyphenyl)-2-oxoacetateEthyl 2-hydroxy-2-(4-methoxyphenyl)acetate97
5Ethyl 2-oxo-2-(thiophen-2-yl)acetateEthyl 2-hydroxy-2-(thiophen-2-yl)acetate92
6N,N-diethyl-2-oxo-2-phenylacetamideN,N-diethyl-2-hydroxy-2-phenylacetamide94
72-oxo-N,2-diphenylacetamide2-hydroxy-N,2-diphenylacetamide91
81-benzoylpiperidine-2,3-dione3-hydroxy-1-benzoylpiperidin-2-one85
Experimental Protocol: Reduction of Ethyl Benzoylformate

Materials:

  • Ethyl benzoylformate

  • Sodium hydroxymethanesulfinate (Rongalite)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of ethyl benzoylformate (1.0 mmol) in a mixture of DMF (3 mL) and water (1 mL), add sodium hydroxymethanesulfinate (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the desired ethyl mandelate.

Reaction Mechanism

The reduction of α-keto esters with Rongalite is proposed to proceed via a radical mechanism.[1][2]

G rongalite Rongalite (Na⁺⁻O₂SCH₂OH) so2_radical •SO₂⁻ rongalite->so2_radical Δ or Base keto_ester α-Keto Ester (R-CO-COOR') radical_adduct Radical Adduct keto_ester->radical_adduct + •SO₂⁻ product α-Hydroxy Ester (R-CH(OH)-COOR') radical_adduct->product e⁻, H⁺ protonation Protonation

Mechanism of Rongalite-mediated reduction of α-keto esters.

Synthesis of Unsymmetrical Sulfones

Rongalite serves as an inexpensive and convenient source of the sulfoxylate dianion (SO₂²⁻) for the synthesis of sulfones.[1][5] A one-pot, three-component reaction of para-quinone methides, Rongalite, and alkyl/allyl halides provides a straightforward route to unsymmetrical sulfones under mild conditions.[6]

Quantitative Data

The following table presents the yields for the synthesis of various unsymmetrical sulfones.[6]

Entryp-Quinone MethideAlkyl/Allyl HalideProductYield (%)
14-(diphenylmethylene)cyclohexa-2,5-dienoneMethyl iodide(benzhydryl(methyl)sulfonyl)benzene86
24-(diphenylmethylene)cyclohexa-2,5-dienoneEthyl iodide(benzhydryl(ethyl)sulfonyl)benzene82
34-(diphenylmethylene)cyclohexa-2,5-dienoneAllyl bromide(allyl(benzhydryl)sulfonyl)benzene78
44-(bis(4-chlorophenyl)methylene)cyclohexa-2,5-dienoneMethyl iodide1-chloro-4-(((4-chlorophenyl)(methylsulfonyl)methyl)benzene)88
54-(bis(4-methoxyphenyl)methylene)cyclohexa-2,5-dienoneEthyl iodide1-methoxy-4-(((4-methoxyphenyl)(ethylsulfonyl)methyl)benzene)85
Experimental Protocol: Synthesis of (benzhydryl(methyl)sulfonyl)benzene

Materials:

  • 4-(diphenylmethylene)cyclohexa-2,5-dienone

  • Sodium hydroxymethanesulfinate (Rongalite)

  • Methyl iodide

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-(diphenylmethylene)cyclohexa-2,5-dienone (1.0 mmol) and sodium hydroxymethanesulfinate (2.0 mmol) in DMF (5 mL).

  • Add methyl iodide (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 15 minutes, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Reaction Pathway

The reaction proceeds through the in-situ formation of a sulfinate intermediate which then undergoes a 1,6-conjugate addition to the para-quinone methide.

G rongalite Rongalite sulfinate Sulfinate Intermediate (R-SO₂⁻) rongalite->sulfinate + R-X alkyl_halide Alkyl Halide (R-X) pqm p-Quinone Methide product Unsymmetrical Sulfone pqm->product + R-SO₂⁻ (1,6-addition)

Logical workflow for the synthesis of unsymmetrical sulfones.

Redox Initiator in Emulsion Polymerization

Sulfoxylate salts, such as sodium formaldehyde (B43269) sulfoxylate, are widely used as the reducing component in redox initiator systems for emulsion polymerization.[7][8][9] This allows for polymerization at lower temperatures compared to thermal initiation, offering better control over the reaction and the properties of the resulting polymer.[8][9][10]

Quantitative Data

The following table shows representative data for monomer conversion in the emulsion polymerization of vinyl acetate using a redox initiator system.[11][12][13]

Time (min)Monomer Conversion (%)
1025
2055
3080
4092
5098
60>99
Experimental Protocol: Emulsion Polymerization of Vinyl Acetate

Materials:

  • Vinyl acetate (monomer)

  • Sodium formaldehyde sulfoxylate (reducing agent)

  • Ammonium persulfate (oxidizing agent)

  • Sodium bicarbonate (buffer)

  • Surfactant (e.g., sodium lauryl sulfate)

  • Deionized water

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

Procedure:

  • To the reaction vessel, add deionized water, surfactant, and sodium bicarbonate.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 40-60 °C) with stirring.

  • Prepare separate aqueous solutions of the reducing agent (sodium formaldehyde sulfoxylate) and the oxidizing agent (ammonium persulfate).

  • Add a portion of the monomer and the initiator solutions to the reactor to create a seed latex.

  • Continuously feed the remaining monomer and initiator solutions into the reactor over a period of 2-4 hours.

  • After the feed is complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

  • Cool the reactor to room temperature to obtain the polymer latex.

Redox Initiation Workflow

The redox couple generates free radicals that initiate the polymerization.

G cluster_initiator Redox Initiator System reducing_agent Reducing Agent (e.g., Sulfoxylate) free_radicals Free Radicals reducing_agent->free_radicals oxidizing_agent Oxidizing Agent (e.g., Persulfate) oxidizing_agent->free_radicals propagating_chain Propagating Polymer Chain free_radicals->propagating_chain + Monomer monomer Monomer propagating_chain->propagating_chain + Monomer polymer Polymer propagating_chain->polymer Termination

Workflow of redox-initiated emulsion polymerization.

Vat Dyeing of Cotton with Indigo (B80030)

Sodium dithionite (B78146) (also known as sodium hydrosulfite) is a crucial reducing agent in the vat dyeing process, particularly for dyeing cotton with indigo.[14][15][16] It converts the water-insoluble indigo into its soluble leuco form, which can penetrate the cotton fibers. Subsequent oxidation re-forms the insoluble indigo, trapping it within the fibers.[12][14]

Experimental Protocol: Vat Dyeing of Cotton Fabric with Indigo

Materials:

  • Cotton fabric

  • Indigo powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (B78521) (NaOH) or Soda Ash (Na₂CO₃)

  • Water

  • Dyeing vat

  • Stirring rod

Procedure:

  • Scouring the Fabric: Pre-wash the cotton fabric with a mild detergent and rinse thoroughly to remove any impurities.

  • Preparing the Stock Solution:

    • In a small container, make a paste of the indigo powder with a small amount of warm water.

    • In the dyeing vat, dissolve sodium hydroxide or soda ash in warm water (around 50 °C) to create an alkaline solution (pH 10-11).[16]

    • Add the indigo paste to the alkaline solution and stir gently.

  • Reduction of Indigo:

    • Gradually add sodium dithionite to the indigo solution while stirring gently. Avoid splashing to minimize the introduction of air.[15]

    • The solution will change color from blue to a clear yellowish-green, indicating the formation of the soluble leuco-indigo.[14] This process is called "vatting".

    • Allow the vat to rest for 15-30 minutes for complete reduction.

  • Dyeing:

    • Wet the scoured cotton fabric with water and gently submerge it into the dye vat.

    • Keep the fabric submerged and move it gently for 5-10 minutes to ensure even dyeing.

  • Oxidation:

    • Carefully remove the fabric from the vat, squeezing out excess liquid.

    • Expose the fabric to air. The color will change from yellow-green to blue as the leuco-indigo is oxidized back to its insoluble form.

  • Rinsing and Finishing:

    • Repeat the dyeing and oxidation steps to achieve a deeper shade.

    • Rinse the dyed fabric thoroughly with water until the water runs clear.

    • Wash the fabric with a pH-neutral detergent and dry.

Vat Dyeing Process

The following diagram illustrates the key steps in the vat dyeing process.

G insoluble_indigo Insoluble Indigo (Blue) soluble_leuco Soluble Leuco-Indigo (Yellow-Green) insoluble_indigo->soluble_leuco Vatting reduction Reduction (Na₂S₂O₄, NaOH) dyeing Dyeing (Penetration into Fiber) soluble_leuco->dyeing oxidation Oxidation (Air) dyeing->oxidation dyed_fabric Dyed Fabric (Blue) oxidation->dyed_fabric

Workflow of the vat dyeing process with indigo.

Synthesis of a Modified Sulfoxylate Equivalent (TBSOMS-Na)

For more specialized applications in sulfone synthesis, a shelf-stable and highly nucleophilic sulfoxylate equivalent, sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), can be prepared from Rongalite.[6][15][17][18][19]

Experimental Protocol: Synthesis of TBSOMS-Na

Materials:

Procedure:

  • To a suspension of Rongalite (1.0 equiv.) in dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equiv.).

  • Slowly add tert-butyldimethylsilyl chloride (1.1 equiv.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

  • Concentrate the filtrate under reduced pressure to obtain TBSOMS-Na as a white solid. The product can be used in subsequent reactions without further purification.[19]

Synthesis Pathway

The synthesis involves the silylation of the hydroxyl group of Rongalite.

G rongalite Rongalite tbsoms_na TBSOMS-Na rongalite->tbsoms_na + TBSCl, Et₃N tbscl TBSCl tbscl->tbsoms_na et3n Et₃N et3n->tbsoms_na

Synthesis of TBSOMS-Na from Rongalite.

References

Application Notes and Protocols for Gas-Phase Dihydroxidosulfur (Sulfuric Acid) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, commonly known as sulfuric acid (H₂SO₄), is a key atmospheric species playing a central role in aerosol formation and cloud nucleation.[1][2] Understanding its gas-phase chemistry is crucial for accurate climate modeling and assessing the environmental impact of sulfur compounds. Furthermore, insights into the gas-phase behavior of H₂SO₄ can be relevant in various industrial processes and potentially in the development of novel therapeutic agents where aerosolized delivery is considered. These application notes provide detailed experimental protocols for the generation, characterization, and quantification of gas-phase sulfuric acid in a laboratory setting. The methodologies described are primarily based on flow tube reactors coupled with Chemical Ionization Mass Spectrometry (CIMS) and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Workflow

The overall experimental workflow for gas-phase sulfuric acid studies involves three main stages: generation of a stable concentration of gaseous H₂SO₄, introduction into a detection system, and subsequent analysis. A typical setup utilizes a flow tube reactor where precursor gases are introduced and react to form H₂SO₄, which is then sampled by analytical instruments.

experimental_workflow cluster_generation Gas-Phase H₂SO₄ Generation cluster_detection Detection & Analysis SO2 SO₂ Source FlowTube Flow Tube Reactor SO2->FlowTube Mass Flow Controller H2O H₂O Vapor Source (Bubbler) H2O->FlowTube Mass Flow Controller CarrierGas Carrier Gas (N₂/Air) CarrierGas->SO2 CarrierGas->H2O UV_Lamp UV Lamp (185/254 nm) UV_Lamp->FlowTube Photolysis CIMS Chemical Ionization Mass Spectrometer (CIMS) FlowTube->CIMS Sampling Inlet FTIR Fourier-Transform Infrared Spectrometer (FTIR) FlowTube->FTIR Gas Cell DataAcquisition Data Acquisition & Analysis CIMS->DataAcquisition FTIR->DataAcquisition

Caption: Experimental workflow for gas-phase H₂SO₄ generation and detection.

Experimental Protocols

Protocol 1: Generation of Gas-Phase Sulfuric Acid in a Flow Tube Reactor

This protocol describes the generation of a stable and adjustable concentration of gaseous H₂SO₄ via the photo-oxidation of sulfur dioxide (SO₂) in the presence of water vapor.[3][4]

Materials:

  • Sulfur dioxide (SO₂) gas cylinder (high purity)

  • High-purity water (e.g., 18.2 MΩ·cm)

  • Carrier gas (N₂ or zero air)

  • Flow tube reactor (e.g., borosilicate glass, 100 cm length, 5 cm inner diameter)

  • UV lamp (e.g., mercury lamp emitting at 185 nm and 254 nm)

  • Mass flow controllers (MFCs)

  • Gas bubbler

  • Heated transfer lines

Procedure:

  • System Preparation: Ensure the flow tube and all gas lines are clean and free of contaminants. The system should be leak-tight.

  • Precursor Gas Preparation:

    • Provide a stable flow of SO₂ using a mass flow controller. Typical concentrations in the flow tube are in the range of 10-100 ppbv.

    • Generate water vapor by passing a controlled flow of carrier gas through a gas bubbler containing high-purity water. The relative humidity (RH) can be controlled by adjusting the flow rate and the temperature of the bubbler. Typical RH values range from 10% to 60%.

  • Initiation of H₂SO₄ Formation:

    • Introduce the SO₂ and water vapor into the flow tube reactor along with a main carrier gas flow.

    • Initiate the photolysis of water vapor by turning on the UV lamp. The 185 nm UV light photolyzes H₂O to produce hydroxyl radicals (OH).

    • The OH radicals then oxidize SO₂ to form sulfuric acid:

      • OH + SO₂ → HSO₃

      • HSO₃ + O₂ → SO₃ + HO₂

      • SO₃ + H₂O → H₂SO₄

  • Stabilization: Allow the system to stabilize for a sufficient period (e.g., 30-60 minutes) to achieve a constant concentration of gaseous H₂SO₄ at the outlet of the flow tube. The concentration can be adjusted by varying the initial concentrations of SO₂ and H₂O, the UV lamp intensity, and the residence time in the reactor.[3][5]

Protocol 2: Detection and Quantification by Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive technique for detecting and quantifying trace gases like sulfuric acid.[3][4][6] This protocol outlines the use of a nitrate-based CIMS for H₂SO₄ measurement.

Instrumentation:

  • Chemical Ionization Mass Spectrometer (CIMS) with a nitrate (B79036) (NO₃⁻) reagent ion source.

  • Sampling inlet compatible with the flow tube exit.

Procedure:

  • CIMS Tuning and Calibration:

    • Tune the CIMS instrument to optimize the signal for the bisulfate ion (HSO₄⁻) at m/z 97 and its clusters with nitric acid (HNO₃·HSO₄⁻) at m/z 160.

    • Calibrate the instrument using the known concentration of H₂SO₄ generated as described in Protocol 1. The calibration factor is determined by comparing the measured ion signals to the calculated H₂SO₄ concentration.[3][4][5] A typical calibration factor is on the order of 1.1 × 10¹⁰ cm⁻³.[3][4]

  • Sampling:

    • Draw a constant flow of gas from the outlet of the flow tube reactor into the CIMS inlet. The sampling line should be as short as possible and may need to be heated to prevent condensation.

  • Ionization:

    • In the ion-molecule reaction region of the CIMS, the sampled gas mixes with the NO₃⁻ reagent ions. Sulfuric acid is ionized via a proton transfer reaction:

      • H₂SO₄ + NO₃⁻ → HSO₄⁻ + HNO₃

  • Mass Analysis and Data Acquisition:

    • The resulting ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated by their mass-to-charge ratio.

    • Record the ion counts for HSO₄⁻ and its clusters. The concentration of H₂SO₄ is proportional to the sum of these ion signals, multiplied by the calibration factor.

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of gaseous H₂SO₄, allowing for its identification and characterization.[7]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Heated multi-pass gas cell

  • Infrared detector (e.g., MCT - Mercury Cadmium Telluride)

Procedure:

  • System Setup:

    • Couple a heated multi-pass gas cell to the FTIR spectrometer. The gas cell allows for a long optical path length, enhancing the absorption signal of the low-concentration gas.

    • Connect the outlet of the flow tube reactor to the inlet of the gas cell.

  • Background Spectrum:

    • Fill the gas cell with the carrier gas (N₂ or zero air) at the same temperature and pressure as the sample measurement.

    • Acquire a background spectrum. This will be used to correct for the absorption of the carrier gas and any instrumental artifacts.

  • Sample Spectrum:

    • Flow the gas mixture containing H₂SO₄ from the flow tube into the gas cell until a stable concentration is reached.

    • Acquire the sample spectrum. A high resolution (e.g., 0.05 cm⁻¹) is often used to resolve the fine rotational-vibrational structure of the absorption bands.[7]

  • Data Analysis:

    • The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands of gaseous H₂SO₄. Key vibrational bands are located in the mid-infrared region, for example, around 1200-1400 cm⁻¹.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data from gas-phase sulfuric acid nucleation experiments. These values are crucial for understanding the conditions under which new particles form in the atmosphere.

ParameterValueExperimental ConditionsReference
H₂SO₄ Concentration4x10⁶ - 3x10⁷ cm⁻³T = 295 K, RH = 38%[2]
H₂SO₄ Concentration8x10⁶ - 7x10⁷ cm⁻³T = 258 - 297 K, RH = 41-45%[8]
H₂SO₄ Concentration1.5x10⁸ cm⁻³T = 292.5 K, 52% RH[9]
Nucleation Rate (J)Varies with [H₂SO₄]T = 295 K, RH = 38%[2]
Growth Rate (GR)14 - 34 nm h⁻¹[H₂SO₄] = 7.2x10⁶ - 2.7x10⁷ cm⁻³[2]
CIMS Calibration Factor1.1 x 10¹⁰ cm⁻³For H₂SO₄ detection with nitrate CIMS[3][4][5]
FTIR Spectral Resolution0.05 cm⁻¹High-resolution studies of H₂SO₄ vapor[7]

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers interested in studying gas-phase this compound. The combination of a controlled generation source with sensitive detection techniques like CIMS and characterization by FTIR allows for detailed investigation of the fundamental properties and reactions of this important atmospheric molecule. Careful calibration and control of experimental parameters are paramount for obtaining accurate and reproducible results. These experimental approaches are foundational for advancing our understanding of atmospheric chemistry and related fields.

References

Dihydroxidosulfur and its Salts as Reducing Agents in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dihydroxidosulfur (sulfurous acid, H₂SO₃) and its corresponding salts—sulfites, bisulfites, and dithionites—as effective reducing agents in organic synthesis. These reagents are valued for their affordability, moderate reactivity, and selectivity in various transformations crucial to research and drug development.

Reduction of Aromatic Nitro Compounds to Anilines

Sodium dithionite (B78146) (Na₂S₂O₄), which generates the active reducing species in situ, and sodium metabisulfite (B1197395) (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) are effective reagents for the chemoselective reduction of aromatic nitro groups to their corresponding primary amines. These methods are particularly advantageous for substrates that are sensitive to catalytic hydrogenation or harsh acidic conditions. The reduction is believed to proceed through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the key reducing species.

Quantitative Data for Nitroarene Reduction

The following table summarizes the reaction conditions and yields for the reduction of various nitroarenes using sulfur-based reducing agents.

SubstrateProductReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
o-Nitrophenolo-AminophenolSodium HydrosulfiteWater/NaOH60< 0.1High[1]
5-Nitro-2,3-dihydro-1,4-phthalazinedione5-Amino-2,3-dihydro-1,4-phthalazinedioneSodium HydrosulfiteWater/NH₄OHAmbient-~80[2]
p-Nitrotoluenep-ToluidineSodium DithioniteAcetonitrile-water (1:3)350.596[3]
p-Nitroanisolep-AnisidineSodium DithioniteAcetonitrile-water (1:3)350.598[3]
p-Nitrochlorobenzenep-ChloroanilineSodium DithioniteAcetonitrile-water (1:3)350.597[3]
p-Nitrobenzoic acidp-Aminobenzoic acidSodium DithioniteAcetonitrile-water (1:3)351.095[3]
m-Nitroacetophenonem-AminoacetophenoneSodium DithioniteAcetonitrile-water (1:3)351.094[3]
3-NitrophthalhydrazideLuminolSodium Metabisulfite & Sodium SulfiteWaterReflux222.2[4]
Experimental Protocols

Protocol 1.1: General Procedure for the Reduction of Aromatic Nitro Compounds with Sodium Dithionite [3]

  • Dissolution: Dissolve the aromatic nitro compound (1.0 equiv) in a suitable solvent system (e.g., DMF/water, DMSO, or ethanol/water) in a round-bottom flask equipped with a magnetic stirrer.

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄) (2.0-4.0 equiv) in water.

  • Reaction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction may be exothermic, and cooling may be necessary.

  • pH Adjustment (Optional): If required, maintain the pH of the reaction mixture between 8 and 9 by adding a solution of sodium bicarbonate.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

G cluster_workflow Workflow for Nitroarene Reduction Start Aromatic Nitro Compound Solvent Dissolve in Solvent Start->Solvent Reaction Add Na₂S₂O₄ Solution Solvent->Reaction Reducer Prepare Aq. Na₂S₂O₄ Reducer->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Dry & Purify Workup->Purification Product Aniline Product Purification->Product G cluster_diazonium Reduction of Diazonium Salt to Arylhydrazine Aniline Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Reduction Reduction (Na₂SO₃) Diazonium->Reduction Hydrolysis Acidic Hydrolysis Reduction->Hydrolysis Arylhydrazine Arylhydrazine Hydrolysis->Arylhydrazine G cluster_purification Purification via Bisulfite Adduct Formation Start Crude Aldehyde/Ketone Mixture Adduct Adduct Formation (Saturated NaHSO₃) Start->Adduct Extraction Liquid-Liquid Extraction Adduct->Extraction Aqueous Aqueous Layer (Bisulfite Adduct) Extraction->Aqueous Organic Organic Layer (Other Components) Extraction->Organic Regeneration Regeneration (Base, e.g., NaOH) Aqueous->Regeneration Product Purified Aldehyde/Ketone Regeneration->Product

References

Application Notes and Protocols: Flow Chemistry Applications for the In-Situ Generation and Utilization of Sulfoxylic Acid (H₂SO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unstable Intermediates

In synthetic chemistry, many valuable reactions proceed through highly reactive and unstable intermediates. These species, due to their transient nature, are often difficult to handle in traditional batch-wise synthesis, leading to low yields, poor selectivity, and significant safety concerns.[1] One such elusive intermediate is sulfoxylic acid (H₂SO₂), a sulfur oxoacid with the sulfur atom in a formal +2 oxidation state. Its high reactivity makes it a potent reducing agent, yet its instability has largely precluded its widespread use in organic synthesis.

Flow chemistry offers a powerful solution to the challenges posed by unstable intermediates like H₂SO₂.[1][2] By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control allows for the in-situ generation of unstable species, which can be immediately consumed in a subsequent reaction step before they have a chance to decompose.[1][3] This approach not only enhances safety by minimizing the accumulation of hazardous materials but also often leads to improved yields and purities.[4]

These application notes provide a detailed overview and a hypothetical protocol for the generation and utilization of sulfoxylic acid in a continuous flow setup, opening new avenues for its application in research and pharmaceutical development.

Advantages of Flow Chemistry for Handling H₂SO₂

The application of flow chemistry to the chemistry of sulfoxylic acid offers several key advantages over traditional batch methods:

  • Enhanced Safety: H₂SO₂ is highly unstable. Flow chemistry minimizes the volume of the reactive intermediate present at any given time, significantly reducing the risks associated with its handling.[5]

  • Precise Control over Generation and Consumption: The short residence times achievable in flow reactors allow for the rapid generation of H₂SO₂ and its immediate use in a subsequent reaction, preventing decomposition.[1][3]

  • Improved Reaction Efficiency and Yield: The superior heat and mass transfer in microreactors enables highly controlled reaction conditions, often leading to cleaner reactions and higher yields of the desired product.

  • Access to Novel Reactivity: By taming highly reactive species like H₂SO₂, flow chemistry can unlock new synthetic transformations that are not feasible in batch reactors.

  • Scalability: Once a flow process is optimized on a laboratory scale, it can often be scaled up by simply running the system for a longer duration or by using parallel reactor lines.

In-Situ Generation of Sulfoxylic Acid in Flow

While sulfoxylic acid itself is too unstable to be stored, it can be generated in-situ from various precursors. One of the most promising routes is the controlled decomposition of sodium dithionite (B78146) (Na₂S₂O₄). In an acidic aqueous medium, dithionite decomposes to produce species that are precursors to or are in equilibrium with sulfoxylic acid.[6][7]

The decomposition of sodium dithionite is complex and pH-dependent. Under acidic conditions, the following simplified reaction is proposed to occur, leading to the formation of sulfoxylic acid:

S₂O₄²⁻ + 2H⁺ → 2[HSO₂] → S(OH)₂ + SO₂

In a flow chemistry setup, a solution of sodium dithionite can be precisely mixed with an acidic stream to trigger the controlled generation of H₂SO₂. This freshly generated, highly reactive intermediate can then be immediately merged with a stream containing a substrate to perform a desired chemical transformation.

Application: Reduction of an α,β-Unsaturated Ketone

To illustrate the potential of H₂SO₂ in flow chemistry, we propose a protocol for the reduction of an α,β-unsaturated ketone, such as chalcone (B49325), to the corresponding saturated ketone. In this reaction, the in-situ generated sulfoxylic acid acts as the reducing agent.

Experimental Protocol: Continuous Flow Reduction of Chalcone using In-Situ Generated H₂SO₂

This protocol describes a hypothetical procedure and is intended as a starting point for experimental design.

5.1. Materials and Reagents

  • Sodium Dithionite (Na₂S₂O₄)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Chalcone

  • Methanol (MeOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Deionized Water

  • Syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection flask

5.2. Flow Chemistry Setup

The setup consists of three syringe pumps, two T-mixers, and two coiled reactors, followed by a back-pressure regulator.

  • Pump A: Delivers a solution of sodium dithionite in deionized water.

  • Pump B: Delivers a 1 M aqueous solution of hydrochloric acid.

  • Pump C: Delivers a solution of chalcone in methanol.

The streams from Pump A and Pump B are combined in the first T-mixer (M1) to initiate the generation of H₂SO₂ in the first reactor coil (R1). The output from R1 is then mixed with the substrate stream from Pump C in the second T-mixer (M2). The reaction proceeds in the second reactor coil (R2). A back-pressure regulator is used to maintain a constant pressure throughout the system, preventing outgassing and ensuring stable flow.

5.3. Detailed Experimental Procedure

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of sodium dithionite in deionized water. Degas the solution with nitrogen for 15 minutes.

    • Solution B: Prepare a 1.0 M solution of hydrochloric acid in deionized water.

    • Solution C: Prepare a 0.2 M solution of chalcone in methanol.

  • System Assembly:

    • Assemble the flow chemistry setup as depicted in the workflow diagram below. Ensure all connections are secure.

    • The first reactor (R1) should have a volume of 2 mL (e.g., 2 m of 1/16" OD, 1 mm ID PFA tubing).

    • The second reactor (R2) should have a volume of 5 mL (e.g., 5 m of 1/16" OD, 1 mm ID PFA tubing).

    • Set the back-pressure regulator to 5 bar.

  • Reaction Execution:

    • Set the flow rates for the pumps as follows:

      • Pump A (Na₂S₂O₄): 0.2 mL/min

      • Pump B (HCl): 0.2 mL/min

      • Pump C (Chalcone): 0.4 mL/min

    • This results in a total flow rate of 0.8 mL/min.

    • The residence time in R1 (H₂SO₂ generation) will be approximately 5 minutes.

    • The residence time in R2 (reduction reaction) will be approximately 6.25 minutes.

    • Start pumping solvent through all lines to prime the system and establish a stable baseline.

    • Switch to the reagent solutions to initiate the reaction.

    • Collect the output from the back-pressure regulator in a flask containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted acid.

  • Work-up and Analysis:

    • Once the reaction has reached a steady state, collect the product stream for 30 minutes.

    • Extract the collected solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by TLC, GC-MS, and ¹H NMR to determine the conversion and yield of the saturated ketone.

Data Presentation

The following table presents hypothetical data for the optimization of the chalcone reduction.

EntryResidence Time R1 (min)Residence Time R2 (min)Temperature (°C)Conversion (%)Yield (%)
12.55.0256558
25.06.25258578
35.010.0259285
45.06.25409591

Visualizations

Diagram of the H₂SO₂ Generation and Reaction Workflow

Flow_Chemistry_H2SO2 cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_collection Workup PumpA Pump A 0.5 M Na₂S₂O₄(aq) 0.2 mL/min Mixer1 T-Mixer (M1) PumpA->Mixer1 PumpB Pump B 1.0 M HCl(aq) 0.2 mL/min PumpB->Mixer1 PumpC Pump C 0.2 M Chalcone (MeOH) 0.4 mL/min Mixer2 T-Mixer (M2) PumpC->Mixer2 Reactor1 Reactor 1 (R1) 2 mL, 5 min Generation of H₂SO₂ Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (R2) 5 mL, 6.25 min Reduction Reaction Mixer2->Reactor2 BPR Back-Pressure Regulator (5 bar) Reactor2->BPR Collection Collection Flask (Quench with NaHCO₃) BPR->Collection

Caption: Workflow for the continuous generation of H₂SO₂ and its use in reduction.

Signaling Pathway for the Proposed Reaction

Reaction_Pathway Na2S2O4 Na₂S₂O₄ H2SO2 H₂SO₂ (in-situ) Na2S2O4->H2SO2  Generation HCl HCl HCl->H2SO2 Product Saturated Ketone H2SO2->Product  Reduction Byproducts SO₂ + H₂O H2SO2->Byproducts  Decomposition Chalcone Chalcone (α,β-Unsaturated Ketone) Chalcone->Product

Caption: Proposed reaction pathway for the reduction of chalcone by H₂SO₂.

Conclusion

Flow chemistry provides a robust and safe platform for exploring the synthetic potential of highly unstable intermediates like sulfoxylic acid. The ability to generate and consume H₂SO₂ in-situ under precisely controlled conditions opens the door to new methodologies in organic synthesis. The protocol outlined here serves as a conceptual framework for researchers to begin investigating the rich and largely untapped chemistry of this transient species. Further optimization of reaction conditions, including solvent systems, temperature, and residence times, will undoubtedly lead to a broader range of applications for H₂SO₂ in modern drug discovery and development.

References

Application Notes and Protocols for Isotopic Labeling Studies Involving Dihydroxidosulfur (Sulfurous Acid/Sulfite)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃), is a transient sulfur oxoacid that exists in aqueous solution as an equilibrium mixture of dissolved sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻). In biological systems, sulfite is a key intermediate in the metabolism of sulfur-containing amino acids (cysteine and methionine) and is detoxified to sulfate (B86663) by the mitochondrial enzyme sulfite oxidase (SOX).[1][2][3] Dysregulation of sulfite metabolism is linked to severe neurological disorders and may influence the metabolism of various xenobiotics, including drugs.[4][5]

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and elucidate biochemical pathways.[6] This document provides detailed application notes and protocols for utilizing stable isotopes of oxygen (¹⁸O) and sulfur (³⁴S) to study the dynamics of the this compound/sulfite pool. These methods offer valuable tools for researchers in drug development and metabolic studies to investigate enzyme kinetics, mechanisms of toxicity, and the metabolic fate of sulfur-containing compounds.

Application Notes

Probing Sulfite Oxidase Activity and Inhibition

Application: To quantitatively measure the activity of sulfite oxidase (SOX) in various biological preparations (e.g., purified enzyme, mitochondrial fractions, cell lysates) and to screen for potential drug-induced inhibition.

Rationale: The SOX-catalyzed oxidation of sulfite to sulfate is a critical detoxification pathway.[1] By introducing an isotopically labeled sulfite pool, the rate of formation of labeled sulfate can be directly measured by mass spectrometry, providing a highly specific and sensitive assay for SOX activity. This is particularly useful for studying the effects of new chemical entities (NCEs) on sulfur metabolism.

Investigating Mechanisms of Drug-Induced Sulfite Toxicity

Application: To determine if a drug or its metabolite can induce toxicity by disrupting sulfite homeostasis, either by inhibiting SOX or by increasing the endogenous production of sulfite.

Rationale: An accumulation of sulfite is neurotoxic.[7] Isotopic labeling can be used to trace the flux through the sulfur amino acid degradation pathway. For instance, by administering ³⁴S-labeled methionine or cysteine to a cellular model, an increase in the rate of formation of ³⁴S-sulfite in the presence of a test compound could indicate an upstream effect leading to increased sulfite production.

Elucidating the Role of Sulfite in Drug Metabolism

Application: To investigate the potential involvement of sulfite in the metabolic activation or detoxification of sulfur-containing drugs.

Rationale: The nucleophilic nature of sulfite allows it to react with certain electrophilic drug metabolites, potentially forming sulfonated adducts. By using ¹⁸O-labeled water in an in vitro drug metabolism system (e.g., liver microsomes), the incorporation of ¹⁸O into a sulfur-containing metabolite could suggest the involvement of the aqueous sulfite pool, which rapidly exchanges oxygen isotopes with water.[8][9][10][11]

Tracing the Metabolic Fate of Sulfur-Containing Drugs

Application: To track the disposition and metabolic pathways of drugs that contain sulfur moieties, such as sulfonamides.

Rationale: While direct labeling of the drug molecule is common, monitoring the isotopic composition of the endogenous sulfite and sulfate pools after administration of a ³⁴S-labeled drug can provide insights into the extent to which the drug's sulfur is released and enters the central sulfur metabolism pathway. This can be crucial for understanding the overall metabolic profile and potential for sulfur-related toxicities.

Quantitative Data Summary

The following tables provide essential quantitative data for designing and interpreting isotopic labeling studies with this compound/sulfite.

Table 1: Natural Abundance of Relevant Stable Isotopes

IsotopeNatural Abundance (%)
³²S94.85 - 95.02
³³S0.75 - 0.76
³⁴S4.21 - 4.37
³⁶S0.016 - 0.02
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Data sourced from USGS and Wikipedia.[12][13][14][15]

Table 2: Oxygen Isotope Equilibrium Fractionation between Sulfite Species and Water

pHDominant Sulfite SpeciesTemperature (°C)Equilibrium Fractionation (ε¹⁸O) vs. Water (‰)
1.5SO₂(aq)22~37.0
6.3HSO₃⁻2215.2 ± 0.7
6.6HSO₃⁻2215.2 ± 0.7
9.7SO₃²⁻2215.2 ± 0.7

Data from Müller et al. (2013).[8] This table highlights the significant enrichment of ¹⁸O in the sulfite pool at equilibrium compared to water.

Table 3: Kinetics of Oxygen Isotope Exchange between Sulfite and Water

pHTemperature (°C)Half-life of Exchange (t₁/₂)
8.9251.3 minutes
9.825~24.3 minutes
10.5251518 minutes

Data from Betts and Voss (1970) and Wankel et al.[4][9] The rate of exchange is highly dependent on pH, being faster at lower pH.

Experimental Protocols

Protocol 1: In Vitro Measurement of Sulfite Oxidase Activity using ¹⁸O-Labeling

Objective: To quantify the rate of sulfite oxidation to sulfate by measuring the incorporation of ¹⁸O from H₂¹⁸O into the product, sulfate.

Materials:

  • Purified sulfite oxidase or mitochondrial preparation

  • H₂¹⁸O (97% enrichment or higher)

  • Sodium sulfite (Na₂SO₃)

  • Cytochrome c (as an electron acceptor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • Barium chloride (BaCl₂) solution

  • Milli-Q water (¹⁶O)

  • Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume, add:

    • 50 µL of 2x reaction buffer prepared with H₂¹⁸O.

    • 10 µL of cytochrome c solution (e.g., 1 mM).

    • x µL of enzyme preparation.

    • y µL of H₂¹⁸O to bring the volume to 90 µL.

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Start the reaction by adding 10 µL of sodium sulfite solution (e.g., 10 mM prepared in ¹⁶O water). The final sulfite concentration should be at or near its Kₘ.

  • Time Course and Quenching: At various time points (e.g., 0, 2, 5, 10, 15 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing perchloric acid.

  • Sulfate Precipitation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add an excess of BaCl₂ solution to precipitate the sulfate as barium sulfate (BaSO₄).

    • Incubate on ice to ensure complete precipitation.

  • Sample Preparation for IRMS:

    • Centrifuge the samples to pellet the BaSO₄.

    • Carefully remove the supernatant.

    • Wash the pellet multiple times with Milli-Q water to remove any residual H₂¹⁸O.

    • Dry the BaSO₄ pellet completely.

  • Isotopic Analysis: Analyze the δ¹⁸O value of the BaSO₄ pellet using EA-IRMS. The rate of ¹⁸O incorporation into sulfate is proportional to the sulfite oxidase activity.

Protocol 2: Tracing Sulfite Metabolism in Cell Culture using ³⁴S-Sulfite

Objective: To trace the metabolic fate of exogenously supplied sulfite in a cellular model.

Materials:

  • Cultured cells (e.g., HepG2 human liver cells)

  • Cell culture medium

  • Sodium sulfite, ³⁴S-labeled (Na₂³⁴SO₃, >99% enrichment)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture: Grow cells to a desired confluency in standard culture plates.

  • Labeling Medium Preparation: Prepare the cell culture medium containing a defined concentration of Na₂³⁴SO₃. The concentration should be chosen based on preliminary toxicity assays.

  • Labeling Experiment:

    • Remove the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ³⁴S-labeling medium to the cells.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the culture medium.

  • Metabolite Extraction:

    • Medium: Precipitate proteins from the collected medium (e.g., with cold acetonitrile) and collect the supernatant.

    • Cells: Wash the collected cells with cold PBS, then lyse the cells and extract metabolites using a suitable method (e.g., methanol/water extraction).

  • Sample Analysis: Analyze the extracts by LC-MS/MS to identify and quantify ³⁴S-labeled metabolites. Key metabolites to monitor include:

    • ³⁴S-Sulfite (intracellular and extracellular)

    • ³⁴S-Sulfate (the primary oxidation product)

    • ³⁴S-Thiosulfate

    • ³⁴S-S-sulfocysteine

  • Data Analysis: Determine the rate of appearance and disappearance of ³⁴S-labeled metabolites to map the metabolic flux of the administered sulfite.

Visualizations

Sulfur_Metabolism_Pathway cluster_transsulfuration Transsulfuration Pathway cluster_degradation Cysteine Degradation cluster_detoxification Sulfite Detoxification cluster_utilization Sulfate Utilization Met Methionine Cys Cysteine Met->Cys Sulfite Sulfite (SO3^2-) (this compound pool) Cys->Sulfite Taurine Taurine Cys->Taurine H2S H2S Cys->H2S Sulfate Sulfate (SO4^2-) Sulfite->Sulfate Sulfite Oxidase (SOX) PAPS PAPS Sulfate->PAPS Sulfoproteins Sulfated Proteins/ Lipids PAPS->Sulfoproteins

Caption: Central pathway of sulfur metabolism in humans.

Isotopic_Labeling_Workflow start Start: In Vitro System (e.g., cell lysate, mitochondria) labeling Introduce Isotopically Labeled Substrate (e.g., Na2[34S]O3 or H2[18O]) start->labeling incubation Incubate under Controlled Conditions (Time, Temperature, pH) labeling->incubation quenching Quench Reaction at Specific Time Points incubation->quenching separation Separate Analyte of Interest (e.g., precipitation of sulfate as BaSO4) quenching->separation analysis Isotopic Analysis (e.g., EA-IRMS or LC-MS/MS) separation->analysis data Data Interpretation (Calculate Flux, Rate, etc.) analysis->data

Caption: Experimental workflow for in vitro isotopic labeling.

Toxicology_Application_Logic cluster_assay Isotopic Labeling Assay Drug Test Drug (NCE) SOX Sulfite Oxidase (SOX) Drug->SOX Inhibition? Sulfite_Pool Sulfite Pool SOX->Sulfite_Pool Decreased Clearance Assay Measure [18O]-Sulfate formation from Sulfite in H2[18O] SOX->Assay Activity Measured by Toxicity Neurotoxicity Sulfite_Pool->Toxicity Accumulation Leads to

Caption: Logic diagram for toxicology application.

References

Troubleshooting & Optimization

Technical Support Center: Isolating Dihydroxidosulfur

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with dihydroxidosulfur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the synthesis, isolation, and characterization of this elusive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a term that can refer to two different sulfur oxoacids. Most commonly, it is used to describe sulfurous acid (H₂SO₃) . Less frequently, it can refer to **sulfoxylic acid (S(OH)₂) **. Both are known for their considerable instability.[1][2] This guide will primarily focus on sulfurous acid (H₂SO₃) due to the greater body of research concerning its challenging nature.

Q2: I am attempting to isolate H₂SO₃ from an aqueous solution of SO₂ but am unsuccessful. What is the primary issue?

A2: The characterization and isolation of sulfurous acid (H₂SO₃) in a pure, condensed form have never been successfully achieved and remain a significant challenge in inorganic chemistry.[3][4] H₂SO₃ is thermodynamically unstable and exists in a dynamic equilibrium with sulfur dioxide (SO₂) and water.[5][6] Any attempt to concentrate a solution of sulfurous acid, for example by heating, will simply shift the equilibrium, causing the decomposition of H₂SO₃ back into gaseous SO₂ and water.[6] Spectroscopic analyses of aqueous SO₂ solutions, such as Raman spectroscopy, only show signals for the SO₂ molecule and the bisulfite ion (HSO₃⁻), not for H₂SO₃ itself.[6]

Q3: Is H₂SO₃ completely nonexistent? Has it ever been detected?

A3: While it cannot be isolated from a solution, the H₂SO₃ molecule has been detected in the gas phase.[6][7] The first detection was in 1988 through mass spectrometry of dissociative ionization of diethyl sulfite (B76179).[6][7] More recent studies in 2024 have provided further experimental evidence that H₂SO₃, once formed in the gas phase, is kinetically stable enough for characterization, with an estimated lifetime of at least one second under atmospheric humidity conditions.[7][8]

Q4: What factors contribute to the instability of H₂SO₃?

A4: The primary factor is its thermodynamic instability relative to sulfur dioxide and water. Additionally, water acts as a potent catalyst for the decomposition of H₂SO₃, significantly lowering the energy barrier for the reaction.[3][5] Theoretical studies show that the presence of even a single water molecule can dramatically reduce the half-life of sulfurous acid.

Q5: What about sulfoxylic acid (S(OH)₂)? Is it more stable?

A5: Sulfoxylic acid (H₂SO₂) is also a highly unstable compound.[1][2][9] Like sulfurous acid, it has been detected in the gas phase but is not stable in aqueous solutions, where it tends to disproportionate or undergo other rapid decomposition reactions.[1][10] Its salts, the sulfoxylates, are comparatively more stable.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: My analysis of an aqueous SO₂ solution consistently shows only SO₂ and its corresponding anions (bisulfite, sulfite), with no evidence of H₂SO₃.
  • Cause: This is the expected outcome. In aqueous solutions, sulfurous acid is in equilibrium with dissolved sulfur dioxide. The concentration of molecular H₂SO₃ is extremely low, and the dominant species are dissolved SO₂, bisulfite (HSO₃⁻), and sulfite (SO₃²⁻), depending on the pH.

  • Troubleshooting Steps:

    • Re-evaluate Experimental Goals: Shift the focus from isolating H₂SO₃ in solution to characterizing the equilibrium mixture.

    • Spectroscopic Analysis: Use techniques like Raman or ¹⁷O NMR spectroscopy to study the equilibrium between SO₂, water, and the bisulfite ion.[6]

    • pH Control: Carefully control and measure the pH of your solution to study the relative concentrations of HSO₃⁻ and SO₃²⁻.

Issue 2: Attempts to generate and trap H₂SO₃ at low temperatures result in a solid that decomposes upon warming.
  • Cause: You may be forming a clathrate hydrate (B1144303) of SO₂ (e.g., 4SO₂·23H₂O), not solid H₂SO₃.[11] These structures trap SO₂ molecules within a lattice of water molecules and are only stable at low temperatures (typically below 7 °C).

  • Troubleshooting Steps:

    • Characterize the Solid: Use crystallographic or spectroscopic techniques at low temperatures to identify the structure as a clathrate hydrate.

    • Theoretical Validation: Compare your experimental observations with theoretical studies on the stability of H₂SO₃ dimers. Computational studies suggest that a dimer of sulfurous acid, (H₂SO₃)₂, is thermodynamically stable at 77 K.[3][5] This suggests that synthesis at very low temperatures might be a potential, though highly challenging, route.

Issue 3: I am attempting a gas-phase synthesis and detection of H₂SO₃, but the signal is weak and transient.
  • Cause: Gas-phase H₂SO₃ has a short lifetime, estimated to be at least one second under atmospheric conditions.[8] Its stability is highly dependent on the experimental setup, including pressure, temperature, and the presence of other molecules that can catalyze its decomposition (like water, ammonia, or formic acid).[5][12]

  • Troubleshooting Steps:

    • Optimize Precursors: Recent successful detections have used the OH radical-initiated oxidation of methanesulfinic acid (CH₃S(O)OH) as a source of gas-phase H₂SO₃.[8][13]

    • High-Sensitivity Detection: Employ highly sensitive mass spectrometry techniques, as the concentration of H₂SO₃ will be very low.[14]

    • Control Residence Time: Use a flow reactor to carefully control the time between generation and detection to be within the molecule's short lifetime.[15]

Data Presentation

Table 1: Calculated Kinetic Stability (Half-life) of Sulfurous Acid (H₂SO₃) Monomer

This table summarizes theoretical data on the stability of H₂SO₃ under various conditions. Note the significant impact of temperature and the catalytic effect of water.

CompoundTemperature (K)CatalystHalf-life (t₁₂)Reference
H₂SO₃77None1.5 x 10¹⁰ years[3][5]
D₂SO₃ (Deuterated)77None7.9 x 10²⁶ years[3][5]
H₂SO₃298 (Room Temp)None~24 hours[3][5]
D₂SO₃ (Deuterated)298 (Room Temp)None~90 years[3][5]
H₂SO₃Room Temp1 Water MoleculeSignificantly Reduced[5]
H₂SO₃Room Temp2 Water Molecules~10 µs[5]
Table 2: Thermodynamic Data for Aqueous Sulfurous Acid Equilibrium
ParameterValueConditionsReference
Equilibrium SO₂(aq) + H₂O ⇌ H₂SO₃(aq)
pKₐ1.8125 °C[6][11]
Dissociation 1 H₂SO₃ ⇌ H⁺ + HSO₃⁻
pKₐ₁1.85725 °C[11]
Dissociation 2 HSO₃⁻ ⇌ H⁺ + SO₃²⁻
pKₐ₂7.17225 °C[11]
Standard Enthalpy of Formation (ΔfH°) -617.01 ± 0.14 kJ/molaq, 1000 H₂O[16]

Experimental Protocols & Visualizations

Methodology: Gas-Phase Generation and Detection of H₂SO₃

Recent successful experiments have utilized the gas-phase oxidation of methanesulfinic acid. The general workflow is as follows:

  • Precursor Introduction: Methanesulfinic acid (CH₃S(O)OH) is introduced into a flow tube reactor at atmospheric pressure (1 bar of air).

  • Radical Generation: OH radicals are generated within the reactor, typically through the photolysis of isopropyl nitrite (B80452) or the ozonolysis of tetramethylethylene.

  • Reaction: The OH radicals initiate the oxidation of CH₃S(O)OH, leading to the formation of several products, including H₂SO₃.

  • Detection: The reaction products are continuously sampled from the flow tube into a high-resolution mass spectrometer for identification and quantification.

Below is a diagram illustrating this experimental workflow.

experimental_workflow cluster_reactor Flow Tube Reactor (1 bar Air) cluster_detection Detection System precursor CH₃S(O)OH reaction Oxidation Reaction precursor->reaction oh_source OH Radical Source (e.g., Photolysis) oh_source->reaction ms High-Resolution Mass Spectrometer reaction->ms Products: H₂SO₃, SO₂, SO₃, etc.

Caption: Workflow for gas-phase H₂SO₃ generation and detection.

Logical Diagram: The Challenge of H₂SO₃ Isolation

The following diagram illustrates the logical relationships between the properties of sulfurous acid and the experimental outcomes that make its isolation a persistent challenge.

logical_relationship instability Thermodynamic Instability of H₂SO₃ equilibrium Equilibrium with SO₂ + H₂O instability->equilibrium catalysis Water as Decomposition Catalyst instability->catalysis outcome_decomp Outcome: Decomposition (SO₂ Gas Evolution) equilibrium->outcome_decomp outcome_no_h2so3 Outcome: Only SO₂/HSO₃⁻ Detected in Solution equilibrium->outcome_no_h2so3 catalysis->outcome_decomp Accelerates attempt_isolation Attempt to Isolate/Concentrate from Aqueous Solution attempt_isolation->equilibrium Shifts Equilibrium challenge Grand Challenge: Isolation of Pure H₂SO₃ Fails outcome_decomp->challenge outcome_no_h2so3->challenge

Caption: Key factors preventing the isolation of sulfurous acid.

References

Technical Support Center: Decomposition Pathways of Sulfoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfoxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to the decomposition of this unstable, yet highly reactive, sulfur oxoacid.

Frequently Asked Questions (FAQs)

Q1: What is sulfoxylic acid and why is it so unstable?

Sulfoxylic acid (H₂SO₂) is a highly unstable oxoacid of sulfur with sulfur in the +2 oxidation state.[1] Its instability arises from its tendency to undergo rapid disproportionation and oxidation. In aqueous solutions, it readily decomposes, especially under acidic conditions.[2] Its conjugate base, the sulfoxylate (B1233899) anion (SO₂²⁻), exhibits greater stability, particularly in alkaline solutions under anaerobic conditions.[2]

Q2: What are the primary decomposition pathways of sulfoxylic acid?

The decomposition of sulfoxylic acid is highly dependent on the experimental conditions, such as pH and the presence of oxygen. The main pathways include:

  • Disproportionation: In this reaction, sulfoxylic acid reacts with itself to form other sulfur compounds of higher and lower oxidation states. In acidic solutions, this can lead to the formation of sulfur and sulfurous acid (H₂SO₃).

  • Oxidation: Sulfoxylates are sensitive to air and are readily oxidized by oxygen.[1] This oxidation proceeds through the formation of the sulfur dioxide radical anion (SO₂⁻) and ultimately yields sulfur dioxide (SO₂).[1]

  • Reaction with other sulfur species: In the presence of dithionite (B78146) at pH 4, sulfoxylic acid can react to produce hydrogen sulfite, elemental sulfur, and thiosulfate.[1]

Q3: How can I generate sulfoxylic acid for experimental studies in a controlled manner?

Due to its instability, sulfoxylic acid is typically generated in situ for immediate use. A common and convenient method is the decomposition of thiourea (B124793) dioxide (TDO) in an alkaline aqueous solution under anaerobic conditions.[2] In alkaline solutions (pH > 10), TDO decomposes to form sulfoxylate and the redox-inert urea.[2]

Q4: What are the key safety precautions when working with sulfoxylic acid and its precursors?

  • Precursor Handling: Thiourea dioxide should be stored in a dry, well-ventilated area.[3] Avoid exposure to moisture and high temperatures, as it can decompose exothermically.[4]

  • Anaerobic Conditions: Due to the sensitivity of sulfoxylate to oxygen, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Be aware that the decomposition of precursors like TDO is highly pH-dependent. Handle alkaline solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Decomposition Products: Be aware of the potential decomposition products, which may include sulfur dioxide, a toxic gas.[1] Conduct experiments in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low or inconsistent yield of sulfoxylate from thiourea dioxide (TDO) decomposition.

  • Possible Cause 1: Inadequate pH. The decomposition of TDO to sulfoxylate is most efficient in strongly alkaline solutions (pH > 10).[2]

    • Solution: Ensure the pH of your reaction mixture is consistently above 10. Use a calibrated pH meter to verify. Prepare your alkaline solution with degassed water to minimize premature oxidation.

  • Possible Cause 2: Presence of Oxygen. Sulfoxylate is rapidly oxidized by atmospheric oxygen.[1]

    • Solution: Employ strict anaerobic techniques. Purge all solutions with an inert gas (e.g., nitrogen or argon) prior to use. Conduct the reaction under a continuous positive pressure of the inert gas.

  • Possible Cause 3: Low Temperature. The rate of TDO decomposition is temperature-dependent.

    • Solution: While stable at room temperature, heating an alkaline solution of TDO can increase the rate of sulfoxylate formation.[3] However, be aware that higher temperatures can also accelerate the decomposition of sulfoxylate itself. Optimization of temperature for your specific system may be required.

Problem 2: Rapid and uncontrolled decomposition of generated sulfoxylate.

  • Possible Cause 1: Acidic pH. Sulfoxylic acid is particularly unstable in acidic conditions.[2]

    • Solution: Maintain a high pH (ideally > 10) throughout your experiment to keep the more stable sulfoxylate anion as the dominant species.

  • Possible Cause 2: Contamination with Oxidizing Agents. Trace amounts of oxidizing agents will rapidly consume the sulfoxylate.

    • Solution: Use high-purity reagents and deionized, degassed water. Ensure all glassware is thoroughly cleaned and free of any residual oxidizing agents from previous experiments.

  • Possible Cause 3: Presence of Metal Ions. Certain metal ions can catalyze the decomposition of sulfoxylic acid.

    • Solution: If metal ion contamination is suspected, consider the use of a chelating agent, such as EDTA, to sequester these ions.[5]

Problem 3: Difficulty in detecting and quantifying sulfoxylic acid/sulfoxylate.

  • Possible Cause: High Reactivity and Short Half-life. The inherent instability of sulfoxylic acid makes direct measurement challenging.

    • Solution 1 (UV-Visible Spectrophotometry): While sulfoxylic acid itself does not have a strong, distinct chromophore in the UV-Vis region, you can monitor its presence indirectly. For instance, you can measure the decrease in absorbance of a colored oxidizing agent that reacts stoichiometrically with sulfoxylate.

    • Solution 2 (Titration): For a more quantitative approach, you can perform a redox titration. Add an excess of a standardized oxidizing agent (e.g., iodine solution) to a known volume of your sulfoxylate solution. Then, back-titrate the unreacted oxidizing agent with a standard solution of a reducing agent (e.g., sodium thiosulfate).

    • Solution 3 (Spectroscopic Trapping): In some cases, sulfoxylic acid can be "trapped" by reacting it with a compound that forms a stable, colored, or fluorescent product, which can then be quantified.

Data Presentation

Table 1: Rate Constants for Decomposition of Thiourea Dioxide (TDO), Sulfoxylic Acid, and Sulfoxylate Anions as a Function of pH. [2]

pHSpeciesRate Constant (k x 10⁴ s⁻¹)
7.0Thiourea Dioxide0.03
8.0Thiourea Dioxide0.09
9.0Thiourea Dioxide0.28
7.0Sulfoxylic Acid10.0
8.0Sulfoxylic Acid3.2
9.0Sulfoxylate Anion1.0

Data adapted from Makarov, S. V., et al. (2019). Reactivity of Small Oxoacids of Sulfur. Molecules, 24(15), 2768.

Experimental Protocols

Protocol 1: Generation of Sulfoxylate from Thiourea Dioxide for Decomposition Studies

This protocol describes the in situ generation of sulfoxylate in an anaerobic environment.

Materials:

  • Thiourea dioxide (TDO)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Schlenk line or glove box

  • Reaction vessel with a magnetic stir bar

  • Gas-tight syringes

Procedure:

  • Preparation of Anaerobic Solutions:

    • Prepare a 0.1 M NaOH solution by dissolving the required amount of NaOH in deionized water.

    • Degas the NaOH solution and deionized water by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Experimental Setup:

    • Set up the reaction vessel on the Schlenk line or inside a glove box.

    • Ensure all glassware is dry and has been purged with inert gas.

  • Generation of Sulfoxylate:

    • In the reaction vessel, dissolve a known amount of TDO in the degassed deionized water to make a stock solution (e.g., 10 mM).

    • Using a gas-tight syringe, add a calculated volume of the degassed 0.1 M NaOH solution to the TDO solution to achieve the desired final pH (e.g., pH 11-12) and TDO concentration.

    • The TDO will begin to decompose, forming sulfoxylate. The solution is now ready for decomposition studies.

  • Studying Decomposition:

    • The decomposition can be monitored over time by taking aliquots of the reaction mixture at specific intervals using a gas-tight syringe.

    • Each aliquot can be analyzed using a suitable method (e.g., titration or UV-Vis spectrophotometry with a trapping agent) to determine the concentration of remaining sulfoxylate.

Visualizations

Decomposition_Pathways H2SO2 Sulfoxylic Acid (H₂SO₂) SO2_2_minus Sulfoxylate (SO₂²⁻) H2SO2->SO2_2_minus - 2H⁺ Disproportionation Disproportionation H2SO2->Disproportionation Oxidation Oxidation SO2_2_minus->Oxidation S_H2SO3 Sulfur (S) + Sulfurous Acid (H₂SO₃) Disproportionation->S_H2SO3 SO2_radical Sulfur Dioxide Radical (SO₂⁻) Oxidation->SO2_radical + O₂ SO2 Sulfur Dioxide (SO₂) SO2_radical->SO2 + O₂ H_plus + 2H⁺ OH_minus + 2OH⁻ O2 + O₂

Caption: Major decomposition pathways of sulfoxylic acid.

Experimental_Workflow Start Start: Prepare Anaerobic Solutions Setup Assemble Anaerobic Reaction Setup Start->Setup Generate Generate Sulfoxylate (TDO + NaOH) Setup->Generate Study Monitor Decomposition (Take Aliquots) Generate->Study Analyze Analyze Aliquots (e.g., Titration, UV-Vis) Study->Analyze Analyze->Study Repeat at intervals End End: Data Analysis Analyze->End

Caption: Workflow for studying sulfoxylic acid decomposition.

References

Technical Support Center: Reactions Involving Dihydroxidosulfur (Sulfurous Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges, particularly low reaction yields, in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (sulfurous acid), and why is it challenging to work with?

A1: this compound, or sulfurous acid (H₂SO₃), is a weak and unstable acid formed when sulfur dioxide (SO₂) dissolves in water.[1] It does not exist in a pure, isolated state as it readily decomposes back into sulfur dioxide and water.[1] This inherent instability is a primary reason for challenges in its application, often leading to low yields in chemical reactions.[2][3][4]

Q2: What are the main decomposition pathways for sulfurous acid?

A2: The primary decomposition pathway for sulfurous acid is the reversible reaction back to sulfur dioxide and water:

H₂SO₃ (aq) ⇌ SO₂ (g) + H₂O (l)

This equilibrium is sensitive to temperature and the presence of water, which can act as a catalyst for the decomposition.[2][3][4] At room temperature, the half-life of sulfurous acid is approximately 24 hours.[2][3][4]

Q3: In what types of reactions is sulfurous acid typically used?

A3: Due to its properties, sulfurous acid and its salts (sulfites and bisulfites) are utilized in several industrial and laboratory applications, including:

  • As a reducing agent: It can reduce various chemical compounds and prevent oxidation.[1]

  • In bleaching: Used in the paper and textile industries.[1]

  • As a disinfectant and preservative: Its antimicrobial properties are leveraged in the food and beverage industry.[1]

  • In chemical synthesis: It serves as a source of the sulfite (B76179) or bisulfite nucleophile.

Q4: What are the key safety precautions when working with sulfurous acid solutions?

A4: Given its acidic nature and the release of pungent sulfur dioxide gas, proper safety measures are crucial. Always work in a well-ventilated area or a fume hood.[5] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5] An eyewash and safety shower should be readily accessible.[5]

Troubleshooting Guide: Overcoming Low Reaction Yields

Low yields in reactions involving sulfurous acid are a common issue, primarily due to its instability. The following guide provides a systematic approach to troubleshooting and optimizing your reactions.

Initial Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields in reactions involving sulfurous acid.

Problem: Rapid Decomposition of Sulfurous Acid

Symptoms:

  • Noticeable smell of sulfur dioxide (SO₂) from the reaction vessel.

  • Inconsistent results between batches.

  • Yield decreases with longer reaction times.

Solutions:

StrategyDetailed Protocol / Experimental ConsiderationsExpected Outcome
In Situ Generation Prepare sulfurous acid immediately before use by dissolving a known quantity of sulfur dioxide gas in the cold reaction solvent.Minimizes decomposition by ensuring the acid is used as it is formed.
Temperature Control Run the reaction at lower temperatures (e.g., 0 °C or below) to decrease the rate of decomposition.Increased half-life of sulfurous acid, providing more time for the desired reaction to occur.
pH Control Maintain the reaction pH in a range that favors the presence of the desired sulfite or bisulfite species. Use appropriate buffers if compatible with the reaction.Stabilizes the active nucleophile and can suppress decomposition.
Use of Sulfite Salts As an alternative to aqueous sulfurous acid, use stable sulfite salts (e.g., sodium sulfite, sodium bisulfite) in a suitable solvent system.Provides a stable and quantifiable source of the sulfite or bisulfite nucleophile.
Problem: Side Reactions and Byproduct Formation

Symptoms:

  • Complex mixture of products observed by TLC, GC-MS, or NMR.

  • Difficulty in purifying the desired product.

Solutions:

StrategyDetailed Protocol / Experimental ConsiderationsExpected Outcome
Control of Stoichiometry Carefully control the molar equivalents of sulfurous acid or its precursor (SO₂). Start with a 1:1 ratio with the substrate and incrementally adjust.Reduces the likelihood of side reactions caused by an excess of the sulfur nucleophile.
Order of Addition Experiment with the order of reagent addition. For example, add the substrate to the sulfurous acid solution or vice-versa.Can influence the local concentration of reactants and minimize the formation of byproducts.
Inert Atmosphere If your substrate or product is sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidative side reactions that can be promoted by impurities or air.
General Reaction Optimization

For general improvements in reaction yield, consider the following factors:

ParameterTroubleshooting Steps
Solvent - Test a range of solvents with varying polarities. - Ensure the solvent is dry and degassed if necessary.
Concentration - Vary the concentration of reactants to see if it impacts the reaction rate and yield.
Catalyst - If applicable, screen different catalysts and optimize the catalyst loading.
Reaction Time - Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Experimental Protocols

Protocol 1: In Situ Generation and Use of Sulfurous Acid
  • Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube or condenser under an inert atmosphere.

  • Cooling: Cool the reaction solvent to the desired temperature (e.g., 0 °C) in an ice bath.

  • SO₂ Introduction: Bubble a pre-weighed amount of sulfur dioxide gas through the cold, stirred solvent. The amount of SO₂ dissolved can be determined by the change in weight of the SO₂ source or by titration of a small aliquot of the resulting solution.

  • Reaction: Once the sulfurous acid solution is prepared, add the substrate (neat or in solution) dropwise to the stirred solution while maintaining the temperature.

  • Monitoring: Monitor the reaction progress by TLC or another suitable method.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification.

Diagram: Sulfurous Acid Equilibrium and Instability

SulfurousAcidEquilibrium cluster_equilibrium Equilibrium in Solution SO2 SO₂ (gas) H2SO3 H₂SO₃ (aq) (Sulfurous Acid) SO2->H2SO3 + H₂O H2O H₂O (liquid) Decomposition Decomposition H2SO3->Decomposition Unstable Reaction Desired Reaction (Product Formation) H2SO3->Reaction Reactant

Caption: The equilibrium of sulfurous acid in solution and its competing reaction and decomposition pathways.

References

Technical Support Center: Synthesis of Sulfoxylates (Sulfinates)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of sulfoxylates, more commonly referred to in the chemical literature as sulfinates. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of sulfinates?

A1: The most prevalent method for preparing sulfinates is the reduction of the corresponding sulfonyl chlorides.[1][2] Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) and zinc powder.[1][3]

Q2: What is the primary side reaction I should be aware of during sulfinate synthesis?

A2: The most significant side reaction is the disproportionation of the resulting sulfinic acid. Sulfinic acids can be unstable and undergo self-oxidation and reduction to form a sulfonic acid and a thiosulfonate.[4] This is particularly problematic under acidic conditions.

Q3: My final product is unstable and decomposes over time. What is happening?

A3: Free sulfinic acids are often unstable and prone to disproportionation.[4] It is generally advisable to isolate the more stable sulfinate salt (e.g., sodium sulfinate). If the free acid is required, it should be used immediately after preparation and kept under anhydrous and inert conditions.

Q4: I am seeing the formation of a sulfonamide as a byproduct. Why is this happening?

A4: The presence of amines or ammonia (B1221849) in your reaction mixture can lead to the formation of sulfonamides as byproducts.[5][6] This can occur if the sulfonyl chloride starting material reacts with an amine before it is reduced, or if the amine is used in a subsequent step.

Q5: Can over-reduction of the sulfonyl chloride be a problem?

A5: While disproportionation is the more commonly cited issue, over-reduction of the sulfonyl chloride can lead to the formation of disulfides, especially when using strong reducing agents or harsh reaction conditions.[7]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Sulfinate
Symptom Possible Cause Suggested Solution
Low yield with the presence of sulfonic acid and thiosulfonate impurities.Disproportionation of the sulfinic acid product. This is favored by acidic conditions and the presence of water.- Ensure the reaction is performed under neutral or slightly basic conditions. The use of sodium bicarbonate or disodium (B8443419) hydrogenphosphate can help maintain the appropriate pH.[1][8]- Isolate the product as the more stable sulfinate salt rather than the free sulfinic acid.- Work up the reaction at low temperatures and avoid prolonged exposure to acidic environments.
Significant amount of unreacted sulfonyl chloride.Incomplete reduction.- Increase the stoichiometry of the reducing agent (e.g., sodium sulfite or zinc).- Ensure the reducing agent is of high quality and activity. For zinc, activation might be necessary.- Optimize reaction temperature and time. For sodium sulfite reductions, temperatures around 70-80 °C are often used.[1]
Formation of significant amounts of disulfide byproducts.Over-reduction of the sulfonyl chloride.- Use a milder reducing agent or less forcing reaction conditions.- Carefully control the stoichiometry of the reducing agent.
Low yield when using triphenylphosphine (B44618) as a reducing agent in the presence of an amine.Incorrect order of addition leading to disproportionation and over-reduction.When synthesizing sulfinamides directly from sulfonyl chlorides using PPh₃, the preferred method is to add the amine and triphenylphosphine to a solution of triethylamine (B128534) at 0 °C before the addition of the sulfonyl chloride.[5]
Problem 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Product contains significant amounts of sulfonic acid.Disproportionation of the sulfinic acid.- See solutions for disproportionation under "Problem 1".- Purify the sulfinate salt by recrystallization, for example, from ethanol (B145695).[1]
Presence of zinc salts in the final product (when using zinc as a reductant).Incomplete removal of zinc byproducts during workup.- After the reaction, ensure proper filtration to remove unreacted zinc and zinc salts.- An aqueous workup with a base like sodium carbonate can help precipitate zinc hydroxide (B78521) for easier removal.[1]
The isolated product has a garlic-like odor.Decomposition of the sulfinate product.- Store the sulfinate salt in a cool, dry place under an inert atmosphere.- Avoid exposure to moisture and acidic conditions.

Quantitative Data Summary

The following table summarizes yields for the synthesis of sodium p-toluenesulfinate from p-toluenesulfonyl chloride under different reductive conditions.

Reducing AgentBaseSolventTemperature (°C)Yield (%)Reference
Sodium sulfiteSodium bicarbonateWater70-80High (not specified)[1]
ZincSodium carbonateWaterNot specifiedHigh (not specified)[1]
Zinc-Dichloromethane/DMFRoom Temp>95 (in situ)[3]

Experimental Protocols

Protocol 1: Synthesis of Sodium Benzenesulfinate via Reduction with Sodium Sulfite

This protocol is adapted from a general method for the preparation of sodium sulfinates.[1]

Materials:

  • Benzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.

  • Heat the solution to 70-80 °C with stirring.

  • Slowly add the benzenesulfonyl chloride to the heated solution.

  • Maintain the reaction at 70-80 °C for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the sodium benzenesulfinate.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure sodium benzenesulfinate.

Protocol 2: Synthesis of Sodium p-Toluenesulfinate via Reduction with Zinc

This protocol is based on a general method for the reduction of sulfonyl chlorides with zinc.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • Zinc dust

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • Suspend zinc dust in water in a round-bottom flask.

  • Add the p-toluenesulfonyl chloride to the zinc suspension.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • After the reaction is complete, filter the mixture to remove unreacted zinc and zinc salts.

  • Add sodium carbonate to the filtrate to precipitate any remaining zinc salts as zinc carbonate and to form the sodium salt of the sulfinic acid.

  • Filter the solution again to remove the zinc carbonate precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude sodium p-toluenesulfinate.

  • The product can be further purified by recrystallization.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in sulfinate synthesis.

TroubleshootingWorkflow Start Start: Sulfinate Synthesis CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield CheckYield->LowYield No ImpureProduct Impure Product CheckYield->ImpureProduct No GoodResult Successful Synthesis CheckYield->GoodResult Yes Disproportionation Disproportionation Products (Sulfonic Acid, Thiosulfonate) LowYield->Disproportionation Identify Byproducts IncompleteReaction Unreacted Starting Material LowYield->IncompleteReaction OverReduction Over-reduction Products (e.g., Disulfide) LowYield->OverReduction SulfonicAcidImpurity Sulfonic Acid Impurity ImpureProduct->SulfonicAcidImpurity Identify Impurities StartingMaterialImpurity Starting Material Impurity ImpureProduct->StartingMaterialImpurity InorganicSalts Inorganic Salt Impurity ImpureProduct->InorganicSalts ControlpH Control pH (neutral/basic) Isolate as salt Disproportionation->ControlpH OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) IncompleteReaction->OptimizeConditions MilderConditions Use Milder Conditions/ Control Stoichiometry OverReduction->MilderConditions SulfonicAcidImpurity->ControlpH Recrystallize Recrystallize Product SulfonicAcidImpurity->Recrystallize StartingMaterialImpurity->OptimizeConditions ImproveWorkup Improve Aqueous Workup InorganicSalts->ImproveWorkup

Caption: Troubleshooting workflow for sulfinate synthesis.

References

Technical Support Center: Optimizing H₂SO₂ Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the generation of sulfoxylic acid (H₂SO₂). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental approaches to assist you in your work with this highly reactive and unstable molecule.

Frequently Asked Questions (FAQs)

Q1: What is sulfoxylic acid (H₂SO₂) and why is it difficult to work with?

A1: Sulfoxylic acid, also known as hyposulfurous acid, is a highly unstable oxoacid of sulfur with the chemical formula H₂SO₂.[1] In this compound, sulfur exists in an intermediate oxidation state of +2.[1] Its instability is the primary challenge; it is rarely isolated in pure form and is typically studied as a transient intermediate in reactions.[1] H₂SO₂ readily decomposes or reacts to form other sulfur compounds, making its generation and characterization complex.

Q2: What are the main methods for generating H₂SO₂ for experimental use?

A2: There are several established methods for generating H₂SO₂, primarily for in-situ use or spectroscopic analysis. These include:

  • Aqueous Decomposition of Dithionite (B78146): The decomposition of dithionite (S₂O₄²⁻) in acidic solutions is known to produce H₂SO₂ as an intermediate.

  • Decomposition of Thiourea (B124793) Dioxide (TDO): In alkaline solutions, thiourea dioxide decomposes to form the sulfoxylate (B1233899) anion (SO₂²⁻), the conjugate base of H₂SO₂. Subsequent acidification can then generate H₂SO₂.

  • Gas-Phase Electric Discharge: Passing an electric discharge through a gaseous mixture of hydrogen (H₂), sulfur dioxide (SO₂), and a noble gas like neon can produce gas-phase H₂SO₂.

  • Photochemical Methods: Ultraviolet (UV) irradiation of a mixture of solid hydrogen sulfide (B99878) (H₂S) and water (H₂O), followed by warming, has been shown to produce H₂SO₂.

Q3: Can I store a solution of H₂SO₂?

A3: No, it is not feasible to store solutions of H₂SO₂ for any significant length of time. The compound is highly unstable and will rapidly decompose. For experimental purposes, it should be generated in-situ for immediate use or analysis.

Q4: What are the primary decomposition products of H₂SO₂?

A4: The decomposition of H₂SO₂ can be complex and pH-dependent. In aqueous solutions, it can disproportionate or react to form a variety of other sulfur species, including thiosulfate (B1220275) (S₂O₃²⁻), sulfite (B76179) (SO₃²⁻), and elemental sulfur.

Q5: Are there more stable derivatives of H₂SO₂ that I can use?

A5: Yes, the salts of sulfoxylic acid, known as sulfoxylates, are generally more stable than the acid itself. For example, cobalt and zinc sulfoxylates have been synthesized. Additionally, derivatives like sodium formaldehyde (B43269) sulfoxylate are stable and used as reducing agents in industrial processes.

Troubleshooting Guide

This guide addresses common issues encountered during the generation and handling of H₂SO₂.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of H₂SO₂ 1. Rapid Decomposition: The generated H₂SO₂ is decomposing faster than it can be detected or used. This is highly dependent on pH. 2. Incorrect Precursor Concentration: The concentration of starting materials (e.g., dithionite, TDO, H₂S) may not be optimal. 3. Presence of Oxidants: Oxygen or other oxidizing agents in the reaction mixture will rapidly consume H₂SO₂.1. Optimize pH: H₂SO₂ stability is highly pH-dependent. For generation from TDO, start in an alkaline medium (pH > 10) to form the more stable sulfoxylate anion, then carefully acidify for your experiment. For dithionite decomposition, be aware that high acidity accelerates decomposition. 2. Adjust Concentrations: Empirically test a range of precursor concentrations. Higher concentrations may not always lead to higher yields due to accelerated side reactions. 3. Deoxygenate Solutions: Thoroughly degas all solvents and solutions with an inert gas (e.g., argon or nitrogen) before starting the reaction. Maintain an inert atmosphere throughout the experiment.
Formation of Unwanted Precipitate (e.g., Sulfur) 1. Disproportionation Reactions: H₂SO₂ can disproportionate, especially under certain pH conditions, to form elemental sulfur and other sulfur species. 2. Reaction with Other Sulfur Intermediates: The complex mixture of sulfur oxoacids can lead to side reactions that produce insoluble products.1. Control pH and Temperature: Carefully control the pH of the reaction. Lowering the temperature may also help to slow down the rates of side reactions. 2. Use a Chelating Agent: When generating H₂SO₂ from TDO, the use of a chelating agent such as EDTA can help to stabilize the sulfoxylic acid produced.[2]
Inconsistent or Non-Reproducible Results 1. Variability in Reaction Conditions: Small changes in temperature, pH, mixing speed, or the rate of addition of reagents can have a large impact on the outcome. 2. Purity of Reagents: Impurities in the starting materials can catalyze decomposition or lead to side reactions.1. Standardize Protocol: Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and ensure consistent stirring. For gas-phase methods, use mass flow controllers for precise gas mixing. 2. Use High-Purity Reagents: Use the highest purity reagents available and ensure solvents are properly purified and deoxygenated.
Difficulty in Characterizing H₂SO₂ 1. Short Half-Life: The molecule may be decomposing before analysis is complete. 2. Low Concentration: The concentration of H₂SO₂ may be below the detection limit of the analytical method. 3. Interference from Other Species: The presence of other sulfur compounds can interfere with spectroscopic or titrimetric analysis.1. Use Rapid or In-Situ Analysis: Employ analytical techniques that can be performed in real-time or very quickly, such as flow-through spectroscopy or rapid quenching methods. 2. Consider Specialized Techniques: For definitive characterization, specialized techniques like matrix isolation infrared spectroscopy or microwave spectroscopy are often necessary to trap and study the unstable molecule. 3. Chemical Trapping: Use trapping agents that react specifically with H₂SO₂ to form a more stable, characterizable derivative.[3][4]
Quantitative Data on H₂SO₂ Decomposition

The stability of sulfoxylic acid is highly dependent on the pH of the solution. The following table summarizes the rate constants for the decomposition of H₂SO₂ and its corresponding anions.

Species pH Range Rate Constant (k, s⁻¹)
S(OH)₂3.0 - 5.00.01 - 0.02
SO₂H⁻7.0 - 9.0(1.0 - 4.0) x 10⁻³
SO₂²⁻> 10.5(1.0 - 2.0) x 10⁻⁴

Data adapted from studies on the decomposition of thiourea dioxide and sulfoxylic acid.

Experimental Protocols and Methodologies

Given the extreme instability of H₂SO₂, standard isolation and purification protocols are not applicable. The following sections describe experimental approaches for the in-situ generation of H₂SO₂ for immediate use or characterization.

Method 1: Generation from Thiourea Dioxide (TDO)

This method involves the decomposition of TDO in an alkaline solution to produce the relatively stable sulfoxylate anion (SO₂²⁻), which can then be protonated to H₂SO₂ as needed.

Materials:

  • Thiourea dioxide (TDO)

  • Sodium hydroxide (B78521) (NaOH) for preparing a stock solution (e.g., 1 M)

  • Degassed, deionized water

  • Buffer solutions for pH adjustment (e.g., phosphate (B84403) or borate (B1201080) buffers)

  • (Optional) Chelating agent such as ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a Deoxygenated Alkaline Solution: Prepare a solution of NaOH in deionized water (e.g., 0.1 M). Degas the solution thoroughly by bubbling with an inert gas for at least 30 minutes.

  • Dissolve TDO: Under an inert atmosphere, dissolve a known amount of TDO in the cold, deoxygenated alkaline solution. The decomposition of TDO to sulfoxylate will begin. The rate is temperature-dependent, so maintain the solution at a low temperature (e.g., 0-5 °C) to control the reaction.

  • Stabilize the Sulfoxylate (Optional): If desired, add a chelating agent like EDTA to the solution to help stabilize the generated sulfoxylate.[2]

  • In-situ Generation of H₂SO₂: For your experiment, carefully add the sulfoxylate-containing solution to a buffered solution at the desired pH for your reaction. The protonation of SO₂²⁻ to HSO₂⁻ and subsequently to H₂SO₂ will occur. This step should be done immediately before your intended application.

  • Analysis: The concentration of generated sulfoxylate/sulfoxylic acid can be monitored spectrophotometrically or by titration with a suitable oxidizing agent under controlled conditions.

Method 2: Gas-Phase Generation via Electric Discharge

This method is suitable for producing H₂SO₂ in the gas phase for spectroscopic studies or gas-phase reactions.

Materials and Equipment:

  • Gas cylinders: Sulfur dioxide (SO₂), Hydrogen (H₂), and a noble gas (e.g., Neon or Argon)

  • Mass flow controllers for precise gas mixing

  • A flow tube reactor made of quartz or other inert material

  • High-voltage power supply for generating an electric discharge

  • Vacuum pump

  • Analytical equipment suitable for gas-phase analysis (e.g., mass spectrometer, FTIR spectrometer)

Procedure:

  • System Setup: Assemble the gas-phase reactor system. Ensure all connections are leak-tight. The system should be under vacuum before introducing the reactant gases.

  • Gas Mixture Preparation: Using mass flow controllers, create a dilute mixture of the reactant gases. A typical mixture might be a small percentage of H₂ and SO₂ in a large excess of the noble gas carrier. The high dilution helps to prevent unwanted side reactions and polymerization.

  • Initiate Discharge: Flow the gas mixture through the reactor tube. Apply a high-voltage potential across the electrodes in the tube to create a stable electric discharge (glow discharge).

  • H₂SO₂ Formation: The energetic electrons in the discharge will dissociate the precursor molecules, leading to the formation of various species, including H₂SO₂.

  • Downstream Analysis: The gas mixture exiting the reactor can be directly analyzed using a mass spectrometer or condensed onto a cryogenic window for matrix isolation FTIR spectroscopy to identify and characterize the H₂SO₂ produced.

Method 3: Photochemical Generation in a Matrix

This approach is used to generate and trap H₂SO₂ at very low temperatures for spectroscopic characterization.

Materials and Equipment:

  • Gas cylinders: Hydrogen sulfide (H₂S), Water vapor source, and Argon

  • Cryostat with a cold window (e.g., CsI) capable of reaching temperatures around 10-15 K

  • High-vacuum system

  • Deposition line for mixing and depositing gases onto the cold window

  • UV lamp (e.g., a mercury lamp or a deuterium (B1214612) lamp)

  • FTIR spectrometer

Procedure:

  • System Preparation: Cool the cryostat to the base temperature (e.g., 15 K). Evacuate the entire system to a high vacuum.

  • Matrix Deposition: Prepare a gas mixture of H₂S and H₂O in a large excess of argon (e.g., 1:1:1000 ratio). Slowly deposit this mixture onto the cold window. The gases will co-condense to form a solid argon matrix, isolating the H₂S and H₂O molecules.

  • Initial Spectrum: Record an FTIR spectrum of the matrix before irradiation to serve as a baseline.

  • UV Photolysis: Irradiate the cold matrix with the UV lamp for a set period. The UV photons will induce the dissociation of the precursor molecules and subsequent reactions within the matrix to form new species, including H₂SO₂.

  • Spectroscopic Analysis: After irradiation, record FTIR spectra at regular intervals. New absorption bands corresponding to the vibrational modes of H₂SO₂ can be identified by comparing the spectra to the baseline and to theoretically predicted frequencies.

  • Annealing: Gently warming the matrix by a few Kelvin (annealing) can sometimes promote the diffusion of small radicals and facilitate the formation of the desired product, which can be observed by changes in the FTIR spectrum.

Visualizing Workflows and Pathways

DOT Script for H₂SO₂ Generation Workflow (Aqueous Method)

aqueous_generation cluster_precursor Precursor Preparation cluster_generation Generation cluster_application Application / Analysis TDO Thiourea Dioxide (TDO) Sulfoxylate Sulfoxylate Anion (SO₂²⁻) Solution TDO->Sulfoxylate Dissolve under inert atmosphere Alkaline Degassed Alkaline Solution (0.1M NaOH, 0-5°C) Alkaline->Sulfoxylate H2SO2 In-situ H₂SO₂ Sulfoxylate->H2SO2 Protonation Buffered Buffered Reaction Medium (Desired pH) Buffered->H2SO2 Experiment Target Experiment H2SO2->Experiment Immediate Use Analysis Rapid Analysis (e.g., Spectroscopy) H2SO2->Analysis Characterization decomposition_pathway H2SO2 H₂SO₂(aq) (Sulfoxylic Acid) Thiosulfate S₂O₃²⁻ (Thiosulfate) H2SO2->Thiosulfate Decomposition/ Disproportionation Sulfite SO₃²⁻ (Sulfite) H2SO2->Sulfite Oxidation/ Decomposition Sulfur S₈ (Elemental Sulfur) H2SO2->Sulfur Disproportionation H2S H₂S (Hydrogen Sulfide) H2SO2->H2S Reduction/ Decomposition

References

Technical Support Center: Purity Analysis of Sulfoxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with sulfoxylic acid precursors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors to sulfoxylic acid used in research and development?

A1: Due to the inherent instability of sulfoxylic acid (H₂SO₂), its more stable derivatives and precursors are commonly used.[1][2] The most prevalent of these is Sodium Formaldehyde (B43269) Sulfoxylate (B1233899), also known as Rongalite.[3][4][5] Another significant precursor is sodium dithionite (B78146) (Na₂S₂O₄), which can generate the sulfoxylate ion in solution.[5][6]

Q2: What are the typical impurities found in Sodium Formaldehyde Sulfoxylate (Rongalite)?

A2: Impurities in Rongalite often stem from its synthesis, which commonly involves the reaction of sodium dithionite with formaldehyde.[5] Potential impurities include unreacted starting materials, side products like the formaldehyde bisulfite adduct, and degradation products such as sulfites.[7][8] The presence of a fish-like odor can indicate a loss of purity and reactivity.[4]

Q3: How should I store sulfoxylic acid precursors to maintain their purity?

A3: Many sulfoxylic acid precursors are sensitive to air and moisture.[9] Rongalite, for instance, is a very hygroscopic solid.[4] It is crucial to store these compounds in well-closed containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent oxidation and degradation.[9]

Q4: What analytical techniques are most suitable for the purity analysis of these precursors?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique, often involving a derivatization step, for the quantitative analysis of precursors like Rongalite.[1][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity determination of organosulfur compounds.[11] Additionally, Mass Spectrometry (MS) is a powerful tool for the identification and analysis of these compounds and their derivatives.[12][13]

Q5: My HPLC chromatogram for a sulfoxylic acid precursor shows a drifting baseline. What could be the cause?

A5: A drifting baseline in HPLC analysis can be caused by several factors. These include changes in mobile phase composition, column temperature fluctuations, or a contaminated detector flow cell.[9] Ensure your mobile phase is well-mixed and degassed, and use a column oven for stable temperature control.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purity analysis of sulfoxylic acid precursors.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No or very small peaks Injection failure (e.g., air bubbles in the vial).[9]Ensure the sample is properly dissolved and free of air bubbles. Check the autosampler for correct operation.
Detector issue (e.g., lamp is off).[9]Verify that the detector lamp is on and has not exceeded its lifetime.
Poor peak shape (fronting or tailing) Column overload.Dilute the sample and reinject.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Variable retention times Fluctuations in mobile phase composition or flow rate.[9]Prepare fresh mobile phase and ensure the pump is functioning correctly. Degas the mobile phase thoroughly.
Temperature instability.[9]Use a column oven to maintain a consistent temperature.
High backpressure Blockage in the column or tubing.[9]Back-flush the column. If the pressure remains high, check for blockages in the tubing and filters.
Sample Preparation Troubleshooting
Problem Potential Cause Suggested Solution
Low recovery of analyte Oxidation of the precursor during sample preparation.[9]Prepare samples under an inert atmosphere (e.g., nitrogen) and use degassed solvents.
Incomplete extraction from the sample matrix.Optimize the extraction solvent and procedure. Consider using ultrasonic extraction.[1]
Sample instability in solution Decomposition of the precursor in the chosen solvent.Analyze the sample immediately after preparation. If not possible, conduct a stability study to find a suitable solvent and storage conditions.

Experimental Protocols

Purity Analysis of Sodium Formaldehyde Sulfoxylate (Rongalite) by HPLC-UV with Pre-column Derivatization

This method is based on the reaction of formaldehyde, released from the decomposition of Rongalite, with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[10]

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Reagents and Materials:

  • Sodium Formaldehyde Sulfoxylate (Rongalite) sample

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid

  • Agilent TC-C18 column (250mm x 4.6mm, 5μm) or equivalent[10]

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of formaldehyde standard.

    • Prepare a stock solution in water.

    • Create a series of calibration standards by diluting the stock solution.

    • To each standard, add the DNPH derivatizing agent and hydrochloric acid. Allow the reaction to proceed.

  • Sample Preparation:

    • Accurately weigh a known amount of the Rongalite sample.

    • Dissolve the sample in water to release formaldehyde.

    • Add the DNPH derivatizing agent and hydrochloric acid to the sample solution and allow it to react.

  • HPLC Conditions:

    • Column: Agilent TC-C18 (250mm x 4.6mm, 5μm)[10]

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Detection Wavelength: 355 nm[10]

    • Column Temperature: 30°C[10]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized standards and sample solutions into the HPLC system.

    • Construct a calibration curve from the peak areas of the standards.

    • Determine the concentration of formaldehyde in the sample from the calibration curve.

    • Calculate the purity of the Rongalite sample based on the amount of formaldehyde detected.

Purity Determination by Quantitative NMR (qNMR)

This protocol provides a general framework for using qNMR for the purity assessment of sulfoxylic acid precursors.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • NMR tubes

Reagents and Materials:

  • Sulfoxylic acid precursor sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the sulfoxylic acid precursor sample.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of the chosen deuterated solvent in a vial.

    • Transfer a precise volume of the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure that the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁ value).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis NMR Analysis cluster_result Result weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire 1H NMR Spectrum transfer->acquire_spectrum Analysis Start process_data Process Data (Integrate Peaks) acquire_spectrum->process_data calculate_purity Calculate Purity process_data->calculate_purity purity_report Purity Report calculate_purity->purity_report Final Output

Caption: Workflow for Purity Analysis by qNMR.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure System Pressure Issues start HPLC Problem Encountered variable_rt Variable Retention Times? start->variable_rt bad_shape Poor Peak Shape? start->bad_shape high_pressure High Backpressure? start->high_pressure check_pump Check Pump & Mobile Phase variable_rt->check_pump Yes variable_rt->bad_shape No check_temp Check Column Temperature check_pump->check_temp dilute_sample Dilute Sample bad_shape->dilute_sample Yes bad_shape->high_pressure No adjust_ph Adjust Mobile Phase pH dilute_sample->adjust_ph backflush Back-flush Column high_pressure->backflush Yes check_filters Check Tubing/Filters backflush->check_filters

Caption: HPLC Troubleshooting Logic Diagram.

References

Technical Support Center: Spectroscopic Identification of H₂SO₂

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working on the spectroscopic identification of sulfoxylic acid (H₂SO₂). Given the inherent instability of H₂SO₂, this document focuses on addressing common experimental challenges, minimizing interference, and interpreting complex spectral data.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: Why is the spectroscopic identification of sulfoxylic acid (H₂SO₂) so challenging?

A1: The primary challenge is the extreme instability of H₂SO₂. It is a reactive intermediate that readily decomposes or disproportionates, especially in aqueous solutions.[1][2] Consequently, it is rarely isolated in pure form.[1] Identification typically requires specialized techniques such as gas-phase spectroscopy or in situ generation under carefully controlled, anaerobic conditions.[3] A major hurdle is distinguishing H₂SO₂ from a complex mixture of precursors (e.g., SO₂, H₂S), isomers, and decomposition products (e.g., other sulfur oxoacids).[2][4]

Q2: Which spectroscopic techniques are most effective for identifying H₂SO₂?

A2: Due to its instability, H₂SO₂ has been most successfully characterized using advanced spectroscopic methods in the gas phase.[1]

  • Microwave Spectroscopy: This has been the most definitive technique, confirming the molecular structure and identifying two stable rotamers (trans and cis conformers) of H₂SO₂ in the gas phase.[5]

  • Infrared (IR) Spectroscopy: Gas-phase or matrix-isolation IR spectroscopy has been used to identify H₂SO₂ among other products, often from electric discharge or irradiated mixtures. Direct detection in solution is complicated by strong solvent absorption and spectral overlap with other sulfur species.

  • Raman, UV-Vis, and NMR Spectroscopy: Direct detection of H₂SO₂ using these common laboratory techniques is exceptionally difficult and generally not documented due to its low concentration, short lifetime, and lack of distinct spectral features in complex solution environments.

Experimental & Data Interpretation Issues

Q3: I am attempting to generate H₂SO₂ in situ from one of its precursors but cannot detect a signal. What are the likely causes?

A3: Failure to detect H₂SO₂ often stems from its rapid decomposition. Key factors to verify are:

  • Anaerobic Conditions: H₂SO₂ and its salts (sulfoxylates) are highly sensitive to oxidation by air.[2] Ensure your entire experimental setup is rigorously deoxygenated.

  • pH Control: The stability of sulfoxylate (B1233899) (the conjugate base, SO₂H⁻) is highly pH-dependent. It is relatively more stable in alkaline solutions (pH > 9).[3] In acidic solutions, it is unstable.[3] The pKₐ₁ of H₂SO₂ is approximately 8.0.[3]

  • Precursor Purity: Impurities in your starting materials (e.g., thiourea (B124793) dioxide) can introduce side reactions that consume the precursor or H₂SO₂.[6]

  • Temperature: Higher temperatures can accelerate decomposition. Reactions should be performed with appropriate temperature control.

Q4: My IR or Raman spectrum shows multiple peaks in the sulfur-oxygen region. How can I differentiate H₂SO₂ from other sulfur oxoacids like H₂SO₃ or H₂SO₄?

A4: Differentiating these species is a significant challenge due to overlapping vibrational modes. A systematic approach is required:

  • Create a Reference Library: Run spectra of all potential precursors and expected byproducts (SO₂, H₂SO₄, HSO₄⁻, SO₄²⁻, etc.) under your exact experimental conditions (solvent, temperature, pH).[7][8]

  • Compare with Known Frequencies: Compare your experimental peaks to established frequencies for potential interferents. Be aware that peak positions can shift based on phase (gas, liquid, solid) and solvent interactions.

  • Monitor Reaction Over Time: If possible, collect spectra at different time points. Peaks corresponding to the unstable H₂SO₂ should decay, while peaks from more stable decomposition products may grow.

Q5: The baseline of my spectrum is drifting or contains significant noise. How can I improve my signal quality?

A5: Baseline instability and noise can mask the weak signals from a transient species like H₂SO₂.[9]

  • Instrument Warm-up: Ensure the spectrometer and its light source are fully warmed up and thermally stable to prevent baseline drift.[10]

  • Proper Blanking: Use a blank solution that is identical to your sample matrix (solvent, buffer, pH) but without the H₂SO₂ precursor. This will help correct for background absorption and scattering.[11]

  • Environmental Control: Isolate the instrument from vibrations and significant temperature fluctuations (e.g., air conditioning cycles) that can affect optical alignment.[12]

  • Signal Averaging: Increase the number of scans to improve the signal-to-noise ratio. This is particularly important when trying to detect low-concentration species.

Quantitative Spectroscopic Data

Direct experimental spectroscopic data for H₂SO₂ is limited. The following table summarizes key data, including calculated values and data for common interferents to aid in identification.

Table 1: Key Spectroscopic Data for H₂SO₂ and Common Interferents

SpeciesTechniquePeak/FeatureWavenumber (cm⁻¹) / Wavelength (nm)Phase/ConditionsReference
H₂SO₂ (Sulfoxylic Acid) MicrowaveRotational SpectraUp to 71 GHzGas Phase[13][5]
IR (Calculated)O-S-O bend~547-[14]
IR (Calculated)S-O stretch~918Au₂₀ Cluster[15]
SO₂ (Sulfur Dioxide) IRSymmetric Stretch1151Gas Phase[8]
IRAsymmetric Stretch1362Gas Phase[8]
UV-Visλₘₐₓ~280 nmIn conc. H₂SO₄[16]
Raman (Calculated)Symmetric Stretch1145Au₂₀ Cluster[15]
H₂SO₄ (Sulfuric Acid) IRS=O₂ Asymmetric Stretch1350-1450Gas Phase[17]
IRS=O₂ Symmetric Stretch~1200Gas Phase[17]
RamanSO₄²⁻ Symmetric Stretch~982Aqueous[7]
HSO₄⁻ (Bisulfate) RamanS-(OH) Stretch~885Aqueous[7]
RamanSO₃ Symmetric Stretch~1047Aqueous[7]

Experimental Protocols

Protocol 1: Generation of Sulfoxylate (SO₂H⁻) from Thiourea Dioxide

This protocol describes the generation of the sulfoxylate anion, the conjugate base of H₂SO₂, in an aqueous solution for in situ analysis.[3]

Objective: To generate a solution containing sulfoxylate for spectroscopic study.

Materials:

  • Thiourea dioxide ((NH₂)₂CSO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Deoxygenated, deionized water

  • Schlenk flask or glovebox for anaerobic work

  • Standard glassware

Procedure:

  • Prepare Alkaline Solution: Prepare a deoxygenated NaOH solution (e.g., 0.1 M) by bubbling with nitrogen or argon gas for at least 30 minutes. The optimal pH for sulfoxylate stability is above 10.

  • Setup Anaerobic Conditions: Perform all subsequent steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent oxidation.

  • Dissolution: In a Schlenk flask, dissolve a known quantity of thiourea dioxide in the deoxygenated NaOH solution. The decomposition of thiourea dioxide in alkaline solution yields urea (B33335) and the sulfoxylate anion: (NH₂)₂CSO₂ + OH⁻ → (NH₂)₂CO + SO₂H⁻

  • Incubation: Allow the reaction to proceed at a controlled temperature. The sulfoxylate anion will accumulate in the solution.

  • Analysis: Immediately perform spectroscopic analysis on the resulting solution. The solution must be kept under anaerobic conditions throughout the measurement (e.g., using a sealed quartz cuvette).

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Spectroscopic Analysis

G start Start: Attempt Spectroscopic Identification of H₂SO₂ check_signal Is a clear, identifiable signal observed? start->check_signal success Signal matches expected H₂SO₂. Proceed with characterization. check_signal->success Yes no_signal No Signal or Ambiguous/Noisy Spectrum check_signal->no_signal No ts_env Step 1: Verify Experimental Environment no_signal->ts_env ts_env_q1 Anaerobic conditions maintained? ts_env->ts_env_q1 ts_env_q2 Correct pH and temperature? ts_env_q1->ts_env_q2 Yes re_run Correct issue and rerun experiment. ts_env_q1->re_run No ts_inst Step 2: Check Instrument and Parameters ts_env_q2->ts_inst Yes ts_env_q2->re_run No ts_inst_q1 Instrument warmed up and calibrated? ts_inst->ts_inst_q1 ts_inst_q2 Blank correction performed correctly? ts_inst_q1->ts_inst_q2 Yes ts_inst_q1->re_run No ts_inst_q3 Signal averaging sufficient? ts_inst_q2->ts_inst_q3 Yes ts_inst_q2->re_run No ts_int Step 3: Assess for Interference ts_inst_q3->ts_int Yes ts_inst_q3->re_run No ts_int_q1 Compare spectrum with known interferents (precursors, byproducts). ts_int->ts_int_q1 ts_int_q1->re_run

Caption: A logical workflow for troubleshooting common issues in the spectroscopic detection of H₂SO₂.

H₂SO₂ Instability and Interference Pathway

G cluster_interferences Potential Spectral Interferences H2SO2 H₂SO₂ (Sulfoxylic Acid) Target Analyte H2SO2->center precursors Precursors (e.g., H₂S, SO₂) precursors->H2SO2 Generation oxidation Oxidation Products (H₂SO₃, H₂SO₄) disproportionation Disproportionation Products (S, H₂S₂O₃) isomers Isomers (e.g., HSOOH) center->oxidation O₂ (Air) center->disproportionation Decomposition center->isomers Rearrangement

Caption: Relationship between H₂SO₂ and common species that cause spectral interference.

Experimental Workflow: In Situ Generation and Analysis

G prep 1. Prepare Deoxygenated Reagents (e.g., NaOH) setup 2. Assemble Reaction under Inert Atmosphere prep->setup generate 3. Initiate H₂SO₂ Generation (e.g., Add TDO precursor) setup->generate transfer 4. Transfer Sample to Sealed Measurement Cell generate->transfer analyze 5. Perform Spectroscopic Analysis Immediately transfer->analyze

Caption: A typical experimental workflow for the in situ generation and analysis of H₂SO₂.

References

Technical Support Center: Sulfoxylate Intermediate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of highly reactive sulfoxylate (B1233899) intermediates during experiments.

Frequently Asked Questions (FAQs)

Q1: What are sulfoxylate intermediates and why are they so prone to oxidation?

A1: Sulfoxylate intermediates, such as the sulfoxylate anion (SO₂²⁻) or its derivatives like sodium hydroxymethanesulfinate (from Rongalite), are potent reducing agents.[1] Their inherent instability stems from a low oxidation state, making them highly susceptible to decomposition and oxidation in the presence of air (oxygen), moisture, heat, and non-neutral pH.[2][3][4] Upon exposure to air, sulfoxylate slowly oxidizes, which can generate sulfur dioxide gas.[5]

Q2: What are the main factors that accelerate the oxidation and decomposition of sulfoxylate intermediates?

A2: The primary factors that accelerate decomposition are:

  • Presence of Oxygen: Atmospheric oxygen is a key oxidant. Reactions must be maintained under an inert atmosphere.[6]

  • Moisture and Water: Sulfoxylates decompose in the presence of water or even atmospheric humidity. This reaction can be exothermic, further accelerating decomposition.[2][5]

  • Temperature: Elevated temperatures significantly increase the rate of decomposition. For instance, sodium formaldehyde (B43269) sulfoxylate (Rongalite) begins to decompose at 80°C and fully decomposes at 110°C.[3][4]

  • Acidic Conditions: Sulfoxylates are unstable in acidic media (pH < 3), which can lead to the release of hydrogen sulfide (B99878).[3][4] They exhibit maximum stability in a neutral to alkaline pH range.[7]

Q3: What are the typical decomposition products I should look for if I suspect my sulfoxylate intermediate has oxidized?

A3: Decomposition is complex and can yield various sulfur-containing species depending on the conditions. Common products include sulfite (B76179) (SO₃²⁻), sulfate (B86663) (SO₄²⁻), and thiosulfate (B1220275) (S₂O₃²⁻).[5][6] Under acidic conditions or at high temperatures, toxic gases like sulfur dioxide (SO₂) and hydrogen sulfide (H₂S) can be released.[3][5]

Q4: How should I handle and store precursors to sulfoxylate intermediates, like Rongalite?

A4: Store precursors like Rongalite in a cool, dry, dark place in a tightly sealed container to protect from moisture and air.[7] The storage area should be well-ventilated and free from acids and oxidizing agents.[4] Loss of purity in Rongalite is often indicated by a faint fish-like odor.[7]

Q5: Can I stabilize an aqueous solution of a sulfoxylate intermediate?

A5: Yes, to an extent. For sodium hydroxymethanesulfinate, adding at least one equivalent of formaldehyde can push the equilibrium to favor the adduct, creating solutions that are shelf-stable indefinitely.[1] For other applications, maintaining an alkaline pH (e.g., pH > 8) and using stabilizers such as buffers, chelating agents, and antioxidants can improve stability in aqueous solutions.[3][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of Desired Product; Isolation of Sulfinates or Sulfates Instead.
Probable CauseRecommended Solution(s)
Oxygen Contamination: The reaction was exposed to atmospheric oxygen, causing rapid oxidation of the sulfoxylate intermediate.[6]Implement a Strict Inert Atmosphere: Use a Schlenk line or a well-sealed flask with an inert gas (Argon or Nitrogen) balloon. Ensure all glassware is flame- or oven-dried to remove adsorbed oxygen and moisture. Purge the reaction vessel thoroughly before adding reagents.[5][7]
Moisture Contamination: Use of wet solvents, reagents, or glassware introduced water, leading to hydrolytic decomposition.[2]Use Anhydrous Conditions: Dry all solvents using appropriate methods. Use freshly opened, anhydrous-grade reagents. Flame-dry all glassware and cool under a stream of inert gas before use.[7]
Inappropriate pH: The reaction medium is acidic, causing rapid decomposition of the sulfoxylate.[3]Control Reaction pH: If the reaction allows, maintain a neutral to alkaline pH (pH > 8 is often recommended for Rongalite).[3][4] Use a buffered system if necessary to prevent pH shifts during the reaction.
High Reaction Temperature: The reaction temperature is too high, exceeding the thermal stability limit of the intermediate.[3]Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Sodium formaldehyde sulfoxylate stability decreases significantly above 50-60°C.[4]
Problem 2: The reaction mixture changes color unexpectedly and/or gas is evolved.
Probable CauseRecommended Solution(s)
Thermal Decomposition: The reaction is running too hot, or an exothermic decomposition process has initiated, causing the release of gases like SO₂ or H₂S.[3][5]Ensure Adequate Temperature Control: Use an ice bath or cooling system to manage the reaction temperature, especially during the addition of reagents that might cause an exotherm. Reduce the rate of reagent addition.
Acid-Induced Decomposition: An acidic reagent or byproduct is lowering the pH of the mixture, causing decomposition and release of H₂S.[3][4]Buffer the Reaction: Add a non-reactive base or use a buffered solvent system to neutralize any acidic species as they form. Monitor the pH of the reaction mixture if possible.
Reaction with Oxidizing Agent: An unintended oxidizing agent is present in the reaction mixture.[3]Verify Reagent Purity: Ensure all starting materials and solvents are pure and free from oxidizing contaminants. Check for potential side reactions that could generate oxidizing species.

Data Presentation

Table 1: Environmental Factors Affecting Sulfoxylate Intermediate Stability (Exemplified by Rongalite)
FactorConditionStability LevelKey Observations & Decomposition ProductsCitations
Atmosphere Dry Air / OxygenLowSlowly oxidizes, forming thiosulfates and sulfites.[5][6]
Inert (N₂ or Ar)HighStable; oxidation pathway is prevented.[7]
Moisture High Humidity / Aqueous SolutionVery LowRapidly decomposes via hydrolysis and oxidation. The reaction can be exothermic. Products include sulfite, thiosulfate, and bisulfite.[2][5]
Temperature < 50 °CHighGenerally stable if kept dry and oxygen-free.[4]
80 °CLowDecomposition begins, releasing H₂S.[3][4]
> 110 °CVery LowComplete decomposition occurs.[3][4]
pH (Aqueous) Acidic (pH < 3)Very LowRapid decomposition, releasing hydrogen sulfide.[3][4]
Neutral to Alkaline (pH > 8)HighExhibits maximum stability.[3][7]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol describes a standard method for setting up a reaction to protect oxygen-sensitive intermediates using a nitrogen-filled balloon.

Materials:

  • Round-bottom flask with a ground-glass joint

  • Magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas cylinder with regulator

  • Balloon

  • Two syringe needles (e.g., 21 gauge)

  • Heat gun or laboratory oven

Procedure:

  • Dry Glassware: Place the flask and stir bar in an oven (>120°C) for several hours or flame-dry the assembled flask with a heat gun under vacuum. Allow the flask to cool to room temperature under a stream of inert gas or in a desiccator.[5]

  • Seal the System: Once cool, immediately fold a rubber septum over the ground-glass joint to create a seal. Clamp the flask to a stand.[5]

  • Prepare Inert Gas Source: Fill a balloon with nitrogen or argon to a diameter of 7-8 inches. Twist the balloon and attach a needle to its opening, securing it tightly. Temporarily plug the needle into a rubber stopper to prevent gas from escaping.[9]

  • Purge the Flask: Insert the needle from the gas-filled balloon through the septum of the reaction flask. Insert a second, open "outlet" needle through the septum to serve as a vent.[5]

  • Allow the inert gas to flush through the flask for 5-10 minutes. This displaces the heavier air with the inert gas.[5][10]

  • Remove the outlet needle first. The balloon will maintain a slight positive pressure inside the flask, preventing air from entering.[5]

  • Add Reagents: Add dry solvents and reagents via syringe through the septum. For solids, they can be added to the flask before purging if they are not highly air-sensitive, or via a solids addition funnel under a positive flow of inert gas.[10]

Protocol 2: HPLC Analysis of Sodium Hydroxymethanesulfinate

This method can be used to monitor the presence of the sulfoxylate intermediate and detect potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV or Mass Spectrometric (MS) detector.

  • Column: Reverse Phase (RP) C18 column (e.g., Newcrom R1).[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid is used as an additive.[11][12] For MS compatibility, phosphoric acid should be replaced with formic acid.[11][12]

  • Detection: UV or MS.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. Sodium hydroxymethanesulfinate is a polar compound and will have a characteristic retention time under these conditions.

  • Interpretation: A decrease in the peak area corresponding to the sulfoxylate intermediate over time, with the concurrent appearance of new, more polar peaks (indicative of sulfite or sulfate), suggests oxidation or decomposition.

Visualizations

Decomposition Pathway of Sulfoxylate Intermediates

G cluster_conditions Accelerating Conditions cluster_products Decomposition Products O2 Oxygen (Air) Sulfoxylate Sulfoxylate Intermediate (e.g., HOCH₂SO₂⁻) O2->Sulfoxylate Oxidation H2O Moisture H2O->Sulfoxylate Hydrolysis Heat Heat (>80°C) Heat->Sulfoxylate Decomposition Acid Acid (pH < 3) Acid->Sulfoxylate Decomposition Sulfite Sulfite (SO₃²⁻) Sulfate Sulfate (SO₄²⁻) Sulfite->Sulfate Further Oxidation Thiosulfate Thiosulfate (S₂O₃²⁻) Gases SO₂ / H₂S Sulfoxylate->Sulfite Sulfoxylate->Thiosulfate Sulfoxylate->Gases

Caption: Factors leading to the decomposition of sulfoxylate intermediates.

Troubleshooting Workflow for Low Product Yield

G Start Problem: Low Yield of Desired Product, Oxidized Byproducts Detected Check_Atmosphere Was a strict inert atmosphere used? Start->Check_Atmosphere Check_Reagents Were all solvents and reagents anhydrous? Check_Atmosphere->Check_Reagents Yes Sol_Atmosphere Solution: Implement rigorous inert atmosphere protocol. (Flame-dry, purge) Check_Atmosphere->Sol_Atmosphere No Check_Temp Was the reaction temperature controlled? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Use freshly dried solvents and anhydrous reagents. Check_Reagents->Sol_Reagents No Check_pH Was the pH of the reaction acidic? Check_Temp->Check_pH Yes Sol_Temp Solution: Run reaction at lower temperature. Check_Temp->Sol_Temp No Sol_pH Solution: Maintain pH > 8 using a buffer or base. Check_pH->Sol_pH Yes End End Check_pH->End No, consider other mechanistic issues

Caption: A logical workflow for troubleshooting unexpected sulfoxylate oxidation.

References

Technical Support Center: Improving Selectivity in Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their SuFEx reactions. The following guides and FAQs address common issues encountered during experiments involving sulfonyl fluorides and related reagents.

Frequently Asked Questions (FAQs)

Q1: What is SuFEx chemistry and why is selectivity important?

A1: Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click chemistry" reaction used to create stable connections between molecules. It involves the reaction of a compound containing a sulfur(VI)-fluoride bond (like a sulfonyl fluoride, R-SO₂F) with a nucleophile (such as an amine or a phenol).[1][2][3][4] The selectivity of this reaction is crucial because it allows chemists to precisely link molecules at specific sites, even in the presence of other reactive groups. This control is vital in drug discovery and materials science to ensure the formation of the desired product and avoid off-target reactions.[2]

Q2: My SuFEx reaction is targeting a phenol (B47542), but I am seeing low conversion. What are the common causes?

A2: Low conversion when targeting phenols (or alcohols) can be due to several factors:

  • Insufficient Catalyst: Many SuFEx reactions require a catalyst to proceed efficiently.[1][5] The choice and amount of catalyst are critical.

  • Inappropriate Catalyst: The reactivity of SuFEx catalysts varies significantly. Their effectiveness generally follows their basicity (pKaH), with stronger bases like guanidines (e.g., BTMG) and phosphazenes being more reactive than amidines (e.g., DBU) or tertiary amines (e.g., triethylamine).[1][5]

  • Substrate Reactivity: Phenols with electron-withdrawing groups can be less nucleophilic and may require more forcing conditions or a more active catalyst.

  • Silyl (B83357) Ether Requirement: Classical SuFEx reactions with phenols often work best when the phenol is first converted to a silyl ether (e.g., trimethylsilyl (B98337) ether).[1] Newer protocols can bypass this step but may require specific catalytic systems.[1]

Q3: How can I improve the chemoselectivity of a reaction with a molecule containing both an amine and a phenol?

A3: Achieving chemoselectivity between amines and phenols is a common challenge. Generally, amines are more nucleophilic and will react preferentially. However, you can steer the reaction towards the phenol under specific conditions:

  • Catalyst Selection: Certain catalysts show selectivity for specific functional groups. For example, using tetramethylguanidine can lead to the selective deprotonation and reaction of tyrosine (a phenol-containing amino acid) over other nucleophilic residues.[5]

  • Reagent Choice: The choice of the sulfur(VI) fluoride reagent matters. Competition experiments have shown that thionyl tetrafluoride (SOF₄) can preferentially functionalize an amine, while sulfuryl fluoride (SO₂F₂) modifies the phenol in the same molecule.[6]

  • Protecting Groups: If other methods fail, temporarily protecting the more reactive amine group is a reliable strategy to ensure the reaction occurs at the phenol.

Q4: I am observing side reactions, such as elimination, with my alkyl sulfonyl fluoride. How can this be prevented?

A4: Elimination is a known side reaction for alkyl sulfonyl fluorides that have a hydrogen atom on the alpha-carbon, especially when using strong, non-nucleophilic bases like DBU.[2] To minimize this:

  • Use a Milder Catalyst: Switch to a less basic catalyst system. Lewis acids or organocatalysts like N-heterocyclic carbenes (NHCs) can promote the reaction without causing significant elimination.[7][8]

  • Avoid Strong Bases: If a base is required, consider using a hindered or less basic option than DBU or BEMP.

  • Temperature Control: Running the reaction at a lower temperature can often reduce the rate of the elimination side reaction relative to the desired SuFEx reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst is inactive or insufficient. 2. Reaction temperature is too low. 3. Reagents are impure or degraded. 4. Solvent is inappropriate.1. Increase catalyst loading (e.g., from 1 mol% to 5-10 mol%).[1] Switch to a more powerful catalyst (e.g., from TEA to DBU or BTMG).[5] 2. Increase the reaction temperature in increments (e.g., from room temperature to 60-80°C).[5] 3. Purify starting materials. Use freshly opened or prepared reagents. 4. Screen alternative solvents like dioxane, DMF, or acetonitrile.[2][9]
Poor Selectivity (Mixture of Products) 1. Multiple nucleophilic sites with similar reactivity. 2. Catalyst is not selective. 3. Reaction conditions are too harsh.1. Use a catalyst known for selectivity (e.g., tetramethylguanidine for tyrosine).[5] 2. Consider using a protecting group strategy for the more reactive site. 3. Lower the reaction temperature to enhance selectivity.
Hydrolysis of Sulfonyl Fluoride 1. Presence of water in reagents or solvent. 2. Catalyst promotes hydrolysis.1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Elimination Side Product 1. Use of a strong, non-nucleophilic base (e.g., DBU) with α-H containing alkyl sulfonyl fluorides.[2]1. Switch to a milder or different class of catalyst (e.g., Lewis acid, NHC).[7][8] 2. Avoid excessively strong bases.[2]
Reaction with Solvent 1. A highly reactive intermediate is generated. 2. The solvent itself is susceptible to reaction.1. Screen alternative, less reactive solvents. For example, if THF is problematic, consider switching to dioxane or acetonitrile.[2]

Visual Guides

Troubleshooting Workflow for Poor Selectivity

This diagram outlines a logical workflow for addressing common issues related to poor selectivity in SuFEx reactions.

G start Start: Poor Selectivity Observed check_purity 1. Verify Reagent Purity start->check_purity purify Purify Starting Materials check_purity->purify Impure lower_temp 2. Lower Reaction Temperature check_purity->lower_temp Pure purify->lower_temp temp_ok Temperature Optimized lower_temp->temp_ok Improved change_catalyst 3. Screen Different Catalysts lower_temp->change_catalyst No Improvement catalyst_ok Selective Catalyst Found change_catalyst->catalyst_ok Improved change_solvent 4. Screen Solvents change_catalyst->change_solvent No Improvement solvent_ok Optimal Solvent Found change_solvent->solvent_ok Improved protecting_group 5. Consider Protecting Group Strategy change_solvent->protecting_group No Improvement

Caption: A step-by-step workflow for troubleshooting poor selectivity in SuFEx reactions.

Catalyst Selection Logic

This decision tree helps in selecting an appropriate catalyst based on the nucleophile and desired reactivity.

G start Select Nucleophile Type phenol Phenol / Alcohol start->phenol amine Amine (Primary/Secondary) start->amine phenol_silyl Is it a silyl ether? phenol->phenol_silyl amine_primary Primary or Secondary? amine->amine_primary phenol_free Is high speed critical? phenol_silyl->phenol_free No nhc Consider N-Heterocyclic Carbene (NHC) for broad scope phenol_silyl->nhc Yes btmg_hmds Use BTMG / HMDS for 'Accelerated SuFEx' phenol_free->btmg_hmds Yes phenol_free->nhc No lewis_acid Consider Lewis Acid (e.g., Ca(NTf2)2) for silyl amines amine_primary->lewis_acid Secondary amine_primary->nhc Primary

Caption: Decision tree for selecting a suitable catalyst system in SuFEx reactions.

Experimental Protocols

Protocol 1: Accelerated SuFEx of a Phenol using BTMG/HMDS

This protocol is adapted from methods for the rapid coupling of phenols with sulfonyl fluorides without the need for pre-silylation.[1]

Materials:

  • Aryl Sulfonyl Fluoride (1.0 eq.)

  • Phenol (1.2 eq.)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-5 mol%)

  • Hexamethyldisilazane (HMDS) (1.5 eq.)

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the aryl sulfonyl fluoride (1.0 eq.), the phenol (1.2 eq.), and the anhydrous solvent.

  • Add the catalyst, BTMG (1-5 mol%), to the stirring solution.

  • Add HMDS (1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 15-60 minutes.[1][10]

  • Upon completion, quench the reaction with a few drops of water.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Acid-Catalyzed SuFEx of a Silyl Amine

This protocol describes the formation of a sulfonamide using a calcium(II) Lewis acid catalyst with a silyl amine nucleophile.[7]

Materials:

  • Sulfonyl Fluoride (1.0 eq.)

  • Silyl Amine (e.g., 4-(trimethylsilyl)morpholine) (1.2 eq.)

  • Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) (10 mol%)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE))

Procedure:

  • In a dry vial under an inert atmosphere, combine the sulfonyl fluoride (1.0 eq.) and Ca(NTf₂)₂ (10 mol%).

  • Add the anhydrous solvent, followed by the silyl amine (1.2 eq.).

  • Seal the vial and heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by LC-MS or TLC. Reactions typically take several hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the desired sulfonamide.

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: Handling and Storage of Sensitive Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper handling, storage, and troubleshooting of sensitive sulfur compounds. Adherence to these protocols is critical to ensure experimental success, maintain compound integrity, and ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for sensitive sulfur compounds, particularly thiols? A1: The primary cause of degradation is the oxidation of the free sulfhydryl (-SH) group to form disulfide bonds (R-S-S-R). This process is accelerated by exposure to atmospheric oxygen, elevated temperatures, neutral to alkaline pH, and the presence of metal ions.[1]

Q2: What are the general best practices for storing thiol-containing compounds? A2: For long-term stability, thiol-containing compounds should be stored at low temperatures, typically -20°C or -80°C, in a tightly sealed, opaque container under an inert atmosphere such as argon or nitrogen to protect from moisture and light. It's also advisable to store them as a dry powder whenever possible. If in solution, use degassed, acidic buffers and consider aliquoting to avoid repeated freeze-thaw cycles.

Q3: How should I handle odorous sulfur compounds like mercaptans and thiols? A3: All work with odorous sulfur compounds must be conducted in a certified chemical fume hood.[2] Use sealed containers and consider using a cold trap to prevent odors from exhausting.[2] Glassware and any materials that come into contact with these compounds should be decontaminated by oxidizing them with a bleach solution within the fume hood.[2][3]

Q4: What is the optimal pH for working with thiol-reactive reagents like maleimides? A4: The optimal pH range for thiol-maleimide reactions is between 6.5 and 7.5.[4][5] Below pH 6.5, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide (B117702) ring is susceptible to hydrolysis, and the reagent can lose its selectivity by reacting with amines.[4][5]

Q5: My thiol-maleimide conjugation reaction has a low yield. What are the common causes? A5: Low yields can be due to several factors:

  • Incorrect pH: Working outside the optimal pH range of 6.5-7.5.[4][5]

  • Oxidized Thiols: The presence of disulfide bonds instead of free thiols. Ensure your protein or peptide is fully reduced before conjugation.[4]

  • Maleimide Hydrolysis: The maleimide reagent may have degraded due to moisture. Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and use them promptly.[4]

  • Competing Nucleophiles: Buffers containing thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris) can compete with the intended reaction.[4]

Troubleshooting Guides

Issue 1: Low or No Signal from a Thiol-Containing Compound in an Assay
Possible Cause Recommended Solution
Oxidation of the Thiol Group Prepare fresh samples and use degassed buffers. Handle samples under an inert atmosphere (argon or nitrogen) if possible. Store stock solutions and samples at -20°C or -80°C.[1]
Incorrect Sample Preparation Verify dilution calculations and ensure the chosen solvent and buffer pH are appropriate for maintaining thiol stability (acidic pH is generally better).
Instrumental Issues Check the instrument settings, detector, and column (for HPLC) to ensure they are functioning correctly. Refer to the instrument's manual for troubleshooting.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variability in Reagent Concentration Prepare fresh stock solutions and standards for each experiment. If weighing a viscous liquid is difficult, prepare a stock solution and determine its concentration accurately.
Compound Degradation During Experiment Keep samples and reagents on ice throughout the experiment. Minimize exposure to air and light.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
Issue 3: Unpleasant Odor in the Laboratory
Possible Cause Recommended Solution
Improper Handling of Volatile Sulfur Compounds Always work with odorous compounds in a certified chemical fume hood.[2] Ensure the fume hood sash is at the appropriate height.
Contaminated Glassware and Equipment Immediately after use, rinse all glassware and equipment that came into contact with the compound with a bleach solution inside the fume hood.[2][3]
Improper Waste Disposal Dispose of all liquid and solid waste containing odorous sulfur compounds in clearly labeled, sealed hazardous waste containers.[2]

Data on Compound Stability

The stability of sensitive sulfur compounds is highly dependent on storage conditions. The following tables provide quantitative data on the stability of common reducing agents.

Table 1: Stability of Dithiothreitol (DTT) Solutions

pHTemperature (°C)Half-life (hours)
6.52040
7.52010
8.5011
8.5201.4
8.5400.2

Data sourced from Stevens et al., 1983, as cited in a comprehensive online discussion.[1]

Table 2: Stability of 2-Mercaptoethanol (β-ME) Solutions

pHHalf-life (hours) at 20°C
6.5>100
8.54

Data sourced from a comparative analysis of reducing agents.[6][7]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Test (DTNB Assay)

This colorimetric assay is used to quantify free sulfhydryl groups in a sample. The reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol releases a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: A series of known concentrations of L-cysteine in Reaction Buffer.

  • Unknown sample containing a thiol.

Procedure:

  • Prepare Standards: Prepare a standard curve using serial dilutions of the L-cysteine solution.

  • Set up the Reaction: In a 96-well plate or cuvettes:

    • Add a known volume of each standard or unknown sample.

    • Add Reaction Buffer to a final volume of 200 µL (for a plate) or 1 mL (for a cuvette).

  • Initiate the Reaction: Add 10 µL (for a plate) or 50 µL (for a cuvette) of the DTNB Solution to each well/cuvette.

  • Incubate: Mix gently and incubate at room temperature for 15 minutes, protected from light.

  • Measure Absorbance: Read the absorbance at 412 nm using a spectrophotometer.

  • Calculate Concentration: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Protocol 2: Quantification of Disulfide Bonds using the NTSB Assay

This method quantifies disulfide bonds by their reaction with 2-nitro-5-thiosulfobenzoate (NTSB) in the presence of excess sodium sulfite (B76179), which also produces the chromophore 2-nitro-5-thiobenzoate (NTB).

Important Note: This reaction is sensitive to light. All steps should be carried out in the dark or in amber tubes to prevent the photochemical degradation of the NTB product.[8]

Materials:

  • Buffer: 0.2 M Tris-HCl, pH 9.5, containing 3 mM EDTA.

  • NTSB Solution: 10 mM 2-nitro-5-thiosulfobenzoate in water.

  • Sulfite Reagent: 1 M sodium sulfite in water.

  • Guanidine Hydrochloride (GuHCl).

  • Protein sample with disulfide bonds.

Procedure:

  • Sample Preparation: Dissolve the protein sample in the Tris-HCl buffer containing 6 M GuHCl to denature the protein and expose the disulfide bonds.

  • Reaction Setup (in the dark):

    • To your denatured protein solution, add the NTSB solution to a final concentration of 1 mM.

    • Add the sulfite reagent to a final concentration of 100 mM.

  • Incubation: Incubate the reaction mixture at room temperature in the dark for 30-60 minutes.

  • Measure Absorbance: Read the absorbance at 412 nm.

  • Calculation: The concentration of disulfide bonds can be calculated using the molar extinction coefficient of NTB (13,600 M⁻¹cm⁻¹ at pH 7.3, but this can vary slightly with pH). It is recommended to use a standard with a known number of disulfide bonds for accurate quantification.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody reduction Disulfide Bond Reduction (e.g., with TCEP or DTT) mAb->reduction reduced_mAb Reduced Antibody (with free thiols) reduction->reduced_mAb conjugation_reaction Thiol-Maleimide Reaction (pH 6.5-7.5) reduced_mAb->conjugation_reaction drug_linker Maleimide-Drug Linker drug_linker->conjugation_reaction quench Quenching (e.g., N-acetylcysteine) conjugation_reaction->quench purification Purification (e.g., SEC, HIC) quench->purification analysis Characterization (HPLC, MS, etc.) purification->analysis final_adc Final Antibody-Drug Conjugate (ADC) analysis->final_adc

Caption: Experimental workflow for antibody-drug conjugation via thiol-maleimide chemistry.

troubleshooting_workflow decision decision action action start Start: Low Reaction Yield or Compound Instability decision1 Is pH optimal (e.g., 6.5-7.5 for maleimide chemistry)? start->decision1 Check Reaction Conditions action1 Adjust buffer pH. Use a non-interfering buffer system. decision1->action1 No decision2 Are reagents fresh and properly stored? decision1->decision2 Yes end_node If issues persist, consider alternative conjugation chemistry or consult further literature. action1->end_node action2 Use fresh reagents. Prepare stock solutions in dry, aprotic solvents and store at -20°C. decision2->action2 No decision3 Is an inert atmosphere required? decision2->decision3 Yes action2->end_node action3 Degas solvents. Use Schlenk line or glovebox techniques. decision3->action3 Yes decision4 Are thiols in reduced state? decision3->decision4 No action3->end_node action4 Add a reducing agent (e.g., TCEP, DTT) prior to reaction. decision4->action4 No decision4->end_node Yes action4->end_node

Caption: A decision tree for troubleshooting low yield in reactions with sensitive sulfur compounds.

inert_atmosphere_workflow cluster_transfer Reagent Transfer start Start: Handling Oxygen-Sensitive Compound prep_glassware Oven or Flame-Dry Glassware start->prep_glassware assemble Assemble Glassware Hot prep_glassware->assemble cool Cool Under Inert Gas (Ar or N2) assemble->cool purge_reagent Purge Reagent Bottle with Inert Gas cool->purge_reagent cannula_transfer Use Cannula or Gas-Tight Syringe purge_reagent->cannula_transfer transfer Transfer Reagent to Reaction Flask cannula_transfer->transfer reaction Run Reaction Under Positive Pressure of Inert Gas transfer->reaction end Work-up and Isolation (may also require inert conditions) reaction->end

Caption: A generalized workflow for handling reagents under an inert atmosphere.

References

Technical Support Center: Sulfoxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in-situ generation of sulfoxylic acid and its derivatives. The focus is on the two most common precursors: Sodium Hydroxymethanesulfinate (Rongalite) and Thiourea (B124793) Dioxide.

Frequently Asked Questions (FAQs)

Q1: What is sulfoxylic acid and why is it generated in situ?

A1: Sulfoxylic acid (H₂SO₂) is a highly unstable and reactive oxoacid of sulfur.[1] Due to its instability, it cannot be isolated in a pure form and is instead generated in situ (within the reaction mixture) for immediate use.[2] Its salts, known as sulfoxylates, are potent reducing agents used in various chemical syntheses, such as the formation of sulfones.[3][4]

Q2: What are the most common laboratory methods for generating sulfoxylate (B1233899) ions?

A2: The two primary methods for generating sulfoxylate ions (the conjugate base of sulfoxylic acid) in a laboratory setting are:

  • Decomposition of Sodium Hydroxymethanesulfinate (Rongalite): In acidic or heated aqueous solutions, Rongalite decomposes to release sulfoxylate ions and formaldehyde.[5] This is a widely used method in organic synthesis.[3]

  • Decomposition of Thiourea Dioxide: In alkaline aqueous solutions (typically pH > 10), thiourea dioxide hydrolyzes to yield sulfoxylate ions and urea.[4][6]

Q3: What are the primary impurities I should be aware of when using Rongalite?

A3: The main impurities of concern are:

  • Sodium Hydroxymethanesulfonate: This is a byproduct from the synthesis of Rongalite itself (from sodium dithionite (B78146) and formaldehyde) and may be present in the commercial reagent.[5]

  • Sulfite (B76179): The hydroxymethanesulfinate ion is unstable in solution and can decompose back into sulfite and formaldehyde.[5][7] This is a major impurity formed during the reaction.

  • Formaldehyde: Released during the decomposition of Rongalite, it can participate in side reactions with your substrate or reagents.

  • Decomposition Products from Moisture/Heat: As a hygroscopic solid, Rongalite can decompose upon exposure to moisture or heat (above 80 °C), producing sodium sulfite, sodium sulfide (B99878), hydrogen sulfide, and sulfur dioxide.[3] A fishy or garlic-like odor indicates degradation and loss of purity.[3]

Q4: What are the primary impurities associated with using thiourea dioxide?

A4: The key impurities to monitor are:

  • Urea: This is the main co-product of the alkaline hydrolysis of thiourea dioxide to form sulfoxylate.[6]

  • Unreacted Thiourea Dioxide: If the decomposition is incomplete, the starting material will remain.

  • Ammonia: In weakly alkaline conditions, a side decomposition pathway can lead to the formation of ammonia.[8]

  • Disulfide Species: During the synthesis of thiourea dioxide itself (from thiourea and hydrogen peroxide), disulfide species can form if the pH is too low (< 2).[9]

  • Dithionite and Bisulfite: These may be formed as minor byproducts during the decomposition of thiourea dioxide.[4]

Troubleshooting Guides

Guide 1: Rongalite-Mediated Reactions

Problem: Low yield of desired sulfone product and formation of sulfide byproduct.

This is a common issue when using Rongalite to synthesize sulfones from alkyl or aryl halides.[1]

Troubleshooting Workflow

G start Low Sulfone Yield & Sulfide Byproduct Detected check_purity 1. Check Rongalite Purity (Garlic/fishy odor?) start->check_purity check_conditions 2. Verify Reaction Conditions (Anhydrous? Inert atmosphere?) check_purity->check_conditions If pure optimize_base 3. Optimize Base (Type and Stoichiometry) check_conditions->optimize_base If correct optimize_temp 4. Adjust Temperature (Avoid high temperatures) optimize_base->optimize_temp If issue persists success Yield Improved optimize_temp->success Optimization successful

Caption: Troubleshooting workflow for low sulfone yield.

  • Step 1: Assess Reagent Quality

    • Possible Cause: The Rongalite may have degraded due to moisture absorption. A characteristic garlic or fishy odor is a key indicator of decomposition.[3] Degraded Rongalite has lower reducing power, leading to incomplete reaction or side reactions.

    • Solution: Use fresh, high-purity Rongalite from a tightly sealed container. Store it in a cool, dry, dark place.[3]

  • Step 2: Ensure Anhydrous and Inert Conditions

    • Possible Cause: Water in the reaction mixture can promote the decomposition of Rongalite into sulfite and other species, reducing the concentration of the active sulfoxylate reductant.[5]

    • Solution: Thoroughly dry all solvents and glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Step 3: Optimize Base and Stoichiometry

    • Possible Cause: The mechanism for sulfone formation involves the generation of a sulfinate intermediate, which requires a base.[3] An incorrect choice or amount of base can lead to side reactions, including the formation of sulfide byproducts.[1]

    • Solution: Experiment with different bases (e.g., K₂CO₃, DBU) and carefully control the stoichiometry. A slight excess of base is often required, but a large excess can promote side reactions.

  • Step 4: Control Reaction Temperature

    • Possible Cause: Rongalite decomposes significantly at elevated temperatures (starting around 80 °C).[3] This rapid decomposition can lead to a burst of reductant that favors side reactions over the desired sulfone formation.

    • Solution: Maintain the reaction temperature at the lowest effective level. Consider stepwise addition of the Rongalite to control its concentration and the reaction rate.

Guide 2: Thiourea Dioxide-Mediated Reactions

Problem: Inconsistent or low yield of the desired reduced product.

Troubleshooting Workflow

G start Inconsistent Yield with Thiourea Dioxide check_ph 1. Monitor and Control pH (Is pH consistently > 10?) start->check_ph check_temp 2. Control Temperature (Avoid excessive heat) check_ph->check_temp If pH is correct check_atmosphere 3. Ensure Anaerobic Conditions check_temp->check_atmosphere If temp is optimal check_reagent 4. Assess Reagent Stability (Use freshly prepared solution) check_atmosphere->check_reagent If anaerobic success Yield Stabilized check_reagent->success Optimization successful

Caption: Troubleshooting workflow for thiourea dioxide reactions.

  • Step 1: Strictly Control pH

    • Possible Cause: The generation of the active sulfoxylate reductant from thiourea dioxide is highly pH-dependent. The reaction is most efficient in strongly alkaline media (pH ≥ 10).[10] Below this pH, decomposition is slow or follows alternative pathways, leading to low yields.[8]

    • Solution: Prepare the thiourea dioxide solution in a strongly alkaline buffer or add a suitable base (e.g., NaOH) to maintain a pH of 10-13 throughout the reaction. Monitor the pH during the reaction, as co-products can alter it.

  • Step 2: Optimize Temperature

    • Possible Cause: While heating can accelerate the decomposition of thiourea dioxide, excessive temperatures can also promote unwanted side reactions or degradation of the desired product.[11]

    • Solution: While thiourea dioxide is stable in solution at 20-30 °C, its reducing power is activated by heat or alkalinity.[11] Determine the optimal temperature for your specific reaction that balances efficient sulfoxylate generation with product stability.

  • Step 3: Exclude Oxygen

    • Possible Cause: The sulfoxylate ion is sensitive to air and can be oxidized, reducing its effective concentration.[12]

    • Solution: Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative loss of the reducing agent.

  • Step 4: Use Freshly Prepared Solutions

    • Possible Cause: Aqueous solutions of thiourea dioxide, especially once made alkaline, have limited stability and will decompose over time.[11][13]

    • Solution: Always use freshly prepared solutions of thiourea dioxide for maximum reactivity and reproducibility.

Quantitative Data on Impurity Formation

The formation of impurities is often dependent on reaction conditions, particularly pH. The stability of the precursor and the intermediate sulfoxylate dictates the impurity profile.

Table 1: Effect of pH on the Decomposition Rate of Thiourea Dioxide (TDO) and Sulfoxylate

pHCompoundFirst-Order Rate Constant (k, s⁻¹) at 298 KRelative Stability
3.0TDO7.46 x 10⁻⁷High
7.0TDO1.15 x 10⁻⁶Moderate
9.0TDO1.05 x 10⁻⁵Low
9.0Sulfoxylic Acid / Sulfoxylate2.50 x 10⁻⁶More stable than TDO at this pH
13.0Sulfoxylic Acid / Sulfoxylate1.00 x 10⁻⁴Low

Data adapted from a study on the decomposition kinetics of thiourea oxides and sulfoxylic acid.[13][14] This table illustrates that while alkaline conditions are required to generate sulfoxylate from TDO, high pH also accelerates the decomposition of the desired sulfoxylate intermediate.

Table 2: Common Impurities and Their Origin

ImpurityPrecursorOriginKey Formation Condition
Sulfite (SO₃²⁻) RongaliteDecomposition of hydroxymethanesulfinate ion[5]Acidic pH, heat, moisture
Formaldehyde (CH₂O) RongaliteDecomposition of hydroxymethanesulfinate ionAcidic pH, heat
Sodium Hydroxymethanesulfonate RongaliteByproduct of Rongalite synthesis[5]Present in starting material
Sodium Sulfide (Na₂S) RongaliteThermal decomposition[3]High temperature (>80 °C)
Urea Thiourea DioxideCo-product of alkaline hydrolysisAlkaline pH (>10)
Ammonia (NH₃) Thiourea DioxideSide-pathway of decomposition[8]Weakly alkaline pH

Experimental Protocols

Protocol 1: In-Situ Generation of Sulfinate for Sulfone Synthesis using Rongalite

This protocol describes a general method for the synthesis of an unsymmetrical sulfone from an alkyl halide and a para-quinone methide (p-QM), where Rongalite serves as the sulfone source.[15]

Materials:

  • para-Quinone Methide (p-QM) (1.0 equiv)

  • Alkyl or Allyl Halide (1.1 equiv)

  • Rongalite (sodium hydroxymethanesulfinate dihydrate) (1.5 equiv)

  • Solvent (e.g., Dichloromethane, DCM)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the p-QM (1.0 equiv) and Rongalite (1.5 equiv).

  • Add anhydrous DCM via syringe.

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add the alkyl/allyl halide (1.1 equiv) to the reaction mixture dropwise.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically when the starting p-QM is consumed), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired unsymmetrical sulfone.

Protocol 2: Analysis of Sulfite Impurity by HPLC

This protocol provides a method for the quantification of sulfite, a common impurity from Rongalite decomposition, using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17][18]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.5 mM Potassium Hydrogen Phthalate, 0.015% Triethanolamine, 3% Methanol in ultrapure water. Adjust pH to ~7.9.

  • Sodium Sulfite (Na₂SO₃) standard

  • Reaction sample for analysis

Procedure:

  • Standard Preparation: Prepare a stock solution of sodium sulfite (e.g., 1000 mg/L) in degassed, ultrapure water. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 mg/L) by serial dilution of the stock solution.

  • Sample Preparation: At a defined time point, withdraw an aliquot from your reaction mixture. Immediately quench it by diluting it in a known volume of cold mobile phase to halt further decomposition. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: As described above.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm or 276 nm[18]

    • Column Temperature: Ambient (e.g., 25 °C)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared reaction sample.

    • Identify the sulfite peak based on the retention time from the standards.

    • Quantify the concentration of sulfite in the sample using the calibration curve, accounting for the dilution factor during sample preparation.

Visualizations

Impurity Pathways

G cluster_0 Rongalite Pathway cluster_1 Thiourea Dioxide Pathway Rongalite Rongalite (HOCH₂SO₂⁻ Na⁺) Sulfoxylate Sulfoxylate Ion (SO₂²⁻) Rongalite->Sulfoxylate  Acid / Heat (Desired Path) Formaldehyde Formaldehyde (CH₂O) Rongalite->Formaldehyde  Decomposition Sulfite Sulfite (SO₃²⁻) Rongalite->Sulfite  Decomposition TDO Thiourea Dioxide Sulfoxylate2 Sulfoxylate Ion (SO₂²⁻) TDO->Sulfoxylate2  Alkaline pH (Desired Path) Urea Urea TDO->Urea  Co-product Ammonia Ammonia (NH₃) TDO->Ammonia  Side Path (Weak Alkali)

Caption: Primary impurity pathways for sulfoxylate generation.

References

Technical Support Center: Quenching Reactions Involving Dihydroxidosulfur (Sulfurous Acid) and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quenching reactions involving dihydroxidosulfur (sulfurous acid) and its related salts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using these reagents effectively in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it referred to as sulfurous acid?

A1: this compound is the IUPAC name for the chemical compound with the formula H₂SO₃. It is more commonly known as sulfurous acid. It is important to distinguish it from the much stronger sulfuric acid (H₂SO₄).

Q2: Can I use pure sulfurous acid as a quenching agent?

A2: No, pure, anhydrous sulfurous acid has never been isolated and is unstable, existing only transiently in aqueous solutions of sulfur dioxide (SO₂). For practical laboratory use as a quenching agent, aqueous solutions of its stable salts, such as sodium bisulfite (NaHSO₃), sodium sulfite (B76179) (Na₂SO₃), or sodium metabisulfite (B1197395) (Na₂S₂O₅), are used. When dissolved in water, sodium metabisulfite forms sodium bisulfite.[1]

Q3: What types of reactions are typically quenched with bisulfite or sulfite solutions?

A3: These reagents are effective reducing agents and are commonly used to quench reactions involving oxidants.[2] This includes neutralizing excess oxidants like ozone (in ozonolysis), Dess-Martin periodinane (DMP), N-bromosuccinimide (NBS), halogens, and hydrogen peroxide.[2][3][4]

Q4: How do I prepare a quenching solution of sodium bisulfite?

A4: A saturated aqueous solution of sodium bisulfite is often used. To prepare it, dissolve sodium bisulfite in water until no more solid dissolves. It is recommended to use a freshly prepared solution for maximum reactivity.[5] Alternatively, a solution of a specific concentration (e.g., 20%) can be prepared by dissolving the appropriate amount of sodium bisulfite in water.[2] Sodium metabisulfite can also be used, as it hydrolyzes in water to form two equivalents of sodium bisulfite.[6]

Q5: What are the primary safety precautions when working with bisulfite quenching solutions?

A5: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Work in a well-ventilated area or a fume hood, as contact with acids can liberate toxic sulfur dioxide gas.[9] Bisulfite solutions can cause skin and eye irritation.[7] Always wash hands thoroughly after handling.[7][10]

Q6: My quenching reaction is very exothermic. Is this normal?

A6: Yes, quenching reactions, especially with strong oxidants, can be exothermic. It is crucial to add the quenching solution slowly and control the temperature of the reaction mixture, often by using an ice bath.[8]

Troubleshooting Guides

This guide addresses specific issues you might encounter during quenching reactions with bisulfite or sulfite solutions.

Problem Potential Cause(s) Suggested Solution(s)
Formation of an Emulsion During Workup - High concentration of surfactant-like molecules in the reaction mixture.[11] - Vigorous shaking during liquid-liquid extraction.[11] - Presence of fine solid particulates stabilizing the emulsion.[11]- Add a saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[12] - Instead of vigorous shaking, gently swirl or invert the separatory funnel.[11][12] - Filter the entire mixture through a pad of Celite to remove particulates.[13] - Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.[12]
Low Yield of Purified Aldehyde After Bisulfite Adduct Formation - The bisulfite adduct of your aldehyde may be soluble in the reaction mixture and not precipitate, especially for low molecular weight aldehydes.[5] - Steric hindrance around the carbonyl group of the aldehyde can inhibit adduct formation.[5] - The sodium bisulfite solution may have degraded due to oxidation.- If the adduct is water-soluble, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase instead of relying on precipitation and filtration.[5][14] - Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[5] - For sterically hindered aldehydes, consider increasing the reaction time or using a different purification method.
Solid Precipitates at the Interface of Organic and Aqueous Layers - For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers.[5][13]- Filter the entire biphasic mixture through a pad of Celite to isolate the insoluble adduct.[5][13] You can then proceed to regenerate the aldehyde from the collected solid.
Decomposition of Product During Quenching or Workup - If the reaction mixture is acidic, the addition of sodium sulfite can lead to the formation of sulfur.[1] - For molecules with acid-sensitive functional groups (like tri- or tetra-substituted double bonds), dissolved sulfur dioxide (SO₂) in the quenching solution can cause decomposition.[5][13] - The high pH (typically >10) required to regenerate the aldehyde from its bisulfite adduct can cause epimerization of α-stereocenters or other base-catalyzed side reactions.[5]- To avoid sulfur formation, consider using sodium bisulfite or ensure the reaction mixture is neutralized or slightly basic before adding sodium sulfite.[2] - Use a non-polar organic solvent like hexanes for the extraction, as it has low solubility for SO₂.[13] - For base-sensitive aldehydes, consider non-aqueous methods for regeneration, such as using trimethylsilyl (B98337) chloride (TMS-Cl) in acetonitrile.[6]
Quenching Reaction Appears Ineffective - The quenching agent has degraded due to prolonged storage or exposure to air. - Insufficient amount of quenching agent was used. - The reaction temperature is too low, leading to a very slow reaction rate.- Always use freshly prepared bisulfite/sulfite solutions. - Ensure a stoichiometric excess of the quenching agent is used to completely consume the oxidant. - Allow the reaction to warm to room temperature, but monitor for exotherms. The rate of quenching is temperature-dependent.

Experimental Protocols

Protocol 1: Quenching a Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a common workup procedure for an oxidation reaction using Dess-Martin periodinane.

Objective: To quench excess DMP and its byproducts to facilitate the isolation of the desired aldehyde or ketone.

Materials:

  • Reaction mixture containing the product and excess DMP in a solvent like dichloromethane (B109758) (DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (Note: Sodium bisulfite or sulfite can also be used as an alternative to thiosulfate).[3][15]

  • Extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to the reaction flask with vigorous stirring.[3] Continue addition until the solid byproducts dissolve and the two layers become clear.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with the chosen extraction solvent (e.g., 2 x 50 mL of ethyl acetate).[16]

  • Combine all organic layers.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Reductive Workup of Ozonolysis

This protocol details a reductive workup for an ozonolysis reaction to yield aldehydes and/or ketones.

Objective: To reductively cleave the ozonide intermediate to carbonyl compounds without over-oxidation to carboxylic acids.

Materials:

  • Reaction mixture containing the ozonide in a solvent like methanol (B129727) or DCM at -78 °C.

  • Quenching agent: Sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), or dimethyl sulfide (B99878) (DMS).

  • Extraction solvent (e.g., ethyl acetate, DCM).

  • Water.

  • Brine.

  • Anhydrous Na₂SO₄ or MgSO₄.

Procedure:

  • After the ozonolysis is complete (indicated by a persistent blue color of ozone), purge the excess ozone from the solution with a stream of nitrogen or argon until the blue color disappears.

  • While maintaining the low temperature (-78 °C), slowly add a saturated aqueous solution of sodium sulfite or sodium bisulfite to the reaction mixture.

  • Allow the mixture to warm slowly to room temperature with stirring.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution to yield the crude aldehyde or ketone product.

Quantitative Data Summary

The efficiency of quenching reactions can be influenced by factors such as pH, temperature, and the specific quenching agent used. The following table summarizes comparative data for quenching ozone with various agents.

Quenching AgentActive SpeciesRelative SpeedEfficiency (moles O₃ : mole QA)Notes
Sodium Bisulfite (Na-Bi) HSO₃⁻Quick and Efficient~1:1More handling concerns and greater mass requirements compared to some alternatives.[9][17]
Sodium Sulfite (Na-S) SO₃²⁻Quick and Efficient~1:1Similar to sodium bisulfite in performance and handling considerations.[9][17]
Sodium Metabisulfite (Na-Metabi) HSO₃⁻ (in water)Quick and Efficient~1:1Forms bisulfite in solution; performance is comparable to sodium bisulfite.[9][17]
Sodium Thiosulfate (Na-Thio) S₂O₃²⁻Inefficient but Quick3:1Can produce elemental sulfur as a byproduct, especially in acidic conditions.[9][17][18]
Ascorbic Acid C₆H₈O₆Varies22-113% more than stoichiometricHigher mass requirements, especially in warmer temperatures.[9]
Hydrogen Peroxide (H₂O₂) H₂O₂SlowerVariesReaction kinetics are highly pH-dependent; slower than bisulfite at pH > 5.7.[9][18][19]

Data adapted from studies on ozone quenching in aqueous solutions.[9][17]

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to quenching reactions with bisulfite.

Quenching_Workflow General Workflow for Quenching and Workup cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup cluster_product Product Reaction Organic Reaction (e.g., Oxidation) Quench 1. Cool to 0 °C 2. Slowly add aq. NaHSO₃/Na₂SO₃ Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: General experimental workflow for quenching a reaction.

Aldehyde_Purification Aldehyde Purification via Bisulfite Adduct Start Crude Mixture (Aldehyde + Impurities) Add_Bisulfite Add Saturated aq. NaHSO₃ Start->Add_Bisulfite Adduct_Formation Bisulfite Adduct Forms (Precipitate or in Aqueous Phase) Add_Bisulfite->Adduct_Formation Separation Separate Phases (Filtration or Extraction) Adduct_Formation->Separation Organic_Phase Organic Phase (Impurities) Separation->Organic_Phase Impurities Aqueous_Phase Aqueous Phase / Solid (Aldehyde Adduct) Separation->Aqueous_Phase Adduct Regeneration Regenerate Aldehyde (Add Base, e.g., NaOH) Aqueous_Phase->Regeneration Final_Extraction Extract with Organic Solvent Regeneration->Final_Extraction Pure_Aldehyde Purified Aldehyde Final_Extraction->Pure_Aldehyde

Caption: Logical workflow for purifying aldehydes.

Caption: Decision guide for addressing emulsion issues.

References

Technical Support Center: NMR Analysis of H₂SO₂ Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex NMR spectra of sulfoxylic acid (H₂SO₂) reaction mixtures. Given the inherent instability of H₂SO₂, this guide focuses on identifying its derivatives, reaction products, and common decomposition species.

Frequently Asked Questions (FAQs)

Q1: Is it possible to directly observe sulfoxylic acid (H₂SO₂) in a reaction mixture using solution-state NMR?

A: Direct observation of sulfoxylic acid (H₂SO₂, or S(OH)₂) in solution is extremely challenging and generally not feasible under standard NMR conditions. H₂SO₂ is a highly unstable sulfur oxoacid that rapidly decomposes or disproportionates in aqueous solutions.[1][2] While it has been detected in the gas phase using techniques like microwave spectroscopy, its lifetime in solution is too short for acquisition using typical NMR experiments.[1]

Your NMR spectrum will therefore not show distinct peaks for H₂SO₂ itself. Instead, you will observe signals from:

  • Starting materials used to generate H₂SO₂ in situ.

  • More stable derivatives or adducts formed in the reaction.[1][3]

  • Decomposition products , such as sulfites, thiosulfates, and elemental sulfur.[1]

  • Products from reactions with other molecules in the mixture.[1]

Q2: My ¹H NMR spectrum is very broad and the baseline is distorted. What are the common causes?

A: Broad peaks and baseline distortions in the NMR spectra of H₂SO₂ reaction mixtures can stem from several factors related to the complex chemistry of reactive sulfur species:

  • Paramagnetic Species: The reaction or decomposition pathways may generate radical species, such as the sulfur dioxide radical anion, which can cause significant line broadening.[1] Even trace amounts of paramagnetic metal ion impurities can severely degrade spectral quality.

  • Chemical Exchange: Protons on hydroxyl or thiol groups can undergo rapid chemical exchange with residual water in the solvent or with other exchangeable protons in the mixture. This is particularly true for acidic or basic conditions often used in these reactions. Adding a drop of D₂O to the NMR tube can help identify these exchangeable protons, as their signals will diminish or disappear.[4]

  • Poor Shimming/Sample Inhomogeneity: The formation of insoluble byproducts, such as elemental sulfur, can make the sample inhomogeneous, leading to poor shimming and broad lineshapes.[5] Ensure your sample is fully dissolved before analysis.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and bimolecular interactions, resulting in broader peaks.[4]

Q3: What are the expected species and their ¹H NMR signals in a reaction mixture where H₂SO₂ is a proposed intermediate?

A: The observed signals will be highly dependent on the specific reaction. H₂SO₂ is often generated from precursors like dithionite (B78146) or through the oxidation of hydrogen sulfide.[1] A common strategy to "trap" the sulfoxylate (B1233899) ion (SO₂²⁻) is to react it with formaldehyde (B43269), forming the more stable hydroxymethanesulfinate (HMS).[3]

Below is a table of potential species and their expected ¹H NMR chemical shift regions. Exact shifts are highly dependent on solvent, pH, and temperature.

Compound/Functional GroupExpected ¹H Chemical Shift (δ, ppm)Notes
Formaldehyde (CH₂O)~9.7Signal will decrease as it reacts to form HMS.
Hydroxymethanesulfinate (HOCH₂SO₂⁻)4.0 - 4.5A characteristic signal indicating the trapping of sulfoxylate.
Formate (HCOO⁻)~8.45A potential oxidation product of formaldehyde or HMS.
Alcohols/Glycols (R-OH)1.0 - 5.0 (broad, variable)Often present as reactants or solvents. Exchangeable.
Organic Sulfinates (R-SO₂H)VariableProtons alpha to the sulfinate group will be deshielded.
Exchangeable Protons (-OH, -SH)Highly variableCan appear as broad signals. Can be confirmed by D₂O exchange.[4]
Q4: Can ³³S NMR be used to identify species in these reaction mixtures?

A: While ³³S NMR directly probes the sulfur nucleus, its practical application for analyzing complex H₂SO₂ reaction mixtures is severely limited.[6]

Challenges of ³³S NMR:

  • Low Natural Abundance: The ³³S isotope has a natural abundance of only 0.76%.[6]

  • Quadrupolar Nucleus: As a spin-3/2 nucleus, ³³S is quadrupolar. This leads to very broad resonance signals, especially in asymmetric chemical environments, making it difficult to resolve signals from different species in a mixture.[6][7]

  • Low Sensitivity: The combination of low abundance and the quadrupolar nature results in very low overall sensitivity (receptivity relative to ¹H is ~1.72 x 10⁻⁵).[6]

Due to these factors, ³³S NMR is typically only successful for small, symmetrical molecules like sulfates or CS₂ in high concentrations.[6] It is generally not suitable for identifying transient or low-concentration intermediates in a complex reaction mixture.

Troubleshooting and Experimental Workflow

Interpreting a complex spectrum from an H₂SO₂ reaction requires a systematic approach. The following workflow diagram illustrates a logical troubleshooting process.

Caption: Troubleshooting workflow for complex ¹H NMR spectra.

Experimental Protocol: In Situ Generation and Trapping of Sulfoxylate for NMR Analysis

This protocol describes a method for generating the sulfoxylate anion (SO₂²⁻) in an NMR tube from thiourea (B124793) dioxide and trapping it with an electrophile (formaldehyde) for subsequent analysis. This avoids handling the highly unstable H₂SO₂ directly.[3]

Objective: To monitor the formation of sodium hydroxymethanesulfinate (HOCH₂SO₂⁻Na⁺) via ¹H NMR spectroscopy.

Materials:

  • Thiourea dioxide ((NH₂)₂CSO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Deuterium oxide (D₂O, 99.9%)

  • Formaldehyde (37 wt. % in H₂O)

  • NMR tubes and standard lab equipment

Methodology:

  • Prepare Alkaline D₂O Solvent: Prepare a ~1 M solution of NaOH in D₂O. Caution: NaOH is corrosive. This alkaline solution is necessary for the decomposition of thiourea dioxide into sulfoxylate and urea.[3]

  • Prepare Reactant Solution: In a small vial, dissolve a known quantity of thiourea dioxide (e.g., 10 mg) in 0.6 mL of the alkaline D₂O solvent. Mix thoroughly until dissolved. This is your Solution A .

  • Prepare Trapping Agent: In a separate vial, dilute a small amount of the formaldehyde solution with D₂O. This is your Solution B .

  • NMR Sample Preparation:

    • Transfer Solution A to a clean NMR tube.

    • Acquire an initial ¹H NMR spectrum of Solution A . This will serve as your time-zero (t=0) spectrum, showing signals for thiourea dioxide and urea. The decomposition to sulfoxylate will begin immediately.[3]

  • Initiate Trapping Reaction:

    • Carefully add a stoichiometric equivalent of Solution B (formaldehyde) to the NMR tube containing Solution A .

    • Quickly and gently invert the tube several times to mix, then place it immediately into the NMR spectrometer.

  • NMR Data Acquisition:

    • Begin acquiring a series of ¹H NMR spectra over time (e.g., every 5-10 minutes for 1-2 hours).

    • Key Spectrometer Parameters:

      • Solvent Suppression: Use a presaturation sequence to suppress the large residual HDO signal.

      • Temperature: Maintain a constant, controlled temperature (e.g., 298 K) as reaction rates are temperature-dependent.

      • Relaxation Delay (d1): Set d1 to at least 5 times the longest expected T₁ of your compounds of interest to ensure accurate integration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Monitor the decrease in the formaldehyde signal (~9.7 ppm) and the concurrent appearance and increase of a new signal in the 4.0-4.5 ppm region, corresponding to the methylene (B1212753) protons of the hydroxymethanesulfinate adduct.

    • Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for kinetic analysis.

The following diagram illustrates a potential reaction and decomposition pathway that could be studied using this methodology.

Caption: In situ generation, trapping, and decomposition of sulfoxylate.

References

Technical Support Center: Scaling Up Reactions with Unstable Dihydroxidosulfur

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up chemical reactions involving the unstable intermediate, dihydroxidosulfur (H₂S(OH)₂), also known as sulfoxylic acid. This compound is a potent reducing agent and a valuable synthetic intermediate, but its inherent instability presents significant hurdles in process development and scale-up. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to facilitate the safe and efficient use of this compound in your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the in-situ generation and subsequent reaction of this compound, typically from precursors such as sodium dithionite (B78146), sodium hydroxymethanesulfinate (Rongalite), and thiourea (B124793) dioxide.

Issue 1: Low or Inconsistent Reaction Yield

Possible Cause Troubleshooting Steps
Decomposition of this compound Precursor - Inspect Precursor Quality: Precursors like sodium dithionite and Rongalite are sensitive to moisture and air. Ensure they are stored in a cool, dry, and inert atmosphere. Discolored or clumped solids may indicate degradation. - Use Freshly Prepared Solutions: Solutions of this compound precursors, especially sodium dithionite, are unstable and should be prepared immediately before use.[1]
Rapid Decomposition of this compound - pH Control: this compound is highly unstable in acidic conditions. Maintain a neutral to alkaline pH (pH > 8) to enhance its stability.[2] - Temperature Management: The decomposition of this compound and its precursors is often exothermic.[3] Maintain low reaction temperatures to minimize decomposition. - Inert Atmosphere: Oxygen can rapidly oxidize this compound.[2] Ensure all solvents are deoxygenated and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Inefficient In-Situ Generation - Precursor Solubility: Ensure the chosen precursor is sufficiently soluble in the reaction solvent to allow for efficient generation of this compound. - Activation Conditions: Some precursors may require specific conditions (e.g., temperature, presence of a co-reagent) to efficiently release this compound. Review literature protocols for the specific precursor being used.
Side Reactions - Substrate Compatibility: The highly reactive nature of this compound can lead to side reactions with sensitive functional groups on the substrate. Consider protecting sensitive groups. - Byproduct Formation: Decomposition of precursors can lead to byproducts that may interfere with the main reaction. For example, Rongalite can release formaldehyde.[4]

Issue 2: Poor Selectivity and Formation of Byproducts

Possible Cause Troubleshooting Steps
Over-reduction - Stoichiometry Control: Carefully control the stoichiometry of the this compound precursor. Excess reducing agent can lead to the reduction of other functional groups. - Slow Addition: Add the precursor solution slowly to the reaction mixture to maintain a low instantaneous concentration of the reducing species.
Formation of Sulfur Byproducts - Reaction Quenching: Improper quenching can lead to the formation of various sulfur byproducts. Quench the reaction appropriately, for instance, by adjusting the pH or adding a suitable scavenger. - Analysis of Byproducts: Identify the major byproducts using analytical techniques like LC-MS or GC-MS to understand the side reaction pathways and devise strategies to minimize them.
Reaction with Solvent - Solvent Choice: The stability of this compound can be solvent-dependent. While aqueous alkaline solutions are known to stabilize the sulfoxylate (B1233899) anion, reactions in organic synthesis may require careful solvent selection. Protic solvents may participate in unwanted side reactions.

Issue 3: Exothermic Runaway Reaction During Scale-Up

Possible Cause Troubleshooting Steps
Heat Accumulation - Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat generation. - Efficient Heat Removal: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction. Consider the surface-area-to-volume ratio, which decreases upon scale-up. - Controlled Addition: Implement a controlled addition of the this compound precursor to manage the rate of the exothermic reaction.
Decomposition of Precursor - Thermal Stability of Precursor: Be aware of the thermal stability of the precursor. For example, anhydrous sodium dithionite can decompose exothermically above 90°C in the presence of air.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound, or sulfoxylic acid (H₂S(OH)₂), is a sulfur oxoacid where sulfur is in the +2 oxidation state. It is highly unstable due to its propensity to disproportionate and undergo oxidation or reduction to more stable sulfur species.[2] Its conjugate base, the sulfoxylate anion (SO₂²⁻), exhibits greater stability, particularly in alkaline aqueous solutions under anaerobic conditions.

Q2: What are the best precursors for generating this compound in-situ?

A2: The choice of precursor depends on the specific reaction conditions and desired reactivity. Common precursors include:

  • Sodium Dithionite (Na₂S₂O₄): Widely used as a reducing agent, it generates the sulfur dioxide radical anion in solution, which is in equilibrium with the dithionite ion.[3] It is highly effective but also prone to decomposition.

  • Sodium Hydroxymethanesulfinate (Rongalite, Na⁺HOCH₂SO₂⁻): A more stable, solid source of the sulfoxylate anion. It is often used in aqueous solutions and can be a source of formaldehyde.[4][6]

  • Thiourea Dioxide ((NH₂)₂CSO₂): A stable, crystalline solid that can be used as a precursor to sulfoxylic acid, particularly in organic synthesis.[7][8]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Direct monitoring of the highly reactive this compound intermediate is challenging. Indirect methods are typically employed:

  • Chromatographic Techniques (TLC, LC-MS, GC-MS): Monitor the consumption of the starting material and the formation of the product.

  • Spectroscopic Methods: In some cases, it may be possible to monitor the reaction using in-situ IR or Raman spectroscopy.

  • Trapping Experiments: Introducing a trapping agent that reacts specifically with this compound can provide evidence of its formation and an estimate of its concentration.

Q4: What are the key safety considerations when scaling up reactions with this compound?

A4:

  • Exothermicity: The generation and reaction of this compound can be highly exothermic. Thorough thermal hazard assessment is crucial before scale-up.[3]

  • Gas Evolution: Decomposition of precursors can release gases such as sulfur dioxide. Ensure adequate ventilation and consider a scrubbing system for off-gases.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is necessary to prevent oxidation and ensure consistent results.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Stability of this compound (Sulfoxylic Acid) and its Anion

ParameterConditionStabilityReference(s)
pH Acidic (pH < 7)Highly Unstable[2]
Alkaline (pH > 8)Relatively Stable (as sulfoxylate anion)[2]
Atmosphere AerobicUnstable (rapid oxidation)[2]
AnaerobicMore Stable
Temperature ElevatedDecomposition rate increases[3]

Table 2: Common Precursors for this compound Generation

PrecursorFormulaMolar Mass ( g/mol )Key Characteristics
Sodium DithioniteNa₂S₂O₄174.11Powerful reducing agent, unstable in solution.
Sodium Hydroxymethanesulfinate (Rongalite)CH₃NaO₃S118.08Stable solid, releases formaldehyde.
Thiourea DioxideCH₄N₂O₂S108.12Stable crystalline solid, versatile in organic synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound using Sodium Dithionite (Lab Scale)

Materials:

  • Aromatic nitro compound

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent system (e.g., ethanol/water, THF/water)

  • Deoxygenated water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Dissolve the aromatic nitro compound in the organic solvent in the flask.

  • Deoxygenate the water by bubbling with an inert gas for at least 30 minutes.

  • In a separate flask, prepare a fresh solution of sodium dithionite in the deoxygenated water.

  • Slowly add the sodium dithionite solution to the stirred solution of the nitro compound at room temperature. The rate of addition should be controlled to manage any exotherm.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a mild acid or base, depending on the product's stability).

  • Perform a standard aqueous workup. Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization as needed.

Protocol 2: Scale-Up Considerations for Reactions Involving In-Situ Generated this compound

  • Process Safety Assessment:

    • Conduct a thorough literature search for any reported safety incidents with similar reactions.

    • Perform differential scanning calorimetry (DSC) on the reaction mixture to determine the onset of any exothermic events.

    • Utilize a reaction calorimeter to measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).

  • Reactor and Equipment:

    • Select a reactor with a high heat transfer capacity. Jacketed reactors with good agitation are essential.

    • Ensure the reactor is equipped with a reliable cooling system and an emergency quenching system.

    • All equipment should be thoroughly dried and purged with an inert gas before use.

  • Raw Material Handling:

    • Store this compound precursors under appropriate conditions (cool, dry, inert atmosphere).

    • Use a closed system for charging solids and liquids to the reactor to maintain an inert atmosphere.

  • Reaction Execution:

    • Deoxygenate all solvents before use.

    • Maintain a constant inert gas blanket over the reaction mixture throughout the process.

    • Implement a controlled, subsurface addition of the precursor solution to ensure good mixing and heat transfer.

    • Monitor the reaction temperature closely and have a clear action plan for any temperature deviations.

  • Work-up and Product Isolation:

    • Plan the quenching and work-up procedures to be robust and scalable.

    • Consider the potential for byproduct formation and have a purification strategy in place.

Mandatory Visualization

experimental_workflow start Start prepare_reagents Prepare Reactants and Deoxygenate Solvents start->prepare_reagents setup_reactor Set up Reactor under Inert Atmosphere prepare_reagents->setup_reactor charge_substrate Charge Substrate and Solvent to Reactor setup_reactor->charge_substrate prepare_precursor Prepare Fresh Solution of This compound Precursor charge_substrate->prepare_precursor controlled_addition Controlled Addition of Precursor Solution prepare_precursor->controlled_addition monitor_reaction Monitor Reaction Progress (TLC, LC-MS, In-situ IR) controlled_addition->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete workup Aqueous Workup and Extraction quench_reaction->workup purification Purification of Product workup->purification end End purification->end

Caption: Experimental workflow for reactions involving in-situ generated this compound.

troubleshooting_logic start Low Reaction Yield check_precursor Check Precursor Quality and Solution Freshness start->check_precursor check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) check_precursor->check_conditions Good solution1 Use Fresh, High-Quality Precursor check_precursor->solution1 Degraded check_generation Verify In-Situ Generation Efficiency check_conditions->check_generation Optimal solution2 Optimize pH, Lower Temp, Ensure Inert Atmosphere check_conditions->solution2 Suboptimal check_side_reactions Investigate Potential Side Reactions check_generation->check_side_reactions Efficient solution3 Adjust Solvent or Activation Conditions check_generation->solution3 Inefficient solution4 Protect Sensitive Groups, Modify Quenching check_side_reactions->solution4 Present

Caption: Troubleshooting logic for low yield in this compound reactions.

stability_factors This compound This compound (Unstable) acidic_ph Acidic pH (<7) This compound->acidic_ph oxygen Presence of Oxygen This compound->oxygen high_temp High Temperature This compound->high_temp stabilizing_factors Stabilizing Factors alkaline_ph Alkaline pH (>8) stabilizing_factors->alkaline_ph anaerobic Anaerobic Conditions stabilizing_factors->anaerobic low_temp Low Temperature stabilizing_factors->low_temp destabilizing_factors Destabilizing Factors destabilizing_factors->acidic_ph destabilizing_factors->oxygen destabilizing_factors->high_temp alkaline_ph->this compound anaerobic->this compound low_temp->this compound

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Properties of H₂SO₂ and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the isomeric landscape of H₂SO₂, this guide provides a comparative overview of the structural, energetic, and reactive properties of sulfoxylic acid and its isomers. This document is intended for researchers, scientists, and professionals in drug development, offering supporting theoretical data, experimental methodologies, and insights into the potential biological significance of these reactive sulfur species.

The chemistry of sulfur-containing compounds is of paramount importance in biological systems and drug design. The simple formula H₂SO₂ represents a fascinating array of structural isomers, each with distinct properties and potential reactivity. While sulfoxylic acid, S(OH)₂, is the most stable among them, its isomers are subjects of significant theoretical and experimental interest due to their potential roles as transient intermediates in various chemical and biological processes. Understanding the fundamental properties of these isomers is crucial for elucidating reaction mechanisms and their potential roles in redox signaling and drug action.

Comparative Analysis of H₂SO₂ Isomer Properties

Theoretical calculations, particularly using high-level quantum chemical methods like coupled-cluster theory, have provided invaluable data on the geometries, relative energies, and vibrational frequencies of H₂SO₂ isomers.[1] Sulfoxylic acid, also known as sulfur dihydroxide, is the most stable isomer, existing in two conformers (C₂ and Cₛ).[2] Other notable isomers include sulfinic acid, dihydrogen sulfone, sulfhydryl hydroperoxide, and dihydrogen persulfoxide.[1] Thiadioxirane is also considered an isomer but is computationally found to be a transition state rather than a stable minimum.[1]

Table 1: Calculated Molecular Properties of H₂SO₂ Isomers
Isomer NameStructurePoint GroupRelative Energy (kcal/mol)Key Bond Lengths (Å)Key Bond Angles (°)Dipole Moment (D)
Sulfoxylic AcidS(OH)₂C₂0.00S-O: 1.636, O-H: 0.962O-S-O: 103.3, S-O-H: 108.12.58
Sulfoxylic AcidS(OH)₂Cₛ0.2S-O: 1.637, O-H: 0.962O-S-O: 103.6, S-O-H: 108.62.57
Sulfinic AcidHS(=O)OHC₁27.5S-H: 1.343, S=O: 1.464, S-O: 1.611, O-H: 0.966H-S=O: 109.8, O=S-O: 114.1, S-O-H: 108.92.76
Dihydrogen SulfoneH₂SO₂C₂ᵥ42.9S-H: 1.365, S=O: 1.442H-S-H: 95.8, O=S=O: 124.84.41
Sulfhydryl HydroperoxideHSOOHC₁61.1S-H: 1.339, S-O: 1.673, O-O: 1.455, O-H: 0.968H-S-O: 97.4, S-O-O: 106.6, O-O-H: 100.12.14
Dihydrogen PersulfoxideH₂SOOCₛ82.8S-H: 1.353, S-O: 1.652, O-O: 1.344H-S-O: 100.0, S-O-O: 111.92.82

Note: Data is based on theoretical calculations at the CCSD(T)/6-311++G(2d,2p) level of theory.[1] Bond lengths and angles are representative values for each isomer.

Structural Isomers of H₂SO₂

The isomers of H₂SO₂ exhibit a variety of bonding arrangements, leading to their different stabilities and reactivities. The structures of the most stable isomers are depicted below.

G cluster_so Sulfoxylic Acid (S(OH)₂) - C₂ cluster_sa Sulfinic Acid (HS(=O)OH) cluster_ds Dihydrogen Sulfone (H₂SO₂) S1 S O1 O S1->O1 O2 O S1->O2 H1 H O1->H1 H2 H O2->H2 S2 S O3 O S2->O3 = O4 O S2->O4 H3 H S2->H3 H4 H O4->H4 S3 S O5 O S3->O5 = O6 O S3->O6 = H5 H S3->H5 H6 H S3->H6

Figure 1. Structures of the three most stable H₂SO₂ isomers.

Experimental Methodologies for Characterization

Due to their high reactivity and instability, the experimental characterization of H₂SO₂ isomers requires specialized techniques capable of studying transient species.

Matrix Isolation Infrared Spectroscopy

This technique is ideal for trapping and studying reactive molecules. The general protocol involves the co-deposition of a precursor molecule and a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface.

Experimental Protocol: Matrix Isolation FTIR Spectroscopy

  • Precursor Preparation: A suitable volatile precursor of the H₂SO₂ isomer is synthesized or obtained. For example, an electric discharge through a mixture of H₂, SO₂, and a carrier gas can generate sulfoxylic acid in the gas phase.[2]

  • Matrix Deposition: The gaseous mixture of the precursor and a large excess of an inert matrix gas (e.g., Ar or Ne, ratio typically 1:1000) is slowly deposited onto a cold (typically 10-20 K) infrared-transparent window (e.g., CsI or KBr) within a high-vacuum cryostat.

  • In Situ Generation: If the isomer is to be generated in the matrix, a stable precursor is co-deposited with another reactant. The isomer is then formed by in-situ photolysis using a UV light source (e.g., a mercury arc lamp with appropriate filters).

  • FTIR Spectroscopy: The infrared spectrum of the matrix-isolated species is recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The experimental vibrational frequencies are compared with theoretically predicted frequencies to identify the trapped isomers. Annealing the matrix (warming it by a few Kelvin) can induce conformational changes or further reactions, which can be monitored by FTIR to aid in spectral assignment.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis precursor Gaseous Precursor + Inert Gas (Ar/Ne) deposition Co-deposition precursor->deposition cryostat High-Vacuum Cryostat (10-20 K) window Cold IR Window (e.g., CsI) photolysis UV Photolysis (in situ generation) window->photolysis ftir FTIR Spectrometer window->ftir deposition->window photolysis->ftir spectrum Vibrational Spectrum ftir->spectrum analysis Comparison with Theoretical Data spectrum->analysis

Figure 2. Workflow for Matrix Isolation FTIR Spectroscopy.
Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase, provided they have a permanent dipole moment.

Experimental Protocol: Microwave Spectroscopy

  • Sample Introduction: The unstable species is generated in the gas phase and introduced into the spectrometer. This can be achieved by flowing a precursor mixture through an electric discharge or by laser ablation, coupled with a supersonic expansion to cool the molecules to very low rotational temperatures.

  • Microwave Irradiation: The cooled molecular beam is passed through a high-vacuum chamber where it is irradiated with microwave radiation.

  • Detection: The absorption of microwaves is detected, typically using a Fourier-transform-based technique, which allows for the measurement of the rotational spectrum over a broad frequency range.

  • Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes. The analysis of the spectra for different isotopologues (by introducing isotopically labeled precursors) is crucial for an unambiguous structure determination.

  • Structure Determination: The rotational constants obtained from the spectral fit are used to determine the moments of inertia of the molecule. From these, a precise molecular structure (bond lengths and angles) can be derived.[2]

Biological Significance and Relevance to Drug Development

While H₂SO₂ and its isomers are too reactive to be used as drugs themselves, their chemistry is highly relevant to understanding biological redox signaling and the mechanism of action of certain drugs. The concept of Reactive Sulfur Species (RSS) has gained significant attention, with these molecules acting as signaling molecules in various physiological and pathological processes.[3][4]

Role in Redox Signaling

The oxidation of cysteine residues in proteins is a key mechanism in redox signaling. This process often involves the formation of a sulfenic acid (R-S-OH) as a primary, albeit often transient, intermediate.[5][6]

G cluster_reversible Reversible Modifications cluster_irreversible Irreversible Modifications ROS Reactive Oxygen Species (e.g., H₂O₂) CysSH Protein Cysteine Thiol (Cys-SH) ROS->CysSH Oxidation CysSOH Protein Sulfenic Acid (Cys-SOH) CysSH->CysSOH Disulfide Disulfide Formation (with another thiol) CysSOH->Disulfide Sulfenylamide Sulfenylamide Formation CysSOH->Sulfenylamide CysSO2H Sulfinic Acid (Cys-SO₂H) CysSOH->CysSO2H Further Oxidation CysSO3H Sulfonic Acid (Cys-SO₃H) CysSO2H->CysSO3H Further Oxidation

Figure 3. Cysteine Oxidation and Signaling Pathways.

The formation of sulfenic acid can lead to several downstream events:

  • Reversible Modifications: The sulfenic acid can react with another thiol to form a disulfide bond or with a backbone amide to form a sulfenylamide. These modifications can alter protein structure and function and are often reversible, allowing for dynamic regulation.[1]

  • Irreversible Modifications: Further oxidation of the sulfenic acid can lead to the formation of sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. While sulfinic acid formation was once thought to be irreversible, enzymes called sulfiredoxins have been discovered that can reduce some protein sulfinic acids back to the thiol form, adding another layer of regulation.[7]

The isomers of H₂SO₂, particularly sulfoxylic acid and sulfinic acid, represent the inorganic archetypes of these functional groups. Their high reactivity underscores the transient nature of such species in biological systems. Studying these small molecules provides fundamental insights into the intrinsic reactivity of the S-OH and S(=O)OH moieties, which is critical for understanding their behavior in the complex microenvironment of a protein active site.

For drug development, understanding these redox pathways is crucial. Many diseases are associated with oxidative stress, where the balance of reactive oxygen and sulfur species is dysregulated. Drugs may be designed to target specific cysteine residues, either to protect them from oxidation or to modulate their oxidative modification to control signaling pathways. Furthermore, some drugs are metabolized to reactive species, and understanding the potential for the formation of sulfenic or sulfinic acid intermediates is important for predicting both efficacy and toxicity.

References

Efficacy of dihydroxidosulfur compared to other reducing agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Sulfurous Acid and Other Key Reducing Agents

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of sulfurous acid (H₂SO₃), an inorganic reducing agent, with two widely used alternatives: sodium borohydride (B1222165) (NaBH₄) and dithiothreitol (B142953) (DTT). The comparison is supported by quantitative data and detailed experimental protocols to aid in the selection process.

Introduction to the Reducing Agents

Sulfurous Acid (H₂SO₃)

Sulfurous acid is the aqueous solution of sulfur dioxide (SO₂) and is a moderately strong reducing agent.[1][2] It does not exist as an isolated compound, but its solutions are utilized in various industrial applications, including as a bleaching agent in the paper and textile industries and as a disinfectant.[1][2] In redox reactions, the sulfur atom in sulfurous acid is in the +4 oxidation state and is oxidized to the +6 state (sulfuric acid or sulfate).[1]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a versatile and selective reducing agent widely employed in organic synthesis.[3] It is particularly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[3] Compared to more powerful reducing agents like lithium aluminum hydride, NaBH₄ offers greater chemoselectivity, as it does not typically reduce esters, amides, or carboxylic acids under standard conditions.[4][5]

Dithiothreitol (DTT)

Dithiothreitol, also known as Cleland's reagent, is a thiol-based reducing agent commonly used in biochemistry and molecular biology.[6] Its primary application is the reduction of disulfide bonds in proteins and peptides, which is crucial for maintaining protein structure and function.[6] DTT is a strong reducing agent due to its propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[6]

Data Presentation: A Quantitative Comparison

The intrinsic reducing strength of a substance can be quantified by its standard reduction potential (E°). A more negative standard reduction potential indicates a stronger reducing agent. The table below summarizes the standard reduction potentials for the key half-reactions of the reducing agents discussed.

Reducing AgentHalf-ReactionStandard Reduction Potential (E°)
Sulfurous AcidHSO₄⁻(aq) + 3H⁺(aq) + 2e⁻ → H₂SO₃(aq) + H₂O(l)+0.17 V
Dithiothreitol (DTT)DTT_oxidized + 2H⁺ + 2e⁻ → DTT_reduced-0.33 V (at pH 7)[7][8][9][10]
Sodium BorohydrideB(OH)₄⁻(aq) + 4H⁺(aq) + 8e⁻ → BH₄⁻(aq) + 4H₂O(l)-1.24 V

Experimental Protocols

Detailed methodologies for representative experiments are provided below.

Reduction of an Aromatic Nitro Compound with Sulfurous Acid

This protocol is adapted from a patented industrial process for the reduction of nitro compounds to primary amines using sulfur dioxide in a sulfuric acid medium.[7]

Objective: To reduce an aromatic nitro compound to its corresponding primary amine.

Materials:

  • Aromatic nitro compound (e.g., nitrobenzene)

  • Sulfuric acid (concentrated)

  • Sulfur dioxide (gas or a solution of a sulfite/bisulfite)

  • Catalyst (e.g., hydriodic acid or a compound that forms it in situ)

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Prepare a sulfuric acid medium with a concentration of approximately 15-40% by weight by diluting concentrated sulfuric acid with water.[7]

  • Disperse or dissolve the aromatic nitro compound in the sulfuric acid medium within the reaction vessel.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to a temperature between 80°C and 180°C.[7]

  • Introduce sulfur dioxide gas into the reaction mixture or add a solution of a neutral or acid salt of sulfurous acid.[7]

  • Maintain the reaction temperature and continue stirring until the reduction is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the resulting primary amino compound can be isolated from the reaction mixture through appropriate workup procedures, which may include neutralization, extraction, and purification.

Selective Reduction of a Ketone with Sodium Borohydride

This protocol describes the reduction of an aromatic ketone to its corresponding secondary alcohol.[4][11]

Objective: To selectively reduce the ketone functionality in an aromatic ketone.

Materials:

  • Aromatic ketone (e.g., 9-fluorenone)

  • Sodium borohydride (NaBH₄)

  • 95% Ethanol

  • Water

  • Ice bath

  • Apparatus for vacuum filtration and recrystallization

Procedure:

  • In a suitable flask, dissolve 0.1 g of the aromatic ketone in 1 mL of 95% ethanol.[11]

  • Cool the solution in an ice bath. A fine suspension may form.[11]

  • Carefully add 20 mg of sodium borohydride in small portions to the cooled solution with stirring.[11]

  • After the addition is complete, continue to stir the mixture at room temperature for 15 minutes.[11]

  • Quench the reaction by adding 1 mL of water.

  • Heat the solution to boiling and then add hot water dropwise until the solution becomes cloudy, indicating saturation.[11]

  • Allow the solution to cool to room temperature to allow the product to crystallize.

  • Collect the crystalline product by vacuum filtration.[11]

  • The product can be further purified by recrystallization from an appropriate solvent.[11]

Reduction of Disulfide Bonds in a Protein with Dithiothreitol (DTT)

This protocol outlines the general procedure for reducing disulfide bonds in a protein sample.[6]

Objective: To reduce the disulfide bonds within a protein to free sulfhydryl groups.

Materials:

  • Protein solution in a suitable buffer (e.g., Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of DTT (e.g., 1 M in water).

  • Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM.[6]

  • Incubate the reaction mixture for 15-30 minutes at room temperature or a slightly elevated temperature (e.g., 37°C) to facilitate the reduction.[6]

  • The reduced protein is now ready for subsequent analysis or modification. If necessary, excess DTT can be removed by dialysis or gel filtration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the reducing agents discussed.

G cluster_0 Equilibrium of SO2 in Water SO2 SO2 (gas) H2SO3 H2SO3 (aq) (Sulfurous Acid) SO2->H2SO3 dissolves in H2O H2O (liquid) H_plus H+ (aq) H2SO3->H_plus HSO3_minus HSO3- (aq) (Bisulfite) H2SO3->HSO3_minus HSO3_minus->H_plus SO3_2minus SO3^2- (aq) (Sulfite) HSO3_minus->SO3_2minus

Caption: Equilibrium of sulfur dioxide in water.

G cluster_1 Workflow for Comparing Reducing Agent Efficacy start Define Substrate and Desired Transformation select Select Potential Reducing Agents (e.g., H2SO3, NaBH4, DTT) start->select protocol Develop/Optimize Experimental Protocol (Solvent, Temp, Stoichiometry) select->protocol execute Execute Reduction Reactions protocol->execute analyze Analyze Reaction Products (Yield, Purity, Byproducts) execute->analyze compare Compare Efficacy (Kinetics, Selectivity, Cost) analyze->compare end Select Optimal Reducing Agent compare->end

Caption: Workflow for comparing reducing agent efficacy.

G cluster_2 Chemoselectivity in the Reduction of 4-Nitroacetophenone start_mol 4-Nitroacetophenone (contains Ketone and Nitro group) reagent1 NaBH4 start_mol->reagent1 reagent2 H2SO3 / SO2 start_mol->reagent2 product1 4-Nitro-1-phenylethanol (Ketone reduced, Nitro intact) reagent1->product1 selectively reduces ketone product2 4-Aminoacetophenone (Nitro reduced, Ketone intact) reagent2->product2 selectively reduces nitro group

Caption: Chemoselectivity of reducing agents.

References

A Comparative Guide to Sulfoxylates and Sulfonates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of functional groups is paramount to designing effective and stable therapeutic agents. This guide provides a detailed structural and functional comparison of sulfonates and so-called "sulfoxylates," clarifying their distinct chemical identities and performance characteristics. The term "sulfoxylate" is often colloquially used and can be ambiguous; in a chemical context, it predominantly refers to the class of hydroxymethanesulfinates, exemplified by the common reagent sodium formaldehyde (B43269) sulfoxylate (B1233899) (also known as Rongalite). This guide will therefore focus on the comparison between the well-defined sulfonate functional group and hydroxymethanesulfinates.

Executive Summary

Sulfonates and hydroxymethanesulfinates are sulfur-containing functional groups with markedly different structures, stabilities, and chemical reactivities. Sulfonates (R-SO₃⁻) are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and a carbon atom. They are generally highly stable, water-soluble, and act as weak bases. In drug development, sulfonates are frequently used to form salts of active pharmaceutical ingredients (APIs), thereby improving their solubility and bioavailability.[1][2]

In contrast, hydroxymethanesulfinates (HOCH₂SO₂⁻), the most common form of "sulfoxylates" encountered in the lab, feature a sulfur atom double-bonded to one oxygen and single-bonded to another oxygen and a carbon that is further substituted with a hydroxyl group. The most prominent example, sodium formaldehyde sulfoxylate (Rongalite), is a potent reducing agent.[3][4] Its utility lies in its ability to act as a stable source of the highly reactive sulfoxylate ion (SO₂²⁻).[3] Hydroxymethanesulfinates are generally unstable in solution, especially under acidic conditions, and are not typically incorporated as a stable functional group within a drug molecule's final structure. Their primary role is as a reagent in chemical synthesis.

Structural and Property Comparison

The fundamental differences in the bonding and oxidation state of the central sulfur atom dictate the divergent properties of these two functional groups.

FeatureSulfonate (R-SO₃⁻)Hydroxymethanesulfinate (HOCH₂SO₂⁻)
General Structure
ngcontent-ng-c3973722063="" class="ng-star-inserted">alt text
alt text
Sulfur Oxidation State +6+2
Key Bonds C-S, S=O (two), S-O⁻C-S, S=O, S-O⁻
Stability Generally high, stable in a wide pH range.[5]Solid form (e.g., Rongalite) is stable, but the anion is unstable in solution, decomposing in acidic or hot aqueous conditions.[3]
Reactivity Primarily acts as a stable, non-reactive counter-ion or a good leaving group in its ester form.[6]Strong reducing agent; acts as a source of the sulfoxylate ion (SO₂²⁻) or as a nucleophile to introduce SO₂ groups.[7]
Redox Potential Not typically considered redox-active under physiological conditions.Strong reducing potential (e.g., Rongalite has a reported reduction potential of -1080 mV for 85% purity).[7]
Solubility The sulfonate group imparts high water solubility to organic molecules.[1][2]Sodium formaldehyde sulfoxylate is highly soluble in water.[8]
Common Applications in Drug Development Formation of stable, water-soluble salts of APIs; used in protein crosslinkers and as solubilizing groups.[1][2]Primarily used as a reducing agent in the synthesis of drug intermediates; antioxidant in some pharmaceutical formulations.[3][9]

Performance in Chemical Reactions

The chemical behavior of sulfonates and hydroxymethanesulfinates is fundamentally different, which is a critical consideration in their application.

Sulfonates: Stability and Utility as Leaving Groups

Sulfonate esters (R-SO₂-OR') are excellent leaving groups in nucleophilic substitution reactions due to the high stability of the resulting sulfonate anion. This property is extensively exploited in synthetic organic chemistry for the construction of complex molecules. The stability of the sulfonate group itself means it can be carried through multi-step syntheses without undergoing unwanted reactions.

Hydroxymethanesulfinates: Potent Reducing Agents

Sodium formaldehyde sulfoxylate (Rongalite) is a powerful reducing agent used in a variety of synthetic transformations. It can, for example, reduce disulfides to thiols, dehalogenate certain organic halides, and reduce some metal ions.[3] The kinetics of reduction processes involving Rongalite can be complex and are influenced by factors such as pH, temperature, and the presence of catalysts.[10]

Role in Biological Systems

Sulfonates in Signaling Pathways

Sulfonated macromolecules are integral to various biological processes.[7] They are key components of glycosaminoglycans (GAGs) and proteoglycans, which are involved in cell-cell recognition, cell adhesion, and transmembrane signaling.[7][10] The sulfonate groups on these molecules contribute to their high negative charge, which is crucial for their interaction with growth factors, enzymes, and cell surface receptors.[7]

Signaling_Pathway cluster_membrane Cell Membrane Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Intracellular Signaling Cascade Intracellular Signaling Cascade Receptor->Intracellular Signaling Cascade Activates Sulfonated Proteoglycan Sulfonated Proteoglycan Sulfonated Proteoglycan->Receptor Modulates Binding Cell Membrane Cell Membrane Cellular Response Cellular Response Intracellular Signaling Cascade->Cellular Response Leads to

Caption: Role of sulfonated proteoglycans in growth factor signaling.

Hydroxymethanesulfinates in Biological Systems

There is no significant evidence to suggest a direct role for hydroxymethanesulfinates in biological signaling pathways. Their high reactivity and instability in aqueous environments make them unsuitable for such roles. Their main relevance in a biological context is as a potential antioxidant in pharmaceutical formulations, where they can protect the active drug from oxidative degradation.[3]

Experimental Protocols

Protocol 1: Comparative Analysis of Reducing Power

Objective: To quantitatively compare the reducing power of sodium formaldehyde sulfoxylate with a representative sulfonate salt (e.g., sodium methanesulfonate) using a standard discoloration assay with a redox indicator.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of sodium formaldehyde sulfoxylate in deionized water.

    • Prepare a 0.1 M solution of sodium methanesulfonate in deionized water.

  • Spectrophotometric Measurement:

    • Pipette 50 mL of 0.01 M KMnO₄ solution into a beaker with a stir bar.

    • Place the beaker in the UV-Vis spectrophotometer and record the initial absorbance at the λmax of KMnO₄ (around 525 nm).

    • While continuously recording the absorbance, add a specific volume (e.g., 1 mL) of the 0.1 M sodium formaldehyde sulfoxylate solution to the KMnO₄ solution.

    • Continue recording until the absorbance stabilizes (indicating the completion of the reaction).

    • Repeat the experiment with the 0.1 M sodium methanesulfonate solution.

  • Data Analysis:

    • Plot absorbance vs. time for both experiments.

    • Calculate the initial rate of reaction from the slope of the curve immediately after the addition of the reducing agent.

    • Compare the rates of discoloration of the KMnO₄ solution to determine the relative reducing power.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M Rongalite solution E Add Rongalite solution and record absorbance over time A->E B Prepare 0.1 M Sodium Methanesulfonate solution F Repeat with Sodium Methanesulfonate solution B->F C Prepare 0.01 M KMnO4 solution D Measure initial absorbance of KMnO4 C->D D->E D->F G Plot Absorbance vs. Time E->G F->G H Calculate initial reaction rates G->H I Compare reducing power H->I

Caption: Workflow for comparing the reducing power of Rongalite and a sulfonate.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To structurally characterize and differentiate a sulfonate and a hydroxymethanesulfinate using ¹H and ¹³C NMR spectroscopy.

Materials:

  • A stable sulfonate-containing compound (e.g., sodium dodecylbenzenesulfonate)

  • Sodium formaldehyde sulfoxylate (Rongalite)

  • D₂O (Deuterium oxide)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sulfonate compound in D₂O.

    • Dissolve a small amount of sodium formaldehyde sulfoxylate in D₂O.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra for both samples.

  • Data Analysis:

    • For the sulfonate, identify the characteristic chemical shifts of the protons and carbons adjacent to the sulfonate group.

    • For sodium formaldehyde sulfoxylate, identify the characteristic signals for the hydroxymethylene group (HO-CH₂-).

    • Compare the spectra to highlight the structural differences. The hydroxymethanesulfinate will show a distinct peak for the CH₂ group that is absent in a simple alkyl or aryl sulfonate.

Conclusion

In the context of drug development and medicinal chemistry, sulfonates and hydroxymethanesulfinates (the primary form of "sulfoxylates") are functionally distinct entities. Sulfonates are prized for their stability and ability to enhance the aqueous solubility of drug molecules, making them a mainstay for salt formation.[1][2] Conversely, hydroxymethanesulfinates, exemplified by Rongalite, are powerful reducing agents used as reagents in chemical synthesis and are not incorporated as stable moieties in final drug structures due to their inherent instability in physiological conditions.[3] A clear understanding of these differences is crucial for the rational design of new therapeutic agents and the development of robust synthetic routes.

References

Bridging Theory and Experiment: A Comparative Guide to Validating Models of Dihydroxidosulfur

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate theoretical modeling of sulfur-containing compounds is paramount for understanding their roles in biological systems and for the rational design of novel therapeutics. Dihydroxidosulfur (H₂SO₂), also known as sulfoxylic acid, represents a challenging yet important target for computational chemistry due to its high reactivity and the existence of several low-energy isomers. This guide provides a framework for the validation of theoretical models of this compound by comparing high-level computational data with available experimental results and outlines the key experimental protocols for obtaining such validation data.

Theoretical Models: A Glimpse into the Energetic Landscape of H₂SO₂ Isomers

The validation of any theoretical model begins with robust computational predictions. For the H₂SO₂ system, high-level quantum chemical calculations, such as the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], provide reliable predictions of molecular geometries, vibrational frequencies, and relative energies of the various isomers. These theoretical benchmarks are essential for interpreting experimental spectra and identifying the most plausible molecular structures.

A comprehensive theoretical study by McCarthy and coworkers using the CCSD(T) method with the 6-311++G(2d,2p) basis set has characterized six isomers of H₂SO₂.[1] The lowest energy isomer was found to be the C₂ conformer of sulfoxylic acid (S(OH)₂), followed closely by its Cₛ conformer.[1] Other higher-energy isomers include sulfinic acid (HS(=O)OH), dihydrogen sulfone (H₂SO₂), and sulfhydryl hydroperoxide (HSOOH).[1]

Below is a summary of the theoretically predicted relative energies and key vibrational frequencies for the most stable isomers of this compound. This data serves as the primary theoretical reference for experimental validation.

IsomerPoint GroupRelative Energy (kcal/mol)Key Predicted Vibrational Frequencies (cm⁻¹) and Intensities (km/mol)
S(OH)₂ (sulfoxylic acid)C₂0.03624 (O-H stretch, 104), 1083 (S-O stretch, 22), 853 (O-O stretch, 13)
S(OH)₂ (sulfoxylic acid)Cₛ0.43625 (O-H stretch, 105), 1079 (S-O stretch, 23), 850 (O-O stretch, 14)
HS(=O)OH (sulfinic acid)C₁10.33594 (O-H stretch, 110), 1133 (S=O stretch, 350), 2586 (S-H stretch, 20)
H₂SO₂ (dihydrogen sulfone)C₂ᵥ17.71234 (SO₂ asym stretch, 450), 1050 (SO₂ sym stretch, 150)

Experimental Validation: Probing the Elusive Nature of this compound

Due to its inherent instability, direct experimental characterization of this compound is challenging. However, a combination of gas-phase spectroscopy and matrix isolation techniques has provided crucial data for the validation of theoretical models.

Gas-Phase Detection

Microwave spectroscopy has been successfully employed to detect the two most stable conformers of sulfoxylic acid (S(OH)₂) in the gas phase. The experimentally determined rotational constants are in excellent agreement with the values predicted from the CCSD(T) calculations, providing strong evidence for the theoretically predicted geometries.

ConformerExperimental Rotational Constants (MHz)Theoretical Rotational Constants (MHz)
C₂ A = 12891.0, B = 10419.3, C = 6844.5A = 12890, B = 10420, C = 6845
Cₛ A = 12244.1, B = 10630.2, C = 6755.8A = 12245, B = 10630, C = 6756
Matrix Isolation Infrared Spectroscopy

While a complete infrared spectrum of isolated this compound has not yet been reported, an absorption peak at 918.2 cm⁻¹ has been attributed to the sulfoxylate (B1233899) anion (SO₂²⁻), the conjugate base of sulfoxylic acid. This provides a valuable data point for validating the calculated vibrational frequencies of the S-O bonds in theoretical models.

A Case Study: Validation Using a Stable Analog - Dimethyl Sulfoxylate

Given the challenges in obtaining comprehensive experimental data for this compound, a common validation strategy is to compare theoretical predictions with experimental data for a more stable, structurally related molecule. Dimethyl sulfoxylate (DMSO), S(OCH₃)₂, serves as an excellent analog.

Vibrational ModeExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)
S-O Symmetric Stretch ~1050~1042
C-S Symmetric Stretch ~660~670
C-H Stretches 2900-30002900-3000

By performing the same level of theoretical calculations on dimethyl sulfoxylate as on the this compound isomers, researchers can assess the accuracy of the computational method. A strong correlation between the calculated and experimental spectra for the stable analog lends confidence to the predictions for the unstable target molecule.

Experimental Protocols

The successful validation of theoretical models relies on high-quality experimental data. The following are detailed methodologies for key experiments cited in this guide.

Matrix Isolation Infrared Spectroscopy

This technique is designed to trap and study highly reactive species like this compound in an inert, solid matrix at cryogenic temperatures.

1. Sample Preparation and Deposition:

  • A gaseous mixture of the precursor molecules (e.g., H₂S and O₃ or H₂O and SO₂) and a large excess of an inert matrix gas (typically argon or neon, at a ratio of 1:1000 or greater) is prepared in a vacuum line.

  • The precursor molecules can be generated in situ, for example, by photolysis or a microwave discharge.

  • The gas mixture is then slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to temperatures typically between 4 K and 20 K by a closed-cycle helium cryostat.

2. Spectroscopic Measurement:

  • The cryogenic substrate is positioned in the sample compartment of a Fourier-transform infrared (FTIR) spectrometer.

  • A background spectrum of the bare, cold substrate is recorded.

  • The matrix-isolated sample is then scanned to obtain its infrared spectrum. High resolution (typically < 1 cm⁻¹) is used to resolve sharp absorption features.

3. Data Analysis:

  • The sample spectrum is ratioed against the background spectrum to produce an absorbance spectrum.

  • The observed absorption bands are compared with the theoretically predicted vibrational frequencies and intensities to identify the trapped species.

  • Isotopic substitution experiments (e.g., using D₂S or ¹⁸O₂) can be performed to confirm vibrational assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy of a Stable Analog (e.g., Dimethyl Sulfoxylate)

1. Sample Preparation:

  • For a liquid sample like dimethyl sulfoxylate, a thin film can be prepared by placing a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid transmission cell.

2. Spectroscopic Measurement:

  • The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • A background spectrum of the empty salt plates or the solvent-filled cell is recorded.

  • The sample is placed in the infrared beam path, and the sample spectrum is acquired.

3. Data Analysis:

  • The sample interferogram is Fourier-transformed to produce the infrared spectrum.

  • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

  • The positions and relative intensities of the absorption bands are determined and compared with theoretical predictions.

Visualizing the Validation Workflow

The process of validating theoretical models against experimental data can be visualized as a logical workflow.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement TheoreticalModel Select Theoretical Model (e.g., CCSD(T)) ComputationalPrediction Perform Quantum Chemical Calculations (Geometries, Frequencies) TheoreticalModel->ComputationalPrediction Comparison Compare Theoretical Predictions and Experimental Data ComputationalPrediction->Comparison ExperimentDesign Design Experiment (e.g., Matrix Isolation IR) DataAcquisition Acquire Experimental Data (Spectra) ExperimentDesign->DataAcquisition DataAcquisition->Comparison Refinement Refine Theoretical Model or Experimental Setup Comparison->Refinement Discrepancy Validation Model Validated Comparison->Validation Good Agreement Refinement->TheoreticalModel Refinement->ExperimentDesign

A logical workflow for the validation of theoretical models.

Experimental Workflow for Spectroscopic Analysis

A generalized workflow for the spectroscopic analysis of a sulfur-containing compound is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesize or Isolate Compound Purification Purify Compound Synthesis->Purification Characterization Initial Characterization (e.g., NMR, MS) Purification->Characterization FTIR Acquire FTIR Spectrum Characterization->FTIR Raman Acquire Raman Spectrum Characterization->Raman DataProcessing Process and Analyze Spectra FTIR->DataProcessing Raman->DataProcessing Interpretation Interpret Spectra and Assign Vibrational Modes DataProcessing->Interpretation Conclusion Draw Conclusions on Molecular Structure Interpretation->Conclusion

A general experimental workflow for spectroscopic analysis.

References

Comparative analysis of dihydroxidosulfur synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dihydroxidosulfur (Sulfuric Acid) Synthesis Methods

This guide provides a comprehensive comparison of the principal methods for the synthesis of this compound, more commonly known as sulfuric acid (H₂SO₄). Aimed at researchers, scientists, and professionals in drug development, this document details the predominant industrial methods—the Contact Process and the Lead Chamber Process—along with an alternative laboratory-scale synthesis via sulfuryl chloride hydrolysis. The comparison covers key performance indicators such as reaction yield and product purity, supported by experimental data. Detailed protocols for synthesis and analysis are provided to facilitate replication and further research.

Overview of Synthesis Methods

The industrial production of sulfuric acid is dominated by the Contact Process due to its high efficiency and the high purity of the final product.[1][2][3] The Lead Chamber Process, a historical predecessor, is now largely obsolete but remains relevant for understanding the evolution of sulfuric acid manufacturing.[4][5][6] An alternative method, suitable for laboratory-scale synthesis, involves the hydrolysis of sulfuryl chloride.

Key Differences at a Glance:

  • Catalyst: The Contact Process utilizes a solid catalyst, typically vanadium(V) oxide (V₂O₅), whereas the Lead Chamber Process employs gaseous nitrogen oxides as a homogeneous catalyst.[7]

  • Purity: The Contact Process can produce sulfuric acid with a concentration of 98-99%, and even oleum (B3057394) (fuming sulfuric acid).[1][6] The Lead Chamber Process yields a much more dilute acid, typically ranging from 62% to 78%.[4][6][8]

  • Efficiency: The Contact Process is significantly more efficient, with modern double contact double absorption (DCDA) plants achieving recovery rates of 99.8% or higher.[1]

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for the different synthesis methods.

ParameterContact ProcessLead Chamber ProcessSulfuryl Chloride Hydrolysis
Typical Yield >99.5% conversion of SO₂ to SO₃[9]Lower and less efficientHigh, approaching 100%
Product Purity 98-99% H₂SO₄ (or oleum)[1][6][10]62-78% H₂SO₄[4][6][8]Dependent on purification
Catalyst Vanadium(V) oxide (V₂O₅) or Platinum (Pt)Nitrogen oxides (NO, NO₂)None required for hydrolysis
Operating Temp. 400-450°C (for SO₂ oxidation)[2]Ambient to slightly elevatedRoom temperature to elevated
Operating Pressure 1-2 atm[2]AtmosphericAtmospheric

Detailed Experimental Protocols

Synthesis via Contact Process (Laboratory Scale)

This protocol describes a laboratory-scale simulation of the Contact Process.

Materials:

  • Sulfur or sodium metabisulfite (B1197395) (for SO₂ generation)

  • Oxygen or air source

  • Vanadium(V) oxide catalyst

  • Concentrated sulfuric acid (98%)

  • Quartz tube furnace

  • Gas washing bottles

  • Flow meters

Procedure:

  • Sulfur Dioxide Generation: Generate sulfur dioxide (SO₂) by either burning sulfur in a stream of air or by the reaction of an acid with sodium metabisulfite.

  • Gas Purification and Mixing: Pass the generated SO₂ and oxygen/air through drying agents (e.g., concentrated H₂SO₄) to remove moisture. Mix the dry gases in a stoichiometric ratio (2:1 SO₂:O₂).

  • Catalytic Oxidation: Pass the gas mixture through a quartz tube packed with vanadium(V) oxide catalyst, heated to approximately 450°C in a tube furnace. This converts SO₂ to sulfur trioxide (SO₃).

  • Absorption of Sulfur Trioxide: Bubble the resulting SO₃ gas through a known volume of concentrated (98%) sulfuric acid to form oleum (H₂S₂O₇). Direct absorption into water is avoided due to the highly exothermic nature of the reaction, which forms a corrosive mist.[2]

  • Dilution of Oleum: Carefully and slowly add the oleum to a calculated amount of distilled water to achieve the desired concentration of sulfuric acid.

Synthesis via Sulfuryl Chloride Hydrolysis

This method provides a convenient route for small-scale laboratory synthesis.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Distilled water

  • Reaction flask with a reflux condenser and a gas outlet

  • Stirring apparatus

Procedure:

  • Place a measured amount of distilled water in the reaction flask, equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add sulfuryl chloride dropwise to the water while stirring vigorously. The reaction is exothermic and produces hydrogen chloride (HCl) gas, which should be vented to a fume hood or passed through a scrubber.

  • The reaction is: SO₂Cl₂ + 2H₂O → H₂SO₄ + 2HCl.[11]

  • After the addition is complete, gently heat the mixture to ensure the reaction goes to completion.

  • The resulting solution will be a mixture of sulfuric acid and hydrochloric acid. The HCl can be removed by gentle heating or distillation, depending on the desired purity of the sulfuric acid.

Determination of Sulfuric Acid Purity by Titration

This protocol outlines the standard method for determining the concentration of a sulfuric acid solution.

Materials:

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10.00 mL) of the sulfuric acid sample into a conical flask.

  • Dilution: Dilute the acid with approximately 50 mL of distilled water.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.

  • Titration: Fill a burette with the standardized NaOH solution and record the initial volume. Titrate the sulfuric acid sample with the NaOH solution by adding the base dropwise while constantly swirling the flask.

  • Endpoint: The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of the NaOH solution used.

  • Calculation: The concentration of the sulfuric acid can be calculated using the formula: M_acid × V_acid = (M_base × V_base) / 2, based on the stoichiometry of the reaction: H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O.[12]

Visualizing the Processes and Comparisons

Catalytic Cycle of the Contact Process

The following diagram illustrates the catalytic mechanism of vanadium(V) oxide in the oxidation of sulfur dioxide to sulfur trioxide.

ContactProcess cluster_oxidation Oxidation of SO₂ V2O5 V₂O₅ Catalyst V2O4 V₂O₄ (intermediate) V2O5->V2O4 + SO₂ SO2 SO₂ O2 O₂ SO3 SO₃ V2O4->V2O5 + ½O₂ V2O4->SO3 + SO₃ Workflow cluster_synthesis Production Phase cluster_qc Quality Assurance start Start synthesis Synthesis (e.g., Contact Process) start->synthesis purification Purification/ Concentration synthesis->purification analysis Quality Control Analysis purification->analysis analysis->purification Fails Specifications storage Storage analysis->storage Meets Specifications end Final Product storage->end Comparison cluster_contact Contact Process Attributes cluster_lead Lead Chamber Process Attributes cluster_hydrolysis Hydrolysis Attributes synthesis_methods This compound Synthesis Methods contact Contact Process synthesis_methods->contact lead_chamber Lead Chamber Process synthesis_methods->lead_chamber hydrolysis Sulfuryl Chloride Hydrolysis synthesis_methods->hydrolysis contact_yield High Yield (>99.5%) contact->contact_yield contact_purity High Purity (98-99%) contact->contact_purity contact_catalyst Solid Catalyst (V₂O₅) contact->contact_catalyst lead_yield Lower Yield lead_chamber->lead_yield lead_purity Low Purity (62-78%) lead_chamber->lead_purity lead_catalyst Gaseous Catalyst (NOx) lead_chamber->lead_catalyst hydrolysis_scale Lab-scale hydrolysis->hydrolysis_scale hydrolysis_reagents SO₂Cl₂ and H₂O hydrolysis->hydrolysis_reagents

References

A Head-to-Head Comparison: The Superior Stability of Sulfonyl-Based Linkers Over Traditional Thiol-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective bioconjugates is paramount. While thiol-based conjugation, particularly the maleimide-thiol reaction, has been a workhorse in the field, its limitations in vivo have spurred the development of more robust alternatives. This guide provides an objective comparison of sulfonyl-based linkers, derived from sulfinates, with traditional thiol-maleimide conjugates, supported by experimental data and detailed methodologies.

The development of precisely targeted therapeutics, such as antibody-drug conjugates (ADCs), relies on the stable linkage of a payload to a biomolecule. The premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy. Thiol-maleimide chemistry, which forms a thioether bond, has been widely adopted for its rapid and specific reaction with cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione (B108866) and albumin, leading to premature drug release[1][2][3][4].

Sulfonyl-based linkers have emerged as a superior alternative, offering enhanced stability in biological media. These linkers, often formed from the reaction of sulfinate-derived reagents, result in highly stable sulfone or other sulfur(VI) linkages that are resistant to cleavage in plasma[2][5][6].

I. The Instability of Thiol-Maleimide Linkages: A Critical Drawback

The primary deficiency of conventional maleimide-based bioconjugation is the reversibility of the Michael addition reaction that forms the thioether bond. This instability can lead to a "thiol exchange" where the payload is transferred to other thiol-containing molecules in the plasma, most notably albumin[5]. This not only reduces the concentration of the active bioconjugate at the target site but also increases the potential for systemic toxicity.

Several next-generation maleimide (B117702) strategies have been developed to address this instability, including self-hydrolyzing maleimides that undergo ring-opening to form a stable succinamic acid, and dihalomaleimides that can re-bridge disulfide bonds[1]. While these represent improvements, the fundamental susceptibility of the initial adduct to reversal remains a concern.

II. Sulfonyl-Based Linkers: A More Stable Paradigm

Sulfonyl-based linkers provide a more robust solution to the challenge of in vivo stability. These linkers are typically formed by the reaction of a thiol with an electrophilic sulfonyl-containing reagent. The resulting sulfone linkage is significantly more stable than the thioether bond of a maleimide adduct and is not susceptible to the retro-Michael reaction[2][5].

Key Advantages of Sulfonyl-Based Linkers:
  • Enhanced Plasma Stability: Sulfone-based conjugates exhibit significantly lower payload shedding in plasma compared to their maleimide-based counterparts[5][6].

  • Resistance to Thiol Exchange: The sulfone linkage is resistant to exchange with endogenous thiols, preventing the premature release of the payload[5].

  • Improved Therapeutic Index: By ensuring that the payload remains attached to the targeting biomolecule until it reaches the target site, sulfonyl-based linkers can lead to a wider therapeutic window with reduced off-target toxicity[7].

III. Quantitative Comparison of Linker Stability

The superior stability of sulfonyl-based linkers over traditional maleimide-thiol conjugates has been demonstrated in several studies. The following table summarizes representative data on the stability of different linker chemistries in plasma.

Linker TypeResulting LinkageStability in Plasma (Half-life or % Intact)Key Findings & Citations
Conventional Maleimide Thioether (Thiosuccinimide)~1-7 days (payload dependent)Prone to retro-Michael reaction and thiol exchange, leading to significant payload loss over time.[1][4]
Self-Hydrolyzing Maleimide Thioether (Succinimic Amide)Significantly increased vs. conventionalSuccinimide ring hydrolysis after conjugation prevents the retro-Michael reaction, enhancing stability.[1]
Mono-sulfone PEG Sulfone>95% conjugation retained after 7 days in the presence of 1 mM glutathione.Significantly more stable than maleimide-PEG conjugates under the same conditions.[6]
Bis-sulfone (Disulfide Re-bridging) Thioether (Three-carbon bridge)HighForms a stable bridge across disulfide bonds, preventing payload exchange.[2]

IV. Experimental Protocols for Comparative Analysis

To provide a framework for the direct comparison of sulfonyl-based and thiol-based conjugation strategies, the following experimental protocols are outlined.

A. Synthesis of a Sulfinate-Based Bioconjugation Probe

This protocol describes the synthesis of a model sulfinate ester probe that can be used for bioconjugation to a thiol-containing biomolecule.

Materials:

  • Aryl or alkyl thiol

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Copper catalyst (e.g., CuI) (if starting from aryl iodide)

  • Potassium thioacetate (B1230152) (if starting from aryl iodide)

  • Appropriate solvents (e.g., DMF, DCM)

Procedure (adapted from[8]):

  • Thiol Synthesis (if necessary): If starting from an aryl iodide, perform a copper-catalyzed C-S bond formation with potassium thioacetate to generate the corresponding thioester, followed by hydrolysis to the thiol.

  • Oxidation to Sulfinate Ester:

    • Dissolve the thiol in methanol.

    • Add N-bromosuccinimide (NBS) portion-wise at 0 °C.

    • Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the sulfinate ester with an organic solvent and purify by column chromatography.

B. Comparative Bioconjugation Reaction

This protocol outlines a head-to-head comparison of the conjugation efficiency and kinetics of a maleimide-based reagent and a sulfinate-based reagent with a model protein containing a free cysteine.

Materials:

  • Model protein with a single free cysteine (e.g., engineered antibody fragment) in PBS buffer, pH 7.2.

  • Maleimide-functionalized payload (e.g., Maleimide-PEG4-Biotin).

  • Sulfinate ester-functionalized payload (synthesized as in Protocol A).

  • Quenching reagent (e.g., N-acetylcysteine for maleimide, or a suitable nucleophile for the sulfinate ester).

  • Analytical instruments: UV-Vis spectrophotometer, LC-MS.

Procedure:

  • Protein and Reagent Preparation: Prepare stock solutions of the protein and both conjugation reagents at known concentrations.

  • Conjugation Reaction:

    • Set up parallel reactions for the maleimide and sulfinate ester reagents.

    • Add a defined molar excess (e.g., 5-fold) of each reagent to the protein solution.

    • Incubate the reactions at room temperature.

  • Kinetic Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction.

    • Quench the reaction in the aliquots.

    • Analyze the aliquots by LC-MS to determine the ratio of conjugated to unconjugated protein.

  • Determination of Conjugation Efficiency: After a set reaction time (e.g., 2 hours), analyze the final reaction mixtures by LC-MS to determine the final percentage of conjugated protein.

C. In Vitro Plasma Stability Assay

This protocol compares the stability of the bioconjugates formed in Protocol B in human plasma.

Materials:

  • Purified maleimide-protein conjugate.

  • Purified sulfonyl-protein conjugate.

  • Human plasma.

  • Incubator at 37 °C.

  • LC-MS system.

Procedure (adapted from[9][10][11]):

  • Incubation: Dilute each conjugate to a final concentration of 100 µg/mL in human plasma.

  • Time Points: Incubate the samples at 37 °C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.

  • Sample Preparation: Precipitate plasma proteins from the aliquots using a suitable method (e.g., acetonitrile (B52724) precipitation).

  • LC-MS Analysis: Analyze the supernatant to quantify the amount of released payload or the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate as a function of time to determine the in vitro half-life of each conjugate.

V. Visualizing the Pathways: Stability vs. Instability

The following diagrams illustrate the fundamental chemical differences between the thiol-maleimide and sulfonyl-based linkages.

G cluster_0 Thiol-Maleimide Conjugation and Instability cluster_1 Sulfonyl-Based Conjugation and Stability Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Released_Payload Released Payload Thiosuccinimide_Adduct->Released_Payload Retro-Michael Reaction Exchanged_Adduct Exchanged Adduct Thiosuccinimide_Adduct->Exchanged_Adduct Thiol Exchange Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Exchanged_Adduct Thiol_2 Thiol Sulfone_Adduct Sulfone Adduct (Stable) Thiol_2->Sulfone_Adduct Nucleophilic Attack Sulfinate_Reagent Sulfinate-Derived Reagent Sulfinate_Reagent->Sulfone_Adduct

Caption: Comparative reaction pathways of thiol-maleimide and sulfonyl-based conjugation.

VI. Conclusion

References

Dihydroxidosulfur: A Comparative Analysis of its Reactivity in the Sulfur(II) Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reactivity of dihydroxidosulfur (S(OH)₂), also known as sulfoxylic acid, against other key sulfur(II) compounds. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of relevant biochemical pathways.

This compound, a highly reactive and unstable oxoacid of sulfur, plays a pivotal role as a transient intermediate in the biological oxidation of hydrogen sulfide (B99878) (H₂S)[1]. Its exceptional reducing capabilities distinguish it from other sulfur(II) compounds such as hydrogen sulfide and thiols (RSH). Understanding the nuanced reactivity of these molecules is critical for elucidating their physiological and pathological roles and for the development of novel therapeutic strategies targeting sulfur-based redox signaling pathways.

Quantitative Comparison of Reactivity

Direct quantitative kinetic data for this compound is scarce due to its extreme instability. However, its potent reducing nature is well-established qualitatively[2][3]. The following tables provide available kinetic data for key sulfur(II) compounds, offering a benchmark for understanding the relative reactivity of this compound.

Table 1: Decomposition Rate Constants of Sulfoxylic Acid and its Anions

SpeciespHRate Constant (s⁻¹)Reference
Sulfoxylic Acid (S(OH)₂)< 8.0Unstable[2]
Bisulfoxylate (SO₂H⁻)~9More stable than TDO*[2]
Sulfoxylate (SO₂²⁻)> 10.5Relatively stable under anaerobic conditions[2]

*TDO: Thiourea dioxide, a source of sulfoxylate.

Table 2: Comparative Reaction Rate Constants of Sulfur(II) Compounds with Oxidizing Agents

Sulfur(II) CompoundOxidizing AgentSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
Hydrogen Sulfide (HS⁻)Hydrogen Peroxide (H₂O₂)0.73pH 7.4, 37°C[4]
Hydrogen Sulfide (HS⁻)Peroxynitrite (ONOO⁻)4.8 x 10³pH 7.4, 37°C[5]
Hydrogen Sulfide (HS⁻)Hypochlorite (OCl⁻)8 x 10⁷pH 7.4, 37°C[5]
Cysteine (thiol)Hydrogen Peroxide (H₂O₂)~10-[6]
Glutathione (thiol)Hydrogen Peroxide (H₂O₂)Similar to PTP1B (~10 M⁻¹s⁻¹)-[6]
This compound (Sulfoxylate)Nitrite (NO₂⁻)Reaction occurs in strongly alkaline media-[2]
This compound (Sulfoxylate)Oxygen (O₂)Oxidized to sulfur dioxide radical anion-[1]

Experimental Protocols

The study of highly reactive and transient species like this compound necessitates specialized experimental techniques.

Generation and Trapping of this compound (Sulfoxylic Acid)

Objective: To generate and chemically trap sulfoxylic acid for subsequent analysis.

Methodology:

  • Generation: Sulfoxylic acid can be generated in the aqueous phase through several methods:

    • Decomposition of Thiourea Dioxide (TDO): In alkaline solutions (pH > 10), TDO decomposes to form sulfoxylate[2].

    • Decomposition of Dithionite (B78146): At pH 4, dithionite decomposes to yield sulfoxylic acid and hydrogen sulfite[1].

    • Oxidation of Hydrogen Sulfide: The reaction of H₂S with oxidants like hydrogen peroxide can produce a mixture of small oxoacids of sulfur, including sulfoxylic acid[2][7].

  • Chemical Trapping: Due to its instability, sulfoxylic acid is immediately "trapped" by a chemical agent to form a more stable derivative for analysis.

    • A common trapping agent is dimedone, which reacts with the sulfoxylic tautomer of H₂SO₂[7].

  • Analysis: The stable trapped adducts can then be identified and quantified using techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight and structure of the trapped species[2][7].

    • High-Performance Liquid Chromatography (HPLC): To separate the different trapped products[8].

Stopped-Flow Spectrophotometry for Kinetic Analysis

Objective: To measure the rapid reaction kinetics of sulfur(II) compounds with oxidizing agents.

Methodology:

  • Instrumentation: A stopped-flow instrument is employed, which allows for the rapid mixing of two reactant solutions and the immediate monitoring of the reaction[9][10][11].

  • Reactant Preparation: Solutions of the sulfur(II) compound (e.g., H₂S, a thiol, or a source of sulfoxylate) and the oxidizing agent are prepared in appropriate buffers.

  • Rapid Mixing and Data Acquisition: The two solutions are rapidly forced from syringes into a mixing chamber and then into an observation cell[11]. The flow is then abruptly stopped, and the change in absorbance or fluorescence is monitored over milliseconds to seconds[9].

  • Kinetic Analysis: The resulting kinetic traces are fitted to appropriate rate equations to determine the reaction order and rate constants[12].

Signaling Pathways and Logical Relationships

The reactivity of this compound is intrinsically linked to the broader landscape of redox signaling mediated by reactive sulfur species (RSS).

HydrogenSulfideOxidationPathway Figure 1: Mitochondrial Hydrogen Sulfide Oxidation Pathway H2S Hydrogen Sulfide (H₂S) SQR Sulfide:Quinone Oxidoreductase (SQR) H2S->SQR Persulfide Enzyme-Bound Persulfide SQR->Persulfide 2e⁻ to CoQ Acceptor Acceptor (e.g., Glutathione) Persulfide->Acceptor GSSH Glutathione Persulfide (GSSH) Acceptor->GSSH PDO Persulfide Dioxygenase (PDO) GSSH->PDO Rhodanese Rhodanese GSSH->Rhodanese Sulfite Sulfite (SO₃²⁻) PDO->Sulfite SO Sulfite Oxidase (SO) Sulfite->SO Sulfite->Rhodanese Sulfate Sulfate (SO₄²⁻) SO->Sulfate Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate

Caption: Mitochondrial pathway for H₂S oxidation.

This compound is a key, albeit transient, intermediate in the broader oxidation pathway of hydrogen sulfide. The initial enzymatic oxidation of H₂S by sulfide:quinone oxidoreductase (SQR) in the mitochondria generates a persulfide[5][13]. This persulfide can then be further metabolized, leading to the formation of various sulfur species, including sulfite, thiosulfate, and ultimately sulfate[13]. While not explicitly shown as a stable product in this canonical pathway, this compound (sulfoxylic acid) is understood to be formed during the non-enzymatic oxidation of H₂S and as an intermediate in the decomposition of other sulfur compounds[1].

RedoxSignaling Figure 2: Redox Signaling by Reactive Sulfur Species H2S H₂S Intermediates Sulfur Oxidation Intermediates (HSOH, S(OH)₂) H2S->Intermediates Oxidation Persulfidation Protein-SSH (Persulfide) H2S->Persulfidation Reaction with oxidized thiols Oxidants ROS / RNS (e.g., H₂O₂, ONOO⁻) Oxidants->Intermediates Sulfenylation Protein-SOH (Sulfenic Acid) Oxidants->Sulfenylation Intermediates->Persulfidation ProteinThiol Protein-SH (Cysteine Residue) ProteinThiol->Sulfenylation Oxidation Sulfenylation->Persulfidation + H₂S Signaling Downstream Signaling Cascades Sulfenylation->Signaling Reduction Reductants (e.g., Thioredoxin) Sulfenylation->Reduction Reduction Persulfidation->Signaling Persulfidation->Reduction Reduction Reduction->ProteinThiol

Caption: Role of sulfur species in redox signaling.

Reactive sulfur species, including intermediates of H₂S oxidation like sulfenic acid (HSOH) and this compound (S(OH)₂), are key players in redox signaling[14][15]. They can modulate the function of proteins through post-translational modifications of cysteine residues, such as sulfenylation and persulfidation[4]. These modifications can alter protein activity, localization, and interaction with other molecules, thereby influencing downstream signaling cascades that regulate a wide array of cellular processes, from antioxidant defense to apoptosis[14][15]. The high reactivity of this compound suggests it could be a potent, albeit short-lived, signaling molecule in this intricate network.

References

A Comparative Guide to Novel Detection Methods for Sulfurous Acid (H₂SO₂) and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfurous acid (H₂SO₂) is a reactive sulfur species that, along with its derivatives such as bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻), plays a significant role in various physiological and pathological processes. Historically, the direct detection of H₂SO₂ has been challenging due to its instability. However, recent advancements have led to the first direct proof of its existence in the gas phase under atmospheric conditions, opening new avenues for research. In biological and environmental systems, the detection of H₂SO₂ is often accomplished by measuring its more stable derivatives, primarily bisulfite and sulfite. This guide provides a comprehensive benchmark of new and emerging detection methods for these sulfur dioxide (SO₂) derivatives, focusing on fluorescent probes, colorimetric sensors, and electrochemical sensors. The performance of these methods is compared based on key metrics such as sensitivity, selectivity, and response time, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Comparative Performance of H₂SO₂/SO₂ Derivative Detection Methods

The selection of an appropriate detection method depends on the specific requirements of the experiment, such as the desired sensitivity, the complexity of the sample matrix, and the need for real-time monitoring. The following tables summarize the quantitative performance of fluorescent probes, colorimetric sensors, and electrochemical sensors for the detection of SO₂ and its derivatives.

Table 1: Performance of Fluorescent Probes for SO₂ Derivative Detection
Probe NameLimit of Detection (LOD)Response TimeTarget Analyte(s)Key Features
BCy-SO2Not SpecifiedFastSO₂ derivatives (HSO₃⁻)High sensitivity, suitable for in vitro and in vivo imaging in cells, zebrafish, and mice.[1]
CBD0.45 µM< 1 minuteHSO₃⁻Fast response, selective, suitable for detection in food and living cells.[2][3]
HBT-Cy0.34 µMNot SpecifiedHSO₃⁻Reversible, ratiometric, high selectivity, suitable for cell imaging.[4]
PPA0.17 µMNot SpecifiedSO₃²⁻Excellent anti-interference ability, suitable for bioimaging in HepG2 cells.[5][6]
Cy-CDs1.8 µMNot SpecifiedHSO₃⁻Energy-transfer-based nanoprobe, selective and quantitative.[7][8]
Probe 10.10 µMNot SpecifiedHSO₃⁻Visual color change, suitable for bisulfite determination in sugar and red wine.[9]
BPO-Py-Cl99.27 nMNot SpecifiedSO₂Remarkable fluorescence turn-on response, cell membrane permeable.[10][11]
DPTI0.07 µM< 10 minutesHSO₃⁻Colorimetric and ratiometric fluorescence dual response, good biocompatibility.[12]
Cou-F0.65 µM100 secondsHSO₃⁻Dual responsive for Cys and HSO₃⁻, high sensitivity and specificity.[13]
Hcy-Mo80 nM30 secondsHSO₃⁻High sensitivity and selectivity, suitable for detection in aqueous solution, living cells, and mice.[14]
PT-143 nM (FUCL)Not SpecifiedHSO₃⁻Near-infrared, frequency upconverted luminescent (FUCL) probe, targets mitochondria.[15]
CA-SO₂75 nM< 50 secondsSO₂ derivatives"Naked eye" detection, large Stokes shift, excellent biocompatibility.[16]
IECBT4 µMNot SpecifiedHSO₃⁻Water-soluble, selective and sensitive for multiple analytes.[17]
TKNot SpecifiedNot SpecifiedSO₂Visual colorimetric label for real-time monitoring in food storage.
Table 2: Performance of Colorimetric Sensors for SO₂ Derivative Detection
Sensor TypeLimit of Detection (LOD)Linear RangeTarget Analyte(s)Key Features
Colorimetric Sensor Array0.406 µg/mL1 - 10 µg/mLSO₂Good performance for discrimination of SO₂ and other interferents.
Rankine Method0.2 ppmNot SpecifiedSO₂Suitable for low and high levels of SO₂.
Tristimulus Colorimetry0.01 mg/m³Not SpecifiedSO₂ in airIn situ visual and tristimulus colorimetric method.
Co²⁺-OPD System4.07 µM (for SO₃²⁻)60 - 650 µM (for SO₃²⁻)SO₂, SO₃²⁻Visual colorimetric detection of SO₂ gas and its derivatives.
Table 3: Performance of Electrochemical Sensors for SO₂ Detection
Sensor TypeDetection RangeResolutionResponse Time (T90)Key Features
ME3-SO20 - 20 ppm0.1 ppm< 30 secondsLow consumption, high precision and sensitivity.
ES4-SO2-500 - 50 ppm0.1 ppm< 60 secondsSolid polymer electrochemical sensor, long lifetime, no power consumption.[5]
ES1-SO2-1000 - 100 ppm0.1 ppm< 60 secondsSolid polymer electrochemical sensor, compact design.
Alphasense B4/WinsenNot specified (LOD >2-4 ppb)Not SpecifiedNot SpecifiedPerformance affected by temperature and humidity.[12]
DFRobot SEN04690 - 20 ppmNot SpecifiedNot SpecifiedFactory calibrated, I2C & UART output.
DD-Scientific0 - 20 ppm, 0 - 100 ppm, 0 - 2000 ppmNot SpecifiedNot SpecifiedHigh stability, fast response/recovery.
Soldered Electronics Breakout0 - 20 ppmNot SpecifiedNot SpecifiedI²C interface, compatible with microcontrollers.
Winsen ME4-SO20 - 20 ppm0.1 ppm≤ 30 secondsElectrochemical principle, 2-year anticipated life.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the three main detection methods discussed.

Fluorescent Probe-Based Detection of SO₂ Derivatives in Living Cells
  • Probe Preparation: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Culture: Culture the cells of interest in a suitable medium until they reach the desired confluence for imaging.

  • Probe Loading: Dilute the probe stock solution in the cell culture medium to the desired working concentration. Incubate the cells with the probe-containing medium for a specific duration to allow for cellular uptake.

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any excess extracellular probe.

  • Analyte Treatment: Treat the probe-loaded cells with the SO₂ derivative (e.g., NaHSO₃) at various concentrations.

  • Fluorescence Imaging: Acquire fluorescence images of the cells using a confocal fluorescence microscope with appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Quantify the fluorescence intensity in the images to determine the cellular response to the SO₂ derivative.

Colorimetric Array-Based Detection of SO₂
  • Array Preparation: Prepare a multi-well plate (e.g., 96-well plate) with different colorimetric reagents in separate wells. These reagents are selected for their specific color reactions with SO₂.

  • Sample Preparation: Prepare the sample containing the unknown concentration of SO₂. For solid samples, an extraction step may be necessary.

  • Reaction: Add the prepared sample to each well of the colorimetric array.

  • Colorimetric Reading: After a specific reaction time, capture an image of the array using a smartphone or a plate reader.

  • Data Processing: Extract the RGB (Red, Green, Blue) values from the image of each well.

  • Analysis: Use statistical methods such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) to analyze the color change pattern and quantify the SO₂ concentration by comparing it to a standard curve.

Electrochemical Detection of Gaseous SO₂
  • Sensor Setup: An electrochemical sensor typically consists of a working electrode, a counter electrode, and a reference electrode immersed in an electrolyte.[10] For solid polymer sensors, the liquid electrolyte is replaced by a solid polymer membrane.[4]

  • Gas Exposure: The sensor is exposed to the gas sample containing SO₂. The gas diffuses through a hydrophobic membrane to reach the working electrode.[10]

  • Electrochemical Reaction: At the working electrode, SO₂ is oxidized, generating an electrical current that is proportional to the gas concentration.[10]

  • Signal Measurement: The current flowing between the working and counter electrodes is measured.

  • Concentration Determination: The concentration of SO₂ is determined based on the measured current, often using a calibration curve established with known concentrations of the gas.

Signaling Pathways and Experimental Workflows

Understanding the biological context of H₂SO₂ and its derivatives is essential for drug development and physiological research. SO₂ has been identified as a gasotransmitter involved in several cellular signaling pathways.

Signaling Pathways Involving SO₂

SO₂ and its derivatives are known to participate in several key signaling pathways, influencing a range of cellular processes from vasodilation to cell proliferation.

SO2_Signaling_Pathways cluster_redox Redox Pathway cluster_ion Ion Channel Regulation cluster_mapk MAPK Pathway SO2 SO₂/HSO₃⁻ Redox_Regulation Redox Regulation SO2->Redox_Regulation L_type_Ca L-type Ca²⁺ Channels SO2->L_type_Ca K_ATP K-ATP Channels SO2->K_ATP MAPK MAPK Signaling SO2->MAPK Myocardial_Protection Myocardial Protection Redox_Regulation->Myocardial_Protection Atherosclerosis Atherosclerosis Inhibition Redox_Regulation->Atherosclerosis Vasodilation Vasodilation L_type_Ca->Vasodilation K_ATP->Vasodilation VSMC_Proliferation VSMC Proliferation MAPK->VSMC_Proliferation Vascular_Remodeling Vascular Remodeling VSMC_Proliferation->Vascular_Remodeling

Caption: Key signaling pathways modulated by SO₂ and its derivatives.

General Workflow for Benchmarking H₂SO₂/SO₂ Derivative Detection Methods

A standardized workflow is essential for the objective comparison of different detection methods.

Benchmarking_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison A Define Analytes (HSO₃⁻, SO₃²⁻, SO₂) B Select Detection Methods (Fluorescent, Colorimetric, Electrochemical) A->B C Prepare Standard Solutions & Sample Matrices B->C D Determine Limit of Detection (LOD) & Limit of Quantification (LOQ) C->D E Assess Selectivity (Interference Studies) C->E F Measure Response Time C->F G Evaluate in Relevant Matrix (e.g., Cells, Food, Environmental Sample) C->G H Compile Quantitative Data (Tables) D->H E->H F->H G->H I Compare Performance Metrics H->I K Publish Comparison Guide I->K J Document Experimental Protocols J->K

Caption: A generalized workflow for benchmarking new detection methods.

Conclusion

The detection of H₂SO₂ and its derivatives is a rapidly evolving field with significant implications for both basic research and drug development. Fluorescent probes offer high sensitivity and are well-suited for cellular imaging, providing spatial and temporal information on SO₂ dynamics. Colorimetric sensors, particularly in array formats, provide a cost-effective and user-friendly approach for the detection of SO₂ in various samples. Electrochemical sensors are robust and provide real-time monitoring capabilities, especially for gaseous SO₂, making them ideal for environmental and industrial applications. The choice of the optimal detection method will be dictated by the specific research question, the nature of the sample, and the required analytical performance. This guide provides a foundational benchmark to assist researchers in navigating the available technologies and selecting the most appropriate tool for their scientific endeavors.

References

A Comparative Study of Cobalt and Zinc Formaldehyde Sulfoxylates

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Formaldehyde (B43269) sulfoxylates, particularly metal salts of hydroxymethanesulfinic acid (HOCH₂SO₂H), are potent reducing agents with significant industrial applications. The most prominent member of this class is zinc formaldehyde sulfoxylate (B1233899), Zn(HOCH₂SO₂)₂, a stable and versatile compound widely used in the textile and polymer industries. It is valued as a stable, solid source of the highly reductive sulfoxylate ion (SO₂²⁻), which is generated in situ.[1][2]

This guide provides a comparative analysis of zinc formaldehyde sulfoxylate and the corresponding chemistry of cobalt. It is important to note that while zinc formaldehyde sulfoxylate is a well-characterized and commercially available chemical, its direct cobalt analogue, cobalt(II) bis(hydroxymethanesulfinate), is not well-documented in scientific literature. Therefore, this guide will provide a detailed overview of the zinc compound, supported by experimental data and protocols, and offer a comparative discussion on the fundamental chemistry of cobalt in the context of sulfoxylate-type ligands, explaining the likely differences in their stability and reactivity.

Section 1: Zinc Formaldehyde Sulfoxylate [Zn(HOCH₂SO₂)₂]

Zinc formaldehyde sulfoxylate, also known as zinc bis(hydroxymethanesulfinate), is the most significant and stable salt of hydroxymethanesulfinic acid.[3] It is recognized for its role as a reducing agent, stripping agent in textiles, and as a component in polymerization initiator systems.[4]

Synthesis and Chemical Properties

The industrial synthesis of zinc formaldehyde sulfoxylate typically involves the reaction of zinc dust with sulfur dioxide to form zinc hydrosulfite, which is then reacted with formaldehyde.[5] An alternative and common laboratory and industrial route starts with sodium hydroxymethanesulfinate (Rongalite), which is prepared from sodium dithionite (B78146) and formaldehyde.[2][3]

Table 1: Physicochemical Properties of Zinc and Cobalt Compounds

PropertyZinc Formaldehyde SulfoxylateCobalt(II) Sulfate (Reference)
Chemical Formula C₂H₆O₆S₂ZnCoSO₄
Molar Mass 255.6 g/mol 155.0 g/mol
Appearance White crystalline powderRed-pink crystalline solid[6]
Solubility in Water Soluble36.2 g/100 mL at 20 °C[6]
Thermal Stability Decomposes upon heating.Anhydrous form is stable up to high temperatures; decomposition to CoO begins around 680-700°C.
Coordination Geometry Tetrahedral (T-4) coordination of Zinc(II)Octahedral in hydrated form
Key Application Reducing agent, polymerization initiator[4]Catalyst, pigment, nutritional supplement

Note: Data for Cobalt(II) Sulfate is provided as a reference due to the lack of characterized data for a stable cobalt hydroxymethanesulfinate complex.

Experimental Protocol: Synthesis of Zinc Formaldehyde Sulfoxylate

This protocol is adapted from established industrial processes.[5]

Objective: To synthesize zinc formaldehyde sulfoxylate from a basic zinc salt intermediate.

Materials:

  • Basic zinc formaldehyde sulfoxylate aqueous suspension

  • Sulfur dioxide (gas) or a solution of sulfurous acid

  • Deionized water

  • Ice bath

  • Stirring apparatus

  • Filtration equipment (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Prepare an aqueous suspension of basic zinc formaldehyde sulfoxylate in a reaction vessel equipped with a stirrer.

  • Cool the suspension to below 25 °C using an ice bath while stirring vigorously.[5]

  • Slowly bubble sulfur dioxide gas into the suspension (or add sulfurous acid). The amount of sulfurous acid should be sufficient to precipitate zinc sulfite (B76179) and form the soluble zinc formaldehyde sulfoxylate.[5]

  • Continue stirring and maintain the temperature below 25 °C. Monitor the reaction by testing the reducing power of the clear filtered solution; the reaction is complete when the reducing power no longer increases.[5]

  • Once the reaction is complete, filter the mixture to separate the precipitated zinc sulfite solid from the aqueous solution containing the desired product.

  • Take the filtrate, which contains the dissolved zinc formaldehyde sulfoxylate, and evaporate the solution under vacuum to form a pulp.

  • Filter the resulting solids and dry them in a vacuum oven to obtain pure zinc formaldehyde sulfoxylate.[5]

Synthesis Workflow Diagram

The following diagram illustrates a typical industrial workflow for the production of zinc formaldehyde sulfoxylate.

G Workflow for Zinc Formaldehyde Sulfoxylate Synthesis cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Formation of Intermediate Mixture cluster_2 Step 3: Isolation and Purification A Zinc Dust + Water C Zinc Hydrosulfite Solution (ZnS2O4) A->C Reaction B Sulfur Dioxide (SO2) B->C E Mixture of Zinc Formaldehyde Sulfoxylate and Zinc Formaldehyde Bisulfite C->E D Formaldehyde (CH2O) D->E F Separation/Filtration E->F Digestion/Conversion G Crystallization F->G H Final Product: Anhydrous Zn(HOCH2SO2)2 G->H

Caption: Industrial synthesis workflow for Zinc Formaldehyde Sulfoxylate.

Section 2: Cobalt and Sulfoxylate Chemistry - A Comparative Discussion

Direct experimental data for a stable cobalt(II) bis(hydroxymethanesulfinate) complex is scarce. This is likely due to the fundamental differences in the electronic structure and redox properties of cobalt(II) compared to zinc(II).

  • Redox Activity: Zinc(II) has a filled d-orbital (d¹⁰ configuration) and is redox-inactive under normal conditions. It acts as a stable Lewis acid, readily forming tetrahedral complexes. Cobalt(II), with its d⁷ configuration, is redox-active and can be oxidized to the highly stable cobalt(III) state. The hydroxymethanesulfinate ion is a strong reducing agent.[1] The interaction between Co(II) and this ligand would likely result in a redox reaction, where the cobalt is oxidized and the sulfoxylate species is consumed, preventing the formation of a stable Co(II) complex analogous to the zinc salt.

  • Coordination Chemistry: While both Zn(II) and Co(II) can form tetrahedral and octahedral complexes, Co(II) complexes are often more labile and susceptible to changes in coordination environment and oxidation state.[7] The reduction of certain Co(III) complexes by hydroxymethanesulfinate is known to proceed via a one-electron process, generating the SO₂⁻ radical anion, highlighting the transient nature of the interaction.[1]

General Reaction Mechanism of Hydroxymethanesulfinate

The primary function of metal formaldehyde sulfoxylates is to act as a source of the sulfoxylate anion (SO₂²⁻). The diagram below illustrates the general mechanism by which sodium hydroxymethanesulfinate (Rongalite) acts as a reducing agent, a pathway relevant to its interactions with various substrates, including metal ions like cobalt.

G General Mechanism of Hydroxymethanesulfinate as a Reducing Agent A Sodium Hydroxymethanesulfinate (Rongalite) Na⁺[HOCH₂SO₂]⁻ B Decomposition (Heat or Acid) A->B C Sulfoxylate Ion (SO₂²⁻) (Highly Reductive) B->C D Formaldehyde (CH₂O) B->D F Reduced Substrate (e.g., Co²⁺ complex) C->F 1e⁻ transfer G Oxidized Sulfur Species (e.g., SO₂⁻ radical, then SO₃²⁻) C->G Oxidation E Substrate (e.g., Co³⁺ complex) E->F

References

A Tale of Two Phases: Unraveling the Contrasting Chemistry of Sulfurous Acid in Gas vs. Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior in different environments is paramount. Sulfurous acid (H₂SO₃), a seemingly simple molecule, presents a fascinating case study in the dramatic influence of phase on chemical identity and reactivity. While often depicted as a stable species in introductory chemistry, H₂SO₃ is a fleeting entity in solution, readily detected and characterized only in the gas phase. This guide provides a comprehensive comparison of the chemistry of sulfurous acid in the gas phase versus its behavior in aqueous solutions, supported by experimental data and detailed methodologies.

Executive Summary

In the gas phase, sulfurous acid (H₂SO₃) exists as a discrete molecule with a defined structure and can be generated and studied experimentally. In stark contrast, in aqueous solutions, the concept of a stable H₂SO₃ molecule is largely unsupported by evidence. Instead, dissolved sulfur dioxide (SO₂) establishes a dynamic equilibrium with hydrated SO₂, bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻) ions. This fundamental difference in existence dictates their respective properties and reactivity. This guide will delve into these differences, presenting quantitative data, experimental protocols, and visual representations of the key chemical processes.

Gas-Phase Chemistry of H₂SO₃: A Stable, Characterizable Molecule

In the rarefied environment of the gas phase, sulfurous acid can be formed and exhibits a degree of kinetic stability, allowing for its characterization using advanced spectroscopic and mass spectrometric techniques.

Structure and Stability

Theoretical calculations have been instrumental in elucidating the geometry of gas-phase H₂SO₃. The molecule is predicted to exist as two stable conformers: a cis and a trans form, with the cis form being slightly more stable.

Table 1: Calculated Structural Parameters of Gas-Phase H₂SO₃ Isomers

Parametercis-H₂SO₃trans-H₂SO₃
Bond Lengths (Å)
S=O1.431.43
S-O(H)1.621.62
O-H0.970.97
**Bond Angles (°) **
O=S-O118.5118.5
O-S-O108.2108.2
S-O-H108.7108.7

Note: Data are derived from high-level computational chemistry studies.

Experimentally, gas-phase H₂SO₃ has been shown to be kinetically stable with a lifetime of at least one second under atmospheric humidity conditions.[1] This stability is sufficient for its detection and characterization in controlled laboratory settings.

Experimental Protocols for Gas-Phase H₂SO₃

1. Generation via OH Radical-Initiated Oxidation:

A common method for producing gas-phase H₂SO₃ is through the reaction of hydroxyl (OH) radicals with methanesulfinic acid (CH₃S(O)OH).[1]

  • Workflow:

    • Introduce methanesulfinic acid vapor into a flow tube reactor at a controlled concentration.

    • Generate OH radicals, typically by the photolysis of a precursor like methyl nitrite (B80452) (CH₃ONO) or by the reaction of O(¹D) with water.

    • Allow the reactants to mix and react within the flow tube.

    • Detect the products, including H₂SO₃, at the end of the reactor using a sensitive detection method like Chemical Ionization Mass Spectrometry (CIMS).

Gas_Phase_Generation cluster_reactants Reactants CH3S(O)OH Methanesulfinic Acid (CH₃S(O)OH) Flow_Tube Flow Tube Reactor CH3S(O)OH->Flow_Tube OH_source OH Radical Source (e.g., CH₃ONO + hv) OH_source->Flow_Tube CIMS Chemical Ionization Mass Spectrometer Flow_Tube->CIMS Products

Workflow for the gas-phase generation and detection of H₂SO₃.

2. Characterization by Chemical Ionization Mass Spectrometry (CIMS):

CIMS is a soft ionization technique ideal for detecting trace gases.

  • Methodology:

    • Reagent ions (e.g., CF₃O⁻ or I⁻) are generated in an ion source.

    • The gas mixture from the flow tube reactor is introduced into the ion source.

    • H₂SO₃ molecules react with the reagent ions to form stable adduct ions (e.g., [H₂SO₃·CF₃O]⁻ or [H₂SO₃·I]⁻).

    • These adduct ions are then guided into a mass analyzer (e.g., a quadrupole) and detected, allowing for the quantification of H₂SO₃.

3. Matrix Isolation Infrared Spectroscopy:

This technique allows for the spectroscopic study of otherwise unstable molecules.

  • Procedure:

    • A gaseous mixture of the target molecule (H₂SO₃) and a large excess of an inert gas (e.g., argon) is prepared.

    • This mixture is slowly deposited onto a cryogenic window (typically at ~10 K).

    • The H₂SO₃ molecules become trapped and isolated within the solid argon matrix.

    • Infrared spectra of the isolated molecules are then recorded, providing information about their vibrational modes.

Matrix_Isolation Gas_Mixture Gaseous Mixture (H₂SO₃ + Argon) Cryogenic_Window Cryogenic Window (~10 K) Gas_Mixture->Cryogenic_Window Deposition FTIR FTIR Spectrometer Cryogenic_Window->FTIR IR Beam

Schematic of a matrix isolation infrared spectroscopy experiment.

Solution-Phase Chemistry: The Realm of Aqueous Sulfur Dioxide

In aqueous solution, the story of "sulfurous acid" is one of equilibrium and ionic species rather than a single, stable molecule. When sulfur dioxide (SO₂) dissolves in water, it undergoes hydration and subsequent acid-base equilibria.

The SO₂-Water Equilibrium

The dissolution of SO₂ in water is governed by Henry's Law, and the subsequent reactions establish an equilibrium between several species.

Table 2: Key Equilibria in Aqueous SO₂ Solutions at 25°C

Equilibrium ReactionEquilibrium ConstantpKa
SO₂(g) ⇌ SO₂(aq)K_H ≈ 1.24 M/atm[2]-
SO₂(aq) + H₂O(l) ⇌ HSO₃⁻(aq) + H⁺(aq)K_a1 ≈ 1.7 x 10⁻²[3]1.77
HSO₃⁻(aq) ⇌ SO₃²⁻(aq) + H⁺(aq)K_a2 ≈ 6.4 x 10⁻⁸[3]7.19

Raman spectroscopic studies of aqueous SO₂ solutions have failed to provide any evidence for the existence of a significant concentration of molecular H₂SO₃.[4] The spectra are dominated by bands corresponding to hydrated SO₂, bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) ions.

Aqueous_Equilibrium SO2_gas SO₂(g) SO2_aq SO₂(aq) SO2_gas->SO2_aq K_H HSO3_ion HSO₃⁻(aq) SO2_aq->HSO3_ion + H₂O K_a1 SO3_ion SO₃²⁻(aq) HSO3_ion->SO3_ion K_a2 H_ion H⁺(aq)

Equilibria of sulfur dioxide in aqueous solution.
Experimental Protocols for Aqueous SO₂ Solutions

1. Preparation of Aqueous SO₂ Solutions:

Standard solutions of "sulfurous acid" are prepared by dissolving a known amount of SO₂ gas or a sulfite salt in water.[5][6]

  • From SO₂ Gas:

    • Bubble a stream of pure SO₂ gas through a known volume of deionized water.

    • The concentration can be determined by weighing the solution before and after SO₂ addition or by titration.

  • From Sodium Sulfite or Metabisulfite (B1197395):

    • Dissolve a precise mass of sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) in a known volume of deionized water.

    • Acidify the solution to the desired pH to shift the equilibrium towards the desired species (e.g., HSO₃⁻).

2. Spectroscopic Characterization (Raman and IR):

Raman and Infrared (IR) spectroscopy are used to identify the species present in solution.

  • Raman Spectroscopy Procedure:

    • Place the aqueous SO₂ solution in a quartz cuvette.

    • Irradiate the sample with a monochromatic laser source.

    • Collect the scattered light at a 90° angle.

    • Analyze the resulting spectrum for peaks corresponding to the vibrational modes of SO₂(aq), HSO₃⁻, and SO₃²⁻.

  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Procedure:

    • Place a drop of the aqueous SO₂ solution onto the ATR crystal (e.g., diamond or ZnSe).

    • Record the infrared spectrum. This technique is particularly useful for aqueous solutions as it minimizes the strong IR absorbance of water.

Table 3: Vibrational Frequencies (cm⁻¹) of Key Species

SpeciesGas-Phase H₂SO₃ (Calculated)Aqueous SO₂ Species (Experimental)Vibrational Mode
SO₂(aq): ~1332ν_as(S=O)
SO₂(aq): ~1150ν_s(S=O)
HSO₃⁻: ~1030ν_s(SO₃)
HSO₃⁻: ~1230ν_as(SO₃)
SO₃²⁻: ~967ν_s(SO₃)
SO₃²⁻: ~620δ(OSO)
cis-H₂SO₃~3620-ν(O-H)
cis-H₂SO₃~1290-ν(S=O)
cis-H₂SO₃~950-ν(S-O)

Note: Experimental values for aqueous species can vary slightly with concentration and pH.

Comparative Summary

The fundamental differences between the gas-phase and solution-phase chemistry of "sulfurous acid" are summarized below.

Table 4: Comparison of Gas-Phase H₂SO₃ and Aqueous SO₂ Chemistry

FeatureGas-Phase H₂SO₃Aqueous SO₂ Solution
Molecular Existence Exists as a discrete H₂SO₃ molecule.No significant evidence for a stable H₂SO₃ molecule.
Primary Species cis- and trans-H₂SO₃ conformers.Equilibrium mixture of SO₂(aq), HSO₃⁻(aq), and SO₃²⁻(aq).
Stability Kinetically stable for short durations.A dynamic equilibrium system.
Characterization Mass spectrometry, matrix isolation IR spectroscopy, computational chemistry.Raman and IR spectroscopy, titration, pH measurements.
Reactivity Can act as a distinct reacting molecule in gas-phase reactions.Reactivity is determined by the individual species in equilibrium (e.g., nucleophilicity of sulfite).

Conclusion

The chemistry of sulfurous acid serves as a powerful illustration of the principle that the phase of matter profoundly influences molecular identity and behavior. In the gas phase, H₂SO₃ is a tangible, albeit transient, molecule with a characterizable structure and reactivity. In contrast, the term "sulfurous acid" in the context of aqueous solutions is a historical convenience for a complex equilibrium system dominated by dissolved sulfur dioxide and its corresponding anions. For researchers in fields ranging from atmospheric chemistry to drug development, this distinction is critical for accurate modeling, interpretation of experimental results, and the design of chemical processes. The experimental and computational data presented in this guide provide a solid foundation for understanding the dual nature of this intriguing sulfur-containing species.

References

Alternative reagents to dihydroxidosulfur in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dihydroxidosulfur (Sulfurous Acid) Alternatives in Modern Synthesis

For researchers, scientists, and drug development professionals, the introduction of the sulfonyl moiety (—SO₂—) is a cornerstone of synthesizing a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, this was often achieved using gaseous sulfur dioxide (SO₂), which exists in equilibrium with this compound (sulfurous acid) in aqueous solutions. However, the toxicity, poor odor, and difficult handling of gaseous SO₂ have made its use in a laboratory setting challenging and hazardous.[1][2][3]

This guide provides a comprehensive comparison of modern, solid, and easy-to-handle alternatives that serve as SO₂ surrogates. These reagents offer a safer and more convenient approach to sulfonyl group incorporation, revitalizing research into SO₂-based chemistry.[2][4] We will compare the performance of the most prominent surrogates—DABSO, inorganic sulfites, and Rongalite—supported by experimental data and detailed protocols.

Performance Comparison of SO₂ Surrogates

The ideal SO₂ surrogate is a stable, solid compound that reliably and controllably releases sulfur dioxide under specific reaction conditions. The most widely adopted alternatives today are 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), inorganic sulfites like potassium metabisulfite (B1197395) (K₂S₂O₅), and sodium hydroxymethanesulfinate (Rongalite).[5][6][7]

Table 1: Comparison of Key SO₂ Surrogates in Sulfonamide Synthesis
ReagentStarting MaterialAmineYield (%)Reaction ConditionsReference
DABSO 4-ChloroanilineMorpholine88%1. 37% aq. HCl, CuCl₂, MeCN, rt2. t-BuONO, rt, 17h3. Morpholine, 0 °C[8]
DABSO Phenylmagnesium bromideMorpholine (via sulfinyl chloride)75%1. THF, rt, 30 min2. SOCl₂, rt, 30 min3. Et₃N, Morpholine, rt, 30 min[5]
K₂S₂O₅ 2-Bromoaniline(Forms cyclic sulfonamide)90%Pd(OAc)₂, Xantphos, K₂CO₃, DMA, 120 °C, 24h[9]
Rongalite Aryl diazonium salt(Forms sulfonyl hydrazide)-(Mechanism described, specific yield not tabled)[10]
Table 2: Comparison of Key SO₂ Surrogates in Sulfone Synthesis
ReagentOrganometallic ReagentElectrophileYield (%)Reaction ConditionsReference
DABSO n-Butylmagnesium chlorideBenzyl (B1604629) bromide86%1. THF, -40 °C to rt2. DMF, Microwave, 120 °C, 3h[11][12]
DABSO Phenylmagnesium bromideStyrene oxide78%1. THF, rt2. H₂O, 90 °C[12][13]
Inorganic Sulfites (Used in radical additions)--(General applicability described)[6][14]
Rongalite (Used in Michael additions)AcrylatesGood(General transformation mentioned)[10]

Reagent Profiles and Mechanism of Action

The choice of an SO₂ surrogate often depends on the desired reactivity, reaction conditions, and cost.

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : A stable, crystalline solid that has become the benchmark for SO₂ surrogates.[15] It is a charge-transfer complex between the amine DABCO and two molecules of SO₂.[16] It offers controlled release of SO₂ and is compatible with a wide range of organometallic reagents and transition-metal-catalyzed reactions.[15][17]

  • Inorganic Sulfites (e.g., K₂S₂O₅, Na₂S₂O₅) : These are inexpensive, readily available, and environmentally benign salts.[6][18] They typically release SO₂ under acidic conditions or in the presence of water.[19][20] They are widely used in transition metal-catalyzed processes and radical reactions.[6][14]

  • Rongalite (Sodium hydroxymethanesulfinate) : An inexpensive, water-soluble, crystalline solid.[1] In solution, it decomposes to generate a sulfoxylate (B1233899) dianion (SO₂²⁻), which serves as the active SO₂ source.[1] It is a versatile reagent for forming C–S bonds and can also act as a reducing agent.[7][10]

Visualization of Reagent Comparison and Workflows

SO2_Surrogates DABSO DABSO Release_D Release_D DABSO->Release_D Sulfonamides Sulfonamides Release_D->Sulfonamides Versatile Sulfones Sulfones Release_D->Sulfones High Yields Metabisulfite Metabisulfite Release_M Release_M Metabisulfite->Release_M Release_M->Sulfonamides Cost-Effective Release_M->Sulfones Radical Pathways Rongalite Rongalite Release_R Release_R Rongalite->Release_R Release_R->Sulfones Michael Additions

Experimental_Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for the synthesis of sulfones and sulfonamides using DABSO.

Protocol 1: One-Pot Synthesis of a Sulfone using DABSO

This procedure is adapted from the method developed by Willis and coworkers for a three-component sulfone synthesis.[11][12]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the organometallic reagent (e.g., n-butylmagnesium chloride, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Sulfinate Formation: Cool the solution to -40 °C. Add DABSO (1.0 equiv) portion-wise, then allow the reaction mixture to warm to room temperature and stir for 30 minutes. This forms the magnesium sulfinate intermediate in situ.

  • Electrophile Addition: Add a solution of the electrophile (e.g., benzyl bromide, 1.2 equiv) in dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the reaction mixture in a microwave reactor to 120 °C for 3 hours.

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired sulfone.

Protocol 2: Sandmeyer-Type Synthesis of a Sulfonamide using DABSO

This protocol is based on a procedure for the synthesis of sulfonamides from anilines.[8]

  • Reaction Setup: In a round-bottom flask, suspend the aniline (B41778) substrate (1.0 equiv), DABSO (0.6 equiv), and copper(II) chloride (5 mol%) in acetonitrile.

  • Acidification: Add 37% aqueous hydrochloric acid (2.0 equiv) to the mixture at room temperature.

  • Diazotization: Add tert-butyl nitrite (B80452) (1.1 equiv) dropwise to the stirring suspension. The reaction is typically stirred at room temperature for 17 hours.

  • Amine Addition: Cool the reaction mixture to 0 °C. Add the desired amine (e.g., morpholine, 2.2 equiv) dropwise.

  • Workup: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

  • Purification: The crude sulfonamide is purified by flash column chromatography.

Conclusion

The development of stable, solid SO₂ surrogates has revolutionized the synthesis of sulfonyl-containing compounds, making these important transformations safer, more convenient, and more accessible. DABSO has emerged as a highly versatile and effective reagent, enabling a wide range of one-pot procedures for constructing sulfones and sulfonamides with high yields.[3][17] Inorganic sulfites like potassium metabisulfite offer a cost-effective and environmentally friendly alternative, particularly for large-scale applications and radical processes.[6] Rongalite provides another inexpensive option with unique reactivity pathways.[1] The choice of reagent will ultimately be guided by the specific synthetic target, desired reaction conditions, and economic considerations. The data and protocols provided in this guide offer a solid foundation for researchers to select the most appropriate this compound alternative for their synthetic needs.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of reaction mechanisms is a cornerstone of innovation. Isotopic effect studies offer a powerful lens to scrutinize the intricate dance of atoms during a chemical transformation. This guide provides a comprehensive comparison of isotopic labeling techniques, supported by experimental data, to aid in the selection of the most appropriate method for validating reaction mechanisms.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes.[1] This effect arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break.[2] By measuring the change in reaction rate upon isotopic substitution, researchers can gain profound insights into the rate-determining step and the nature of the transition state.

This guide will delve into the two primary methods of isotopic labeling for KIE studies: deuterium (B1214612) (²H) labeling and heavy atom (e.g., ¹³C, ¹⁸O) labeling. We will compare their applications, the magnitude of the observed effects, and the analytical techniques employed for their detection, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Comparative Analysis of Isotopic Labeling Techniques

The choice between deuterium and heavy atom labeling depends on the specific mechanistic question being addressed. Deuterium labeling typically yields larger and more easily measurable KIEs due to the significant mass difference between protium (B1232500) (¹H) and deuterium (²H).[3] Heavy atom KIEs are smaller but can provide crucial information about bond breaking and formation at skeletal positions.[1]

Isotopic LabelTypical KIE (k_light/k_heavy)Key ApplicationsAnalytical Techniques
Deuterium (²H) 1 - 8 (Primary)[1]Probing C-H bond cleavage in the rate-determining step, studying enzyme mechanisms, improving metabolic stability of drugs.[3]NMR Spectroscopy, Mass Spectrometry (GC-MS, LC-MS)[1][4]
Carbon-13 (¹³C) 1.02 - 1.10[1]Investigating rearrangements (e.g., Claisen), distinguishing between SN1 and SN2 mechanisms.[5][6]NMR Spectroscopy (¹³C NMR), Mass Spectrometry[4][7]
Oxygen-18 (¹⁸O) 1.02 - 1.06Studying ester hydrolysis, enzymatic reactions.Mass Spectrometry[4]

Case Study 1: The Claisen Rearrangement

The Claisen rearrangement, a[8][8]-sigmatropic rearrangement of an allyl vinyl ether, serves as an excellent example to compare deuterium and heavy atom KIEs.

Isotopic Label PositionObserved KIE (k_light/k_heavy)Mechanistic Implication
Allylic γ-deuterium 0.95[8]Inverse KIE suggests a change in hybridization from sp² to sp³ at this position in the transition state, consistent with bond formation.[8]
α-deuterium 1.18[8]Normal KIE indicates C-H bond weakening in the transition state.[8]
Ether oxygen (¹⁸O) 1.018Small normal KIE suggests C-O bond cleavage is part of the rate-determining step.
Vinyl α-carbon (¹³C) 1.045Significant KIE indicates C-C bond formation is a key feature of the transition state.

Case Study 2: Distinguishing SN1 and SN2 Reactions

Kinetic isotope effects are instrumental in differentiating between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions.

Reaction TypeIsotopic LabelTypical KIE (k_light/k_heavy)Rationale
SN1 α-¹³C~1.22 (approaching theoretical maximum for secondary KIE)[4]Significant bond weakening in the rate-determining carbocation formation step.[6]
SN2 α-¹³C~1.082[3]Smaller effect due to simultaneous bond formation and breaking in the transition state.[6]
SN1 α-²H (Secondary)> 1 (Normal)Change in hybridization from sp³ to sp² in the transition state.[4]
SN2 α-²H (Secondary)~1 (or slightly inverse)Less change in hybridization compared to SN1.[4]

Experimental Protocols

Protocol 1: Competitive KIE Measurement by NMR Spectroscopy

This method is highly precise for determining KIEs, especially for heavy atoms.[7]

Materials:

  • Unlabeled substrate

  • Isotopically labeled substrate (e.g., ¹³C-labeled)

  • Internal standard (for quantification)

  • NMR solvent

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution containing a known ratio of the unlabeled and labeled substrates, along with an internal standard, in a suitable NMR solvent.

  • Initial Spectrum (t=0): Acquire a quantitative NMR spectrum (e.g., ¹³C NMR) of the mixture before initiating the reaction. This provides the initial ratio of the two isotopologues (R₀).

  • Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

  • Monitoring the Reaction: Acquire a series of NMR spectra at different time points as the reaction progresses.

  • Data Analysis:

    • For each spectrum, determine the ratio of the remaining labeled to unlabeled substrate (R) by integrating the corresponding signals.

    • Calculate the fraction of the reaction (F) at each time point by comparing the substrate signals to the internal standard.

    • The KIE can be determined from the slope of a plot of ln(R/R₀) versus -ln(1-F).

Protocol 2: KIE Measurement by GC-MS

This technique is particularly useful for volatile compounds and allows for the separation of reactants and products before mass analysis.

Materials:

  • Unlabeled substrate

  • Isotopically labeled substrate (e.g., deuterium-labeled)

  • Reaction quenching agent

  • Extraction solvent

  • GC-MS instrument

Procedure:

  • Reaction Setup: Prepare two separate reaction mixtures, one with the unlabeled substrate and one with the labeled substrate, under identical conditions.

  • Reaction and Quenching: Initiate the reactions simultaneously. At various time points, take aliquots from each reaction and quench them to stop the reaction.

  • Sample Preparation for GC-MS: Extract the substrate and product from the quenched aliquots into a suitable solvent.

  • GC-MS Analysis: Inject the samples into the GC-MS. The gas chromatograph will separate the components, and the mass spectrometer will provide the mass-to-charge ratio of the eluting compounds.

  • Data Analysis:

    • Determine the concentration of the substrate and product in each sample from the chromatogram.

    • Calculate the rate constant for both the labeled (k_heavy) and unlabeled (k_light) reactions by plotting the concentration of the reactant versus time.

    • The KIE is the ratio of the rate constants (k_light / k_heavy).

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in isotopic effect studies, the following diagrams have been generated using Graphviz.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Mixture: Unlabeled Substrate Labeled Substrate Internal Standard nmr Acquire NMR Spectra at Various Time Points prep->nmr Initiate Reaction integrate Integrate Signals to Determine R and F nmr->integrate plot Plot ln(R/R₀) vs -ln(1-F) integrate->plot kie Calculate KIE from Slope plot->kie

Workflow for competitive KIE measurement by NMR.

sn1_vs_sn2 cluster_sn1 SN1 Mechanism cluster_sn2 SN2 Mechanism sn1_start R-X sn1_ts1 [R---X]‡ (Rate-Determining) sn1_start->sn1_ts1 Slow sn1_int R⁺ + X⁻ sn1_ts1->sn1_int Slow sn1_ts2 [R---Nu]‡ sn1_int->sn1_ts2 Fast sn1_label Large α-¹³C KIE sn1_int->sn1_label sn1_prod R-Nu sn1_ts2->sn1_prod Fast sn2_start R-X + Nu⁻ sn2_ts [Nu---R---X]‡ (Concerted) sn2_start->sn2_ts sn2_prod R-Nu + X⁻ sn2_ts->sn2_prod sn2_label Small α-¹³C KIE sn2_ts->sn2_label

Comparison of SN1 and SN2 reaction pathways and their KIEs.

claisen_rearrangement cluster_kie Observed Kinetic Isotope Effects reactant Allyl Vinyl Ether O ts [3,3]-Sigmatropic Transition State reactant->ts Heat product γ,δ-Unsaturated Carbonyl C=O H ts->product kie1 γ-²H: Inverse KIE (Bond Forming) kie2 α-²H: Normal KIE (Bond Weakening) kie3 ¹⁸O: Normal KIE (C-O Cleavage) kie4 α-¹³C: Normal KIE (C-C Formation)

References

Comparative Analysis of Cross-Reactivity for Dihydroxidosulfur and Related Sulfur-Containing Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of dihydroxidosulfur (sulfoxylic acid) and other key sulfur-containing compounds relevant to drug development. Given the inherent instability of this compound, this document extends its focus to the more stable and medicinally significant sulfonamides and sulfites, offering supporting experimental data and detailed protocols for their evaluation.

This compound: A Note on Stability and Reactivity

This compound, also known as sulfoxylic acid (H₂SO₂), is an unstable oxoacid of sulfur.[1][2][3] Its high reactivity and transient nature make it unsuitable as a therapeutic agent, and consequently, direct cross-reactivity studies in a drug development context are not available. It is primarily of interest as a reactive intermediate in various chemical and biological processes.[1][4] Due to its instability, it readily disproportionates or reacts with other molecules, and its salts, known as sulfoxylates, are also highly reactive.[2][3]

Cross-Reactivity of Medicinally Relevant Sulfur Compounds

In drug development, understanding the cross-reactivity of sulfur-containing functional groups is crucial for predicting off-target effects and potential adverse reactions. This section focuses on two key classes of sulfur compounds: sulfonamides and sulfites.

Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutics from antibiotics to diuretics and anti-inflammatory agents. A common concern in drug development is the potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides. However, evidence suggests that true cross-reactivity is rare and often structurally predictable.[5][6][7][8] Allergic reactions to sulfonamide antibiotics are typically associated with the N1-heterocyclic ring and the N4-arylamine group, structures not present in most non-antibiotic sulfonamides.[5][6][7]

Table 1: Representative Cross-Reactivity Data for Sulfonamide Compounds

CompoundPrimary TargetOff-TargetAssay TypeIC₅₀ / Kᵢ (nM)Percent Cross-ReactivityReference
Sulfamethoxazole (B1682508)Dihydropteroate (B1496061) Synthase (Bacterial)Carbonic Anhydrase II (Human)Enzyme Inhibition Assay>10,000<0.1%Fictional Data for Illustrative Purposes
CelecoxibCyclooxygenase-2 (COX-2)Cyclooxygenase-1 (COX-1)Enzyme Inhibition Assay50 (COX-2) vs 15,000 (COX-1)0.33%Fictional Data for Illustrative Purposes
AcetazolamideCarbonic Anhydrase IIDihydropteroate SynthaseEnzyme Inhibition Assay12>50,000<0.02%
Sulfasalazine (B1682708)Unknown (Anti-inflammatory)Dihydropteroate Synthase (related to metabolite)Lymphocyte Transformation TestN/AHigh (with Sulfamethoxazole)[9]

Note: The data in this table, with the exception of the sulfasalazine entry, is illustrative and not derived from a specific publication. It serves to demonstrate how such data would be presented.

Sulfites

Sulfites, such as sodium bisulfite or potassium metabisulfite, are widely used as preservatives in food and pharmaceuticals. They are chemically distinct from sulfonamides, and there is no evidence of cross-reactivity between these two classes of compounds.[10][11] However, sulfites themselves can induce hypersensitivity reactions, particularly in individuals with asthma.[12] These reactions are not typically immune-mediated in the same way as a drug-target interaction but are important to consider in drug formulation.

Table 2: Summary of Sulfite Reactivity

Compound ClassPrimary UseType of Adverse ReactionCross-Reactivity with Sulfonamides
Sulfites (e.g., Sodium Metabisulfite)Preservative, AntioxidantHypersensitivity, Asthma ExacerbationNone
Sulfonamides (e.g., Sulfamethoxazole)Antibacterial, Anti-inflammatory, etc.Allergic Reactions (often immune-mediated)None with sulfites

Experimental Protocols for Assessing Cross-Reactivity

A variety of in vitro and ex vivo methods are employed to evaluate the cross-reactivity of small molecules.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to a specific target protein.

Methodology:

  • Immobilization: The target protein is immobilized on a solid support (e.g., a microplate well).

  • Incubation: A labeled ligand (e.g., fluorescent or radioactive) at a fixed concentration and varying concentrations of the test compound are added to the immobilized target.

  • Washing: Unbound ligand and test compound are washed away.

  • Detection: The amount of labeled ligand bound to the target is quantified. A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the test compound required to displace 50% of the labeled ligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P Target Protein Plate Immobilize Protein on Microplate P->Plate L Labeled Ligand Incubate Incubate: - Labeled Ligand (Fixed Conc.) - Test Compound (Varying Conc.) L->Incubate T Test Compound T->Incubate Plate->Incubate Wash Wash to Remove Unbound Molecules Incubate->Wash Detect Detect Signal from Bound Labeled Ligand Wash->Detect Calculate Calculate IC50 Value Detect->Calculate

Workflow for a competitive binding assay.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are essential for antibody-based therapeutics but are also informative for small molecules with high affinity for a specific target. These studies use immunohistochemistry (IHC) to identify both on-target and off-target binding in a panel of human and animal tissues.[13][14][15]

Methodology:

  • Tissue Selection: A comprehensive panel of frozen human tissues (and relevant animal species for toxicology studies) is selected.

  • Sectioning: Tissues are cryosectioned and mounted on slides.

  • Incubation: The test compound (often labeled, e.g., with biotin) is applied to the tissue sections at multiple concentrations.

  • Detection: A detection system (e.g., streptavidin-peroxidase and a chromogen) is used to visualize the binding of the test compound.

  • Pathological Evaluation: A pathologist examines the stained tissues to identify specific cell types and subcellular locations of binding, differentiating between specific and non-specific staining.

Signaling Pathway Example: Sulfonamide Inhibition

Sulfonamide antibiotics function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for the selective toxicity of these drugs.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine pyrophosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF Inhibited by Sulfonamide THF Tetrahydrofolate DHF->THF Purines Purine & Thymidine Synthesis THF->Purines Sulfonamide Sulfonamide Antibiotic Sulfonamide->DHPS

Inhibition of bacterial folate synthesis by sulfonamides.

References

A Comparative Analysis of Computational Predictions and Experimental Data for Sulfurous Acid (H₂SO₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computationally predicted properties of sulfurous acid (H₂SO₃) with available experimental data. While sulfurous acid is known to be unstable in aqueous solution, its existence in the gas phase has been experimentally confirmed, making it a subject of significant interest for theoretical and experimental chemists.[1][2][3][4][5][6] This document aims to offer a clear, data-driven overview for researchers working with sulfur-containing compounds.

Molecular Geometry

The geometric parameters of a molecule are fundamental to understanding its reactivity and spectroscopic properties. Here, we compare the computationally predicted geometry of the most stable Cₛ conformer of sulfurous acid with experimentally derived values.

Table 1: Comparison of Predicted and Experimental Geometric Parameters for Gaseous H₂SO₃

ParameterComputational Prediction (CCSD(T)/aug-cc-pVTZ)Experimental Data
S=O Bond Length (Å)1.429Not Available
S-O(H) Bond Length (Å)1.624Not Available
O-H Bond Length (Å)0.963Not Available
O=S-O Angle (°)114.3Not Available
S-O-H Angle (°)108.7Not Available
H-O-S-O Dihedral Angle (°)88.7Not Available
Vibrational Frequencies

Vibrational spectroscopy is a key tool for identifying and characterizing molecules. The comparison of computationally predicted vibrational frequencies with experimental data is crucial for validating theoretical models.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Gaseous H₂SO₃

Vibrational ModeDescriptionComputational Prediction (Anharmonic, CCSD(T))Experimental Data (Gas Phase)
ν₁O-H Stretch3624Not Available
ν₂O-H Stretch3622Not Available
ν₃S=O Stretch1298.3~1300 (Tentative)[7]
ν₄O-S-O Bend654Not Available
ν₅S-O-H Bend1175Not Available
ν₆S-O-H Bend1168Not Available
ν₇Torsion334Not Available
ν₈Torsion256Not Available
ν₉Out-of-plane bend598Not Available

Note: Direct experimental measurement of the full vibrational spectrum of gaseous H₂SO₃ is challenging due to its transient nature. The experimental value for the S=O stretch is an estimate based on matrix isolation studies of related species. Computational predictions, especially those including anharmonic corrections, provide valuable insights into the expected spectral features.[7]

Experimental and Computational Methodologies

A variety of experimental and computational techniques have been employed to study sulfurous acid.

Experimental Protocols
  • Gas-Phase Detection: The existence of gaseous H₂SO₃ has been demonstrated using mass spectrometry and flow tube reactors.[1][5][6] In these experiments, H₂SO₃ is typically generated in situ through chemical reactions, for instance, the reaction of hydroxyl radicals with dimethyl sulfide.[5][6] The products are then analyzed using techniques like chemical ionization mass spectrometry (CIMS).

  • Infrared Spectroscopy of Aqueous Solutions: While not directly observing H₂SO₃, studies on aqueous solutions of sulfur dioxide using infrared (IR) spectroscopy have provided insights into the equilibrium species present, such as the bisulfite ion (HSO₃⁻).[8] These studies often utilize attenuated total reflectance (ATR) techniques to probe the liquid phase.

Computational Methods
  • Ab Initio Calculations: High-level ab initio methods, such as Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], are widely used to obtain accurate predictions of molecular properties.[9] These methods are considered the "gold standard" for computational chemistry.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost, making them suitable for studying larger systems and for initial geometry optimizations and frequency calculations.[10]

  • Anharmonic Frequency Calculations: Standard harmonic frequency calculations often deviate from experimental values. To improve accuracy, anharmonic corrections can be computed using methods like Vibrational Self-Consistent Field (VSCF) or second-order Vibrational Perturbation Theory (VPT2).[11] Calculated harmonic frequencies are also often scaled by an empirical factor to better match experimental spectra.[12]

Workflow for Comparison of Theoretical and Experimental Data

The following diagram illustrates the general workflow for comparing computational predictions with experimental data for a molecule like sulfurous acid.

ComparisonWorkflow cluster_experimental Experimental Approach cluster_computational Computational Approach exp_synthesis In Situ Synthesis of H₂SO₃ exp_measurement Spectroscopic Measurement (e.g., Mass Spec, IR) exp_synthesis->exp_measurement exp_data Experimental Data (e.g., m/z, Frequencies) exp_measurement->exp_data analysis Comparative Analysis exp_data->analysis comp_model Molecular Model (H₂SO₃ structure) comp_calc Quantum Chemical Calculation (e.g., CCSD(T), DFT) comp_model->comp_calc comp_pred Predicted Properties (Geometry, Frequencies) comp_calc->comp_pred comp_pred->analysis validation Model Validation and Refinement analysis->validation

Caption: Workflow for comparing computational predictions with experimental data.

Conclusion

The study of elusive molecules like sulfurous acid greatly benefits from the synergy between computational predictions and experimental observations. While experimental data for gaseous H₂SO₃ remains sparse, theoretical calculations provide a robust framework for understanding its structure and properties. Future high-resolution spectroscopic studies in the gas phase will be invaluable for further refining and validating these computational models.

References

Safety Operating Guide

Safe Disposal of Dihydroxidosulfur (Sulfurous Acid): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of dihydroxidosulfur, commonly known as sulfurous acid (H₂SO₃). Sulfurous acid is an aqueous solution of sulfur dioxide and must be handled with care due to its corrosive nature. The primary and recommended method for disposal in a laboratory setting is through neutralization.

Immediate Safety Protocols

Before beginning any disposal procedure, ensure all necessary safety measures are in place. Handling sulfurous acid requires strict adherence to safety protocols to prevent chemical burns and respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber, neoprene, or PVC are suitable materials).[2][3] Closed-toe shoes are mandatory.[2]

  • Ventilation: All handling and disposal procedures must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or mists.[1][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1][4]

Experimental Protocol: Neutralization for Disposal

Neutralization is a chemical reaction that renders the corrosive acid safer for disposal by reacting it with a base to form a salt and water.[4][5] This procedure must be performed by trained personnel.

Materials:

  • Sulfurous acid (H₂SO₃) waste

  • Weak base for neutralization (e.g., Sodium Bicarbonate [NaHCO₃] or Soda Ash [Na₂CO₃])

  • Large, appropriate chemical-resistant container (e.g., borosilicate glass or polyethylene)

  • Stirring rod or magnetic stirrer

  • pH meter or pH indicator strips

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation:

    • Don all required PPE and work within a chemical fume hood.[1][4]

    • Place the large, empty, chemical-resistant container inside a secondary container (such as a plastic tub) to contain any potential spills.

    • Prepare a solution or slurry of the neutralizing agent (e.g., sodium bicarbonate) in cold water in the reaction container.

  • Dilution (if necessary):

    • If you are working with a concentrated solution of sulfurous acid, it should be diluted first.

    • Crucial Safety Step: Always add the acid slowly to cold water; NEVER add water to the acid. This is because the dilution process is exothermic (releases heat) and adding water to acid can cause it to boil and splash dangerous chemicals.[5]

  • Neutralization Reaction:

    • Slowly and carefully add the sulfurous acid waste to the prepared basic solution while stirring continuously.

    • A bubbling or fizzing reaction will occur as carbon dioxide gas is released.[4][6] Add the acid at a controlled rate to prevent the reaction from foaming over.

    • Monitor the temperature of the container. If it becomes excessively warm, pause the addition to allow it to cool.

  • pH Verification:

    • Periodically stop the addition of acid and test the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the acid until the pH of the solution is within a neutral range, typically between 6.0 and 9.0.[7] Be careful not to add too much base, which would create a new hazardous alkaline waste.[4]

  • Final Disposal:

    • Once the solution is confirmed to be neutral, it consists primarily of sodium sulfite (B76179) and water.

    • Consult Local Regulations: Before any drain disposal, you must consult your institution's specific guidelines and local environmental regulations.[4][5] Many jurisdictions allow for the drain disposal of small quantities of simple neutralized inorganic salt solutions, but this is not universal.

    • If permitted, flush the neutralized solution down the drain with a large volume of running water (at least 20 times the volume of the solution).[8]

    • If drain disposal is not permitted, or if you are uncertain, the neutralized solution must be collected in a properly labeled hazardous waste container for professional disposal.[9]

Data Presentation: Neutralization Stoichiometry

The following table provides the quantitative relationship for neutralizing sulfurous acid with sodium bicarbonate, a common and relatively safe base.

Chemical ReactionMolar Ratio (Acid:Base)Mass Ratio (g)Practical Example
H₂SO₃ + 2 NaHCO₃ → Na₂SO₃ + 2 H₂O + 2 CO₂1 : 282.07 g H₂SO₃ : 168.02 g NaHCO₃To neutralize 100 mL of 6% (w/v) sulfurous acid solution (containing 6g of H₂SO₃), approximately 12.3 g of sodium bicarbonate is required. It is recommended to use a slight excess to ensure complete neutralization.

Spill Management

In the event of a sulfurous acid spill:

  • Evacuate all non-essential personnel from the immediate area.[3]

  • If possible and safe to do so, increase ventilation in the area.

  • Contain the spill using an inert absorbent material like dry sand, vermiculite, or a commercial acid spill kit.[8][10] Do not use combustible materials such as sawdust. [10]

  • Once absorbed, carefully collect the material into a designated, sealed container for hazardous waste disposal.[1]

  • The spill area can then be decontaminated with a mild base (like a sodium bicarbonate solution) followed by a final wipe-down with soap and water.[10]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of sulfurous acid.

G cluster_prep Preparation cluster_neutralize Neutralization Process cluster_verify Verification & Disposal start Start: Identify Sulfurous Acid Waste ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood prep_base Prepare Neutralizing Base Solution hood->prep_base add_acid Slowly Add Acid to Base with Stirring prep_base->add_acid monitor Monitor Temperature and Reaction Rate add_acid->monitor check_ph Check pH with Meter or Strips monitor->check_ph is_neutral Is pH between 6.0 and 9.0? check_ph->is_neutral is_neutral->add_acid No, Adjust pH check_regs Check Local and Institutional Regulations is_neutral->check_regs Yes drain Permitted: Flush Down Drain with Copious Water check_regs->drain waste Not Permitted: Collect for Hazardous Waste Disposal check_regs->waste decon Decontaminate Work Area and PPE drain->decon waste->decon

Caption: Workflow for the safe neutralization and disposal of sulfurous acid.

References

Essential Safety and Operational Guide for Handling Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Nomenclature: The term "Dihydroxidosulfur" is not a standard chemical name but can be interpreted as S(OH)₂. This formula most accurately describes sulfoxylic acid, an unstable compound.[1][2] Given the context of seeking essential safety and logistical information for laboratory use, this guide will focus on sulfuric acid (H₂SO₄) , a common and highly corrosive mineral acid whose structure, O₂S(OH)₂, also features two hydroxy groups attached to a sulfur atom.

This document provides immediate safety protocols, personal protective equipment (PPE) guidelines, and operational plans for researchers, scientists, and drug development professionals working with sulfuric acid.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the concentration of the sulfuric acid, the task being performed, and the potential for exposure.[3] Always consult the Safety Data Sheet (SDS) for the specific product in use.

Table 1: Recommended Personal Protective Equipment for Sulfuric Acid
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (e.g., dilutions in a fume hood)Chemical splash goggles.[4] A face shield should be worn over goggles if there is a risk of splashing.[3]Nitrile or butyl rubber gloves.[4][5] Check manufacturer guidelines for breakthrough times.Flame-retardant lab coat.[4] Closed-toe, chemical-resistant footwear is mandatory.[4]Work should be conducted in a certified chemical fume hood to avoid inhaling fumes.[4]
Plant-Scale or Bulk Transfer (e.g., loading/unloading tankers)Full-face shield over chemical splash goggles.[4]Acid-resistant, gauntlet-length gloves (e.g., butyl rubber, neoprene).[3][4]Acid-resistant full-body suit (PVC or neoprene) and chemical-resistant boots.[3][4] An apron may be added for splash zones.[4]Full-face respirator with acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) may be required, especially in poorly ventilated areas.[4][5]

Safe Handling and Storage Plan

Adherence to strict handling and storage protocols is essential to prevent accidents.

Handling Procedures:
  • Work Area: Always handle sulfuric acid in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Dilution: ALWAYS add acid to water slowly and in small amounts, never the other way around. [7][8] Adding water to acid can generate intense heat, causing the solution to boil and splash corrosive material.[9]

  • Transfers: Use appropriate, corrosion-resistant containers and secondary containment (e.g., polyethylene (B3416737) bottle carrier) when transporting.[7][10] Pour slowly to avoid splashes.[10]

  • Hygiene: Observe good personal hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Remove any contaminated clothing immediately.[8]

Storage Plan:
  • Containers: Store in original, tightly sealed, and clearly labeled containers made of suitable materials like high-density polyethylene (HDPE) or coated glass.[7][10]

  • Location: Store in a cool, dry, well-ventilated area below eye level but not on the floor.[7] Use a designated acid or corrosives safety cabinet.[6]

  • Incompatibilities: Segregate sulfuric acid from incompatible materials such as bases, organic materials, reducing agents, and metals, as it can react violently or produce flammable hydrogen gas.[6][10]

Emergency and Disposal Protocols

Immediate and correct response to spills or exposures is critical.

Emergency Spill Response:
  • Evacuate: Immediately evacuate and restrict access to the spill area.[11] Keep people upwind of the spill.[3]

  • Alert: Notify trained personnel, such as the lab supervisor or institutional HAZMAT team.[11]

  • Contain: For small spills (<200 ml), trained personnel wearing appropriate PPE can confine the spill using an inert absorbent material like sand, vermiculite, or a commercial acid spill kit.[7][11] Do not use combustible materials like sawdust.[7]

  • Neutralize: Cautiously neutralize the contained spill by slowly applying a weak base such as sodium bicarbonate or soda ash, starting from the outside and working inwards.[3][12]

  • Clean-Up: Test the pH to ensure neutralization (around pH 7).[12] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Wash the spill area with soap and water.[7]

First Aid Measures:
  • Inhalation: Move the person to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with gently flowing water for at least 30 minutes.[8][11] Do not interrupt flushing.[8] Seek urgent medical attention.[11]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open. Do not attempt to remove contact lenses.[8] Seek urgent medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink large amounts of water or milk to dilute the acid.[11] Seek immediate medical attention.[11]

Disposal Plan:
  • Neutralization: The safest method for disposal is to neutralize the waste sulfuric acid with a base (e.g., sodium bicarbonate, soda ash) in a well-ventilated area.[13] This should be done slowly and carefully, as the reaction is exothermic.

  • Verification: Check local and state regulations before disposal.[13] In many localities, a fully neutralized solution can be flushed down the drain with copious amounts of water, but this must be verified.[13]

  • Hazardous Waste: All contaminated materials (absorbents, PPE) and unneutralized acid must be disposed of as hazardous waste through your institution's designated waste management group.[3][14]

Quantitative Safety Data

Table 2: Occupational Exposure Limits for Sulfuric Acid
Agency Limit Type Value Notes
OSHA Permissible Exposure Limit (PEL)1 mg/m³8-hour time-weighted average (TWA).[15][16]
NIOSH Recommended Exposure Limit (REL)1 mg/m³10-hour TWA.[15][17]
NIOSH Immediately Dangerous to Life or Health (IDLH)15 mg/m³The maximum concentration from which one could escape within 30 minutes without suffering irreversible health effects.[9][17]
ACGIH Threshold Limit Value (TLV)0.2 mg/m³8-hour TWA (as thoracic particulate matter).[15][16]

Agencies: OSHA (Occupational Safety and Health Administration), NIOSH (National Institute for Occupational Safety and Health), ACGIH (American Conference of Governmental Industrial Hygienists).

Experimental Protocol Example: Preparation of Piranha Solution

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a powerful oxidizing agent used to clean organic residues from substrates. It is extremely dangerous and must be handled with extreme caution.

Methodology:
  • Preparation: This procedure must be performed inside a certified chemical fume hood with the sash lowered as much as possible. Wear all recommended PPE for highly corrosive materials, including a face shield, heavy-duty gloves (e.g., butyl rubber), and an acid-resistant apron.

  • Mixing: Use only clean, clearly labeled glass containers (e.g., Pyrex®). Slowly and carefully add the hydrogen peroxide (30%) to the concentrated sulfuric acid. A common ratio is 3:1 or 4:1 sulfuric acid to hydrogen peroxide. Never add sulfuric acid to hydrogen peroxide.

  • Exothermic Reaction: The mixing process is highly exothermic and the solution will become very hot. Prepare an ice bath beforehand to control the temperature of the reaction vessel if necessary.

  • Usage: Immerse the items to be cleaned in the freshly prepared solution. Do not leave the solution unattended. It is highly reactive and can generate significant gas pressure. Never cap or store piranha solution in a closed container, as it can explode.

  • Decomposition: Allow the solution to cool completely and react for several hours (or overnight) in an open, labeled container within the fume hood. The solution self-decomposes to a less hazardous state.

  • Disposal: Once cooled and fully decomposed, the solution must be neutralized and disposed of as hazardous waste according to institutional protocols.

Visualized Workflow: Emergency Spill Response

The following diagram outlines the logical steps for responding to a sulfuric acid spill.

SpillResponse spill Sulfuric Acid Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate alert 2. Alert Supervisor & HAZMAT Team evacuate->alert ppe 3. Don Appropriate PPE alert->ppe assess 4. Assess Spill Size ppe->assess small_spill Small Spill (<200ml) assess->small_spill Small large_spill Large Spill (>200ml) assess->large_spill Large contain 5a. Contain with Inert Absorbent small_spill->contain wait 5b. Wait for Trained HAZMAT Responders large_spill->wait neutralize 6a. Neutralize with Weak Base (e.g., NaHCO₃) contain->neutralize cleanup 7a. Collect Waste & Decontaminate Area neutralize->cleanup dispose 8. Dispose of Waste via Institutional Protocol cleanup->dispose wait->dispose

Caption: Logical workflow for responding to a sulfuric acid spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxidosulfur
Reactant of Route 2
Dihydroxidosulfur

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.